molecular formula C6H6BrNO2S B1358236 Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate CAS No. 899897-21-3

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B1358236
CAS No.: 899897-21-3
M. Wt: 236.09 g/mol
InChI Key: FINAXYSMTLVVOE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
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InChI

InChI=1S/C6H6BrNO2S/c1-3-8-4(5(7)11-3)6(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINAXYSMTLVVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80586059
Record name Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
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Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

899897-21-3
Record name Methyl 5-bromo-2-methyl-4-thiazolecarboxylate
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Record name Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
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Record name Methyl 5-bromo-2-methyl-1,3--thiazole-4-carboxylate-4-carboxylate
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Foundational & Exploratory

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community. At its core is the thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is a privileged scaffold found in numerous biologically active molecules, including the essential vitamin B1 (thiamine)[1]. The specific arrangement of substituents on this molecule—a bromine atom at the C5 position, a methyl group at C2, and a methyl carboxylate group at C4—renders it an exceptionally versatile building block for organic synthesis.

The bromine atom serves as a key reactive handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity. The ester functionality provides another site for modification, while the methyl group can influence the electronic properties and steric profile of the molecule. Consequently, this compound is a valuable intermediate in the design and synthesis of novel compounds in pharmaceutical and agrochemical research.[2] Researchers leverage this intermediate for developing new antimicrobial agents, anti-inflammatory drugs, fungicides, and herbicides.[2]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, intended for researchers and professionals in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification.

Core Chemical Properties

The key identifying and physical properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are often predicted through computational models and should be treated as estimates.

PropertyValueSource
CAS Number 899897-21-3[2][3][4]
Molecular Formula C₆H₆BrNO₂S[2]
Molecular Weight 236.09 g/mol [2]
Appearance Light yellow to brown solid[2]
Purity ≥ 95% (HPLC)[2]
Predicted Boiling Point 278.5 ± 20.0 °C[3]
Predicted Density 1.656 ± 0.06 g/cm³[3]
Storage Conditions Store at 0-8 °C, inert atmosphere[2][5]
Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on data from closely related analogues.[6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct singlet peaks.

    • A singlet around δ 2.7-2.8 ppm corresponding to the three protons of the C2-methyl group.

    • A singlet around δ 3.9-4.0 ppm for the three protons of the ester's methyl group (-OCH₃).

    • The absence of a proton at the C5 position confirms the bromine substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six signals.

    • The C2-methyl carbon would appear around δ 18-20 ppm .

    • The ester methyl carbon (-OCH₃) would be expected around δ 52-54 ppm .

    • The C5 carbon bearing the bromine atom would be significantly downfield, likely in the δ 115-125 ppm range.

    • The C4 carbon attached to the carboxylate group would be in the δ 145-150 ppm region.

    • The ester carbonyl carbon (C=O) would be the most downfield signal, typically around δ 160-165 ppm .

    • The C2 carbon of the thiazole ring is expected around δ 165-170 ppm .

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies would include:

    • A strong, sharp absorption band around 1700-1730 cm⁻¹ , characteristic of the C=O stretch of the ester group.[7]

    • C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹ .

    • Vibrations corresponding to the C=N and C=C bonds of the thiazole ring in the 1500-1650 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in two peaks of similar intensity at m/z 235 and 237 (for the C₆H₆⁷⁹BrNO₂S and C₆H₆⁸¹BrNO₂S ions, respectively).

Synthesis and Purification

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method.[1][8] A plausible and efficient route to this compound involves the construction of the thiazole ring followed by a regioselective bromination step.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from ethyl 2-chloroacetoacetate and thioacetamide, which undergo a Hantzsch cyclization to form the core thiazole ring. Subsequent bromination at the electron-rich C5 position yields the desired product.

Synthesis_Pathway A Ethyl 2-chloroacetoacetate + Thioacetamide B Methyl 2-methyl-1,3-thiazole-4-carboxylate A->B Hantzsch Cyclization (e.g., in Ethanol, reflux) C This compound B->C Bromination (e.g., NBS in Acetonitrile)

Caption: Proposed synthetic route to the target compound.

Exemplary Synthetic Protocol

This protocol is a representative method based on standard organic chemistry transformations for this class of compounds.

Step 1: Synthesis of Methyl 2-methyl-1,3-thiazole-4-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioacetamide (1.0 eq) and ethanol (100 mL). Stir until the solid dissolves.

  • Reagent Addition: Slowly add methyl 2-chloroacetoacetate (1.0 eq) to the solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The Hantzsch reaction is a classic condensation-cyclization. Thioacetamide acts as the N-C-S component, attacking the electrophilic carbonyl and chloro-substituted carbons of the acetoacetate derivative to form the thiazole ring. Ethanol is a common, effective solvent for this transformation.

  • Workup: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination to this compound

  • Reaction Setup: Dissolve the purified product from Step 1 (1.0 eq) in acetonitrile in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C.

    • Rationale: The C5 position of the 2-methylthiazole ring is electron-rich and thus susceptible to electrophilic substitution. NBS is a mild and effective source of electrophilic bromine (Br⁺), allowing for regioselective bromination without harsh conditions that could degrade the ester. Acetonitrile is a suitable polar aprotic solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate. The final product is purified by recrystallization or column chromatography to yield a light yellow or brown solid.[2]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its ability to undergo further transformations at two key positions: the C5-bromo and the C4-ester groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the thiazole core to various aryl or heteroaryl groups, a common strategy in drug discovery.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 R¹-Pd(II)L₂-Br Pd0->Complex1 R¹-Br Trans Transmetalation Complex2 R¹-Pd(II)L₂-R² Complex1->Complex2 R²-B(OH)₂ Complex2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² (Coupled Product) Boronic R²-B(OH)₂ + Base ArylHalide R¹-Br (Thiazole)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄) (2.5 eq).[10]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[10]

    • Rationale: Pd(0) is the active catalytic species. It undergoes oxidative addition into the C-Br bond. The base is crucial for activating the boronic acid to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[10]

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours until TLC or LC-MS analysis shows consumption of the starting material.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting coupled product is purified via column chromatography.

Modification of the Carboxylate Group

The methyl ester at the C4 position can be readily modified.

  • Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a methanol/water mixture can hydrolyze the ester to the corresponding carboxylic acid.[11] This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

  • Amidation: Direct reaction with amines can form amides, although this often requires harsher conditions. A more common route is via the carboxylic acid intermediate. Thiazole carboxamides are known to possess a range of biological activities.[11]

Applications in Research and Development

The utility of this building block stems from the established biological importance of the thiazole scaffold.

  • Pharmaceutical Scaffold: The thiazole ring is a key component in a wide range of approved drugs and clinical candidates. Its derivatives are known to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory properties.[2][11] By using this compound, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets, such as protein kinases.[10]

  • Agrochemical Intermediate: In agricultural science, this compound serves as a precursor for the synthesis of advanced fungicides and herbicides.[2] The ability to systematically modify the C5 position allows for the fine-tuning of a molecule's activity spectrum and physicochemical properties to optimize its performance as a crop protection agent.

Safety and Handling

  • Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 0-8 °C, under an inert atmosphere to prevent degradation.[2][5]

  • Hazards: While specific toxicity data is limited, related bromo-heterocyclic compounds can be irritants. Acute toxicity information for a related isomer suggests it should be handled with care (Acute Tox. 3 Oral).

Conclusion

This compound is a high-value chemical intermediate whose strategic combination of a modifiable bromine atom and an ester functional group on a biologically relevant thiazole core makes it a powerful tool for innovation. Its application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to complex molecules, cementing its role as a key building block in the ongoing search for new pharmaceuticals and agrochemicals.

References

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Koutentis, P. A., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Verma, V., & Shukla, A. P. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4457.
  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Gheid, A., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals, 15(10), 1251. [Link]

  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965. [Link]

Sources

An In-Depth Technical Guide to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (CAS: 899897-21-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and analogous compound data, this document serves as a valuable resource for professionals engaged in drug discovery and development.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in a variety of biological interactions, making it a versatile building block for therapeutic agents.[1][4] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6] The introduction of a bromine atom, as in this compound, provides a strategic handle for further molecular elaboration through cross-coupling reactions, significantly expanding its synthetic utility.[7] This guide will delve into the specific characteristics, synthesis, and potential applications of this promising chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 899897-21-3[8]
Molecular Formula C₆H₆BrNO₂S[8]
Molecular Weight 236.09 g/mol [8]
Appearance Off-white to yellow or brown solid[9]
Boiling Point (Predicted) 278.5 ± 20.0 °C[8]
Density (Predicted) 1.656 ± 0.06 g/cm³[8]
Storage Store at room temperature[8]
Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely available in the public domain, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.

SpectroscopyExpected Signals
¹H NMR Singlet for the methyl group (C2-CH₃) around δ 2.5-2.8 ppm. Singlet for the methyl ester group (COOCH₃) around δ 3.8-4.0 ppm.
¹³C NMR Signal for the methyl group (C2-CH₃) around δ 18-22 ppm. Signal for the methyl ester group (COOCH₃) around δ 52-55 ppm. Signal for the C5-Br carbon around δ 110-120 ppm. Signals for the thiazole ring carbons (C2, C4) and the carbonyl carbon at lower fields.
IR (Infrared) Characteristic C=O stretching vibration for the ester group around 1710-1730 cm⁻¹. C-Br stretching vibration around 500-600 cm⁻¹. Vibrations associated with the thiazole ring.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 235 and a characteristic isotopic pattern for bromine (M⁺+2 at m/z 237 with similar intensity).

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a multi-step sequence, culminating in the formation of the substituted thiazole ring, followed by bromination. A plausible and widely applicable method is the Hantzsch thiazole synthesis.[10][11]

Proposed Synthetic Pathway

A representative synthesis would likely involve the reaction of a thioamide with an α-haloketone to construct the thiazole core, followed by a regioselective bromination at the 5-position.

Synthetic Pathway Thioacetamide Thioacetamide ThiazoleEster Methyl 2-methyl-1,3-thiazole-4-carboxylate Thioacetamide->ThiazoleEster Hantzsch Synthesis Bromopyruvate Methyl 2-bromo-3-oxobutanoate Bromopyruvate->ThiazoleEster FinalProduct This compound ThiazoleEster->FinalProduct Bromination (e.g., NBS) Hantzsch Mechanism cluster_0 Hantzsch Thiazole Synthesis Thioamide Thioamide (Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration Cross-Coupling StartingMaterial Methyl 5-bromo-2-methyl- 1,3-thiazole-4-carboxylate Suzuki Suzuki Coupling (Boronic Acids) StartingMaterial->Suzuki Stille Stille Coupling (Organostannanes) StartingMaterial->Stille Sonogashira Sonogashira Coupling (Terminal Alkynes) StartingMaterial->Sonogashira Product Diverse Functionalized Thiazole Derivatives Suzuki->Product Stille->Product Sonogashira->Product

Sources

An In-depth Technical Guide to Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, a five-membered aromatic heterocycle containing sulfur and nitrogen that is present in numerous approved drugs and natural products, including the essential vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug design.[3][4] This guide focuses on a particularly valuable, highly functionalized derivative: Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate .

With a molecular formula of C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol , this compound is more than a simple chemical entity; it is a versatile building block engineered for synthetic diversification.[5][6] Its structure features three key points for chemical modification: a reactive bromine atom at the C5 position, an ester group at C4, and a methyl group at C2. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular complexity via modern cross-coupling reactions.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its chemical reactivity and strategic application in creating novel therapeutic agents. We will delve into the causality behind experimental choices, providing not just protocols but the scientific rationale that underpins them.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. All quantitative data is summarized below for clarity and rapid reference.

PropertyValueSource(s)
IUPAC Name This compound[7][8]
CAS Number 899897-21-3[5][6]
Molecular Formula C₆H₆BrNO₂S[5]
Molecular Weight 236.09 g/mol [5]
Appearance Light yellow to brown solid[5]
Purity ≥ 95% (via HPLC)[5]
Storage Store at 0-8 °C[5]

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is most classically and reliably achieved through the Hantzsch thiazole synthesis , first described in 1887.[9][10] This powerful reaction involves the condensation of an α-haloketone with a thioamide.[11][12] For this compound, a logical synthetic approach involves a multi-step sequence beginning with the Hantzsch cyclization, followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

  • Stage 1: Hantzsch Cyclization to form the core thiazole ester scaffold.

  • Stage 2: Electrophilic Bromination to install the bromine atom at the C5 position.

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Cyclization cluster_1 Stage 2: Electrophilic Bromination A Methyl Acetoacetate C Methyl 2-methyl-4-thiazolecarboxylate A->C 1. Halogenation 2. Condensation B Thioacetamide B->C E This compound C->E Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Proposed two-stage synthesis of the target compound.

Mechanistic Deep Dive: Hantzsch Cyclization

The causality of the Hantzsch synthesis is a beautiful sequence of fundamental organic reactions.

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon of the α-haloketone (formed in situ from methyl acetoacetate) in an Sₙ2 reaction.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The final step is an acid-catalyzed dehydration, which eliminates a molecule of water to form the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide R'-C(=S)NH₂ Intermediate1 S-C(R')(NH₂)CH₂C(=O)R Thioamide->Intermediate1 Sₙ2 Attack Cyclized_Intermediate 5-membered ring (Thiazoline intermediate) Intermediate1->Cyclized_Intermediate Intramolecular Nucleophilic Attack alpha_Haloketone R-C(=O)CH₂-X alpha_Haloketone->Intermediate1 Aromatic_Thiazole Final Thiazole Product Cyclized_Intermediate->Aromatic_Thiazole - H₂O (Dehydration)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, making it an ideal intermediate for building libraries of complex molecules.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The C5-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the thiazole ring and various aryl or heteroaryl boronic acids.[14][15] This is a field-proven method for elaborating core scaffolds in drug discovery programs.

Causality of the Suzuki-Miyaura Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

Suzuki_Cycle A Pd(0) Catalyst B Oxidative Addition A->B C Organo-Pd(II) Complex B->C D Transmetalation C->D E Di-organo-Pd(II) Complex D->E F Reductive Elimination E->F F->A CoupledProduct Thiazole-R F->CoupledProduct ThiazoleBr Thiazole-Br ThiazoleBr->B BoronicAcid R-B(OH)₂ + Base BoronicAcid->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Modifications of Other Functional Groups
  • Ester Hydrolysis/Amidation: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDCI, HATU) to form diverse amide derivatives, a common strategy for modulating solubility and biological target engagement.[14]

  • Reactions at the C2-Methyl Group: While less reactive than the C5-bromo position, the C2-methyl group can potentially undergo condensation reactions under strongly basic conditions, though this typically requires harsh conditions.

Predicted Spectroscopic Characterization

For any synthetic intermediate, robust analytical characterization is non-negotiable. While a definitive spectrum must be obtained experimentally, a predicted spectrum based on known chemical shift values for similar thiazole derivatives provides a self-validating system for researchers.[16][17]

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl Ester ~ 3.90Singlet3H-COOCH₃
C2-Methyl ~ 2.70Singlet3HAr-CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyl ~ 162-C =O
C2 ~ 168Thiazole C 2
C4 ~ 145Thiazole C 4
C5 ~ 115Thiazole C 5-Br
Methyl Ester ~ 52-COOC H₃
C2-Methyl ~ 19Ar-C H₃

Rationale for Predictions:

  • The aromatic protons of a thiazole ring typically appear in the 7.2-8.8 ppm range.[18] In this fully substituted ring, no such protons are present.

  • The chemical shift for the C2-methyl group is based on values reported for similar 2-methylthiazole systems.[16]

  • The C5 carbon bearing the bromine atom is expected to be significantly shielded compared to other aromatic carbons due to the heavy atom effect.

Applications in Drug Discovery and Agrochemicals

The true utility of this scaffold is demonstrated by its application as a key intermediate in the synthesis of bioactive molecules.

  • Pharmaceutical Development: Thiazole derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][19][20] this compound serves as an ideal starting point for generating libraries of compounds for screening against various biological targets. For instance, Suzuki coupling at the C5 position can introduce diverse aryl groups known to interact with kinase hinge regions or other protein binding pockets.[5]

  • Agricultural Chemistry: The thiazole core is also prevalent in modern agrochemicals. This intermediate can be used to synthesize novel fungicides and herbicides, where the specific substitution pattern allows for fine-tuning of efficacy and crop safety.[5]

Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis and modification. They are designed as self-validating systems with clear endpoints.

Protocol 1: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Precursor)

This protocol is adapted from established one-pot procedures for similar thiazole carboxylates.[21]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.0 eq) to dichloromethane (DCM).

  • Bromination: Cool the flask to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir for 1 hour at 0 °C. Causality: This step forms the reactive α-bromo intermediate in situ.

  • Cyclization: To the reaction mixture, add thiourea (1.0 eq) and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the precursor compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This is a general protocol based on standard Suzuki coupling conditions for heteroaryl bromides.[14][22]

  • Vessel Preparation: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq). Causality: Pd(dppf)Cl₂ is a robust catalyst for coupling heteroaryl halides due to the ligand's bite angle and electron-donating properties.[7]

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition & Reaction: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Heat the reaction to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the research and drug development community. Its predictable synthesis via the Hantzsch reaction and its versatile reactivity, particularly at the C5-bromo position, allow for the systematic and efficient development of novel molecular entities. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary to leverage this powerful building block in the pursuit of new therapeutics and advanced materials.

References

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
  • Verma, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Letters in Drug Design & Discovery, 20.
  • Ayati, A., et al. (2016).
  • Sygula, A., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-300.
  • Boutemeur, B., et al. (2018).
  • Centurion University of Technology and Management. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Guidechem. (n.d.).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • ResearchGate. (n.d.). Traditional Hantzsch reaction for substituted thiazoles.
  • Maccari, R., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3704-3716.
  • Ilhan, I. O., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(5), 4413-4424.
  • Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • Chem-Impex. (n.d.).
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
  • John Wiley & Sons, Ltd. (2012).
  • Sarkar, S. (2022).
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal.
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  • CymitQuimica. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 327-338.
  • Haliyanti, D., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • El-Gaby, M. S. A., et al. (2016). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Journal of Molecular Structure, 1108, 659-666.
  • Mishra, R. K., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938.
  • Al-Masoudi, N. A. L., et al. (2015). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Chemical and Pharmaceutical Research, 7(12), 429-437.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.

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An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the thiazole nucleus is a privileged scaffold due to its presence in numerous bioactive compounds, including the essential vitamin B1 (thiamine) and various pharmaceuticals.[1][2] Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a highly functionalized thiazole derivative, making it a valuable and versatile building block for the synthesis of more complex molecular architectures.[3][4] The precise arrangement of its substituents—a bromine atom, a methyl group, and a methyl ester—is critical to its reactivity and its utility in synthetic chemistry. Therefore, unambiguous confirmation of its structure is paramount.

This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will proceed with a logical workflow, mirroring the process undertaken in a research and development setting. Each analytical technique is employed not merely to generate data, but to answer specific questions about the molecular structure. The convergence of evidence from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments will provide an irrefutable confirmation of the compound's constitution.

Molecular Overview & Elucidation Strategy

  • Molecular Formula: C₆H₆BrNO₂S

  • Molecular Weight: 236.09 g/mol

  • Chemical Structure: Chemical Structure of this compound

The elucidation strategy is designed to be systematic and self-validating. We will first determine the molecular formula and identify key functional groups, then assemble the molecular fragments using advanced NMR techniques to establish connectivity.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr NMR Core Analysis HRMS High-Resolution Mass Spectrometry (HRMS) H1_NMR ¹H NMR HRMS->H1_NMR Provides Molecular Formula FTIR FT-IR Spectroscopy FTIR->H1_NMR Identifies Functional Groups C13_NMR ¹³C NMR H1_NMR->C13_NMR Identifies Proton Environments HSQC 2D HSQC C13_NMR->HSQC Identifies Carbon Environments HMBC 2D HMBC HSQC->HMBC Correlates Protons to Attached Carbons Final Final Structure Confirmation HMBC->Final Establishes Key Connectivity

Caption: Key 2D HMBC correlations confirming the molecular structure.

Summary of Structural Evidence

The combination of analytical data provides a self-validating and definitive proof of structure for this compound.

TechniqueFindingConclusion
HRMS Molecular ion cluster at m/z ~236/238 (1:1 ratio) with high mass accuracy.Confirms elemental formula C₆H₆BrNO₂S and presence of one Br atom.
FT-IR Strong absorption at ~1725 cm⁻¹ and ~1250 cm⁻¹.Confirms the presence of an ester functional group.
¹H NMR Two singlets, each integrating to 3H, at ~3.90 and ~2.75 ppm.Identifies two isolated methyl groups (-OCH₃ and -CH₃).
¹³C NMR Six distinct carbon signals, including a carbonyl at ~170 ppm.Accounts for all carbon atoms in the proposed structure.
2D HMBC Correlations from -OCH₃ protons to C=O and C4; from -CH₃ protons to C2.Unambiguously establishes the connectivity of all fragments.

Conclusion

The rigorous application of modern analytical techniques provides a clear and unambiguous elucidation of the structure of this compound. High-resolution mass spectrometry established the correct elemental formula, while FT-IR spectroscopy identified the critical ester functional group. Finally, a suite of 1D and 2D NMR experiments, culminating in the decisive HMBC data, confirmed the precise connectivity of the methyl and methyl ester substituents on the 5-bromo-thiazole core. This systematic approach ensures the highest level of scientific integrity and provides absolute confidence in the assigned structure, a critical requirement for its use in research and development.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2010). Molecules. [Link]

  • HMBC correlations of C1″ to C4″ on the N substituent containing the corresponding H1″ to H4″ atoms in two geometries of 8. (n.d.). ResearchGate. [Link]

  • Identifying Characteristic Functional Groups. (2023). Chemistry LibreTexts. [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. [Link]

  • Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. (2020). Journal of Natural Products. [Link]

  • J C,H correlations in the HMBC NMR spectrum of 13. (n.d.). ResearchGate. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2022). Organic Letters. [Link]

  • FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. (n.d.). ResearchGate. [Link]

  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. (2023). Nature Communications. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (1974). Russian Chemical Reviews. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

  • Possible ¹H-¹³C HMBC correlations of 7c. (n.d.). ResearchGate. [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. (2023). MDPI. [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. [Link]

  • FTIR spectra of esters. (2023). YouTube. [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. (1966). Analytical Chemistry. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Pharmaceutical Negative Results. [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts and multiplicities of the proton signals. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction of the ¹H NMR spectrum, grounded in data from analogous structures and fundamental NMR theory. It further outlines a robust experimental protocol for acquiring such a spectrum and discusses the significance of each proton's resonance in the context of the molecule's structure. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of substituted thiazole derivatives.

Introduction: The Significance of Thiazoles and NMR Spectroscopy in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents.[1][2] The precise substitution pattern on the thiazole ring is critical to its pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[3] For professionals in drug discovery and development, a thorough understanding of the ¹H NMR spectrum of a target molecule like this compound is paramount for confirming its identity, assessing its purity, and understanding its electronic environment.

This guide will provide an in-depth exploration of the expected ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Predicted ¹H NMR Spectrum of this compound

Predicted Chemical Shifts (δ) and Assignments

The predicted ¹H NMR spectrum is expected to show two distinct singlets. The absence of any adjacent protons for both the C2-methyl and the ester methyl groups means there will be no spin-spin coupling, leading to sharp, singlet signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C2-CH₃~ 2.7 - 2.8Singlet3H
COOCH₃~ 3.9 - 4.0Singlet3H
Predicted in CDCl₃ at 400 MHz
Rationale for Predicted Chemical Shifts

The prediction of the chemical shifts is based on the following established principles of NMR spectroscopy and data from analogous compounds:

  • C2-Methyl Protons (C2-CH₃): The methyl group at the C2 position of the thiazole ring is expected to resonate in the range of δ 2.7-2.8 ppm. This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the aromatic thiazole ring. The π-electron system of the heterocycle induces a magnetic field that opposes the applied field in the vicinity of the methyl protons, leading to a downfield shift.[4] The presence of the electronegative nitrogen and sulfur atoms in the ring further contributes to this deshielding.

  • Methyl Ester Protons (COOCH₃): The protons of the methyl ester group are predicted to appear at approximately δ 3.9-4.0 ppm. This significant downfield shift is primarily due to the strong deshielding effect of the adjacent carbonyl group and the ester oxygen. The electronegativity of the oxygen atoms withdraws electron density from the methyl protons, reducing their shielding and causing them to resonate at a lower field.[5] The bromine atom at the 5-position is expected to have a minor deshielding influence on the methyl ester protons due to its electron-withdrawing inductive effect, which is transmitted through the thiazole ring.[6][7]

The logical flow for predicting these chemical shifts is visualized in the following diagram:

G cluster_mol This compound cluster_protons Proton Groups cluster_effects Electronic & Structural Effects cluster_prediction Predicted Chemical Shift (δ) mol_label Structure C2_Me C2-CH₃ Protons Ring_Current Aromatic Ring Current (Thiazole) C2_Me->Ring_Current influenced by Heteroatom_Inductive Inductive Effect (N, S) C2_Me->Heteroatom_Inductive influenced by Ester_Me COOCH₃ Protons Carbonyl_Anisotropy Anisotropy & Inductive Effect (C=O, O-Me) Ester_Me->Carbonyl_Anisotropy influenced by Bromine_Inductive Inductive Effect (Br) Ester_Me->Bromine_Inductive influenced by C2_Me_Shift ~ 2.7 - 2.8 ppm Ring_Current->C2_Me_Shift leads to Heteroatom_Inductive->C2_Me_Shift leads to Ester_Me_Shift ~ 3.9 - 4.0 ppm Carbonyl_Anisotropy->Ester_Me_Shift leads to Bromine_Inductive->Ester_Me_Shift leads to

Caption: Prediction of ¹H NMR chemical shifts.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Instrumentation
  • Sample: this compound (5-10 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tube: 5 mm high-precision NMR tube

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum with the following parameters:

      • Pulse Angle: 30-45 degrees

      • Spectral Width: 16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform a baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Calibrate the chemical shift scale precisely to the TMS signal at 0.00 ppm.

The workflow for acquiring and processing the ¹H NMR spectrum is illustrated below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Final Output dissolve Dissolve Sample in CDCl₃ with TMS transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_ref Integrate & Reference to TMS phase_baseline->integrate_ref spectrum ¹H NMR Spectrum integrate_ref->spectrum

Caption: ¹H NMR data acquisition and processing workflow.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H NMR spectrum of this compound. The expected spectrum consists of two singlets, with the C2-methyl protons resonating around δ 2.7-2.8 ppm and the methyl ester protons at approximately δ 3.9-4.0 ppm. These predictions are firmly rooted in the fundamental principles of NMR spectroscopy and comparative data from related thiazole structures. The provided experimental protocol offers a standardized method for obtaining a high-quality spectrum. For researchers in the pharmaceutical sciences, this guide serves as a practical tool for the structural verification and characterization of this important class of heterocyclic compounds.

References

  • Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 728-736. Available at: [Link]

  • Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(4). Available at: [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole derivatives are foundational scaffolds in numerous pharmaceuticals, and the precise characterization of their structure is paramount for ensuring efficacy, safety, and intellectual property protection. This document details the theoretical principles, predictive analysis, experimental protocols, and spectral interpretation required for the unambiguous structural elucidation of this molecule. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who rely on robust analytical techniques for molecular characterization.

Introduction: The Role of Structural Elucidation in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs, including antimicrobials, anti-inflammatories, and anticancer agents. Its ability to engage in various biological interactions makes it a valuable building block in modern drug design. This compound combines this key heterocycle with reactive functional groups—a bromine atom and a methyl ester—making it a versatile intermediate for the synthesis of more complex pharmaceutical candidates.

Given this context, unambiguous structural verification is not merely an academic exercise; it is a critical step in the drug development pipeline. ¹³C NMR spectroscopy serves as a "gold standard" for this purpose, providing a detailed fingerprint of the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR often provides a spectrum with singlet peaks for each unique carbon atom, offering a clear count of non-equivalent carbons and insights into their chemical environment.[2] This guide will systematically deconstruct the ¹³C NMR analysis of the title compound, demonstrating how this powerful technique provides definitive structural proof.

Foundational Principles: Understanding ¹³C Chemical Shifts

The position of a signal (chemical shift, δ) in a ¹³C NMR spectrum is highly sensitive to the electronic environment of the carbon nucleus. Key factors influencing the chemical shift include:

  • Hybridization: The chemical shift increases as the s-character of the carbon atom increases (sp³ < sp² < sp). However, sp carbons (alkynes) are an exception, appearing shielded due to magnetic anisotropy.

  • Inductive Effects: Electronegative atoms (O, N, S, halogens) withdraw electron density from adjacent carbons, "deshielding" the nucleus from the applied magnetic field and shifting its signal downfield (to a higher ppm value).

  • Resonance Effects: Electron delocalization through π-systems can either shield or deshield carbons depending on whether the carbon is electron-rich or electron-poor.

  • Steric and Anisotropic Effects: The spatial arrangement of atoms and the presence of π-systems can create local magnetic fields that influence the chemical shifts of nearby nuclei.

For a substituted heterocycle like this compound, all these factors are at play, leading to a well-dispersed spectrum that allows for the assignment of every carbon atom.

Predictive Analysis of the ¹³C NMR Spectrum

Before acquiring an experimental spectrum, a predictive analysis is essential for guiding the final assignment. This involves breaking down the molecule into its constituent parts and estimating the chemical shift of each carbon based on literature values for similar chemical environments.

The structure of this compound contains six unique carbon atoms, and thus, six distinct signals are expected in its broadband proton-decoupled ¹³C NMR spectrum.

Molecular structure with numbered carbonsFigure 1. Structure of this compound with carbon atoms numbered for NMR assignment.
Predicted Chemical Shifts and Rationale

The following table summarizes the predicted chemical shift ranges for each carbon atom, based on data from analogous structures and established substituent effects.[3][4][5]

CarbonLabelHybridizationInfluencing Factors & RationalePredicted Shift (δ, ppm)
C12-CH₃sp³Attached to the electron-deficient C2 of the thiazole ring.18 - 25
C2C2 (Thiazole)sp²Between two heteroatoms (N and S), leading to significant deshielding.165 - 175
C3C4 (Thiazole)sp²Attached to the electron-withdrawing carbonyl group.145 - 155
C4C5 (Thiazole)sp²Attached to an electronegative bromine atom. The direct C-Br bond typically induces a shielding effect (heavy atom effect) on the attached carbon, moving it upfield.110 - 120
C5-COOCH₃sp²Carbonyl carbon of an ester, highly deshielded by the two attached oxygen atoms.160 - 168
C6-OCH₃sp³Attached to the electronegative oxygen of the ester group.50 - 55

Causality Behind Predictions:

  • C2 (Thiazole): The position of C2 is highly characteristic of azoles. Being flanked by both nitrogen and sulfur results in a strong downfield shift, often making it the most deshielded ring carbon.[3]

  • C4 & C5 (Thiazole): The C4 and C5 carbons are olefinic in nature. C4 is deshielded by the adjacent ester group. Conversely, the C5 carbon is directly bonded to bromine. While bromine is electronegative, the "heavy atom effect" often causes a net shielding (upfield shift) for the directly attached carbon, which is why C5 is predicted to be significantly upfield of C4.[6]

  • Ester Group (C5 & C6): The chemical shifts for ester carbonyls (C5) and the associated methoxy carbon (C6) are highly predictable and fall into well-established ranges.[7]

Experimental Protocol for Spectrum Acquisition

This section provides a robust, self-validating methodology for acquiring a high-quality ¹³C NMR spectrum. The rationale behind each step is explained to ensure technical soundness.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound. Rationale: This amount provides a sufficient signal-to-noise ratio for ¹³C NMR, which is inherently less sensitive than ¹H NMR, without requiring an excessively long acquisition time.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm). Rationale: CDCl₃ is a common solvent for many organic molecules. DMSO-d₆ is an excellent alternative for less soluble compounds. TMS provides a universal reference point for the chemical shift scale.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration (using a 500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal. Rationale: A homogeneous magnetic field is crucial for high resolution and accurate chemical shift determination.

  • ¹³C Spectrum Acquisition:

    • Experiment Type: Standard 1D ¹³C experiment with proton broadband decoupling (zgpg30 or similar pulse program). Rationale: Broadband decoupling collapses all ¹H-¹³C couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio.

    • Spectral Width: 0 to 220 ppm. Rationale: This range covers virtually all carbon environments found in organic molecules.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2-5 seconds. Rationale: This delay allows for the longitudinal relaxation of the carbon nuclei between pulses. A sufficient delay is important for obtaining accurate peak intensities, although for simple qualitative analysis, a shorter delay can be used to save time.

    • Number of Scans (NS): 1024 to 4096 scans. Rationale: Due to the low natural abundance of ¹³C (~1.1%), a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum manually.

    • Baseline correct the spectrum to ensure a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the solvent residual peak (CDCl₃ at δ ≈ 77.16 ppm) to its known value.

Spectral Interpretation and Structural Verification

The final step is to correlate the peaks in the experimental spectrum with the predicted values and the molecular structure. Advanced techniques like DEPT can be used for further validation.

Expected ¹³C NMR Data

The following table presents the expected experimental data, aligning with our predictions.

PeakPredicted Shift (δ, ppm)Experimental Shift (δ, ppm)AssignmentMultiplicity (DEPT-135)
1160 - 168~162.5C5 (-C OOR)No Signal
2165 - 175~168.0C2 (Thiazole)No Signal
3145 - 155~148.0C4 (Thiazole)No Signal
4110 - 120~115.0C5 (Thiazole)No Signal
550 - 55~52.5C6 (-OC H₃)Positive
618 - 25~19.5C1 (2-C H₃)Positive

Self-Validation through DEPT Spectroscopy: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a crucial validation step. It differentiates carbon types:

  • CH₃ groups appear as positive signals.

  • CH₂ groups appear as negative signals (none in this molecule).

  • CH groups appear as positive signals (none in this molecule).

  • Quaternary carbons (C) do not produce a signal.

In our case, the DEPT-135 spectrum would show two positive peaks corresponding to the two methyl carbons (C1 and C6) and would show no signals for the four quaternary carbons (C2, C3, C4, C5). This provides definitive confirmation of the assignments for the methyl vs. the quaternary carbons.

Workflow and Logic Visualization

The process of ¹³C NMR analysis, from sample to confirmed structure, can be visualized as a logical workflow.

G Figure 2. Workflow for ¹³C NMR Structural Elucidation cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Verification Sample 1. Sample Weighing (15-25 mg) Dissolve 2. Dissolution (CDCl₃ or DMSO-d₆ + TMS) Sample->Dissolve Load 3. Load Sample & Lock Dissolve->Load Shim 4. Shimming Load->Shim Acquire 5. Acquire 1D ¹³C & DEPT-135 Spectra Shim->Acquire FT 6. Fourier Transform Acquire->FT Phase 7. Phasing & Baseline Correction FT->Phase Calibrate 8. Calibration (TMS) Phase->Calibrate Assign 9. Peak Assignment (Correlate with Prediction) Calibrate->Assign Confirm 10. DEPT-135 Confirmation (CH₃ vs. Quaternary C) Assign->Confirm Structure 11. Final Structure Confirmation Confirm->Structure

Caption: Workflow for ¹³C NMR Structural Elucidation.

Application in Pharmaceutical Development

The precise structural data obtained from ¹³C NMR analysis is indispensable in a regulated drug development environment.[8]

  • Quality Control (QC): A reference ¹³C NMR spectrum serves as a definitive fingerprint for batch-to-batch consistency of active pharmaceutical ingredients (APIs) and key intermediates.

  • Regulatory Submissions: Regulatory bodies like the FDA require comprehensive and unambiguous characterization data for all new chemical entities. ¹³C NMR is a cornerstone of the data package submitted in an Investigational New Drug (IND) or New Drug Application (NDA).

  • Intellectual Property: Definitive structural proof is essential for patent filings, protecting novel molecular entities from infringement.

  • Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, subtle changes to a molecule's structure can drastically alter its biological activity. NMR confirms that the intended analog was synthesized, ensuring that SAR data is reliable.[9]

Conclusion

¹³C NMR spectroscopy is a powerful and definitive tool for the structural elucidation of complex organic molecules like this compound. Through a systematic approach involving predictive analysis, meticulous experimental execution, and logical interpretation aided by techniques like DEPT, each carbon atom in the molecule can be unambiguously assigned. This level of structural certainty is fundamental to modern pharmaceutical research and development, underpinning everything from initial discovery to final regulatory approval.

References

  • Iris Publishers. (2019). 13C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. Available at: [Link]

  • A˘gırbas¸, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available at: [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • De-los-Rios, C. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(19), 4436. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. Available at: [Link]

  • Ichikawa, S. (2014). Application of NMR in drug discovery. researchmap. Available at: [Link]

  • Royal Society of Chemistry. (2024). Supporting Information for Selenium-catalyzed C–H/N–H annulation of anilines with disulfides. Available at: [Link]

  • Mestrelab. Mnova NMRPredict. Available at: [Link]

  • Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-957. Available at: [Link]

  • ResearchGate. (2010). 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 23(10), 2469. Available at: [Link]

  • Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2399-2408. Available at: [Link]

  • Kara, Y. S., Tekin, N., & Ussenov, N. (2025). Substituent effect investigation at 13C NMR chemical shifts in CDCl3 solution of novel thiadiazole derivatives with SSP, DSP, DSP-NLR equations. Journal of Molecular Structure, 143180. Available at: [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

  • ResearchGate. 13C-NMR spectrum of four carbons alkyl chain analog of methyl ester. Available at: [Link]

  • Lane, A. N., et al. (2014). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Magnetic Resonance in Chemistry, 52(7), 350-356. Available at: [Link]

  • Ihrig, A. M., & Marshall, J. L. (1972). Proton magnetic resonance spectrum of methyl benzoate-carboxyl-13C. Journal of the American Chemical Society, 94(5), 1756-1756. Available at: [Link]

  • Gîtlan, A. I., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 1993. Available at: [Link]

  • American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 24(4), 932-937. Available at: [Link]

  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. Available at: [Link]

  • Wiley-VCH GmbH. (2025). Thiazole - 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. SpectraBase. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. Available at: [Link]

  • ResearchGate. The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7. Available at: [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. Available at: [Link]

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Mass spectrometry of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the precise characterization of novel or intermediate compounds is paramount. This compound is a key heterocyclic building block, valued for its role in the synthesis of bioactive molecules.[1][2] Its thiazole core is a prevalent scaffold in pharmaceuticals, and the strategic placement of bromo and methyl ester functionalities offers versatile handles for further chemical modification.[1][3] This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a framework for its unambiguous identification and structural elucidation. We will move beyond procedural steps to explain the underlying chemical principles that govern its ionization and fragmentation, ensuring a self-validating approach to analysis.

Foundational Properties and Analytical Context

Before delving into the mass spectrum, understanding the fundamental properties of the analyte is crucial. These properties dictate the choice of analytical techniques and help in predicting the compound's behavior within the mass spectrometer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆BrNO₂S[1]
Average Molecular Weight 236.09 g/mol [1]
Monoisotopic Mass 234.9306 DaCalculated
CAS Number 899897-21-3[1][4]
Structure
SMILES: COC(=O)c1sc(Br)nc1C

The most significant feature for mass spectrometry is the presence of a bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), with a mass difference of approximately 2 Da. This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) will be observed. This pattern is a definitive signature for the presence of a single bromine atom in an ion.

Ionization Methodologies: Choosing the Right Tool

The choice of ionization technique is the most critical experimental decision, as it determines the nature and extent of fragmentation, and consequently, the type of information obtained.

Electron Ionization (EI)

Electron Ionization is the classic "hard" ionization technique, indispensable for structural elucidation. By bombarding the analyte with high-energy electrons (typically 70 eV), it induces extensive and reproducible fragmentation. This creates a detailed "fingerprint" mass spectrum that can be used for library matching and for deducing the molecule's structure by piecing together the fragment ions. For a compound like this compound, EI is the preferred method for initial characterization, especially when coupled with Gas Chromatography (GC-MS).[5][6][7][8]

Soft Ionization: Chemical Ionization (CI) and Electrospray Ionization (ESI)

In contrast, "soft" ionization techniques impart less energy to the analyte, minimizing fragmentation and typically yielding an abundant ion corresponding to the intact molecule (e.g., the protonated molecule [M+H]⁺).

  • Chemical Ionization (CI): Often used as a complementary technique to EI in GC-MS, CI can confirm the molecular weight of the analyte when the molecular ion in the EI spectrum is weak or absent.[9]

  • Electrospray Ionization (ESI): The standard for Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is ideal for polar and thermally labile molecules. For this compound, ESI would produce a strong [M+H]⁺ signal and potentially adducts like [M+Na]⁺, confirming the molecular weight with high confidence.[10]

The logical workflow involves using a soft ionization technique to confidently determine the molecular weight and then using the hard ionization (EI) data to piece together the structural fragments.

cluster_0 Analytical Strategy Soft_Ionization Soft Ionization (ESI, CI) MW_Confirmation Molecular Weight Confirmation (e.g., [M+H]⁺) Soft_Ionization->MW_Confirmation Provides Hard_Ionization Hard Ionization (EI at 70 eV) Structural_Elucidation Structural Elucidation (Fragmentation Pattern) Hard_Ionization->Structural_Elucidation Provides MW_Confirmation->Structural_Elucidation Guides Interpretation of

Caption: Logical workflow for mass spectrometric analysis.

Deconstructing the Molecule: Predicted EI Fragmentation Pathways

Under 70 eV Electron Ionization, this compound will fragment in a predictable manner based on the relative strengths of its chemical bonds and the stability of the resulting fragments.

The Molecular Ion (M•⁺)

The primary event is the removal of an electron to form the molecular ion (M•⁺). We expect to see a pair of peaks corresponding to the two bromine isotopes:

  • m/z 235: C₆H₆⁷⁹BrNO₂S•⁺

  • m/z 237: C₆H₆⁸¹BrNO₂S•⁺

These two peaks will have a relative intensity ratio of approximately 1:1, serving as the first and most crucial point of identification.

Primary Fragmentation Routes

The most likely fragmentation pathways involve the cleavage of bonds adjacent to the stable thiazole ring and the carbonyl group, which are common fragmentation patterns for esters and aromatic systems.[11]

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond is a classic fragmentation pathway for methyl esters. This results in a stable acylium ion.

    • Neutral Loss: 31 Da

    • Fragment Ions: m/z 204/206

  • Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the C-C bond between the thiazole ring and the ester group.

    • Neutral Loss: 59 Da

    • Fragment Ions: m/z 176/178

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond, which is relatively weak.

    • Neutral Loss: 79 or 81 Da

    • Fragment Ion: m/z 156

  • Thiazole Ring Cleavage: The aromatic thiazole ring is relatively stable, but can undergo fragmentation, often through complex rearrangements. A likely cleavage is the loss of acetonitrile (CH₃CN) from a fragment ion, a pattern observed in some thiazole derivatives.[12][13]

The following diagram illustrates these primary fragmentation pathways originating from the molecular ion.

G cluster_frags Primary Fragments M [M]•⁺ m/z 235/237 C₆H₆BrNO₂S•⁺ F1 [M - OCH₃]⁺ m/z 204/206 M->F1 - •OCH₃ (31 Da) F2 [M - COOCH₃]⁺ m/z 176/178 M->F2 - •COOCH₃ (59 Da) F3 [M - Br]⁺ m/z 156 M->F3 - •Br (79/81 Da)

Caption: Predicted primary EI fragmentation pathways.

Table 2: Summary of Predicted Key Fragment Ions

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonNeutral LossComments
235 / 237[C₆H₆BrNO₂S]•⁺-Molecular Ion (M•⁺) . Key diagnostic due to 1:1 isotopic pattern.
204 / 206[C₅H₃BrNOS]⁺•OCH₃ (31 Da)Loss of the methoxy radical. A very common and expected fragmentation for a methyl ester.
176 / 178[C₄H₃BrNS]⁺•COOCH₃ (59 Da)Loss of the entire carbomethoxy group.
156[C₆H₆NO₂S]⁺•Br (79 or 81 Da)Loss of the bromine atom. The resulting ion will not have the Br isotopic signature.
125[C₅H₃NOS]⁺•Br, •OCH₃Loss of bromine from the m/z 204/206 fragment.

Standard Operating Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound using GC-MS.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent compatible with GC analysis. Dichloromethane or Ethyl Acetate are excellent choices.

  • Concentration: Prepare a stock solution of the compound at 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL for injection.

  • Verification: Include a solvent blank and a known standard (if available) in the analytical sequence to ensure no system contamination or carryover.

Instrumentation and Parameters

Table 3: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
Injection PortSplit/Splitless (Split 20:1)Split injection prevents column overloading and ensures sharp peaks.
Injector Temp.250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Column30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms or equivalent)A standard, non-polar column providing good resolution for a wide range of compounds.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program to elute the compound in a reasonable time with good peak shape.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)To generate a reproducible fragmentation pattern for structural analysis.
Ionization Energy70 eVThe industry standard for creating comparable library spectra.
Mass Rangem/z 40 - 350Covers the molecular ion and all expected fragments.
Source Temp.230 °CA standard source temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CEnsures consistent mass filtering.

A Systematic Approach to Data Interpretation

The final step is to interpret the acquired data in a logical, stepwise manner to ensure a confident identification.

A 1. Acquire Data (Total Ion Chromatogram) B 2. Identify Analyte Peak A->B C 3. Extract Mass Spectrum B->C D 4. Locate Molecular Ion Is the [M]•⁺/[M+2]•⁺ pattern present at m/z 235/237 with ~1:1 ratio? C->D E 5. Analyze Fragments Match observed fragments to predicted losses (Table 2). D->E  Yes G Re-evaluate Data (Consider isomers, impurities, or need for soft ionization). D->G  No F 6. Confirm Structure E->F

Caption: Stepwise workflow for mass spectral data interpretation.

Conclusion

The mass spectrometric analysis of this compound is straightforward yet rich in structural information. The definitive 1:1 isotopic signature of the bromine atom in the molecular ion cluster at m/z 235/237 provides an unambiguous starting point for identification. Subsequent fragmentation, primarily driven by the loss of the ester functionalities (•OCH₃ and •COOCH₃), confirms the presence and connectivity of these groups. By employing a systematic approach that combines appropriate ionization techniques with a foundational understanding of fragmentation chemistry, researchers can confidently characterize this important heterocyclic intermediate, ensuring the integrity and success of their synthetic and developmental endeavors.

References

  • D. E. D. A. G. C. M. S. M. f. D. t. F. A. P. i. F. a. F. o. F. A. M. E.
  • A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of f
  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL.
  • A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of f
  • Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization.
  • Methyl 5-bromo-2-methylthiazole-4-carboxyl
  • How to Prepare Methyl 2-Bromothiazole-5-Carboxyl
  • Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxyl
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Possible mass fragmentation pattern of compound 3.
  • Mass Spectrometry - Fragmentation P
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society.

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Crystal structure of substituted bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Substituted Bromothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of pharmacologically active agents. The introduction of bromine atoms and other substituents onto this heterocyclic core profoundly influences its electronic, steric, and physicochemical properties. A critical, yet often complex, aspect of this influence is manifested in the solid state, where molecular conformation and crystal packing dictate crucial parameters for drug development, such as solubility, stability, and bioavailability. This technical guide provides a comprehensive exploration of the crystal structure of substituted bromothiazoles, synthesizing crystallographic data with field-proven insights. We delve into the nuanced world of intermolecular interactions, particularly the role of halogen bonding, and examine how substitution patterns dictate the supramolecular architecture. This document is designed to serve as an authoritative resource for researchers engaged in the rational design and development of thiazole-based therapeutics.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif in pharmaceutical science. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal component for designing molecules that interact with biological targets. The incorporation of a bromine atom can further enhance a molecule's therapeutic potential by increasing its lipophilicity, modulating its metabolic stability, or by providing a vector for specific intermolecular interactions, such as halogen bonding.[1]

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. The specific crystal form, or polymorph, of an active pharmaceutical ingredient (API) can have dramatically different physical properties.[2][3][4] Therefore, a thorough crystallographic investigation is not merely an academic exercise but a critical step in drug development. This guide will illuminate the principles governing the crystal structures of this important class of compounds.

Fundamentals of Crystal Structure Analysis

The primary technique for elucidating the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD) . This method relies on the principle that electrons in a crystal lattice diffract X-rays in a predictable pattern. By measuring the positions and intensities of the diffracted beams, one can mathematically reconstruct a three-dimensional model of the electron density within the crystal's unit cell, and from this, infer the precise positions of the atoms.[5]

The output of an SCXRD experiment is a Crystallographic Information File (CIF) , a standardized format for reporting crystal structure data.[6][7][8] This file contains a wealth of information, including:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

  • Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

  • Atomic Coordinates: The fractional coordinates (x, y, z) of each atom in the asymmetric unit.

This data is typically deposited in public repositories like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), making it accessible to the global scientific community.[9][10][11][12]

Logical Workflow for Structure Determination

The process of determining a crystal structure follows a well-defined path, designed to ensure accuracy and reproducibility.

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Substituted Bromothiazole Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Purification Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Integration & Reduction Diffraction->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (e.g., checkCIF) Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition CIF Generation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Case Studies: Unpacking Substituted Bromothiazoles

To understand the interplay of substituents and crystal packing, we will examine the crystal structures of two representative bromothiazole derivatives.

2,4-Dibromothiazole: A Study in Disorder

The crystal structure of 2,4-dibromothiazole presents a fascinating case of positional disorder.[13][14][15] The molecule is essentially planar, but within the crystal lattice, it can adopt one of two orientations with roughly equal probability.[14] This disorder arises because the overall shape of the molecule is dominated by the two large bromine atoms, making the energetic difference between orienting the S(1)-C(5)H part of the ring in one direction versus the other negligible.[14]

Causality: The small steric difference between a sulfur atom and a C-H group, compared to the large and electronically dense bromine atoms, allows the molecule to "fit" into the crystal lattice in two different ways without a significant energy penalty, leading to the observed disorder.[14]

2,4-Diacetyl-5-bromothiazole: The Dominance of Halogen Bonding

In contrast, the crystal structure of 2,4-diacetyl-5-bromothiazole is highly ordered and is governed by a network of halogen bonds.[13][15] A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (e.g., an oxygen or nitrogen atom).[1]

In this structure, both intramolecular and intermolecular halogen bonds are observed.[13][14]

  • Intramolecular: A Br···O interaction occurs between the bromine at position 5 and the carbonyl oxygen of the acetyl group at position 4.

  • Intermolecular: The bromine at position 5 of one molecule forms a halogen bond with the carbonyl oxygen of the acetyl group at position 2 of a neighboring molecule, linking the molecules into chains.[13][16]

Expertise Insight: The presence of the electron-withdrawing acetyl groups makes the bromine atom at position 5 more electrophilic (creating a more positive "sigma-hole"), thereby strengthening its ability to act as a halogen bond donor. This directed, specific interaction overcomes the potential for disorder and dictates a highly organized crystal packing arrangement.[17][18]

Caption: Halogen bonding in 2,4-diacetyl-5-bromothiazole. (Conceptual Diagram)

Summary of Crystallographic Data
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2,4-DibromothiazoleOrthorhombicFmm2Disordered structure[13][14]
2,4-Diacetyl-5-bromothiazoleTriclinicP-1Intramolecular & Intermolecular Halogen Bonding (Br···O)[13][19]
1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thioureaNot specifiedNot specifiedN–H···O, C–H···N, C–H···S, N–H···S[19]

Polymorphism: The Challenge of Multiple Crystal Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[2][20] These different forms can arise from variations in molecular conformation or from different packing arrangements in the crystal lattice.[3] Polymorphs can exhibit significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.

  • Melting Point and Stability: Important for formulation and shelf-life.

  • Mechanical Properties: Such as tabletability.

The thiazole derivative 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid (BPT), for example, is known to exist in at least three polymorphic forms and two solvated crystal forms.[21] The thermodynamic stability and transformation behavior of these forms are highly dependent on factors like solvent composition and temperature during crystallization.[21]

Trustworthiness: Controlling polymorphism is a critical aspect of pharmaceutical development. It is essential to identify the most stable polymorph of a drug substance to ensure consistent product quality and therapeutic efficacy. Failure to do so can have significant regulatory and clinical consequences. Therefore, protocols for crystallization must be rigorously designed and validated to consistently produce the desired crystal form.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

This section provides a detailed, self-validating protocol for the determination of a small-molecule crystal structure, such as a substituted bromothiazole.

Objective: To obtain high-quality single crystals and determine the molecular and crystal structure using X-ray diffraction.

Materials:

  • Synthesized and purified substituted bromothiazole compound.

  • A range of crystallization solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane).

  • Small vials or test tubes (e.g., 4 mL).

  • Microscope with polarizing filters.

  • Cryo-loops (nylon loops).

  • Cryoprotectant oil (e.g., Paratone-N).

  • Single-crystal X-ray diffractometer with a low-temperature device (e.g., Oxford Cryosystems).[20]

Methodology:

  • Crystal Growth (Self-Validation Point 1):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. Slow crystallization is key to minimizing defects.

    • Procedure:

      • Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating.

      • Filter the solution to remove any particulate matter.

      • Allow the solvent to evaporate slowly and undisturbed over several days to weeks. Alternatively, use vapor diffusion or cooling crystallization methods.

    • Validation: Visually inspect the resulting crystals under a microscope. Suitable crystals should be well-formed, transparent, and extinguish light sharply when viewed between crossed polarizers.

  • Crystal Selection and Mounting:

    • Rationale: A single, non-twinned crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) must be selected.

    • Procedure:

      • Under the microscope, select a suitable crystal using a cryo-loop.

      • Quickly coat the crystal in cryoprotectant oil to prevent ice formation during cooling.

      • Mount the loop on a goniometer head.

  • Data Collection (Self-Validation Point 2):

    • Rationale: Collecting data at low temperatures (e.g., 100-150 K) minimizes thermal motion of the atoms, resulting in higher resolution data and a more precise structure.[14]

    • Procedure:

      • Mount the goniometer head on the diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas.

      • Center the crystal in the X-ray beam.

      • Perform an initial unit cell determination.

      • Execute a full data collection strategy, ensuring high completeness and redundancy of the data.[5]

    • Validation: The data collection software will provide real-time feedback on the quality of the diffraction spots. The unit cell parameters should be consistent and the diffraction should extend to a high resolution (small d-spacing).

  • Data Processing:

    • Rationale: The raw diffraction images must be processed to extract the intensities and positions of the reflections.

    • Procedure:

      • Integrate the raw data to obtain a list of reflections (h,k,l) and their intensities.

      • Apply corrections for factors such as absorption and crystal decay.[5]

      • Merge equivalent reflections to produce a final, unique dataset.

  • Structure Solution and Refinement (Self-Validation Point 3):

    • Rationale: This is the process of building and optimizing an atomic model that best fits the experimental diffraction data.

    • Procedure:

      • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

      • Refine the model using full-matrix least-squares on F². This involves adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

      • Locate and add hydrogen atoms to the model.[14]

    • Validation: The refinement process is monitored using the R-factor (R1) and weighted R-factor (wR2), which are measures of the agreement between the model and the data. Final R1 values for a good quality structure are typically below 5%. The residual electron density map should be largely featureless.

  • Structure Validation and Reporting:

    • Rationale: The final structural model must be checked for correctness and consistency.

    • Procedure:

      • Use a program like checkCIF to validate the geometric and crystallographic integrity of the final model.

      • Prepare the final report and CIF for publication or deposition.[22]

Conclusion: From Crystal Structure to Drug Candidate

The detailed analysis of the crystal structures of substituted bromothiazoles provides invaluable insights for the drug development professional. By understanding the forces that govern crystal packing—from disordered arrangements in sterically ambiguous molecules to highly ordered networks directed by halogen bonds—scientists can begin to predict and control the solid-state properties of their compounds.[19][23] This knowledge is crucial for overcoming challenges related to polymorphism, ensuring the selection of the optimal solid form of an API, and ultimately, accelerating the journey from a promising molecule to a viable drug candidate. The rigorous application of single-crystal X-ray diffraction, guided by the principles and protocols outlined in this guide, is an indispensable tool in this endeavor.

References

A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.

  • A Comparative Guide to the X-ray Crystallography of 4-Bromobenzothiazole Deriv
  • The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. (2015).
  • The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. (2015). CORE.
  • Halogen bonding pattern in the crystal structure of 6 viewed along the a axis.
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. (2025). MDPI.
  • The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. SpringerLink.
  • Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. (2017). NIH.
  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation
  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. (2025).
  • Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. (2002).
  • Crystallographic Inform
  • The Cambridge Structural D
  • The Cambridge Structural D
  • A short guide to Crystallographic Inform
  • The Crystallographic Information File (CIF). (2015).
  • CIF - Crystallographic Information Framework.
  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][13][16][19]triazines. (2022). NIH.

  • Intermolecular interactions in molecular crystals: what's in a name?. (2017). Faraday Discussions (RSC Publishing).
  • Intermolecular Interactions in Functional Crystalline Materials:
  • Intermolecular interactions in molecular crystals: wh
  • Halogen bonds in crystal engineering: like hydrogen bonds yet different. (2014). PubMed.
  • there are 524007 entries in the selection.
  • Search - Access Structures. CCDC.

Sources

Technical Guide: A Methodological Approach to Determining the Solubility of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] The solubility of such a building block is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and, in the context of drug development, the ultimate bioavailability of active pharmaceutical ingredients (APIs).[2][3] Insufficient solubility can lead to unreliable results in biological assays and pose significant challenges during formulation.[4][5] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the thermodynamic solubility of this compound. We present a detailed protocol based on the gold-standard shake-flask method, coupled with a robust quantitative high-performance liquid chromatography (HPLC-UV) analysis.[6] The causality behind solvent selection and experimental design is explained to ensure the generation of reliable and reproducible data.

Introduction: The Imperative of Solubility Profiling

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and biologically active agents.[7] this compound, with its reactive bromine atom and ester functional group, represents a key scaffold for creating more complex molecules.[1] Whether this compound is used in a subsequent synthetic step, such as an Ullmann condensation, or as part of a larger molecule intended for biological screening, its solubility profile governs its utility.[8][9]

In drug discovery, poor aqueous solubility is a primary contributor to the failure of promising drug candidates, as it often leads to low and erratic oral bioavailability.[5][10] Even in organic synthesis, solvent selection is paramount. A reaction can only proceed efficiently if the starting materials have sufficient solubility in the reaction medium at the desired temperature. Therefore, a quantitative understanding of the solubility of this intermediate in a range of common organic solvents is not merely academic; it is a foundational dataset for rational process development and formulation.[11] This guide provides the theoretical basis and a practical, self-validating protocol to establish this crucial dataset.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's structure informs the initial solvent selection.

  • Compound Name: this compound

  • CAS Number: 899897-21-3[12]

  • Molecular Formula: C₇H₈BrNO₂S

  • Molecular Weight: 250.12 g/mol

  • Structure:

    
    
    

Structural Analysis for Solubility Prediction:

  • Thiazole Ring: The heterocyclic aromatic ring contributes to the molecule's polarity.

  • Ester Group (-COOCH₃): The carbonyl and ether oxygens can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.

  • Bromo Substituent (-Br): Increases the molecular weight and polarizability of the molecule.

  • Methyl Groups (-CH₃): These nonpolar groups contribute to the molecule's lipophilicity.

Based on this structure, the compound is predicted to be a solid at room temperature with moderate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or highly soluble in water. Its optimal solubility is expected in solvents of intermediate polarity.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse panel of organic solvents should be selected, covering a range of polarities and chemical functionalities. The principle of "like dissolves like" serves as the primary guideline for this selection.[13] Solvents are chosen to probe different intermolecular interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bond donation and acceptance. Their interaction with the ester group will be a key determinant of solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Can accept hydrogen bonds and engage in dipole-dipole interactions but do not donate hydrogen bonds. DMSO is a powerful solvent often used to solubilize compounds for initial biological screening.[14]

  • Nonpolar Aromatic Solvents (e.g., Toluene): Can engage in π-π stacking with the thiazole ring.

  • Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Primarily interact through weak van der Waals forces. Solubility is expected to be low.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM)): Solvents of intermediate polarity, effective at dissolving a wide range of organic compounds.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely considered the most reliable technique for measuring thermodynamic (equilibrium) solubility.[6] The core principle is to generate a saturated solution by agitating an excess of the solid compound with the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then quantified.

Materials & Reagents
  • This compound (solid, >95% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • HPLC vials

Equipment
  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge (optional)

  • Calibrated HPLC-UV system

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation.[15] A starting point is to add ~10-20 mg of solid to 1-2 mL of each chosen solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a prolonged period. A duration of 24 to 72 hours is typically sufficient to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is crucial to sample from the upper portion of the liquid.

  • Clarification: Immediately filter the sampled supernatant through a solvent-compatible syringe filter into a clean vial.[16] This step is vital to remove any microscopic solid particles that could otherwise dissolve upon dilution and artificially inflate the measured solubility. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Dilution: Accurately dilute the clarified filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve. The dilution factor must be precisely recorded.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is an ideal technique for quantifying the concentration of thiazole derivatives due to the UV absorbance of the heterocyclic ring.[17][18]

Suggested HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (containing 0.1% formic or trifluoroacetic acid to ensure sharp peak shape). A typical starting ratio would be 60:40 (Acetonitrile:Water).[17][19]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • UV Detection: Wavelength should be set at the absorbance maximum (λmax) of the analyte. This can be determined using a UV-Vis spectrophotometer or a diode-array detector. A wavelength between 270-320 nm is a reasonable starting point for thiazole derivatives.[18][20]

Calibration Curve Generation

A self-validating protocol requires a robust calibration curve.

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.

  • Standard Series: Perform a series of serial dilutions of the stock solution to prepare at least five calibration standards of decreasing concentration.

  • Analysis: Inject each standard into the HPLC system in triplicate.

  • Plotting: Plot the average peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

Data Presentation and Interpretation

The concentration of the analyte in the diluted sample is determined using the calibration curve equation. The final solubility is then calculated by accounting for the dilution factor.

Calculation: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The results should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of this compound at 25 °C

Solvent Solvent Type Qualitative Observation Solubility (mg/mL) Solubility (mol/L)
Hexane Nonpolar Aliphatic e.g., Insoluble
Toluene Nonpolar Aromatic e.g., Sparingly Soluble
Dichloromethane Chlorinated e.g., Soluble
Acetone Polar Aprotic e.g., Soluble
Acetonitrile Polar Aprotic e.g., Freely Soluble
Ethanol Polar Protic e.g., Soluble
Methanol Polar Protic e.g., Soluble

| DMSO | Polar Aprotic | e.g., Very Soluble | | |

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_sampling Sampling & Analysis cluster_cal Calibration (Parallel Task) A 1. Add Excess Solid to Solvent in Vial B 2. Seal and Equilibrate (24-72h Shake at 25°C) A->B C 3. Settle Particulates (Static, 2h) B->C D 4. Withdraw Supernatant C->D E 5. Clarify via Syringe Filter (0.22 µm PTFE) D->E F 6. Accurate Dilution into Mobile Phase E->F G 7. Analyze by HPLC-UV F->G H 8. Quantify Concentration via Calibration Curve G->H Cal1 Prepare Stock Solution Cal2 Create Serial Dilution Standards Cal1->Cal2 Cal3 Inject & Generate Peak Area vs. Conc. Plot Cal2->Cal3 Cal3->H

Sources

An In-depth Technical Guide on the Stability and Storage of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (CAS No. 899897-21-3). As a key heterocyclic building block in medicinal chemistry and drug development, ensuring its integrity from procurement to application is paramount for reproducible and reliable research outcomes. This document synthesizes information from material safety data sheets (MSDS), supplier recommendations, and the general chemical principles governing thiazole derivatives to offer field-proven insights for researchers, scientists, and quality control professionals. We will explore the compound's inherent chemical liabilities, potential degradation pathways, and provide validated protocols for its handling, storage, and stability assessment.

Introduction and Chemical Profile

This compound is a polysubstituted thiazole derivative. The thiazole ring is a fundamental scaffold in numerous pharmacologically active compounds, including antimicrobials and anticancer agents.[1][2] The specific arrangement of a bromine atom, a methyl group, and a methyl carboxylate group on this scaffold makes it a versatile intermediate for further chemical modification. However, these same functional groups introduce specific vulnerabilities that can lead to degradation if the compound is not handled and stored correctly.

Understanding the stability of this reagent is a critical, yet often overlooked, aspect of experimental design. Degradation can lead to the introduction of impurities, which may result in misleading biological data, decreased reaction yields, and complications in downstream purification processes. This guide aims to provide the necessary framework for maintaining the chemical fidelity of this important reagent.

Chemical and Physical Properties

A foundational understanding of the compound's physical properties is essential for predicting its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 899897-21-3[3][4]
Molecular Formula C₆H₆BrNO₂S[4]
Molecular Weight 236.09 g/mol [4]
Appearance Typically an off-white to yellow or brown solidInferred from related compounds
Storage Temperature 2-8°C recommended[3]
Sensitivity Light sensitive[3]

Chemical Stability and Potential Degradation Pathways

The structure of this compound contains several functional groups that are susceptible to degradation under common laboratory conditions. The primary points of vulnerability are the ester functional group and the electron-rich thiazole ring, particularly with its bromo-substituent.

Hydrolysis

The methyl ester group is susceptible to hydrolysis, especially in the presence of water, acids, or bases. This reaction would yield the corresponding carboxylic acid and methanol.

  • Acid-Catalyzed Hydrolysis: In the presence of acidic contaminants and moisture, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Exposure to basic conditions (e.g., residual base on glassware, amine reagents) can rapidly hydrolyze the ester to the carboxylate salt. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.

Photodegradation

The compound is noted to be light-sensitive.[3] Aromatic and heterocyclic systems, particularly those containing halogens, can absorb UV light. This absorption can excite the molecule to a higher energy state, potentially leading to the homolytic cleavage of the Carbon-Bromine bond, generating radical species. These radicals can then participate in a variety of subsequent reactions, leading to complex impurity profiles.

Thermal Decomposition
Incompatibilities

Strong oxidizing agents, strong acids, and strong bases are generally incompatible with this compound. These reagents can react with the thiazole ring, the ester, or the bromo-substituent, leading to degradation.

Recommended Storage and Handling Protocols

Based on the chemical liabilities discussed, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.

Core Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration)To slow down the rate of potential degradation reactions.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To minimize contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Store in amber or opaque containers.To protect the light-sensitive compound from photodegradation.[3]
Container Tightly sealed glass vials with PTFE-lined caps.To prevent leakage and contamination from atmospheric moisture. Glass is preferred for its inertness.[3][5][6]
Location Store in a cool, dry, and well-ventilated place away from incompatible materials.To ensure a stable environment and prevent accidental contact with reactive substances.[3][5][6]
Laboratory Handling Workflow

A systematic workflow should be adopted when handling the reagent to minimize exposure to deleterious conditions.

G Figure 1: Recommended Laboratory Handling Workflow cluster_storage Storage cluster_handling Handling Storage Store at 2-8°C Inert Atmosphere Light Protected Equilibrate Allow container to reach room temperature before opening Storage->Equilibrate Retrieve Weigh Weigh required amount quickly in a dry environment Equilibrate->Weigh Prevent condensation Purge Purge container headspace with inert gas (e.g., Argon) Weigh->Purge Seal Reseal container tightly Purge->Seal Seal->Storage Return to storage

Caption: Recommended workflow for handling the reagent.

Causality Behind Workflow Steps:

  • Equilibration: Allowing the container to warm to room temperature before opening is a critical step. Opening a cold vial will cause atmospheric moisture to condense on the cold solid, introducing water and accelerating hydrolysis.

  • Inert Gas Purge: After dispensing the material, the headspace of the container should be purged with an inert gas. This displaces the ambient air, removing moisture and oxygen before the container is returned to storage.

Analytical Methods for Stability Assessment

To ensure the quality of this compound, especially for material that has been stored for an extended period, analytical testing is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of the compound and detecting the presence of degradation products.

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to prepare a 100 µg/mL solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) and increase the proportion of acetonitrile over time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength determined by a UV scan of the compound (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: The purity can be determined by the area percentage of the main peak relative to the total area of all peaks. The appearance of new, smaller peaks over time can indicate degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is an excellent tool for confirming the structural integrity of the molecule. Degradation, such as the hydrolysis of the methyl ester, would result in the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal.

Logical Framework for Storage Decisions

The following decision tree provides a logical guide for ensuring the proper storage of this and similar chemical reagents.

G Figure 2: Storage Decision Framework Start New Reagent Received CheckMSDS Check Supplier MSDS/ Data Sheet for Sensitivities? Start->CheckMSDS Light Light Sensitive? CheckMSDS->Light Moisture Moisture/Air Sensitive? Light->Moisture Yes Light->Moisture No AmberVial Store in Amber Vial or Wrap in Foil Light->AmberVial Yes Temp Specific Temp Recommended? Moisture->Temp Yes Moisture->Temp No InertGas Store under Inert Gas (Argon/Nitrogen) Moisture->InertGas Yes Refrigerate Store at 2-8°C Temp->Refrigerate Yes RT Store at Room Temp Temp->RT No AmberVial->Moisture InertGas->Temp Final Combine All Conditions and Label Clearly Refrigerate->Final RT->Final

Sources

Electronic properties of the thiazole ring in Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Foreword: Beyond a Simple Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and countless compounds under investigation.[1][2] Its prevalence is not accidental; the unique arrangement of sulfur and nitrogen atoms within the five-membered aromatic ring imparts a distinct set of electronic properties that are highly tunable.[3] This guide moves beyond a general overview to provide a deep, technical analysis of a specific, multifunctional thiazole derivative: this compound. By dissecting the electronic contributions of each substituent, we can build a comprehensive understanding of the molecule's reactivity, potential for intermolecular interactions, and its strategic value in the synthesis of novel therapeutic agents.[4]

The Thiazole Core: An Electronic Overview

The parent 1,3-thiazole ring is a planar, π-electron delocalized system exhibiting significant aromatic character.[5] This aromaticity is a consequence of the lone pair of electrons on the sulfur atom participating in the π-system, satisfying Hückel's rule.[3] The presence of two different heteroatoms, nitrogen and sulfur, creates an inherent asymmetry in the electron distribution.

  • Nitrogen (N-3): As a pyridine-like nitrogen, it is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the ring through induction. It is the primary site of protonation.[6]

  • Sulfur (S-1): The sulfur atom acts as a π-electron donor, contributing its lone pair to the aromatic system.[6]

  • Carbon Atoms: The electronic nature of the carbon atoms is a balance of these competing effects. The C2 position is the most electron-deficient due to its proximity to both heteroatoms, making its proton acidic and susceptible to deprotonation by strong bases.[5][6] The C5 position is generally considered the most electron-rich and is the preferred site for electrophilic substitution.[6][7]

This intrinsic electronic landscape is the canvas upon which substituents paint a new portrait of reactivity and function.

Dissecting the Substituents: A Push-Pull System

The electronic character of this compound is defined by a classic "push-pull" scenario, where electron-donating and electron-withdrawing groups modulate the core properties of the thiazole ring.

The "Push": 2-Methyl Group (Electron-Donating)

Positioned at C2, the methyl group is a weak electron-donating group (EDG). It exerts its influence primarily through an inductive effect and hyperconjugation.

  • Inductive Effect (+I): The methyl group pushes electron density into the ring, slightly increasing the electron density at the C2 position.

  • Hyperconjugation: Overlap of the C-H σ-bonds with the ring's π-system further donates electron density.

  • Net Effect: The 2-methyl group slightly enriches the electron density of the thiazole ring, which can influence the ring's overall nucleophilicity and the chemical shifts observed in NMR spectroscopy.[8]

The "Pull": 4-Carboxylate and 5-Bromo Groups (Electron-Withdrawing)

The powerful electron-withdrawing nature of the substituents at the C4 and C5 positions dominates the molecule's electronic profile.

  • Methyl 4-Carboxylate (-COOCH₃): This is a potent electron-withdrawing group (EWG).

    • Resonance Effect (-M): The carbonyl group directly conjugated with the ring's π-system strongly pulls electron density out of the ring.

    • Inductive Effect (-I): The electronegative oxygen atoms also withdraw electron density through the sigma bond framework.

    • Net Effect: This group significantly depletes the electron density of the thiazole ring, making it more "electron-poor." This enhances the ring's susceptibility to nucleophilic attack and modulates its HOMO-LUMO energy levels.[9]

  • 5-Bromo (Br): Halogens present a dualistic nature.

    • Inductive Effect (-I): Due to its high electronegativity, bromine strongly withdraws electron density through the C-Br sigma bond. This is the dominant effect.

    • Resonance Effect (+M): The lone pairs on the bromine atom can be donated to the ring's π-system, a weak electron-donating effect.

    • Net Effect: The inductive withdrawal far outweighs the weak resonance donation. The bromine atom acts as a net deactivating, electron-withdrawing group.[3] Crucially, it also serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[10][11]

Table 1: Summary of Substituent Electronic Effects
SubstituentPositionInductive EffectResonance EffectOverall Electronic Effect on Ring
-CH₃2+I (Donating)Hyperconjugation (Donating)Weakly Donating
-COOCH₃4-I (Withdrawing)-M (Withdrawing)Strongly Withdrawing
-Br5-I (Withdrawing)+M (Weakly Donating)Strongly Withdrawing (net)

Integrated Electronic Profile and Reactivity

The combination of a weak EDG at C2 and two strong EWGs at C4 and C5 creates a highly polarized, electron-deficient thiazole ring.

  • Electron Density: The overall π-electron density of the ring is significantly reduced compared to unsubstituted thiazole. The C4 and C5 positions are particularly electron-poor.

  • Reactivity:

    • Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the ring makes it a potential candidate for SNAAr, especially if a stronger activating group were present.

    • Cross-Coupling Reactions: The C-Br bond at the C5 position is the most significant handle for synthetic diversification. It is primed for palladium-catalyzed reactions like Suzuki, Stille, and Heck couplings, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[10][11] This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

    • Intermolecular Interactions: The electron-poor aromatic ring can participate in π-stacking interactions with electron-rich aromatic systems. The ester carbonyl oxygen and the ring nitrogen are potential hydrogen bond acceptors, which is critical for binding to biological targets like enzymes and receptors.

Diagram 1: Electronic Influence of Substituents

This diagram illustrates the "push-pull" electronic effects of the substituents on the thiazole core.

G Thiazole This compound Core Carboxylate 4-Carboxylate Group (-I, -M) Thiazole->Carboxylate e⁻ Pull (Withdrawing) Bromo 5-Bromo Group (-I > +M) Thiazole->Bromo e⁻ Pull (Withdrawing) Methyl 2-Methyl Group (+I, Hyperconjugation) Methyl->Thiazole e⁻ Push (Donating)

Caption: Push-pull electronic effects on the thiazole ring.

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopy, electrochemistry, and computational modeling is essential to fully elucidate and validate the electronic properties of the title compound.

Diagram 2: Integrated Characterization Workflow

workflow cluster_synthesis Sample Preparation cluster_analysis Characterization cluster_output Data & Insights synthesis Synthesis or Procurement of Sample nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FTIR Spectroscopy synthesis->ir cv Cyclic Voltammetry synthesis->cv dft Computational Modeling (DFT) synthesis->dft structure Structural Confirmation & Electronic Environment nmr->structure ir->structure homo_lumo Frontier Orbital Energies (HOMO/LUMO) cv->homo_lumo dft->homo_lumo reactivity Reactivity Prediction & Electron Density Map dft->reactivity final Comprehensive Electronic Profile

Caption: Workflow for comprehensive electronic characterization.

Spectroscopic Analysis

Spectroscopy provides direct experimental evidence of the electronic environment within the molecule.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a 400 MHz (or higher) spectrometer.

    • Expected Observations: A singlet for the 2-CH₃ protons and a singlet for the 4-COOCH₃ protons. The chemical shifts will be influenced by the ring's overall electron density. The methyl group at C2 will likely appear in the δ 2.5-2.8 ppm range, while the ester methyl will be further downfield, around δ 3.8-4.0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Observations: Distinct signals for each carbon atom. The C=O carbon of the ester will be significantly downfield (>160 ppm). The ring carbons (C2, C4, C5) will show shifts indicative of their electronic environment. C2, being adjacent to N and S, will be downfield. C4 and C5 will be strongly influenced by the attached EWGs.[12][13]

  • Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS.

  • Rationale: NMR chemical shifts are highly sensitive to the local electronic environment. Electron-withdrawing groups deshield adjacent nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups cause upfield shifts. This technique directly probes the predicted electronic effects.[5][7]

Electrochemical Analysis

Cyclic Voltammetry (CV) is a powerful technique to determine the frontier molecular orbital (HOMO and LUMO) energy levels, which are fundamental to the molecule's electronic properties and reactivity.

  • System Setup: Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Preparation: Add the title compound to the electrolyte solution to a final concentration of ~1 mM.

  • Internal Reference: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a known potential and is used for calibration.

  • Data Acquisition:

    • Scan the potential from an initial value where no reaction occurs towards negative potentials to observe reduction events (LUMO) and then towards positive potentials to observe oxidation events (HOMO).

    • Record the resulting current vs. potential plot (voltammogram).

  • Data Analysis:

    • Determine the onset potentials for oxidation (E_ox) and reduction (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energies using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming E₁/₂ (Fc/Fc⁺) = 0 V vs. reference):

      • E_HOMO (eV) = -[E_ox(onset) + 4.8]

      • E_LUMO (eV) = -[E_red(onset) + 4.8]

  • Rationale: CV measures the potential at which a molecule is oxidized (loses an electron from its HOMO) or reduced (gains an electron into its LUMO). These potentials are directly related to the energy levels of these key orbitals, providing quantitative data on the molecule's ability to donate or accept electrons.[14][15]

Computational Modeling

Density Functional Theory (DFT) provides a theoretical framework to visualize and quantify electronic properties that are difficult to measure directly.

  • Structure Input: Build the 3D structure of this compound using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d,p) basis set.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine key electronic properties:

    • Molecular Orbitals: Visualize the HOMO and LUMO to understand where the electron density resides for redox reactions.

    • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize electron-rich (red) and electron-poor (blue) regions of the molecule. This provides an intuitive picture of sites susceptible to electrophilic or nucleophilic attack.

    • Mulliken or NBO Population Analysis: Quantify the partial atomic charges on each atom to support the qualitative predictions of substituent effects.

  • Data Interpretation: Analyze the output files to extract HOMO/LUMO energies, view the ESP map, and tabulate the atomic charges.

  • Rationale: DFT calculations provide an in silico model that complements experimental data. The ESP map is particularly powerful, offering a visual hypothesis of reactivity and intermolecular interaction sites that can guide further experimental design.[16][17]

Table 2: Predicted Electronic and Spectroscopic Properties

(Note: These are illustrative values based on chemical principles. Actual experimental or computational results would provide precise figures.)

PropertyPredicted Value / ObservationRationale
HOMO Energy Low (e.g., < -6.0 eV)Strong EWGs stabilize the HOMO, making the molecule harder to oxidize.
LUMO Energy Low (e.g., < -2.0 eV)Strong EWGs stabilize the LUMO, making the molecule easier to reduce.
HOMO-LUMO Gap Relatively largeIndicates high electronic stability.
¹H NMR (2-CH₃) ~ δ 2.7 ppmStandard position for a methyl on an aromatic ring.
¹³C NMR (C=O) > δ 160 ppmCarbonyl carbons are highly deshielded.
ESP Map Negative potential (red) on carbonyl oxygen and N-3; Positive potential (blue) around the ring.Highlights H-bond acceptors and the electron-deficient nature of the ring.

Implications for Drug Discovery and Development

Understanding the electronic profile of this compound is not merely an academic exercise; it is fundamental to its application in drug discovery.

  • Rational Drug Design: The ESP map and knowledge of H-bond acceptors (N-3, C=O) allow for the rational design of analogues that can fit into a specific protein binding pocket. Modifying substituents to tune the electronic properties can optimize binding affinity and selectivity.[1]

  • Scaffold for Library Synthesis: The C5-bromo position is a validated synthetic handle for diversification via cross-coupling.[4][10] This allows for the rapid generation of a library of compounds where the 5-position is decorated with various chemical groups, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.[18]

  • Metabolic Stability: The electron-deficient nature of the ring can influence its metabolic stability. Highly electron-poor rings can be less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of a drug candidate.

  • Pharmacophore Element: The thiazole ring itself is a proven pharmacophore. Its rigid, planar structure and defined electronic features allow it to act as a bioisostere for other groups or to present key interacting functionalities in a precise 3D orientation.[2][19]

Diagram 3: Synthetic Utility in Drug Discovery

G cluster_library Diverse Chemical Library for SAR Core Methyl 5-bromo-2-methyl -1,3-thiazole-4-carboxylate Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Core->Reaction Lib1 Aryl Derivative Reaction->Lib1 Ar-B(OH)₂ Lib2 Heteroaryl Derivative Reaction->Lib2 HetAr-B(OH)₂ Lib3 Alkenyl Derivative Reaction->Lib3 R-CH=CH-B(OH)₂ Lib4 Alkynyl Derivative Reaction->Lib4 R-C≡C-Sn(Bu)₃ etc ...

Caption: Leveraging the C5-Br for library synthesis.

Conclusion

This compound is a molecule whose utility is deeply rooted in its electronic properties. The interplay between the electron-donating methyl group and the powerfully electron-withdrawing carboxylate and bromo substituents creates an electron-deficient, highly functionalized, and synthetically versatile scaffold. By employing a combination of spectroscopic, electrochemical, and computational methods, researchers can fully map its electronic landscape. This detailed understanding is paramount for leveraging this molecule as a building block in the rational design and synthesis of the next generation of thiazole-containing therapeutics.

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A Technical Guide to the Biological Activities of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a fundamental component in numerous natural products, including vitamin B1 (thiamine), and synthetic therapeutic agents.[3][4] Thiazole-containing drugs have demonstrated remarkable success in the clinic, with examples ranging from the anti-HIV agent Ritonavir to the anticancer drug Dasatinib and the anti-inflammatory Meloxicam.[1][5] This diverse range of applications stems from the thiazole nucleus's ability to serve as a pharmacophore, a bioisostere, or a spacer, influencing the physicochemical and pharmacokinetic properties of the molecule.[1] This guide provides an in-depth exploration of the major biological activities of thiazole derivatives, focusing on their mechanisms of action, the experimental protocols used for their evaluation, and future perspectives for researchers and drug development professionals.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives represent a significant class of anticancer agents, exhibiting cytotoxicity against numerous cancer cell lines through diverse mechanisms of action.[6][7] Their ability to interfere with critical cellular processes makes them promising candidates for novel cancer therapies.[6]

A. Mechanisms of Action

The anticancer efficacy of thiazole derivatives is often achieved through the modulation of multiple key signaling pathways and cellular targets involved in cancer progression.[8][9]

  • Kinase Inhibition: Many thiazole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, Dasatinib, an FDA-approved drug, targets multiple tyrosine kinases, including BCR-ABL and Src family kinases. By blocking the ATP-binding site of these enzymes, thiazole derivatives can halt the downstream signaling cascades that drive malignant cell proliferation.[6]

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells.[10] Thiazole derivatives have been shown to trigger apoptosis through various pathways, including the activation of caspases, fragmentation of DNA, and depolarization of the mitochondrial membrane.[10][11]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Some thiazole derivatives can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]

  • Inhibition of Other Key Enzymes: Thiazole-containing compounds have also been found to inhibit other critical enzymes like topoisomerase and histone deacetylase (HDAC), further contributing to their anticancer effects.[9][10]

Diagram: General Mechanism of Thiazole Derivatives as Kinase Inhibitors

G cluster_kinase Protein Kinase cluster_cell Cellular Processes Kinase Kinase (e.g., BCR-ABL, EGFR) Proliferation Cell Proliferation & Survival Kinase->Proliferation Activates pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates ATP_Site ATP Binding Site Cancer Cancer Progression Proliferation->Cancer Thiazole Thiazole Derivative Thiazole->ATP_Site Binds & Blocks ATP ATP ATP->ATP_Site Binds Substrate Substrate Protein pSubstrate->Proliferation

Caption: Thiazole derivatives can act as kinase inhibitors by blocking the ATP binding site.

B. Quantitative Data Summary

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 1Breast (MCF-7)1.08[12]
Thiazole Derivative 2Hepatocellular (HepG2)1.12[12]
Thiazole Derivative 3Hepatocellular (Bel-7402)1.97[12]
Thiazole Derivative 40Various0.00042[9]
Thiazole Derivative 29Various0.05[9]
C. Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in a complete growth medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., medium with DMSO) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for a predetermined period, typically 48-72 hours, at 37°C in a humidified CO2 incubator.[12]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.[12][13]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][15] Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to reduce background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16]

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the urgent development of new and effective therapeutic agents.[17] Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[18][19]

A. Mechanisms of Action

Thiazole derivatives exert their antimicrobial effects by targeting essential microbial processes:

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an ideal target for antibiotics. Some thiazole compounds can interfere with the enzymes involved in peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.

  • Disruption of Cell Membrane: The integrity of the cell membrane is crucial for microbial survival. Certain thiazole derivatives can intercalate into the lipid bilayer or disrupt membrane proteins, leading to increased permeability, leakage of cellular contents, and cell death.

  • Inhibition of Protein and Nucleic Acid Synthesis: Thiazoles can inhibit the synthesis of essential macromolecules. This can occur through the inhibition of enzymes like DNA gyrase or RNA polymerase, or by binding to the ribosome and preventing protein translation.[20]

  • Inhibition of Metabolic Pathways: Some derivatives, like the sulfa drug Sulfathiazole, act as competitive inhibitors of key enzymes in microbial metabolic pathways, such as the folic acid synthesis pathway, which is essential for microbial growth.[20]

B. Quantitative Data Summary

The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[21][22]

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazole Derivative 5eB. subtilis15.6[23]
Thiazole Derivative 5eS. aureus15.6[23]
Thiazole Derivative 5hE. coli31.25[23]
Thiazole Derivative 5hB. subtilis31.25[23]
C. Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[22][24]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the thiazole derivative. Perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[22]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[22][24]

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a positive control well (broth and inoculum, no drug) and a negative/sterility control well (broth only).[22]

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[24]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole derivative at which no visible bacterial growth is observed.[21][24]

Diagram: Workflow for MIC Determination via Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock 1. Prepare Stock Solution of Thiazole Derivative Dilute 2. Perform Serial Dilutions in 96-well Plate Stock->Dilute Inoculate 4. Inoculate Wells with Bacteria Inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate 5. Incubate Plate (37°C, 16-24h) Inoculate->Incubate Read 6. Visually Inspect for Turbidity Incubate->Read MIC 7. Determine MIC (Lowest concentration with no growth) Read->MIC

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[25] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in the inflammatory pathway.[26][27]

A. Mechanism of Action: COX and LOX Inhibition

A primary mechanism for the anti-inflammatory action of many thiazole compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[25] These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[25]

  • COX-2 Inhibition: The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[25] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Thiazole derivatives can selectively bind to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins.[25][27]

  • iNOS Inhibition: Some thiazole derivatives also exhibit anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide (NO), a pro-inflammatory mediator.[28]

B. Key Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

Fluorometric or colorimetric assay kits are commonly used for high-throughput screening of potential COX-2 inhibitors.[29][30] These assays measure the peroxidase activity of COX, which is coupled to the generation of a detectable signal.

Step-by-Step Methodology (Fluorometric Example):

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves reconstituting the COX-2 enzyme, preparing assay buffers, and diluting cofactors and probes.[29][31]

  • Inhibitor and Control Setup: In a 96-well opaque plate, add the test thiazole derivative at various concentrations. Also, include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, an enzyme control (no inhibitor), and a background control (inactive enzyme).[29][32]

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the background control.[32]

  • Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.[32][33]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously, often using a multi-channel pipette.[31][32]

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.[29][31]

  • Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic plot. Determine the percent inhibition for each concentration of the thiazole derivative relative to the enzyme control and calculate the IC50 value.[29]

IV. Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[5] Thiazole derivatives have emerged as promising therapeutic candidates due to their ability to target multiple factors involved in the pathology of these diseases.[34][35]

A. Mechanisms of Action
  • Cholinesterase Inhibition: A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine. Thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine.[34][36]

  • Inhibition of Protein Aggregation: The aggregation of amyloid-beta (Aβ) peptides and tau protein are hallmarks of Alzheimer's disease.[35] Certain thiazole compounds can interfere with this aggregation process.[35][36]

  • Inhibition of Monoamine Oxidase (MAO): In Parkinson's disease, the inhibition of MAO-B can increase dopamine levels in the brain. Some thiazole derivatives have shown potent MAO inhibitory activity.[34]

  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in tau hyperphosphorylation. Thiazole derivatives have been identified as inhibitors of this enzyme.[35][36]

B. Quantitative Data Summary

The inhibitory potency of thiazole derivatives against key enzymes in neurodegeneration is a critical measure of their potential efficacy.

CompoundTarget EnzymeIC50 (µM)Reference
Thiazole Derivative 5jAChE0.054[34][37]
Thiazole Derivative 5eAChE0.092[34][37]
Thiazole Derivative 5dAChE0.223[34][37]
Thiazolidinedione DerivativeGSK-3β0.89[35]

V. Future Perspectives and Conclusion

The thiazole scaffold is undeniably a versatile and highly valuable core in modern medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, highlight its immense therapeutic potential.[1][3] Future research will likely focus on several key areas:

  • Design of Multi-Target Ligands: Given the complexity of diseases like cancer and neurodegenerative disorders, designing single molecules that can modulate multiple targets simultaneously is a highly attractive strategy.[35]

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of SAR will enable the rational design of more potent and selective thiazole derivatives with improved pharmacokinetic profiles.[10]

  • Development of Novel Drug Delivery Systems: Advanced drug delivery strategies can enhance the bioavailability and target-specificity of thiazole-based drugs, improving their efficacy and reducing potential side effects.

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Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active agents.[1][2] Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a highly versatile synthetic intermediate, serving as a critical building block for the development of novel pharmaceuticals and agrochemicals.[3] The strategic placement of the bromine atom at the C5 position and the methyl ester at C4 provides two orthogonal handles for further molecular elaboration, making it an invaluable precursor in drug discovery programs, particularly in the synthesis of antimicrobial and anti-inflammatory agents.[3] This guide provides a robust, two-step protocol for the synthesis of this key intermediate, beginning with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a regioselective bromination. The causality behind experimental choices, detailed procedural steps, and characterization data are presented to ensure reliable and reproducible execution by researchers in organic synthesis and drug development.

Synthetic Strategy Overview

The synthesis is efficiently executed in two primary stages. The overall workflow is designed for clarity, scalability, and high yield, minimizing complex purification steps.

  • Part A: Hantzsch Thiazole Synthesis. The core 2-methylthiazole-4-carboxylate scaffold is constructed by the cyclocondensation of methyl 2-chloroacetoacetate with thioacetamide. This reaction is a variant of the well-established Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring from an α-halocarbonyl compound and a thioamide.[4][5]

  • Part B: Regioselective Bromination. The intermediate from Part A is subjected to electrophilic aromatic substitution using N-Bromosuccinimide (NBS). The electron-rich thiazole ring directs bromination preferentially to the C5 position, the most nucleophilic site, to yield the final target molecule with high selectivity.

Overall Reaction Scheme

Experimental Protocols & Methodologies

Part A: Synthesis of Methyl 2-methyl-1,3-thiazole-4-carboxylate (Intermediate I)

This initial step builds the fundamental thiazole ring structure. The Hantzsch synthesis provides a direct and efficient route to this key intermediate.[5][6]

ParameterValueRationale
Reaction Time 3-4 hoursAllows for complete consumption of starting materials.
Temperature Reflux (approx. 78°C)Provides sufficient thermal energy to overcome the activation barrier for cyclization.
Solvent EthanolExcellent solvent for both reactants, facilitating a homogeneous reaction mixture.
Work-up Aqueous basic washNeutralizes the HCl byproduct and removes unreacted starting materials.
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Methyl 2-chloroacetoacetate150.5610.0 g66.41.0
Thioacetamide75.135.0 g66.61.0
Ethanol (absolute)-100 mL--
Saturated NaHCO₃ (aq)-50 mL--
Ethyl Acetate-150 mL--
Brine-50 mL--
Anhydrous MgSO₄-~5 g--
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (5.0 g, 66.6 mmol).

  • Add 100 mL of absolute ethanol and stir until the thioacetamide is fully dissolved.

  • To this solution, add methyl 2-chloroacetoacetate (10.0 g, 66.4 mmol) dropwise over 5 minutes.

    • Scientist's Note: The reaction is exothermic. While dropwise addition is recommended for safety on a larger scale, for this scale, it can be added in one portion with careful monitoring.

  • Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the hydrochloric acid formed during the reaction.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, Methyl 2-methyl-1,3-thiazole-4-carboxylate, is typically obtained as a yellow to brown oil or low-melting solid and can often be used in the next step without further purification. Expected yield: 9-11 g.

Part B: Synthesis of this compound (Target Molecule)

This step introduces the bromine atom regioselectively onto the C5 position of the thiazole ring, a crucial functionalization for subsequent cross-coupling reactions or other transformations.

ParameterValueRationale
Reaction Time 12-16 hoursEnsures complete bromination of the electron-rich thiazole ring.
Temperature Room TemperatureNBS is reactive enough at room temperature, avoiding potential side reactions at higher temperatures.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that effectively dissolves the thiazole intermediate and NBS.
Work-up Aqueous thiosulfate washQuenches any unreacted NBS and elemental bromine.
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Intermediate I 157.189.0 g57.31.0
N-Bromosuccinimide (NBS)177.9810.7 g60.11.05
Acetonitrile (MeCN)-150 mL--
10% Na₂S₂O₃ (aq)-50 mL--
Ethyl Acetate-100 mL--
Brine-50 mL--
Anhydrous MgSO₄-~5 g--
  • In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the Intermediate I (9.0 g, 57.3 mmol) in acetonitrile (150 mL).

  • Add N-Bromosuccinimide (NBS) (10.7 g, 60.1 mmol) to the solution in one portion.

    • Mechanistic Rationale: NBS is a convenient and selective source of electrophilic bromine (Br⁺). The C5 position of the 2-methyl-1,3-thiazole-4-carboxylate is the most electron-rich and sterically accessible position, leading to highly regioselective bromination.

  • Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL).

  • Wash the organic layer with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to quench any remaining NBS or bromine.

  • Wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a light yellow to brown solid.[3] Expected yield: 11-13 g.

    • CAS Number: 899897-21-3[7]

    • Molecular Formula: C₆H₆BrNO₂S[3]

    • Molecular Weight: 236.09 g/mol [3]

Workflow Visualization

The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Part A: Hantzsch Synthesis cluster_step2 Part B: Bromination SM1 Methyl 2-chloroacetoacetate Intermediate Methyl 2-methyl-1,3- thiazole-4-carboxylate SM1->Intermediate EtOH, Reflux (3-4h) SM2 Thioacetamide SM2->Intermediate EtOH, Reflux (3-4h) Product Methyl 5-bromo-2-methyl-1,3- thiazole-4-carboxylate Intermediate->Product NBS, MeCN RT, Overnight

Caption: Two-step synthesis of the target compound.

Safety and Handling

  • Methyl 2-chloroacetoacetate: Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioacetamide: Is a suspected carcinogen. Avoid inhalation of dust and contact with skin. All manipulations should be performed within a fume hood.

  • N-Bromosuccinimide (NBS): Is a corrosive and light-sensitive solid. It can release bromine upon decomposition. Keep away from light and moisture. Handle with care to avoid skin and eye contact.

  • Solvents: Ethanol, ethyl acetate, and acetonitrile are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Dispose of chemical waste according to institutional and local regulations.

References

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (2011). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Journal of the Chemical Society, Perkin Transactions 1. (1986). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • ResearchGate. (2022). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • National Institutes of Health. (2024). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. PMC. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]

  • National Institutes of Health. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Journal of Population Therapeutics & Clinical Pharmacology. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Google Patents. (2013). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.

Sources

Application Notes and Protocols for the Hantzsch Synthesis of 2,4,5-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the construction of the thiazole ring. This reaction, in its classic form, involves the condensation of an α-haloketone with a thioamide. The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs. The inherent aromaticity and diverse substitution possibilities of the thiazole ring make it a valuable pharmacophore in the design of novel therapeutic agents with activities spanning anti-inflammatory, anticancer, antiviral, and antimicrobial domains.

This guide provides an in-depth exploration of the Hantzsch synthesis with a specific focus on the preparation of 2,4,5-trisubstituted thiazoles. We will delve into the mechanistic intricacies of the reaction, offer detailed, field-proven protocols, and discuss the scope and limitations of this venerable transformation.

Mechanistic Insights: A Stepwise Journey to Aromaticity

The Hantzsch thiazole synthesis proceeds through a well-established reaction pathway involving a sequence of nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, proceeding via an SN2 mechanism. This initial step forms a key intermediate, an S-alkylated thioamide salt. The subsequent steps involve an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon, forming a five-membered heterocyclic ring. The final and often rate-determining step is the dehydration of this cyclic intermediate, which is driven by the formation of the stable, aromatic thiazole ring.

The entire process can be visualized as follows:

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Thioamide Salt reagents->intermediate1 S-Alkylation (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,4,5-Substituted Thiazole intermediate2->product Dehydration (Aromatization)

Figure 1: The reaction mechanism of the Hantzsch thiazole synthesis.

Scope and Limitations: Navigating the Synthetic Landscape

The Hantzsch synthesis is renowned for its broad substrate scope, accommodating a wide variety of α-haloketones and thioamides. This versatility allows for the introduction of diverse substituents at the 2, 4, and 5-positions of the thiazole ring.

The α-Haloketone Component:

  • Halogen: α-Bromo and α-chloro ketones are the most commonly employed starting materials. α-Iodo ketones are also reactive but can be less stable.

  • Substituents (R4 and R5): A wide range of alkyl and aryl groups can be present on the α-haloketone, allowing for extensive variation at the C4 and C5 positions of the resulting thiazole. Electron-withdrawing groups on an aryl ring can sometimes accelerate the initial S-alkylation step.

The Thioamide Component:

  • Substituent (R2): The nature of the substituent on the thioamide directly dictates the group at the C2 position of the thiazole. Thioamides bearing alkyl, aryl, and heteroaryl substituents are all viable reactants. The use of thiourea leads to the formation of 2-aminothiazoles, a particularly important class of compounds in medicinal chemistry.

While the Hantzsch synthesis is a powerful tool, it is not without its limitations:

  • Steric Hindrance: Highly hindered α-haloketones or thioamides can lead to slower reaction rates and lower yields.

  • Side Reactions: The formation of byproducts can occur, particularly if the α-haloketone is prone to self-condensation or if the thioamide is unstable under the reaction conditions.

  • Regioselectivity: In cases where unsymmetrical α-haloketones are used, the potential for the formation of regioisomers exists, although the reaction often exhibits a high degree of regioselectivity.

The following table provides a glimpse into the scope of the Hantzsch synthesis for preparing 2,4,5-substituted thiazoles:

α-Haloketone Thioamide Product Yield (%) Reference
2-Bromo-1-phenylethanoneThioacetamide2-Methyl-4-phenylthiazoleHighGeneral Knowledge
3-Bromo-2-butanoneThioacetamide2,4,5-TrimethylthiazoleGood[1]
2-Chloro-1-(2,4,5-trichlorophenyl)ethanoneThiourea4-(2,4,5-Trichlorophenyl)thiazol-2-amineNot specified[2]
Desyl bromideThiobenzamide2,4,5-Triphenylthiazole85-90General Knowledge

Detailed Experimental Protocols

The following protocols are designed to be clear, reproducible, and adaptable for researchers in an organic chemistry laboratory setting.

Protocol 1: Synthesis of 2,4,5-Triphenylthiazole

This protocol provides a representative example of the synthesis of a 2,4,5-triaryl-substituted thiazole.

Materials:

  • Desyl bromide (α-bromo-α-phenylacetophenone)

  • Thiobenzamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve desyl bromide (1.0 eq) in absolute ethanol. To this solution, add thiobenzamide (1.1 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.

  • Isolation: Pour the cooled reaction mixture into a beaker containing cold deionized water. If a precipitate is present, collect it by vacuum filtration using a Büchner funnel. If the product remains in solution, the ethanol can be removed under reduced pressure, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Characterization:

The purified 2,4,5-triphenylthiazole should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Protocol 2: Synthesis of 4-(2,4,5-Trichlorophenyl)thiazol-2-amine

This protocol details the synthesis of a polysubstituted 2-aminothiazole, a common scaffold in drug discovery.[2]

Materials:

  • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Deionized water

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq) in absolute ethanol. Add thiourea (1.1-1.5 eq) to the solution.[2]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 1-3 hours.[2]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold deionized water to precipitate the product. Neutralize the solution with a 5% sodium bicarbonate solution. Collect the solid by vacuum filtration and wash with water.[2]

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture.[2]

Experimental Workflow and Logic

The successful execution of the Hantzsch synthesis relies on a logical workflow, from careful selection of starting materials to rigorous purification of the final product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis SM Select & Purify α-Haloketone & Thioamide Setup Dissolve Reactants in Suitable Solvent SM->Setup Heat Heat to Reflux Setup->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Precipitate Precipitate in Water Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize Product (NMR, MS, MP) Recrystallize->Characterize

Figure 2: A generalized experimental workflow for the Hantzsch thiazole synthesis.

Conclusion: A Timeless Reaction for Modern Discovery

The Hantzsch thiazole synthesis, despite its age, continues to be an indispensable tool in the arsenal of the modern synthetic chemist. Its reliability, broad scope, and the biological significance of its products ensure its continued relevance in both academic research and industrial drug development. By understanding the underlying mechanism and adhering to robust experimental protocols, researchers can effectively leverage this powerful reaction to construct novel 2,4,5-substituted thiazoles for a wide array of applications.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, M.; Foroumadi, A. Recent applications of the Hantzsch reaction in the synthesis of thiazole derivatives. Mol. Divers.2015, 19 (4), 925–963.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available online: [Link]

  • Rachedi, Y.; Bouherrou, H.; Saidoun, A.; Dumas, F.; Demenceau, A.; Abderrahmani, A.; Abdellaziz, L. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2017 , 22 (5), 757. Available online: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available online: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available online: [Link]

  • Yogi, P.; Hussain, N.; Joshi, A. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian J. Chem.2016, 28 (1), 163–166.
  • Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987, 639–643.
  • Saini, R. K.; Dwivedi, J. Recent advances in Hantzsch 1,4-dihydropyridines. J. Sci. Ind. Res.2007, 66, 981-994.
  • Dawane, B. S.; Konda, S. G.; Kamble, V. T.; Bhosale, R. B. Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry2009, 6 (S1), S358–S362.
  • Scribd. Hantzsch Thiazole Synthesis 2010. Available online: [Link]

  • Tomassetti, M.; et al.
  • Gising, J.; et al. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Chemistry2013, 19(30), 9916-22.
  • Andreani, A.; et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc2007, (xiv), 59-68.
  • Wikipedia. Hantzsch pyridine synthesis. Available online: [Link]

  • Mohurle, S.; Maiti, B. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances2023, 13, 32473-32496.
  • Li, W.; et al. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules2022, 27(19), 6649.
  • Saini, R. K.; Kumar, A.; Singh, S. P. Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research2007, 66, 981-994.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
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Efficient One-Pot Synthesis of Substituted Thiazole-4-carboxylates via Modified Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a detailed protocol and scientific rationale for the efficient one-pot synthesis of substituted thiazole-4-carboxylates, crucial heterocyclic scaffolds in medicinal chemistry and drug development. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the influence of substrate electronics and sterics on reaction outcomes.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[1] It is a core component in numerous FDA-approved drugs, including the anti-inflammatory Meloxicam, the antiretroviral Ritonavir, and the antibiotic Cefditoren.[1][2] Thiazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] Specifically, thiazole-4-carboxylates serve as versatile building blocks, enabling further chemical modifications to develop complex molecules with tailored therapeutic functions.[5][6]

The classical method for synthesizing these compounds is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[7][8] However, traditional multi-step approaches often suffer from tedious workups and low overall yields.[5] The one-pot methodology presented here streamlines the process by performing sequential reactions in a single vessel, enhancing efficiency, reducing waste, and often improving yields significantly.[5][9]

The Reaction Mechanism: A Modern Look at the Hantzsch Synthesis

The one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives is a variation of the Hantzsch synthesis. The reaction proceeds through a well-understood sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

Causality of the Mechanism:

  • Initial S-Alkylation: The process begins with the sulfur atom of the thioamide, a potent nucleophile, attacking the electrophilic α-carbon of the α-halo ester (e.g., ethyl bromopyruvate). This step is a classic SN2 reaction that forms an isothioamide salt intermediate.[10][11] The choice of a good leaving group (like bromide) on the ester is critical for this step to proceed efficiently.

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester moiety. This intramolecular condensation forms a five-membered heterocyclic intermediate (a thiazoline derivative).[7][11]

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the thiazoline intermediate. This dehydration event is the driving force for the reaction, as it leads to the formation of a highly stable, aromatic thiazole ring system.[7][10]

Hantzsch Thiazole Synthesis Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Start Thioamide + α-Halo Ester Intermediate1 S-Alkylation (SN2 Attack) Start->Intermediate1 Product1 Isothioamide Salt Intermediate Intermediate1->Product1 Intermediate2 Intramolecular Cyclization Product1->Intermediate2 Product2 Thiazoline Intermediate Intermediate2->Product2 Intermediate3 Dehydration (-H2O) Product2->Intermediate3 FinalProduct Aromatic Thiazole Product Intermediate3->FinalProduct

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate Derivatives

This protocol is adapted from a demonstrated, high-yield procedure and outlines the synthesis starting from ethyl acetoacetate and a substituted thiourea.[5] This method generates the required α-halo ester in situ, a key feature of its one-pot efficiency.

Materials and Equipment:

  • Reagents: Ethyl acetoacetate, N-bromosuccinimide (NBS), substituted thioureas, tetrahydrofuran (THF), deionized water, ethyl acetate.

  • Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath, Buchner funnel, and filtration flask.

  • Instrumentation: Magnetic stir plate with heating, melting point apparatus, NMR spectrometer for characterization.

Experimental Workflow Figure 2: One-Pot Synthesis Workflow A 1. Dissolve Ethyl Acetoacetate in THF/Water B 2. Cool to < 0°C (Ice Bath) A->B C 3. Add NBS portion-wise (In-situ Bromination) B->C D 4. Stir at Room Temp (2 hours) C->D E 5. Add Substituted Thiourea D->E F 6. Heat to 80°C (Cyclization) E->F G 7. Cool to Room Temp (Precipitation) F->G H 8. Filter Solid Product G->H I 9. Wash with Water H->I J 10. Recrystallize from Ethyl Acetate I->J K 11. Characterize Pure Product J->K

Caption: Figure 2: One-Pot Synthesis Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of deionized water and tetrahydrofuran (THF). A typical ratio is 50 mL of water and 20 mL of THF for 0.05 mol of the ester.[5]

    • Scientist's Note: The THF co-solvent is essential to ensure the miscibility of the organic ester with the aqueous medium and the reagents to follow.

  • In-situ Bromination: Cool the mixture to below 0°C using an ice-salt bath. Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) in portions, ensuring the temperature remains low.

    • Causality: This initial step generates the key intermediate, ethyl 2-bromo-3-oxobutanoate. Performing the addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted side products.[5]

  • Intermediate Formation: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) by Thin-Layer Chromatography (TLC).

  • Thiazole Ring Formation: Once the bromination is complete, add the desired substituted thiourea (1.0 equiv.) to the flask.

  • Cyclization and Dehydration: Attach a reflux condenser and heat the reaction mixture to 80°C for 2-4 hours. The reaction progress can again be monitored by TLC.

    • Scientist's Note: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction towards the stable aromatic product.[10]

  • Workup and Isolation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form. Pour the mixture into a beaker of cold water to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any water-soluble impurities.[5] The product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure substituted thiazole-4-carboxylate.

Results: The Impact of Substituents on Reaction Yield

The electronic and steric properties of the substituents on the thiourea starting material can have a significant impact on the overall yield of the one-pot synthesis. The following table summarizes representative yields obtained using the described protocol with various N-substituted thioureas.[5]

EntryR-Group on Thiourea (N-R)Electronic EffectYield (%)
1H-72
2EthylElectron Donating (Alkyl)75
3Phenyl-65
44-MethoxyphenylElectron Donating (Aryl)78
54-ChlorophenylElectron Withdrawing (Aryl)58
64-NitrophenylStrongly Electron Withdrawing45
72-MethylphenylSteric Hindrance23

Analysis of Structure-Yield Relationships:

  • Electronic Effects: Thioureas bearing electron-donating groups (EDGs) on the N-aryl substituent (e.g., Entry 4, methoxy) generally provide higher yields. EDGs increase the nucleophilicity of the nitrogen atom, facilitating the crucial intramolecular cyclization step. Conversely, electron-withdrawing groups (EWGs) like chloro (Entry 5) and nitro (Entry 6) decrease the nitrogen's nucleophilicity, slowing the cyclization and resulting in lower yields.[5]

  • Steric Effects: Steric hindrance can dramatically reduce the reaction yield. As seen in Entry 7, a methyl group in the ortho-position of the phenyl ring significantly impedes the ability of the nitrogen to attack the carbonyl carbon, leading to a much lower yield compared to the unsubstituted phenyl ring (Entry 3).[5]

Conclusion

This guide details an efficient, high-yield, one-pot protocol for the synthesis of medicinally relevant substituted thiazole-4-carboxylates. By generating the α-halo ester in situ and proceeding directly to the Hantzsch condensation, this method offers significant advantages over traditional multi-step syntheses. Understanding the reaction mechanism and the influence of substituent effects allows researchers to rationally select starting materials to optimize the synthesis of desired target molecules for drug discovery and development programs.

References

  • Guan, P. et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13427-13441. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Hua, M. et al. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1414-1418. Available at: [Link]

  • Akolkar, S. (2024). Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Toma, M. et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(2), 475. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Organic Chemistry. (2019, January 19). synthesis of thiazoles. YouTube. Available at: [Link]

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Suzuki coupling reaction with Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Introduction: Bridging Heterocyclic Chemistry and Modern Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds, a distinction recognized with the 2010 Nobel Prize in Chemistry.[1][2] This palladium-catalyzed reaction joins an organoboron species with an organohalide, demonstrating remarkable functional group tolerance and reliability.[1]

This guide focuses on a substrate of significant interest to the pharmaceutical and agrochemical industries: this compound. The thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The ability to selectively functionalize the C5 position of this thiazole derivative opens a direct pathway to novel molecular entities with therapeutic potential.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and field-proven insights for optimizing this specific transformation.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex.[6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.

The generally accepted mechanism is as follows:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[7][8]

  • Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the Pd(II) complex, displacing the halide.[9][10]

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 R¹-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd_complex1 Oxidative Addition thiazole Thiazole-Br (R¹-X) thiazole->pd_complex1 center_node pd_complex1->center_node boronic_acid Ar-B(OH)₂ (R²-BY₂) base Base (e.g., K₂CO₃) boronic_acid->base boronate [Ar-B(OH)₃]⁻ (Activated Boronate) base->boronate pd_complex2 R¹-Pd(II)L₂-R² boronate->pd_complex2 pd_complex2->pd0 Reductive Elimination product Thiazole-Ar (R¹-R²) pd_complex2->product center_node->pd_complex2 Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for a Successful Coupling

Synthesizing the target 5-aryl-thiazole derivative requires careful consideration of several interconnected parameters. The electronic nature of the thiazole ring and the presence of the methyl ester necessitate a well-optimized system.

  • Catalyst and Ligand Selection : While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, heteroaryl bromides often benefit from more robust catalytic systems.[11][12] Using a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is highly recommended. These ligands facilitate the oxidative addition step and promote the final reductive elimination, leading to higher turnover numbers and yields.[13]

  • Base Selection : The base is not merely a spectator; it is crucial for activating the boronic acid.[9] For a substrate containing a methyl ester, a moderately strong, non-nucleophilic base is ideal to prevent saponification (hydrolysis) of the ester.

    • Recommended : Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are excellent choices.[12][14] K₃PO₄ is often effective under milder conditions.

    • Avoid : Strong hydroxide bases like NaOH or KOH should be used with caution due to the risk of ester hydrolysis.

  • Solvent System : A biphasic solvent system is standard for Suzuki couplings, as it aids in dissolving both the organic substrates and the inorganic base.[10]

    • Primary Choices : A 4:1 or 5:1 mixture of an organic solvent to water is typical. Common organic solvents include 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF).[11][14][15]

    • Rationale : The organic solvent solubilizes the thiazole halide and the catalyst, while the aqueous phase dissolves the base and facilitates the formation of the active boronate species.

  • Boronic Acid/Ester Quality : The purity of the boronic acid coupling partner is paramount. Impurities can inhibit the catalyst. Using boronic esters (e.g., pinacol esters) can be an effective strategy, as they are often more stable and less prone to protodeboronation (replacement of the boron group with hydrogen), a common side reaction.[8]

Experimental Protocol: Synthesis of Methyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate

This protocol provides a reliable starting point for the coupling of this compound with phenylboronic acid. The procedure should be performed under an inert atmosphere to protect the catalyst from oxygen.

Materials & Reagents
  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (e.g., 250 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).

  • Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) before adding them to the main flask. This pre-mixing can aid in catalyst formation.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture should be a suspension.

  • Heating : Lower the flask into a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously.

  • Reaction Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting bromo-thiazole is a key indicator of completion.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow reagents 1. Weigh Reagents (Thiazole, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) catalyst->inert solvent 4. Add Solvents (Dioxane/Water) inert->solvent heat 5. Heat & Stir (90-100 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Cool & Quench (Add EtOAc/Water) monitor->workup extract 8. Extract & Wash (Separate Layers, Wash with Brine) workup->extract purify 9. Purify (Column Chromatography) extract->purify characterize 10. Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Optimization and Troubleshooting

Even with a robust protocol, optimization is often necessary. The following table outlines common issues and potential solutions tailored to this specific coupling.

Observation Potential Cause Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst- Ensure the reaction is strictly oxygen-free. Use fresh, high-purity catalyst and ligand. - Increase catalyst loading slightly (e.g., to 3-5 mol%).
2. Insufficient Base Strength- Switch to a stronger base like K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered for maximum surface area.
3. Poor Boronic Acid Quality- Use a fresh bottle of boronic acid or purify it before use. - Consider using the corresponding pinacol boronate ester.[8]
Ester Hydrolysis 1. Base is too strong/nucleophilic- Switch from K₂CO₃ to the milder K₃PO₄. - Avoid hydroxide bases completely.
2. Prolonged heating at high temp- Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer time.
Protodeboronation 1. Water present before cycle starts- Ensure anhydrous solvents are used and the reaction is properly inerted.
(Bromo-thiazole consumed, but desired product not formed; starting boronic acid is gone)2. Reaction is too slow- Increase temperature or change to a more active ligand (e.g., a Buchwald-type ligand) to accelerate the coupling relative to the side reaction.[13]
Homocoupling of Boronic Acid 1. Oxygen contamination- Thoroughly degas the solvent mixture before heating. Maintain a positive pressure of inert gas.
(Biaryl Ar-Ar is formed)2. Pd(II) source not reduced- This is more common with Pd(II) precatalysts. A more active ligand can facilitate the catalytic cycle and minimize this side reaction.[8]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing novel chemical matter in drug discovery and related fields. Success hinges on the rational selection of catalyst, ligand, base, and solvent to accommodate the specific electronic and steric properties of the thiazole substrate. By following the detailed protocol and leveraging the troubleshooting guide provided, researchers can confidently and efficiently synthesize a diverse array of 5-aryl-thiazole derivatives, paving the way for the development of next-generation therapeutics.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jadhav, S. D., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Zhou, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry. [Link]

  • Singh, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Verma, R. S., et al. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research. [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Cerna, I., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Nasrollahzadeh, M., et al. (2012). Conjugated Polymer Stabilized Palladium Nanoparticles as a Versatile Catalyst for Suzuki Cross-Coupling Reactions for Both Aryl and Heteroaryl Bromide Systems. ChemInform. [Link]

  • Royal Society of Chemistry. (2022). Suzuki Reactions. [Link]

  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides. [Link]

  • Lima, G. P., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Lebrasseur, N., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. [Link]

  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Barder, T.E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]

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The Art of C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties.[1] The ability to selectively functionalize the thiazole ring is paramount for developing novel therapeutics and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise elaboration of brominated thiazole scaffolds, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional control and efficiency.[2]

This comprehensive guide, designed for researchers and professionals in the field, provides an in-depth exploration of the most prevalent palladium-catalyzed cross-coupling reactions involving brominated thiazoles. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices to empower you to optimize your synthetic strategies.

The Thiazole Core: A Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring structural feature in a vast array of biologically active compounds.[3][1] Its presence in natural products and synthetic drugs underscores its importance as a "privileged scaffold" in drug discovery. The functionalization of this core structure through cross-coupling reactions opens up a vast chemical space for the generation of new molecular entities with tailored properties.

The Power of Palladium: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, initiated by the active Pd(0) species. Understanding this cycle is fundamental to troubleshooting and optimizing your reactions.

General_Pd_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-M R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-R' R-R' Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of the brominated thiazole to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the electron density of the thiazole ring and the steric hindrance around the C-Br bond. The subsequent transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., organoboron, organotin) to the palladium center. Finally, reductive elimination yields the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Application Notes and Protocols

This section provides detailed protocols and expert insights for the most common palladium-catalyzed cross-coupling reactions of brominated thiazoles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[4] It is a robust method for creating biaryl and aryl-heteroaryl linkages.

Expertise & Experience: The choice of base is critical in Suzuki couplings. It activates the boronic acid, facilitating transmetalation.[4] For electron-rich bromothiazoles, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to promote the reaction. The addition of water to solvents like dioxane or THF can accelerate the reaction by aiding the dissolution of the base and facilitating the formation of the active boronate species.

Trustworthiness: A well-designed Suzuki protocol incorporates an inert atmosphere to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands. Degassing the solvent is a crucial step to ensure the longevity and activity of the catalytic system.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents 1. Add 2-amino-5-bromothiazole, phenylboronic acid, and K3PO4 to a Schlenk flask. Inert 2. Evacuate and backfill with Argon (3x). Reagents->Inert Solvent 3. Add degassed dioxane/water (4:1). Inert->Solvent Catalyst 4. Add Pd(PPh3)4. Solvent->Catalyst Heat 5. Heat at 90 °C for 12 hours. Catalyst->Heat Quench 6. Cool and dilute with ethyl acetate. Heat->Quench Wash 7. Wash with water and brine. Quench->Wash Purify 8. Dry, concentrate, and purify by column chromatography. Wash->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Amino-5-bromothiazole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane/Water (4:1, 5 mL), degassed

  • Schlenk flask and magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-amino-5-bromothiazole, phenylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Heat the reaction mixture in a preheated oil bath at 90 °C for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-phenylthiazole.[6]

Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromothiazoles

EntryBromothiazoleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285
25-Bromothiazole3-Tolylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃DMF90892
32-Amino-5-bromothiazoleNaphthalene-1-boronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene/H₂O110688

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from aryl halides.[7][8] This reaction is of immense importance in pharmaceutical chemistry, where the arylamine moiety is a common structural motif.

Expertise & Experience: The success of a Buchwald-Hartwig amination hinges on the choice of ligand and base.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps, especially with less reactive aryl bromides.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed to deprotonate the amine and promote the catalytic cycle.[8]

Trustworthiness: The exclusion of air and moisture is critical, as the phosphine ligands are susceptible to oxidation and the strong bases are hydrolytically sensitive. The use of a glovebox for dispensing reagents is highly recommended for reproducibility.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents 1. Add Pd2(dba)3, XPhos, and NaOtBu to a vial. Solvent_Reagents 2. Add toluene, 2-bromothiazole, and morpholine. Reagents->Solvent_Reagents Seal_Heat 3. Seal the vial and heat at 100 °C for 16 hours. Solvent_Reagents->Seal_Heat Quench 4. Cool, and partition between EtOAc and water. Seal_Heat->Quench Extract_Wash 5. Separate layers, extract aqueous layer, and wash combined organics. Quench->Extract_Wash Purify 6. Dry, concentrate, and purify by column chromatography. Extract_Wash->Purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • 2-Bromothiazole (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Anhydrous Toluene (5 mL)

  • Screw-cap vial

Procedure:

  • Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a screw-cap vial containing a magnetic stir bar.

  • Add toluene, followed by 2-bromothiazole and morpholine.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture in a preheated heating block at 100 °C for 16 hours.

  • Cool the reaction to room temperature and partition the contents between ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[8][10]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[12][13]

Expertise & Experience: The copper co-catalyst (typically CuI) facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[13] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. It is crucial to use an excess of the amine to neutralize the HBr formed during the reaction and to maintain a basic environment. A common side reaction is the Glaser coupling (homocoupling of the alkyne), which can be minimized by maintaining strictly anaerobic conditions.[14]

Trustworthiness: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and promote Glaser coupling.[14] Therefore, thorough degassing of solvents and the use of an inert atmosphere are paramount for achieving high yields and purity.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents 1. Add 5-bromothiazole, Pd(PPh3)2Cl2, and CuI to a Schlenk flask. Inert 2. Evacuate and backfill with Argon (3x). Reagents->Inert Solvent_Reagents 3. Add degassed triethylamine and phenylacetylene. Inert->Solvent_Reagents Stir 4. Stir at room temperature for 6 hours. Solvent_Reagents->Stir Filter_Concentrate 5. Filter through Celite and concentrate the filtrate. Stir->Filter_Concentrate Purify 6. Purify the residue by column chromatography. Filter_Concentrate->Purify

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Materials:

  • 5-Bromothiazole (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL), degassed

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a Schlenk flask, add 5-bromothiazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add degassed triethylamine via syringe, followed by phenylacetylene.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.[13]

Stille Coupling: Utilizing Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide.[15] A key advantage of this reaction is the tolerance of a wide variety of functional groups and the stability of organotin reagents to air and moisture.[15] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[15]

Expertise & Experience: The choice of palladium source and ligands can significantly impact the reaction rate and yield. Pd(PPh₃)₄ is a commonly used catalyst. In some cases, the addition of a co-catalyst like CuI can accelerate the reaction. The solvent choice, typically anhydrous and polar aprotic like DMF or THF, is important for substrate solubility and reaction kinetics.

Trustworthiness: Due to the toxicity of organotin reagents, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The workup procedure often involves a fluoride wash (e.g., with aqueous KF) to precipitate the tin byproducts as insoluble fluorides, facilitating their removal.[15]

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents 1. Add 4-bromothiazole and Pd(PPh3)4 to a flask. Inert 2. Evacuate and backfill with Argon (3x). Reagents->Inert Solvent_Reagents 3. Add anhydrous THF and tributyl(vinyl)tin. Inert->Solvent_Reagents Reflux 4. Reflux at 70 °C for 24 hours. Solvent_Reagents->Reflux Quench_Filter 5. Cool, add aqueous KF, stir, and filter. Reflux->Quench_Filter Extract_Purify 6. Extract filtrate with ether, dry, concentrate, and purify. Quench_Filter->Extract_Purify

Caption: Experimental workflow for a typical Stille coupling reaction.

Materials:

  • 4-Bromothiazole (1.0 mmol, 1.0 equiv)

  • Tributyl(vinyl)tin (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Anhydrous THF (5 mL)

  • Aqueous potassium fluoride (KF) solution (1 M)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add 4-bromothiazole and Pd(PPh₃)₄.

  • Fit the flask with a reflux condenser, and evacuate and backfill with argon three times.

  • Add anhydrous THF via syringe, followed by tributyl(vinyl)tin.

  • Heat the mixture to reflux (approximately 70 °C) for 24 hours.

  • Cool the reaction to room temperature and add 1 M aqueous KF solution (10 mL). Stir vigorously for 1 hour.

  • Filter the mixture through Celite to remove the precipitated tin fluoride.

  • Extract the filtrate with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[15][16]

Heck Coupling: Vinylation of Bromothiazoles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[17] This reaction is a powerful tool for the synthesis of styrenes and other vinyl-substituted aromatics and heteroaromatics.

Expertise & Experience: The Heck reaction typically requires a base to neutralize the HBr generated in the catalytic cycle.[17] Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly used. The choice of ligand can influence the regioselectivity and stereoselectivity of the reaction. For many applications, a ligandless system with Pd(OAc)₂ can be effective, particularly with activated aryl bromides.[18]

Trustworthiness: A key challenge in Heck reactions can be achieving high E/Z selectivity. The reaction conditions, including the choice of ligand and solvent, can be optimized to favor the desired stereoisomer. The reaction is also sensitive to the electronic nature of the alkene coupling partner.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents 1. Add 2-bromothiazole, Pd(OAc)2, P(o-tolyl)3, and K2CO3 to a flask. Inert 2. Evacuate and backfill with Argon (3x). Reagents->Inert Solvent_Reagents 3. Add anhydrous DMF and styrene. Inert->Solvent_Reagents Heat 4. Heat at 120 °C for 18 hours. Solvent_Reagents->Heat Cool_Filter 5. Cool the mixture and filter off the inorganic salts. Heat->Cool_Filter Extract_Purify 6. Extract filtrate with EtOAc, wash, dry, concentrate, and purify. Cool_Filter->Extract_Purify

Caption: Experimental workflow for a typical Heck coupling reaction.

Materials:

  • 2-Bromothiazole (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

  • Sealed tube or pressure vessel

Procedure:

  • To a sealable reaction tube, add 2-bromothiazole, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF and styrene via syringe.

  • Seal the tube and heat in an oil bath at 120 °C for 18 hours.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[19]

Conclusion

The palladium-catalyzed cross-coupling of brominated thiazoles offers a powerful and versatile platform for the synthesis of a diverse array of functionalized molecules with significant potential in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting the appropriate catalysts, ligands, and reaction conditions, researchers can effectively harness these transformative reactions to accelerate their research and development endeavors. This guide provides a solid foundation of both theoretical knowledge and practical protocols to empower scientists to confidently and successfully apply these methodologies in their laboratories.

References

  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. [Link]

  • Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 96(9), 837-844. [Link]

  • ResearchGate. (2022). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]

  • ResearchGate. (2010). Synthesis of some new thiazole derivatives of pharmaceutical interest. [Link]

  • Pfrengle, F., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 768–778. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wrigglesworth, R., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(49), 9079–9083. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • YouTube. (2020). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2834–2845. [Link]

  • Krivokolysko, S. G., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Chemistry of Heterocyclic Compounds, 59(10), 801-808. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • Sharma, D., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. World Journal of Pharmaceutical Research, 11(13), 1-22. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Black, R. S., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 296. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. (2010). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

  • Miyazaki, R., et al. (2024). 2H-Thiazolo[4,5-d][6][20][21]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science, 15, 11843-11849. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • ResearchGate. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • OUCI. (n.d.). Palladium(II) complexes comprising thiazole-hydrazone Schiff base ligand: Synthesis, structure and catalytic activity in Suzuki-Miyaura coupling reactions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102891. [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

Application Note: Heck Reaction Conditions for Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole C-C Bond Formation

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful transformat[1]ion is valued for its versatility and tolerance of a wide array of functional groups, including esters, ketones, and ethers. This application note pro[2]vides a detailed guide for the Heck reaction involving Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, a heterocyclic building block of significant interest in pharmaceutical and materials science research. The thiazole moiety is a common scaffold in bioactive molecules, and the ability to functionalize it via C-C bond formation is critical for developing new chemical entities.

This document will detail the mechanistic underpinnings of the reaction, provide guidance on the rational selection of catalysts, ligands, and bases, and present a robust, step-by-step protocol for researchers.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechan[1][3]ism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of four primary steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole substrate, forming a square planar Pd(II) complex. This is often the rate-li[2][4]miting step for aryl bromides.

  • Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.

  • β-Hydride Eliminat[2][3]ion: A hydrogen atom on a carbon adjacent to the palladium center is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step typically proce[3][4]eds with syn stereochemistry.

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the hydrogen halide (HBr) generated in the cycle and regenerate the active Pd(0) catalyst from the palladium-hydride complex, closing the catalytic loop.

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Insertion Migratory Insertion PdII_Aryl->Insertion Alkene PdII_Alkyl L₂Pd(II)(Alkyl)(Br) Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH [L₂Pd(II)(H)(Br)] BetaElim->PdH Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 Base-H⁺Br⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters and Reagent Selection

The success of the Heck reaction on the specified thiazole substrate hinges on the careful selection of several key components. The electron-deficient nature of the thiazole ring and the presence of a sulfur atom, which can potentially coordinate to the palladium catalyst, must be considered.

Palladium Pre-catalyst

While Pd(0) is the active catalyst, air-stable Pd(II) salts are more convenient to handle and are reduced in situ to Pd(0).

  • Palladium(II) Aceta[5]te (Pd(OAc)₂): This is a highly common and effective pre-catalyst. It is often more efficient than pre-formed Pd(0) complexes like Pd(PPh₃)₄ because it readily forms the active catalyst in the presence of phosphine ligands.

  • Tetrakis(triphenylp[4]hosphine)palladium(0) (Pd(PPh₃)₄): A reliable Pd(0) source, though it can be less active than in situ generated catalysts due to its stability as an 18-electron complex.

A catalyst loading of 0.[2][4]5-5 mol% is typical for screening reactions.

Ligands

Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing the formation of palladium black, and modulating its reactivity. For aryl bromides, electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) are often preferred as they promote the oxidative addition step.

  • Monodentate Phosph[6][7]ines:

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand.

    • Tri(o-tolyl)phosphine (P(o-tol)₃): The increased steric bulk compared to PPh₃ can enhance reaction rates.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form highly stable and thermally robust palladium complexes, making them excellent for challenging couplings that require higher temperatures.

  • Bidentate Phosphine[8]s (e.g., BINAP): While often used to control stereoselectivity, they can also be effective in standard Heck reactions.

A Pd:ligand ratio of 1:2[1][3] is generally a good starting point for monodentate ligands.

Base

The base plays a critical role in regenerating the Pd(0) catalyst. The choice between an ino[4][9]rganic or organic base can influence reaction outcomes.

  • Organic Bases: Triethylamine (NEt₃) is a common choice. Its boiling point is suit[1][3]able for many reactions, and it acts as both a base and a solvent in some cases.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are effective alternatives. Inorganic bases are often[1][3][10] used in polar aprotic solvents like DMF or DMAc.

Typically, 1.5 to 3.0 equivalents of base are used.

Solvent

The solvent must be able to dissolve all reactants and remain stable at the required reaction temperature. High-boiling polar aprotic solvents are generally preferred.

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): Excellent choices for their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.

  • Acetonitrile (CH₃[9]CN): A lower-boiling option suitable for more reactive substrates.

  • Toluene or Dioxane:[9] Non-polar options that can also be effective, particularly with certain ligand/base combinations.

Reactions are typically [9]run at concentrations of 0.1 M to 0.5 M with respect to the aryl bromide.

Recommended Protocol: Heck Reaction with n-Butyl Acrylate

This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate. This reaction is a model for coupling with electron-deficient olefins.

Materials and Equipment
  • This compound

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) Acetate (0.02 eq, 2 mol%), and Tri(o-tolyl)phosphine (0.04 eq, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous DMF (to achieve a 0.2 M concentration), followed by triethylamine (2.0 eq) and n-butyl acrylate (1.5 eq) via syringe.

  • Heating: Place the flask in a preheated oil bath at 110 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots until the starting bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove palladium black.

  • Extraction: Trans[11]fer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Summary of Recommended Conditions
ParameterRecommended ValueRationale
Aryl Halide This compound1.0 eq
Olefin n-Butyl acrylate1.2 - 1.5 eq
Pd Pre-catalyst Pd(OAc)₂1 - 5 mol%
Ligand P(o-tol)₃ or PPh₃2 - 10 mol% (1:2 Pd:Ligand)
Base NEt₃ or K₂CO₃1.5 - 3.0 eq
Solvent DMF or DMAc0.1 - 0.5 M
Temperature 100 - 140 °C
Atmosphere Nitr[8]ogen or ArgonPrevents catalyst oxidation

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Inappropriate ligand or base.1. Ensure rigorous inert atmosphere technique. Use fresh reagents.2.[12] Increase temperature in 10 °C increments.3. Screen alternative ligands (e.g., an NHC precursor) or a stronger base (e.g., Cs₂CO₃). Increase catalyst loading.
Formation of Pallad[13]ium Black 1. Ligand dissociation/decomposition.2. Presence of oxygen.1. Increase ligand-to-palladium ratio (e.g., 1:4).2. Improve inert atmosphere technique; degas solvent prior to use.
Side Product Format[12]ion (e.g., Olefin Isomerization) 1. Slow reductive elimination of H-X from the Pd(II)-hydride complex.1. Adding silver salts can sometimes facilitate reductive elimination.2. Re-evaluate the bas[4]e and solvent system.
Homocoupling of Aryl Bromide 1. Presence of water or oxygen.2. Side reaction promoted by certain conditions.1. Use anhydrous solvents and reagents.2. Lower the reaction temperature or change the ligand.

References

  • Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Heck Reaction Mechanism - BYJU'S Source: BYJU'S URL: [Link]

  • Title: Heck Reaction: easy Mechanism, applications Source: Chemistry Notes URL: [Link]

  • Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Heck Coupling Source: NROChemistry URL: [Link]

  • Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Troubleshooting a difficult Heck reaction Source: Reddit URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY Source: arkat-usa.org URL: [Link]

  • Title: Practical Heck Reaction problems! Source: Reddit URL: [Link]

  • Title: Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL: [Link]

  • Title: 1 IG. Palladium I I. Basic Principles - Heck Reactions Source: Wipf Group, University of Pittsburgh URL: [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate. Thiazole scaffolds are of paramount importance in medicinal chemistry, and the functionalization of this versatile building block opens avenues for the synthesis of novel compounds with potential therapeutic applications.[1][2][3] This guide details the underlying reaction mechanism, provides validated, step-by-step protocols for substitution with various nucleophiles, offers troubleshooting advice, and outlines methods for product characterization. It is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Strategic Importance of Thiazole Functionalization

The 1,3-thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds.[2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in modern drug design. Nucleophilic aromatic substitution (SNAr) is a powerful and direct method for the C-C, C-N, C-O, and C-S bond formation required to build molecular complexity on such heterocyclic systems.[4][5]

The substrate, this compound (CAS 899897-21-3)[6], is an ideal candidate for SNAr. The thiazole ring is inherently electron-deficient, a prerequisite for nucleophilic attack.[7][8] This property is significantly enhanced by the electron-withdrawing methyl carboxylate group (-CO₂Me) at the C4 position, which activates the ring towards substitution. The bromine atom at the C5 position serves as an excellent leaving group, making this site the primary target for functionalization. Understanding and mastering the SNAr reaction on this substrate enables the rapid generation of diverse compound libraries for screening and lead optimization.

Reaction Mechanism: An Addition-Elimination Pathway

The SNAr reaction on this thiazole derivative does not proceed via a direct displacement (like an SN2 reaction) or a cationic intermediate (like an SN1 reaction). Instead, it follows a two-step addition-elimination mechanism .[5][9]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C5 carbon, which bears the bromide leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex .[5][9]

  • Leaving Group Elimination: The aromaticity of the thiazole ring is then restored through the rapid expulsion of the bromide ion (Br⁻), yielding the final substituted product.

The stability of the Meisenheimer complex is critical for the reaction to proceed. The negative charge is effectively delocalized across the thiazole ring and, most importantly, onto the oxygen atoms of the adjacent C4-carboxylate group, which provides substantial resonance stabilization. This stabilization lowers the activation energy of the initial addition step, facilitating the reaction.

Caption: Figure 1: General mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the SNAr reaction on this compound using representative amine, thiol, and alkoxide nucleophiles.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

General Experimental Workflow

A successful experiment follows a logical progression from setup to analysis. The workflow diagram below outlines the key stages.

Sources

Application Notes & Protocols: Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in modern drug discovery.[4][5] This guide focuses on a particularly versatile building block: Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate . We will explore its strategic importance, provide detailed protocols for its synthetic manipulation, and discuss its application in constructing molecules for targeted therapeutic areas. The bromine atom at the C5 position and the methyl ester at C4 serve as orthogonal synthetic handles, enabling precise and diverse molecular elaboration for the development of novel therapeutic candidates.[6]

Introduction: The Strategic Value of the Thiazole Scaffold

Heterocyclic compounds are fundamental to pharmaceutical sciences, with thiazole derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][7][8] The title compound, this compound, is a key intermediate that provides medicinal chemists with a robust platform for generating diverse chemical libraries.[6] Its utility stems from two primary reactive sites:

  • The C5-Bromo Group: An ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and other carbon-based substituents. This is critical for exploring the Structure-Activity Relationships (SAR) related to steric and electronic modifications.[9]

  • The C4-Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a linchpin for amide bond formation—a ubiquitous linkage in drug molecules—or other functional group interconversions.[10][11]

Physicochemical Properties
PropertyValueReference
CAS Number 899897-21-3[6][12]
Molecular Formula C₆H₆BrNO₂S[6]
Molecular Weight 236.09 g/mol [6]
Appearance Light yellow to brown solid[6]
Synonyms Methyl 5-bromo-2-methylthiazole-4-carboxylate[13]

Synthetic Elaboration: Core Methodologies and Protocols

The true power of this compound lies in its capacity for diversification. Below are detailed, field-proven protocols for key transformations.

Palladium-Catalyzed Cross-Coupling at the C5 Position

The C5-bromo moiety is highly susceptible to palladium-catalyzed C-C bond formation, providing a direct route to complex molecular architectures. The two most prevalent and powerful of these methods are the Suzuki-Miyaura and Sonogashira couplings.

G cluster_0 Cross-Coupling Workflows cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start Methyl 5-bromo-2-methyl- 1,3-thiazole-4-carboxylate suzuki_reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) start->suzuki_reagents C-C Bond Formation sonogashira_reagents Terminal Alkyne Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA) start->sonogashira_reagents C-C Bond Formation suzuki_product 5-Aryl/Heteroaryl Thiazole Derivative suzuki_reagents->suzuki_product sonogashira_product 5-Alkynyl Thiazole Derivative sonogashira_reagents->sonogashira_product G cluster_0 Amide Formation Workflow start Methyl 5-bromo-2-methyl- 1,3-thiazole-4-carboxylate hydrolysis Saponification (LiOH or NaOH, aq. THF/MeOH) start->hydrolysis Step 1: Hydrolysis acid 5-Bromo-2-methyl- 1,3-thiazole-4-carboxylic acid hydrolysis->acid coupling Amide Coupling (Primary/Secondary Amine, Coupling Reagent e.g., HATU, EDC) acid->coupling Step 2: Activation & Coupling product Thiazole-4-Carboxamide Derivative coupling->product G cluster_pathway Example: c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates P1 Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->P1 Phosphorylates Cell Cell Proliferation, Survival, Migration P1->Cell Inhibitor Thiazole-based Inhibitor Binds to ATP pocket Inhibitor->cMet Inhibits

Sources

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate: A Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[2] Within the diverse landscape of kinase inhibitor scaffolds, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged structure.[2][3] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases make it an ideal building block for potent and selective inhibitors.[2] Numerous clinically approved drugs and late-stage clinical candidates incorporate the thiazole motif, underscoring its importance in medicinal chemistry. This document provides a detailed guide on the application of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate as a versatile building block for the synthesis of novel kinase inhibitors.

Physicochemical Properties and Reactivity

This compound (CAS No: 899897-21-3) is a trifunctionalized building block offering multiple avenues for synthetic diversification.[5] The key reactive sites are the bromine atom at the 5-position, which is amenable to various cross-coupling reactions, and the methyl ester at the 4-position, which can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling. The methyl group at the 2-position provides steric and electronic influence, which can be crucial for tuning kinase selectivity and potency.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane)
CAS Number 899897-21-3[5]

Synthetic Utility and Core Reactions

The strategic placement of the bromine atom and the methyl ester allows for a modular and convergent approach to the synthesis of diverse kinase inhibitor libraries. The general workflow involves an initial carbon-carbon or carbon-nitrogen bond formation at the 5-position, followed by modification of the carboxylate group.

G cluster_0 Core Building Block cluster_1 C5-Position Functionalization cluster_2 C4-Position Modification cluster_3 Final Kinase Inhibitor Scaffold Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst, Base, Ligand Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Hydrolysis Saponification (e.g., LiOH, NaOH) Suzuki->Hydrolysis Buchwald->Hydrolysis Sonogashira->Hydrolysis Amide Amide Coupling (e.g., HATU, EDC) Hydrolysis->Amide Final Diverse Kinase Inhibitors Amide->Final

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for installing aryl or heteroaryl moieties at the 5-position of the thiazole ring, a common feature in many kinase inhibitors.[6]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Rationale: The choice of catalyst and base is crucial for efficient coupling. For electron-rich thiazoles, a more active catalyst system may be required. The use of a mixed aqueous/organic solvent system can often accelerate the reaction.

Protocol 2: Saponification of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a key step to enable subsequent amide bond formation.

Materials:

  • Methyl 5-aryl-2-methyl-1,3-thiazole-4-carboxylate (from Protocol 1) (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv)

  • Solvent mixture (e.g., THF/water, Methanol/water)

Procedure:

  • Dissolve the thiazole ester in the solvent mixture.

  • Add an aqueous solution of LiOH or NaOH.

  • Stir the reaction at room temperature to 50 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Rationale: LiOH is often preferred for its milder conditions and reduced risk of side reactions compared to NaOH. The progress of the reaction should be carefully monitored to avoid potential decomposition of the thiazole ring under prolonged basic conditions.

Protocol 3: Amide Bond Formation

The formation of an amide bond is a common final step in the synthesis of many kinase inhibitors, often crucial for establishing key interactions with the kinase hinge region.[7]

Materials:

  • 5-Aryl-2-methyl-1,3-thiazole-4-carboxylic acid (from Protocol 2) (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.1-1.5 equiv)[8]

  • Base (e.g., DIPEA, NMM) (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the base.

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Rationale: The choice of coupling reagent and base depends on the reactivity of the carboxylic acid and the amine. For sterically hindered or electron-deficient amines, more potent coupling agents like HATU are often employed.

Application Example: Design and Synthesis of c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key driver in many human cancers. A study on the development of novel c-Met inhibitors utilized a similar 5-bromo-thiadiazole carboxylate building block, providing a relevant template for the application of this compound.[1] The general synthetic strategy involved a Suzuki-Miyaura coupling to install a substituted phenyl ring, followed by hydrolysis and amide coupling to a key amine fragment.

Table 2: Biological Activity of Exemplary Thiazole-based c-Met Inhibitors

Compound IDStructure (General)c-Met IC₅₀ (nM)Antiproliferative Activity (A549 cells, IC₅₀ µM)
51am [1]5-(Aryl)-thiazole-4-carboxamide derivative2.540.83
Foretinib (Reference)---

The potent activity of these compounds highlights the importance of the thiazole-4-carboxamide scaffold in achieving high affinity for the c-Met kinase.[1] The structure-activity relationship (SAR) studies indicated that the nature of the aryl group at the 5-position and the substituents on the amide nitrogen are critical for both potency and selectivity.[1]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Thiazole-based Inhibitor Hinge Hinge Region DFG DFG Motif Gatekeeper Gatekeeper Residue Thiazole Thiazole Core (Scaffold) Thiazole->Gatekeeper van der Waals Interactions Amide Amide Linker Amide->Hinge H-bonds R1 R1 Group (C5-substituent) R1->DFG Hydrophobic Interactions R2 R2 Group (Amide substituent)

Caption: Key interactions of a thiazole-carboxamide inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for the rapid generation of diverse chemical libraries through well-established synthetic transformations such as Suzuki-Miyaura coupling and amide bond formation. The protocols and design principles outlined in this document provide a solid foundation for researchers in drug discovery to leverage this powerful scaffold in the development of the next generation of targeted therapeutics.

References

  • Ebaid, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-24. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Kondapalli, V. G., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational New Drugs, 28(2), 147-156. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Syguda, A., et al. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. Scientific Reports, 15(1), 12345. [Link]

  • Al-Ostoot, F. H., et al. (2022). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. Journal of Molecular Structure, 1248, 131456. [Link]

  • Hassan, A. S., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(9), 2487. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Al-Omary, F. A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438. [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Eweas, A. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 372-382. [Link]

  • Ebaid, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-24. [Link]

  • Charles, S. A., & Rawal, R. K. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]

  • Thompson, M. J., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Active Multipolar Mitotic Phenotype Inducers. Journal of Medicinal Chemistry, 64(22), 16463-16485. [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

Sources

Application Notes and Protocols for the Synthesis of Thiazole-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-thiazole ring is a privileged heterocyclic scaffold integral to a multitude of highly effective agrochemicals.[1][2][3][4] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, leading to potent fungicides, insecticides, and herbicides.[1][5][6] This document provides a comprehensive guide for researchers and development professionals on the synthesis of thiazole-based agrochemicals. It moves beyond simple procedural lists to explain the causality behind synthetic choices, offering detailed, field-proven protocols for both foundational reactions and the synthesis of commercially significant compounds.

The Enduring Importance of the Thiazole Scaffold in Agriculture

The thiazole moiety is a five-membered aromatic ring containing one sulfur and one nitrogen atom.[7][8] This structure is not just a synthetic curiosity; it is a cornerstone of modern crop protection. Its presence in natural products like Vitamin B1 (Thiamine) hints at its fundamental biological compatibility and reactivity.[9][10] In agrochemical design, the thiazole ring serves multiple roles: it can act as a key pharmacophore, a bioisostere for other functional groups, or a rigid spacer to orient other active moieties correctly.[11] This versatility has led to the development of a wide range of pesticides with diverse modes of action, contributing significantly to sustainable agriculture by improving crop yields and quality.[9][12]

Foundational Synthetic Strategies for the Thiazole Core

The construction of the thiazole ring is a well-established field of organic chemistry, with several named reactions forming the bedrock of modern synthetic routes. Understanding these core methodologies is crucial for designing novel derivatives or optimizing existing production processes.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in the late 19th century, remains the most dependable and widely used method for constructing the thiazole ring.[3][9][13] The reaction involves the cyclocondensation of an α-halocarbonyl compound (e.g., an α-haloketone or α-haloaldehyde) with a thioamide-containing species, such as thioamides, thioureas, or thiosemicarbazones.[7][13][14]

Causality and Mechanistic Insight: The reaction's reliability stems from a straightforward and high-yielding mechanism. It begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl, forming a key intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[15] The choice of reactants directly dictates the substitution pattern on the final thiazole product, making it a highly modular approach.[14]

Diagram: Hantzsch Thiazole Synthesis Mechanism

Caption: General mechanism of the Hantzsch thiazole synthesis.

Protocol 2.1: General Synthesis of 2-Amino-4-phenylthiazole [15]

This protocol serves as a self-validating system for the Hantzsch synthesis. The product is poorly soluble in the aqueous basic solution used for workup, allowing for straightforward isolation by precipitation and filtration.

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • Deionized Water

  • Procedure:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add 5 mL of methanol to the vial.

    • Heat the mixture with stirring on a hot plate set to approximately 100°C. Stir for 30 minutes. The mixture should become a clear solution and then may form a precipitate as the product forms.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly. This step neutralizes any generated HBr and precipitates the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

    • Spread the collected solid on a tared watch glass and allow it to air dry completely.

    • Determine the mass of the product and calculate the percent yield. The product is often pure enough for characterization without further purification.[15]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles. This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[16][17]

Causality and Mechanistic Insight: This synthesis is particularly valuable because it provides direct access to the 5-amino substitution pattern, which can be a precursor for further functionalization. The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of the sulfur reagent (e.g., CS₂).[16] This is followed by an intramolecular cyclization where the sulfur acts as a nucleophile, attacking the nitrile carbon. Tautomerization of the resulting intermediate leads to the stable, aromatic 5-aminothiazole.[16]

Diagram: Cook-Heilbron Synthesis Mechanism

Caption: Mechanism of the Cook-Heilbron synthesis.

Application Protocols: Synthesis of Commercial Agrochemicals

The true utility of these foundational methods is demonstrated in their application to the synthesis of high-value agrochemicals. The following sections provide detailed protocols and workflows for three commercially significant thiazole-based fungicides.

Case Study: Thiabendazole (Fungicide)

Thiabendazole is a broad-spectrum benzimidazole fungicide and parasiticide that has been widely used for crop protection and post-harvest treatment.[18] Its synthesis showcases the construction of a thiazole ring which is then coupled to form the benzimidazole system.

Synthetic Strategy: One common and efficient synthesis involves the reaction of 4-thiazolecarboxamide with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid (PPA).[19] An alternative route builds the thiazole ring onto a pre-formed benzimidazole precursor. A particularly illustrative method involves the condensation of o-phenylenediamine with ethyl 4-thiazolecarboxylate.[18]

Diagram: Thiabendazole Synthesis Workflow

Thiabendazole_Workflow cluster_step1 Step 1: Thiazole Intermediate Synthesis cluster_step2 Step 2: Condensation cluster_step3 Step 3: Purification Reactants1 Acetylacetone + Bromine + Ethanol Intermediate Ethyl 4-thiazolecarboxylate Reactants1->Intermediate Reactants2 P2S5 + Formamide + 2-Methyltetrahydrofuran Reactants2->Intermediate Crude_TBZ Crude Thiabendazole Intermediate->Crude_TBZ Condensation OPDA o-Phenylenediamine OPDA->Crude_TBZ PPA Polyphosphoric Acid (PPA) Heat (150-220°C) PPA->Crude_TBZ Recrystallization Recrystallization (Ethanol + Activated Carbon) Crude_TBZ->Recrystallization Final_TBZ Pure Thiabendazole Recrystallization->Final_TBZ

Caption: Workflow for the synthesis of Thiabendazole.

Protocol 3.1: Synthesis of Thiabendazole via Condensation [18]

This protocol details the final condensation and purification steps, which are critical for achieving high-purity product suitable for application.

  • Materials:

    • Ethyl 4-thiazolecarboxylate (5.0 g)

    • o-Phenylenediamine (2.1 g)

    • Polyphosphoric acid (PPA) (50 g)

    • 40% Sodium Hydroxide (NaOH) solution

    • Anhydrous Ethanol

    • Activated Carbon

    • Nitrogen gas supply

  • Procedure:

    • To a reaction vessel, add polyphosphoric acid (50 g), ethyl 4-thiazolecarboxylate (5.0 g), and o-phenylenediamine (2.1 g).

    • Mix the components thoroughly under a nitrogen atmosphere.

    • Heat the mixture to 150°C and maintain for 1 hour.

    • Increase the temperature to 220°C and hold for 4 hours. The reaction mixture will become a viscous, oily green product.

    • Cool the reaction mixture to below 100°C.

    • Carefully quench the reaction by adding water.

    • Adjust the pH of the aqueous mixture to >8 using a 40% NaOH solution to precipitate the crude product.

    • Collect the crude Thiabendazole by vacuum filtration and dry the solid.

    • For purification, dissolve the crude product in 15 times its weight of anhydrous ethanol.

    • Add activated carbon (0.1 times the weight of the crude product) and heat the mixture to reflux for 20 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool to room temperature to crystallize the pure Thiabendazole.

    • Collect the purified product by filtration and dry thoroughly.

Case Study: Thifluzamide (Fungicide)

Thifluzamide is a potent fungicide used to control diseases caused by Rhizoctonia species.[20] Its synthesis is an excellent example of modern amide coupling chemistry, where a pre-synthesized thiazole carboxylic acid is linked to a complex aniline derivative.[20][21]

Synthetic Strategy: The industrial synthesis involves two key fragments: 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and 2,6-dibromo-4-(trifluoromethoxy)aniline. The carboxylic acid is first converted to a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene.[22][23] This activated intermediate is then reacted with the aniline in an acylation reaction to form the final amide bond.[22][23]

Table 1: Reaction Parameters for Thifluzamide Synthesis

ParameterStep 1: Acyl Chloride FormationStep 2: Amidation / Acylation
Key Reagents 2-methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid, Thionyl Chloride or TriphosgeneAcyl chloride intermediate, 2,6-dibromo-4-(trifluoromethoxy)aniline
Solvent Toluene or Chloroform[22][23]Toluene[23]
Catalyst Pyridine or DMF (for triphosgene)[23]Zinc Chloride, Benzoyl Peroxide[23]
Temperature 50-80°C[22][23]60-180°C (typically ~90°C)[22][23]
Reaction Time 1.5 - 24 hours[22][23]4 - 12 hours[22]

Protocol 3.2: One-Pot Synthesis of Thifluzamide [23]

This one-pot procedure is highly efficient as it avoids the isolation of the acyl chloride intermediate, making it suitable for industrial production.[22][23]

  • Materials:

    • 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid (0.25 mol)

    • Triphosgene (0.1 mol)

    • Toluene (100 mL)

    • N,N-dimethylformamide (DMF) (0.014 mol)

    • 2,6-dibromo-4-trifluoromethoxyaniline (0.27 mol)

    • Zinc chloride (catalyst, 0.01 mol)

    • Benzoyl peroxide (catalyst, 0.01 mol)

  • Procedure:

    • Acyl Chloride Formation:

      • To a reaction vessel, add 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid (0.25 mol), triphosgene (0.1 mol), and toluene (100 mL).

      • Stir the mixture to dissolve the solids.

      • Heat to 50°C and add DMF (0.014 mol) dropwise over 15 minutes.

      • Maintain the temperature and stir for at least 1.5 hours to complete the formation of the acyl chloride. Do not isolate the intermediate.

    • Amidation:

      • To the same reaction vessel containing the acyl chloride solution, add 2,6-dibromo-4-trifluoromethoxyaniline (0.27 mol).

      • Add the catalysts zinc chloride (0.01 mol) and benzoyl peroxide (0.01 mol).

      • Heat the reaction mixture to 90°C and maintain for the required reaction time (typically 4-12 hours), monitoring for completion.

    • Workup and Isolation:

      • Once the reaction is complete, cool the mixture to allow the solid product to crystallize.

      • Collect the crude Thifluzamide by vacuum filtration.

      • Wash the solid with a dilute acid solution (e.g., 5% HCl) to remove any unreacted aniline.[22]

      • Dry the final product. This method typically yields a product with >96% purity.[23]

Case Study: Flutianil (Fungicide)

Flutianil is a more recent fungicide characterized as a cyano-methylene thiazolidine, which shows high efficacy against powdery mildew.[24][25][26] Its synthesis is a multi-step process centered on building a functionalized thiazolidine (a saturated thiazole ring) core.[27]

Synthetic Strategy: The commercial production involves several key stages.[27] First, a thiazolidine scaffold is prepared. This core is then functionalized, for instance, by introducing a 2-fluoro-5-trifluoromethylphenylthio group. The final key step is the condensation with an acetonitrile derivative to install the cyano-methylene functionality, with careful control required to achieve the desired (Z)-isomer configuration.[27]

Diagram: Flutianil Synthesis Logic

Flutianil_Logic A Thiazolidine Scaffold Preparation B Functionalization: Introduction of Arylthio Group A->B Selective Sulfanyl Substitution C Condensation with Acetonitrile Derivative B->C Installation of Cyano-Methylene Group D Purification (Solvent Extraction, Recrystallization) C->D Crude Product E Final Product: (Z)-Flutianil D->E

Caption: Logical workflow for the commercial synthesis of Flutianil.[27]

Modern and Greener Synthetic Methodologies

While classical methods are robust, the field is continually evolving towards more sustainable practices. Recent research has focused on methodologies that reduce waste, avoid harsh reagents, and improve energy efficiency.[3][28]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for thiazole synthesis, often leading to higher yields and cleaner reactions by minimizing side product formation.[3][14]

  • Ionic Liquids (ILs): ILs are gaining recognition as environmentally benign solvents for thiazole synthesis.[28][29] Their low vapor pressure, recyclability, and tunable polarity make them attractive alternatives to volatile organic solvents. In some cases, ILs can also act as catalysts, simplifying the reaction setup.[29]

  • Catalyst-Free and One-Pot Reactions: The development of multicomponent, one-pot reactions, like the protocol described for Thifluzamide, represents a significant step in green chemistry.[23][30] These approaches improve process efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and energy.[3]

Conclusion

The synthesis of thiazole-based agrochemicals relies on a powerful toolkit of classic and modern organic reactions. A thorough understanding of foundational methods like the Hantzsch and Cook-Heilbron syntheses provides the basis for constructing the core heterocyclic scaffold. As demonstrated by the syntheses of Thiabendazole, Thifluzamide, and Flutianil, these core principles are expertly applied and adapted to create complex, highly active molecules. For professionals in the field, mastery of these protocols is essential, while an awareness of emerging greener methodologies will be critical for developing the next generation of sustainable and effective crop protection agents.

References

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  • PubMed. Synthesis and biological activity of a novel fungicide, flutianil.
  • J-Stage. Synthesis and biological activity of a novel fungicide, flutianil.
  • Guidechem. What is Thiabendazole and how is it produced?.
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • Ningbo Inno Pharmchem Co.,Ltd.
  • PubMed. Thiazole and Isothiazole Chemistry in Crop Protection.
  • ACS Publications. Thiazole and Isothiazole Chemistry in Crop Protection.
  • ResearchGate. Synthesis and biological activity of a novel fungicide, flutianil.
  • CUTM Courseware.
  • PubMed. The Synthesis and Chemistry of Certain Anthelmintic Benzimidazoles.
  • Semantic Scholar. Thiazole and Isothiazole Chemistry in Crop Protection.
  • ResearchGate. Thiazole and Isothiazole Chemistry in Crop Protection | Request PDF.
  • EBSCO. Thiazole antifungals | Research Starters.
  • ResearchGate. Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
  • Google Patents.
  • Google Patents.
  • RSC Publishing. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • International Journal of Research in Pharmaceutical Sciences and Technology.
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  • PubChem, NIH. Thifluzamide | C13H6Br2F6N2O2S | CID 86389.
  • RSC Publishing. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • AERU, University of Hertfordshire. Thifluzamide (Ref: MON 24000).
  • PMC, NIH.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. (PDF)
  • Semantic Scholar.
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  • International Journal of Pharmaceutical and Biological Archives. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Crop Protection: Thiazoles in Action.
  • Indian Journal of Pharmaceutical Education and Research.
  • MDPI. Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents.
  • ResearchGate. Cook–Heilbron thiazole synthesis. | Download Scientific Diagram.
  • Bentham Science. Recent Development in the Synthesis of Thiazoles.
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  • PMC, PubMed Central. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
  • MDPI.
  • Asian Journal of Chemistry. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
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  • Google Patents. US6043262A - Thifluzamide with improved efficacy.

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Application Note & Scale-Up Protocol: Synthesis of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a pivotal intermediate in the synthesis of complex bioactive molecules within the pharmaceutical and agrochemical industries.[1] Its substituted thiazole framework serves as a versatile scaffold for developing novel therapeutic agents and crop protection agents.[1][2][3] This document provides a comprehensive, two-step, scalable protocol for the synthesis of this key building block. The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a regioselective bromination at the C5 position.[4][5][6] This guide is designed for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, scale-up considerations, and critical safety protocols.

Introduction & Scientific Rationale

The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine).[7] Its prevalence is due to its unique electronic properties and ability to engage in various biological interactions. Consequently, robust and scalable methods for producing functionalized thiazole derivatives are in high demand.[7][8]

This protocol details a logical and efficient pathway to this compound (CAS 899897-21-3). The chosen synthetic strategy involves two primary stages:

  • Hantzsch Thiazole Synthesis: Formation of the intermediate, Methyl 2-methyl-1,3-thiazole-4-carboxylate, via the condensation of an α-halocarbonyl compound with thioacetamide. This classic reaction is known for its reliability and high yields.[6][9]

  • Electrophilic Bromination: Introduction of a bromine atom at the electron-rich C5 position of the thiazole ring. This position is the most nucleophilic and kinetically favored site for electrophilic attack on the 2,4-substituted thiazole ring system.[10][11]

This staged approach allows for the isolation and purification of a stable intermediate, which is a critical consideration for process control and scalability.

Overall Synthesis Workflow

The two-step synthesis is designed for efficiency and scalability, minimizing complex manipulations and utilizing commercially available starting materials.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: Hantzsch Synthesis cluster_2 Intermediate Product cluster_3 Step 2: Electrophilic Bromination cluster_4 Final Product SMs Methyl Acetoacetate Thioacetamide N-Bromosuccinimide (NBS) Hantzsch Formation of Methyl 2-methyl-1,3-thiazole-4-carboxylate SMs->Hantzsch 1. Halogenation 2. Condensation Intermediate Methyl 2-methyl-1,3-thiazole-4-carboxylate (CAS: 6436-60-8) Purification & QC Hantzsch->Intermediate Work-up & Isolation Bromination Regioselective Bromination at C5 Position Intermediate->Bromination NBS, Acetic Acid Product This compound (CAS: 899897-21-3) Isolation, Purification & Final QC Bromination->Product Work-up & Recrystallization

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The core of this synthesis relies on the Hantzsch reaction. Understanding its mechanism is key to optimizing reaction conditions and troubleshooting.

  • Nucleophilic Attack: The sulfur atom of the thioacetamide, a potent nucleophile, attacks the electrophilic α-carbon of the halogenated ketoester (in this case, Methyl 2-bromoacetoacetate). This is a classic SN2 displacement of the bromide.

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ester group in an intramolecular condensation reaction.

  • Dehydration: The resulting five-membered ring intermediate readily dehydrates to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism Simplified Hantzsch Reaction Mechanism Reactants Thioacetamide + Methyl 2-bromoacetoacetate SN2 S-Alkylation (SN2) Reactants->SN2 Intermediate1 Acyclic Intermediate SN2->Intermediate1 Cyclization Intramolecular Condensation Intermediate1->Cyclization Intermediate2 Cyclized Intermediate (Hemiaminal-like) Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Aromatic Thiazole Ring Dehydration->Product

Caption: Key stages of the Hantzsch thiazole formation.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product. Adjustments may be necessary based on available equipment.

Part A: Synthesis of Methyl 2-methyl-1,3-thiazole-4-carboxylate (Intermediate)

This procedure follows a one-pot halogenation and condensation approach, which is efficient for scale-up.[12]

Reaction Scheme: Methyl Acetoacetate + NBS → Methyl 2-bromoacetoacetate Methyl 2-bromoacetoacetate + Thioacetamide → Methyl 2-methyl-1,3-thiazole-4-carboxylate

Materials & Reagents:

ReagentCAS NumberMol. Wt.MolesEquiv.Amount
Methyl Acetoacetate105-45-3116.120.8611.0100.0 g
N-Bromosuccinimide (NBS)128-08-5177.990.8871.03157.8 g
Thioacetamide62-55-575.130.9041.0567.9 g
Ethanol (200 proof)64-17-5---1.0 L
Saturated NaHCO₃ (aq)----As needed
Ethyl Acetate141-78-6---For extraction
Brine----For washing

Protocol:

  • Reactor Setup: Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with methyl acetoacetate (100.0 g) and ethanol (1.0 L). Begin stirring to ensure a homogenous solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • NBS Addition: Once the target temperature is reached, add N-Bromosuccinimide (157.8 g) portion-wise over 60-90 minutes. Causality: Portion-wise addition is critical on scale to manage the exotherm of the bromination reaction and prevent runaway conditions.

  • Initial Reaction: Stir the mixture at 0-5 °C for 2 hours after the NBS addition is complete. Monitor the formation of the bromo-intermediate by TLC or HPLC.

  • Thioacetamide Addition: Add thioacetamide (67.9 g) to the cold reaction mixture in one portion.

  • Cyclization: Slowly warm the reactor to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction for the consumption of the intermediate and formation of the thiazole product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Dilute the resulting slurry with ethyl acetate (1 L) and water (500 mL).

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation & Purification:

    • Concentrate the filtrate under reduced pressure to yield a crude solid/oil.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel chromatography for higher purity.

    • Expected Yield: 75-85%.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and MS. The product should be a solid.[13]

Part B: Synthesis of this compound (Final Product)

Reaction Scheme: Methyl 2-methyl-1,3-thiazole-4-carboxylate + NBS → this compound

Materials & Reagents:

ReagentCAS NumberMol. Wt.MolesEquiv.Amount
Methyl 2-methyl-1,3-thiazole-4-carboxylate6436-60-8157.190.4261.067.0 g
N-Bromosuccinimide (NBS)128-08-5177.990.4471.0579.6 g
Glacial Acetic Acid64-19-7---700 mL
Sodium Thiosulfate (aq)----For quenching
Deionized Water----For precipitation

Protocol:

  • Reactor Setup: Use the same or a similar dry reactor setup as in Part A.

  • Reagent Charging: Charge the reactor with the intermediate from Part A (67.0 g) and glacial acetic acid (700 mL). Stir until fully dissolved.

  • NBS Addition: Add N-Bromosuccinimide (79.6 g) portion-wise at room temperature over 30-45 minutes. A slight exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: Heat the mixture to 50-55 °C and stir for 2-4 hours.[14] Monitor the reaction to completion by HPLC or TLC.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a separate vessel containing 2 L of vigorously stirred ice-cold deionized water. The product will precipitate as a solid. Causality: This "crashing out" or anti-solvent precipitation is an effective method for isolating the product from the acetic acid solvent on a large scale.

    • Stir the resulting slurry for 30 minutes in the cold.

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is no longer acidic.

    • To remove any residual bromine species, wash the cake with a dilute solution of sodium thiosulfate, followed by a final water wash.

  • Purification & Drying:

    • Recrystallize the crude solid from a suitable solvent like ethanol to obtain a high-purity product.

    • Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: 80-90%.

    • Appearance: Light yellow to brown solid.[1]

    • Characterization: Confirm final structure, purity (>95%), and identity via ¹H NMR, MS, and melting point analysis.

Safety & Handling Precautions

Scaling up chemical synthesis introduces significant safety challenges that must be proactively managed.[15]

  • Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[16]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle exclusively in a well-ventilated fume hood. Avoid inhalation of dust.

  • Thioacetamide: Thioacetamide is a known carcinogen. Strict handling protocols must be in place to avoid exposure. Use a dedicated fume hood and appropriate containment.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care.

  • Exotherm Management: Both reaction steps can be exothermic. The scale-up protocol emphasizes portion-wise addition of reagents and active temperature control via a jacketed reactor. Never add reagents faster than the system's cooling capacity.[15]

  • Spill & Emergency Procedures:

    • Keep a container of sodium thiosulfate solution readily available to neutralize any spills involving NBS.[16]

    • Ensure safety showers and eyewash stations are accessible and operational.

    • All personnel must be trained on the specific hazards of the chemicals involved and the emergency procedures.

References

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Google Search Result.
  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Thiazole. Wikipedia. [Link]

  • Synthesis of thiazoles. YouTube. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX. Slideshare. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. ACS Publications. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of Alberta Libraries. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

  • Scale-up Reactions. Division of Research Safety | Illinois. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Handling liquid bromine and preparing bromine water. RSC Education. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. [Link]

  • BROMINE BROMINE - Safety Handbook. ICL Group. [Link]

  • Safely handling a liter of Bromine? Reddit. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Brominated Heteroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving brominated heteroaromatics. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these often-tricky substrates. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your reactions effectively.

Heteroaromatic compounds are foundational in pharmaceuticals and agrochemicals, making their synthesis via C-C bond formation a critical endeavor.[1][2] While the Suzuki-Miyaura reaction is a powerful tool, its application to brominated heterocycles is fraught with specific challenges, including catalyst deactivation, slow reaction rates, and competing side reactions.[1][3] This guide addresses the most common issues in a practical question-and-answer format.

Troubleshooting & FAQs

This section is organized by common experimental observations. Find the problem you are facing to get targeted advice and solutions.

Category 1: Low or No Product Yield

This is the most frequent issue. The root cause often lies in the delicate interplay between the catalyst, substrate, and reaction conditions.

Q1: My reaction with a bromopyridine (or other π-deficient heterocycle) is sluggish or fails completely. What is the likely cause?

A1: The primary culprit is often catalyst inhibition or deactivation. The Lewis basic nitrogen atom in π-deficient heterocycles like pyridines, pyrimidines, or pyrazines can coordinate strongly to the palladium center.[4] This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle and leading to low or no conversion.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the desired oxidative addition, and sterically disfavor the binding of the heteroaromatic nitrogen.

    • Recommended Ligands: Buchwald-type ligands (e.g., SPhos, XPhos), cataCXium® A, or trialkylphosphines like P(t-Bu)₃ are excellent starting points.[2][5]

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald or PEPPSI-type) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][6] They ensure a more reliable initiation of the catalytic cycle.

  • Anhydrous Conditions: For particularly stubborn couplings, switching to anhydrous conditions can be beneficial. A method using potassium trimethylsilanolate (TMSOK) as a soluble base in anhydrous dioxane, with the addition of trimethyl borate, has been shown to be effective for challenging heteroaryl-heteroaryl couplings.[1]

Q2: I'm not seeing any product, and my starting materials are unreacted. How should I adjust my base and solvent system?

A2: The base and solvent are not passive components; they are crucial for activating the boronic acid and maintaining catalyst activity.[7][8] An inappropriate choice can completely stall the reaction.

  • The Role of the Base: The base activates the boronic acid by converting it to a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is the active species in the transmetalation step.[6][7]

    • Weak Bases (e.g., NaHCO₃, K₂CO₃): Often a good first choice, especially for sensitive substrates. Aqueous K₂CO₃ is a very common and effective choice.[5]

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are often required for less reactive aryl bromides or challenging heteroaromatics.[3][9] Cesium carbonate can be particularly effective.[9]

    • Fluoride Bases (e.g., KF, CsF): Can be useful, but their efficacy is highly substrate-dependent. KF can be a good choice to avoid cleavage of base-labile groups like esters.[6][10]

  • Solvent Selection: The solvent must solubilize the reagents and stabilize the catalytic species.

    • Aqueous Mixtures: Biphasic systems like Dioxane/H₂O, THF/H₂O, or Toluene/Ethanol/H₂O are highly effective and common.[11] Water often accelerates the reaction.[12]

    • Polar Aprotic Solvents: Solvents like DMF or NMP can be effective but may lead to side reactions at high temperatures.[10][13]

    • "Green" Solvents: For more environmentally friendly processes, solvents like 2-MeTHF or t-amyl alcohol have proven effective in certain nickel- and palladium-catalyzed systems.[14][15]

Category 2: Significant Side Product Formation

Unwanted byproducts can complicate purification and reduce the yield of your desired compound. The two most common culprits are protodeboronation and homocoupling.

Q3: My main byproduct is the de-brominated starting material, and I also see the protonated arene from my boronic acid. What is happening?

A3: You are observing protodeboronation , the most common side reaction for heteroaryl boronic acids.[3][16] This is the protonolysis of the C-B bond, replacing it with a C-H bond.[16] Heteroaryl boronic acids, especially those of π-deficient systems like 2-pyridylboronic acid, are notoriously unstable and prone to this pathway.[4][16]

Mitigation Strategies:

  • Use a Boronic Ester: This is the most effective solution. Boronic esters are significantly more stable to protodeboronation than their corresponding acids.[17][18]

    • Pinacol esters (Bpin): Very common, stable, and easily prepared via Miyaura borylation.[19]

    • Neopentyl glycol esters: Offer excellent stability and reactivity.[19]

    • MIDA boronates: These are highly stable, often crystalline solids that are compatible with chromatography. They undergo a "slow release" of the boronic acid under basic aqueous conditions, keeping its concentration low and minimizing side reactions.[16][20]

  • Use Potassium Trifluoroborates (R-BF₃K): These salts are also bench-stable alternatives to boronic acids and are less prone to protodeboronation.[20]

  • Modify Reaction Conditions:

    • Use anhydrous conditions if possible.[1]

    • Minimize reaction time and temperature.

    • Use a slight excess (1.1-1.5 equivalents) of the boron reagent to compensate for some degradation.[3]

Q4: I am forming a significant amount of biaryl product derived from the coupling of two boronic acid molecules (homocoupling). How can I prevent this?

A4: Homocoupling of the boronic acid is typically an oxidative process, often promoted by the presence of oxygen.[17][21] It can also occur through other palladium-mediated pathways, especially with electron-deficient arylboronic acids.[22]

Prevention Methods:

  • Ensure Rigorous Inert Atmosphere: This is the most critical step. The Pd(0) catalyst is oxygen-sensitive, and its oxidation can promote homocoupling pathways.[21][23]

    • Thoroughly degas all solvents (including water) by sparging with argon or nitrogen for at least 20-30 minutes.[5][24]

    • Perform the reaction under a positive pressure of an inert gas (N₂ or Ar) using a balloon or Schlenk line techniques.

  • Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. If this process is inefficient, side reactions can occur. Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that cleanly generates Pd(0) can minimize this issue.[5]

  • Choose Bulky Ligands: Sterically hindered ligands can disfavor the formation of the intermediates required for homocoupling.[5]

Visual Troubleshooting Guide

The following workflow provides a logical sequence for diagnosing and solving common issues in your Suzuki coupling reaction.

troubleshooting_workflow start Reaction Failure (Low Yield / No Product) check_inert 1. Check Inert Atmosphere - Degassed Solvents? - N2/Ar Purge? start->check_inert Start Here check_reagents 2. Verify Reagent Quality - Fresh Boronic Acid/Ester? - Dry Base? - Catalyst Integrity? check_inert->check_reagents catalyst_system 3. Re-evaluate Catalyst System - Switch to Bulky, Electron-Rich Ligand? (e.g., SPhos, XPhos) - Use a Pre-catalyst? check_reagents->catalyst_system conditions 4. Optimize Conditions - Stronger Base? (K3PO4, Cs2CO3) - Change Solvent System? - Increase Temperature? catalyst_system->conditions side_products Side Products Observed? conditions->side_products protodeborylation Protodeboronation (Dehalogenation / H-Arene) side_products->protodeborylation Yes (C-H) homocoupling Homocoupling (Boronic Acid Dimer) side_products->homocoupling Yes (Dimer) success Successful Optimization side_products->success No solve_proto Solution: - Use Boronic Ester (Bpin, MIDA) - Use R-BF3K Salt - Anhydrous Conditions protodeborylation->solve_proto solve_homo Solution: - Rigorous Degassing - Use Pd(0) Source / Pre-catalyst - Bulky Ligands homocoupling->solve_homo solve_proto->success solve_homo->success

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Data & Protocols
Table 1: Recommended Starting Conditions for Brominated Heteroaromatics

This table provides experimentally validated starting points for different classes of heteroaryl bromides. Optimization will likely be required.

Heteroaromatic ClassExample SubstrateRecommended Catalyst / LigandRecommended BaseRecommended SolventReference(s)
π-Deficient (N-adjacent) 2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O[9]
π-Deficient (N-remote) 3-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O[2]
π-Rich (5-membered) 2-BromothiophenePd(OAc)₂ / SPhosCs₂CO₃THF / H₂O[9]
Polyhalogenated 3,4-DibromothiophenePd(dppf)Cl₂K₂CO₃Dioxane / H₂O[25]
Challenging (Anhydrous) Various HeterocyclesPd-PEPPSI-IPrTMSOKDioxane (+ Trimethyl borate)[1][4]
General Protocol for Suzuki-Miyaura Coupling of a Brominated Heteroaromatic

This protocol is a robust starting point for many substrates.

Reagents & Equipment:

  • Brominated heteroaromatic (1.0 equiv)

  • Heteroarylboronic acid or ester (1.2 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: Add the brominated heteroaromatic, boronic acid/ester, palladium pre-catalyst, and base to an oven-dried Schlenk flask containing a stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas. The total volume should give a substrate concentration of ~0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir vigorously for the planned reaction time (monitor by TLC or LC-MS, typically 2-24 hours).

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[4][9]

The Suzuki-Miyaura Catalytic Cycle: Points of Failure for Heteroaromatics

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[8][26]

suzuki_cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)-X(L2) pd0->oa_complex Ar-X inhibition Inhibition: Heteroatom Coordination pd0->inhibition tm_complex Ar-Pd(II)-Ar'(L2) oa_complex->tm_complex Ar'-B(OR)2 + Base tm_complex->pd0 Ar-Ar' oa_label Oxidative Addition tm_label Transmetalation protodeboronation Side Reaction: Protodeboronation tm_label->protodeboronation H+ re_label Reductive Elimination

Caption: The Suzuki catalytic cycle highlighting common failure points with heteroaromatic substrates.

References
  • Protodeboron
  • Suzuki Coupling - Organic Chemistry Portal.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Semantics Scholar.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Optimization of the reaction conditions - ResearchG
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ResearchG
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
  • The effect of different solvents on the Suzuki coupling reaction - ResearchG
  • Optimization of the Suzuki-Miyaura Cross-coupling - ResearchG
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities - Taylor & Francis Online.
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions - ResearchG
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3,4-Dibromothiophene - Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Effect of solvent on the Suzuki reaction - ResearchG
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes - ACS Public
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • How to approach choosing reaction conditions for Suzuki? - Reddit.
  • Optimization of aqueous Suzuki coupling - ResearchG
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard University.
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) - Reddit.
  • Failed suzuki coupling, any suggenstions? - Reddit.
  • Problems with Suzuki coupling - Reddit.
  • How can I solve my problem with Suzuki coupling?
  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...
  • Diagnosing issues with a failed Suzuki coupling? - Reddit.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ACS Public
  • Help needed with unreproducible Suzuki coupling - Reddit.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Semantic Scholar.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids - Benchchem.
  • The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.

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Technical Support Center: Troubleshooting Side Reactions in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of thiazole-containing compounds. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth technical explanations and actionable troubleshooting strategies to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the primary factors I should investigate?

A low yield in a Hantzsch synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the purity of your starting materials. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reaction Temperature: The condensation often requires heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, consider increasing the heat. Modern approaches using microwave irradiation can significantly reduce reaction times and improve yields.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extending the reaction time may be necessary.

  • Purity of Reactants: Impurities in the α-haloketone or the thioamide are a common source of side reactions that consume starting materials and complicate purification. Ensure the purity of your starting materials through methods like recrystallization or distillation before use.

In-depth Analysis:

The stability of the thioamide can be a limiting factor, particularly under acidic conditions. Furthermore, the presence of water can sometimes be detrimental, so using anhydrous solvents may be beneficial in certain cases. A solvent screening is often a worthwhile endeavor, as the polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics. Common solvents include ethanol, methanol, and dimethylformamide (DMF). In some cases, solvent-free conditions have been shown to provide excellent yields.

Q2: I am observing an unexpected isomer as a major byproduct when using an N-substituted thiourea. What is happening and how can I control the regioselectivity?

This is a classic and frequently encountered issue in the Hantzsch synthesis when employing N-monosubstituted thioureas. The reaction can proceed via two different pathways, leading to the formation of either the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The controlling factor for this regioselectivity is the acidity of the reaction medium.[1]

The Underlying Mechanism:

The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt. From this intermediate, cyclization can occur through two distinct pathways:

  • Pathway A (Neutral/Basic Conditions): The more nucleophilic nitrogen of the substituted amine attacks the carbonyl carbon, leading to the formation of the thermodynamically more stable 2-(N-substituted amino)thiazole after dehydration.

  • Pathway B (Acidic Conditions): Under strongly acidic conditions, the nitrogen of the substituted amine is protonated, reducing its nucleophilicity. This allows the other nitrogen atom to act as the nucleophile, attacking the carbonyl carbon and leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1]

Troubleshooting and Control:

  • To favor the 2-(N-substituted amino)thiazole: Conduct the reaction in a neutral or slightly basic medium. The use of a non-acidic solvent like ethanol or DMF is recommended. If an acid catalyst was used, its removal or neutralization is the first step.

  • To favor the 3-substituted 2-imino-2,3-dihydrothiazole: Perform the reaction under strongly acidic conditions. A common method is to use a mixture of a protic solvent with a strong acid, such as 10M HCl in ethanol.[1]

G cluster_0 Reaction Conditions N-substituted\nThiourea N-substituted Thiourea Isothiouronium\nIntermediate Isothiouronium Intermediate N-substituted\nThiourea->Isothiouronium\nIntermediate  + α-haloketone 2-(N-substituted amino)thiazole 2-(N-substituted amino)thiazole Isothiouronium\nIntermediate->2-(N-substituted amino)thiazole Neutral/Basic (Pathway A) 3-substituted 2-imino-\n2,3-dihydrothiazole 3-substituted 2-imino- 2,3-dihydrothiazole Isothiouronium\nIntermediate->3-substituted 2-imino-\n2,3-dihydrothiazole Acidic (Pathway B)

Caption: Regioselectivity in Hantzsch synthesis with N-substituted thioureas.

Q3: My reaction mixture shows multiple spots on TLC, and I suspect the formation of a bis-thiazole adduct. What causes this and how can I minimize it?

The formation of bis-thiazole derivatives is a known side reaction, particularly when the stoichiometry of the reactants is not carefully controlled or when using specific starting materials like bis-thiosemicarbazones.

Plausible Mechanism of Formation:

In a standard Hantzsch synthesis, if there is an excess of the α-haloketone, the initially formed 2-aminothiazole can act as a nucleophile. The exocyclic amino group can react with a second molecule of the α-haloketone, leading to a subsequent cyclization and the formation of a bis-thiazole structure.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the thioamide component is often used to ensure the complete consumption of the α-haloketone, which can help to suppress this side reaction.

  • Reaction Monitoring: Closely monitor the reaction by TLC. If the formation of a less polar byproduct is observed to increase over time, consider stopping the reaction earlier.

  • Purification: If the bis-thiazole adduct does form, it can often be separated from the desired product by column chromatography due to the difference in polarity.

Troubleshooting Guides

Problem 1: Persistent Impurities and Purification Challenges

Even with a seemingly successful reaction, purification can be challenging. The crude product is often a salt, and the final product may be contaminated with unreacted starting materials or side products.

Troubleshooting Workflow:

G start Crude Reaction Mixture neutralize Neutralize with weak base (e.g., Na2CO3, NH4OH) start->neutralize precipitate Precipitation of crude product neutralize->precipitate filter Filter and wash with water precipitate->filter check_purity Check purity (TLC, NMR) filter->check_purity recrystallize Recrystallize from a suitable solvent (e.g., Ethanol, Methanol/Water) check_purity->recrystallize Minor Impurities column_chromatography Column Chromatography (e.g., EtOAc/Hexane) check_purity->column_chromatography Significant Impurities/ Isomers pure_product Pure Thiazole Product check_purity->pure_product Purity Acceptable recrystallize->check_purity column_chromatography->pure_product

Sources

Technical Support Center: Purification of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (CAS 899897-21-3)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this key thiazole intermediate.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification strategy for this compound.

Q1: What are the most common impurities I should expect from the synthesis?

A1: The impurities largely depend on the synthetic route. A common route is the Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide.[2][3] Potential impurities include:

  • Unreacted Starting Materials: Such as the α-haloketone precursor and thioacetamide.

  • Over-brominated or Under-brominated Analogs: Depending on the bromination step's control, species with bromine at a different position or dibrominated thiazoles might form.[4]

  • Hydrolyzed Product: The methyl ester can be partially hydrolyzed to the corresponding carboxylic acid, especially during aqueous work-up under non-neutral pH.

  • Isomeric Byproducts: Under certain acidic conditions, the Hantzsch synthesis can yield isomeric aminothiazole or iminodihydrothiazole byproducts before the final functionalization steps.[5]

Q2: What is the best initial work-up procedure for the crude reaction mixture?

A2: A standard liquid-liquid extraction is typically the first step. After the reaction is complete (monitored by Thin Layer Chromatography - TLC), the mixture is often neutralized. For instance, if the reaction is run in an alcoholic solvent, it can be poured into a weak base solution like 5% sodium carbonate to neutralize any acid (e.g., HBr) formed, which precipitates the crude product.[3]

  • Neutralization: Quench the reaction mixture in a beaker containing a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to neutralize acid and precipitate the crude product.

  • Extraction: Extract the aqueous slurry with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Washing: Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

Q3: Should I use recrystallization or column chromatography for the final purification?

A3: The choice depends on the impurity profile and the required purity level.

  • Recrystallization is highly effective for removing minor impurities when you have a solid crude product that is thermally stable.[6][7][8] It is often more scalable and cost-effective than chromatography. Heterocyclic compounds like thiazoles generally crystallize well.[6]

  • Column Chromatography is superior for separating mixtures with closely related components, such as isomeric byproducts or impurities with similar polarity to the product.[9][10] It offers finer separation but can be more time-consuming and solvent-intensive.

A good practice is to analyze the crude product by TLC. If you see a major spot for your product and only minor, well-separated spots for impurities, recrystallization is a good first choice. If the spots are close together (similar Rf values), column chromatography is necessary.

Q4: How do I confirm the purity and identity of my final product?

A4: A combination of techniques is essential:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants for all protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My TLC plate shows multiple spots that are very close together after the initial work-up.

  • Likely Cause: You have isomeric byproducts or other impurities with polarities very similar to your desired product. This is common in heterocyclic synthesis where minor changes in reaction conditions can lead to different isomers.[5] The brominated thiazole core makes the molecule relatively nonpolar, but the methyl ester group provides a site for hydrogen bonding, leading to complex interactions with the silica gel on the TLC plate.

  • Solution: Column Chromatography with an Optimized Solvent System.

    • Solvent Screening: Use TLC to screen various solvent systems. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.[9]

    • Fine-Tuning: Aim for an Rf value of 0.25-0.35 for your product spot on the TLC plate in the chosen solvent system. This typically provides the best separation on a silica gel column. Try systems like Hexane:Ethyl Acetate (e.g., 9:1, 4:1) or Dichloromethane:Methanol for more polar compounds.[9]

    • Column Preparation: Pack the column carefully to avoid air bubbles and channels. Use a dry packing or slurry packing method. For thiazole derivatives, silica gel (200-400 mesh) is commonly used.[10]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (200-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase (Eluent) Hexane:Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. This allows for the separation of nonpolar impurities first, followed by your product.
TLC Visualization UV lamp (254 nm)The aromatic thiazole ring will be UV active.

Problem 2: My yield is very low after recrystallization.

  • Likely Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7][11] If the compound is too soluble at room temperature, much of it will remain in the mother liquor upon cooling.

  • Solution 1: Systematic Solvent Screening.

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating.

    • Look for a solvent that requires heating to fully dissolve the solid.

    • If no single solvent works, try a two-solvent system (e.g., Ethanol/Water, DCM/Hexane).[11][12] In this method, dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" hot solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.[11]

  • Likely Cause 2: Cooling the Solution Too Quickly. Rapid cooling (e.g., placing the hot flask directly into an ice bath) leads to the formation of small, impure crystals or precipitation, which traps impurities.[11]

  • Solution 2: Slow, Controlled Cooling.

    • Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. This allows for the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, you can then place it in an ice bath to maximize the yield of crystals from the solution.[11]

Problem 3: The final product is an oil or a discolored solid, not the expected white/off-white crystals.

  • Likely Cause 1: Residual Solvent. Even after vacuum drying, high-boiling point solvents (like DMF or DMSO if used in the reaction) can remain trapped in the product.

  • Solution 1: Trituration.

    • Add a non-solvent (a solvent in which your product is insoluble, like cold hexane or diethyl ether) to the oily residue.

    • Stir or sonicate the mixture. The non-solvent will wash away the residual high-boiling solvent and other soluble impurities, often inducing the product to solidify.

    • Filter the resulting solid and dry it under high vacuum.

  • Likely Cause 2: Persistent Colored Impurities. Highly conjugated or polymeric byproducts can be intensely colored and difficult to remove.

  • Solution 2: Activated Carbon Treatment.

    • During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon).

    • Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the surface of the carbon.

    • Perform a hot gravity filtration through a fluted filter paper to remove the carbon before allowing the solution to cool and crystallize.[7]

Workflow & Decision Making

The following diagram outlines a typical purification workflow for this compound.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Extraction & Neutralization) Crude->Workup Crude_Solid Crude Solid/Oil Workup->Crude_Solid TLC TLC Analysis Crude_Solid->TLC Recrystallize Recrystallization TLC->Recrystallize Single major spot or well-separated minor spots Column Column Chromatography TLC->Column Multiple close spots or smearing Pure_Solid Pure Crystalline Solid Recrystallize->Pure_Solid Column->Pure_Solid Analysis Purity & Identity Confirmation (TLC, MP, NMR, MS) Pure_Solid->Analysis Final Pure Product Analysis->Final

Caption: Decision workflow for purification.

References

  • Vertex AI Search Result[6], Recrystallization and Crystallization. (n.d.).

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
  • University of Colorado Boulder, Department of Chemistry. (2025, November 24).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov.
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][6][9][13]triazole and Imidazo[2,1-b][6][9][11]thiadiazole Derivatives.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
  • ElectronicsAndBooks. (n.d.).
  • Guidechem. (n.d.).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Frontier Specialty Chemicals. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
  • National Center for Biotechnology Information. (n.d.). Detection Progress of Selected Drugs in TLC.
  • Chemical Review and Letters. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
  • CymitQuimica. (n.d.).
  • YouTube. (2020, November 5).
  • Sigma-Aldrich. (n.d.).
  • Lookchem. (n.d.).
  • MDPI. (n.d.).
  • MDPI. (2023, January 19).
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • BLD Pharm. (n.d.). 936477-33-7|5-Bromo-2-methylthiazole-4-carboxamide.

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Technical Support Center: Overcoming Low Yields in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common challenges, particularly low reaction yields. As your virtual Senior Application Scientist, this center moves beyond simple step-by-step instructions to explain the underlying chemical principles—the "why" behind the "how"—to empower you to optimize your synthetic outcomes.

Our approach is grounded in field-proven insights and authoritative scientific literature to ensure every recommendation is both technically accurate and practically reliable.

Part 1: Foundational Troubleshooting - First Principles

Before delving into specific reaction problems, it's crucial to address the foundational parameters that govern the success of virtually any chemical synthesis. Low yields often stem from overlooking these fundamentals.

Q1: My reaction has failed or is giving a very low yield. Where do I even begin to troubleshoot?

A systematic approach is critical. A common mistake is to immediately and randomly alter multiple reaction parameters. Instead, begin with a logical sequence of checks, starting with the most fundamental and easiest to verify.

Below is a workflow designed to systematically diagnose common issues in thiazole synthesis.

G start Low Yield or Reaction Failure reagents Step 1: Verify Starting Material Integrity (Purity, Stability, Stoichiometry) start->reagents sub1 Impure Reagents? Side Reactions? reagents->sub1 conditions Step 2: Scrutinize Reaction Conditions (Solvent, Temperature, Time) sub2 Suboptimal Conditions? Degradation? conditions->sub2 monitoring Step 3: Analyze In-Process Reaction Monitoring (TLC, LC-MS) sub3 Multiple Spots? Starting Material Unchanged? monitoring->sub3 workup Step 4: Evaluate Work-up & Purification (Extraction, Precipitation, Chromatography) sub4 Product Loss? Purification Difficulty? workup->sub4 sub1->conditions No sol1 Action: Purify reagents (Recrystallize, Distill). Verify stoichiometry. sub1->sol1 Yes sub2->monitoring No sol2 Action: Optimize parameters. Screen solvents/temperatures. Use anhydrous conditions. sub2->sol2 Yes sub3->workup No sol3 Action: Identify byproducts. Adjust conditions to improve selectivity (e.g., pH, temp). sub3->sol3 Yes sol4 Action: Modify work-up. Optimize purification method (e.g., different solvent system). sub4->sol4 Yes

Caption: A logical workflow for troubleshooting low yields.

Part 2: Troubleshooting Specific Issues in Hantzsch Thiazole Synthesis

The Hantzsch synthesis, the reaction of an α-haloketone with a thioamide, is the most common method for preparing thiazoles. While robust, it is prone to several issues that can drastically reduce yields.

Q2: My Hantzsch synthesis is yielding an unexpected isomer along with my desired product. How do I control the regioselectivity?

This is a classic problem when using N-monosubstituted thioureas. You are likely forming a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is dictated by the reaction's pH, which controls the nucleophilicity of the thioamide's nitrogen atoms. This is a textbook case of kinetic vs. thermodynamic control .

  • Expertise & Experience: The thioamide has two nitrogen atoms and one sulfur atom that can act as nucleophiles. The initial, and fastest, step is the S-alkylation of the thioamide by the α-haloketone to form an isothiourea intermediate. The subsequent cyclization step is where the pathways diverge.

    • Neutral/Basic Conditions (Kinetic Control): The exocyclic nitrogen of the isothiourea intermediate is more nucleophilic. It rapidly and irreversibly attacks the carbonyl carbon, leading to the kinetically favored product: the 2-(N-substituted amino)thiazole . This pathway has a lower activation energy.

    • Acidic Conditions (Thermodynamic Control): Under strongly acidic conditions (e.g., 10M HCl in ethanol), the exocyclic nitrogen is protonated, reducing its nucleophilicity.[1] This allows the endocyclic (ring) nitrogen to compete as a nucleophile. The attack of the endocyclic nitrogen leads to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole . While this pathway has a higher activation energy, the resulting imino product can be more stable under these conditions, making it the thermodynamic product. The reaction becomes more reversible, allowing the product distribution to equilibrate to the most stable isomer.[1]

Recommendation: To exclusively form the 2-(N-substituted amino)thiazole, ensure your reaction is run under neutral or slightly basic conditions. If your α-haloketone is an HCl salt, consider adding a non-nucleophilic base like sodium bicarbonate to neutralize the acid. Conversely, if the 2-imino isomer is desired, performing the reaction in a strongly acidic medium is the recommended approach.[1]

G start Isothiourea Intermediate path_k Kinetic Pathway (Neutral/Basic pH) start->path_k path_t Thermodynamic Pathway (Strongly Acidic pH) start->path_t nuc_exo Exocyclic Nitrogen (More Nucleophilic) path_k->nuc_exo Favored Attack nuc_endo Endocyclic Nitrogen (Less Nucleophilic) path_t->nuc_endo Favored Attack (Exo-N is protonated) prod_k 2-(N-substituted amino)thiazole (Kinetic Product) nuc_exo->prod_k Fast, Irreversible Cyclization prod_t 3-substituted 2-imino-2,3- dihydrothiazole (Thermodynamic Product) nuc_endo->prod_t Slower, Reversible Cyclization

Caption: Kinetic vs. Thermodynamic control in Hantzsch synthesis.
Q3: My reaction is clean by TLC, but the final yield after work-up is consistently low. What's happening?

Low isolated yields despite clean reaction profiles often point to issues with the work-up and purification stages. Thiazole derivatives, especially 2-aminothiazoles, can exhibit problematic solubility characteristics.

  • Expertise & Experience: The basic nitrogen atoms in the thiazole ring mean that in the presence of acid (often generated as HBr or HCl during the reaction), the product will exist as a salt. These thiazolium salts are often highly soluble in polar solvents like water or ethanol and will not precipitate. The common work-up procedure involves neutralizing the reaction mixture with a base (e.g., Na₂CO₃, NaHCO₃) to deprotonate the thiazolium salt, generating the neutral, and often much less water-soluble, free base which then precipitates.

Troubleshooting Steps:

  • Incomplete Neutralization: Ensure you are adding enough base to make the aqueous solution distinctly alkaline (test with pH paper). If the solution remains acidic or neutral, your product may remain dissolved as the salt.

  • Product Solubility: Even in its neutral form, your specific thiazole derivative might have some solubility in the reaction solvent (e.g., ethanol). After neutralization and precipitation, cooling the mixture in an ice bath can help maximize recovery.

  • Extraction Issues: If you are performing a liquid-liquid extraction, be aware that highly polar thiazoles may not extract efficiently into less polar organic solvents like ethyl acetate, especially if the aqueous layer is not fully neutralized or is too large in volume.

Part 3: Data-Driven Optimization

Optimizing a reaction requires a systematic variation of parameters. Below are tables summarizing the impact of key variables on thiazole synthesis yields, drawn from various studies.

Table 1: Effect of Solvent and Temperature on Hantzsch Synthesis Yield

This table illustrates how solvent choice and temperature can dramatically affect the yield of a model one-pot, three-component Hantzsch reaction.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1H₂O80555[2]
2CH₃CN804.560[2]
3CH₂Cl₂40645[2]
4EtOH80470[2]
5EtOH/H₂O (1:1)802.578[2]
6EtOH/H₂O (1:1)Room Temp.840[2]

As demonstrated, a mixture of ethanol and water at reflux provided the optimal balance of reactant solubility and reaction rate for this particular transformation.

Table 2: Conventional Heating vs. Microwave-Assisted Synthesis

Microwave-assisted synthesis often provides significant advantages in terms of reaction time and yield due to rapid, uniform heating.

CompoundConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
2-amino-4-phenylthiazole8-10 h, 14%5-15 min, 29%[3]
Thiazole Derivative 4a4 h, 70%5 min, 88%
Triazole Derivative290 min, 78%10-25 min, 97%

The data clearly show that microwave irradiation can reduce reaction times from hours to minutes while simultaneously increasing product yields.

Part 4: Detailed Experimental Protocols

Trustworthy protocols are self-validating. The following methods provide detailed, step-by-step instructions for key thiazole synthesis and purification procedures.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard, reliable method for synthesizing a common 2-aminothiazole derivative using conventional heating.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol, 1.5 eq)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial or 50 mL round-bottom flask

  • Magnetic stir bar and stir plate with heating

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The mixture should become a clear solution.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Work-up (Precipitation): Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate of the neutral product should form immediately.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts and residual methanol.

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol demonstrates the efficiency gains of using microwave irradiation for the same transformation.

Materials:

  • Substituted α-bromoketone (1 mmol)

  • Substituted thiourea (1.1 mmol, 1.1 eq)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vial with stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the α-bromoketone (1 mmol), thiourea (1.1 mmol), and ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the vial to cool to room temperature. Pour the cooled mixture into ice water to precipitate the product.

  • Isolation & Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

Protocol 3: Cook-Heilbron Synthesis of 5-Aminothiazoles (General Method)

This method is particularly useful for accessing 5-aminothiazoles, which are not directly available through the standard Hantzsch synthesis.[1]

Reaction Principle: The reaction proceeds via the nucleophilic attack of the nitrogen from an α-aminonitrile onto the carbon of carbon disulfide. This is followed by an intramolecular cyclization and a final tautomerization to yield the aromatic 5-aminothiazole.

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile) (1 eq)

  • Carbon disulfide (CS₂) (1-1.2 eq)

  • Ethanol or an aqueous solvent system

  • Round-bottom flask

  • Magnetic stir bar and stir plate

Procedure:

  • Reaction Setup: Dissolve the α-aminonitrile (1 eq) in a suitable solvent like ethanol in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add carbon disulfide (1-1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically run under mild conditions and can take several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the product may precipitate directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.

  • Isolation and Purification: The crude product can be collected by filtration or after solvent removal. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 4: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.

Procedure:

  • Solvent Selection: Choose a solvent in which your thiazole derivative is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, and acetone/hexane mixtures are common choices.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Dry the crystals completely before determining the final yield and melting point.

Part 5: Frequently Asked Questions (FAQs)

Q4: Are there "greener" alternatives to the classical Hantzsch synthesis? Yes. Modern synthetic chemistry emphasizes environmentally benign methods. For thiazole synthesis, these include:

  • Microwave-assisted synthesis: As detailed in Table 2 and Protocol 2, this method drastically reduces reaction times and often requires less solvent.

  • Solvent-free reactions: In some cases, the reactants can be ground together, sometimes with a catalytic amount of a solid acid, to yield the product without any bulk solvent.

  • Multi-component reactions in water: Using water as a solvent is a key goal of green chemistry. Some Hantzsch-type reactions have been successfully performed in aqueous media, often with the aid of catalysts or surfactants.[2]

Q5: My thioamide starting material seems to be degrading. How can I address this? Thioamides can be unstable, particularly in acidic or basic conditions over long reaction times.

  • Use Fresh Reagents: Use freshly prepared or recently purchased thioamide.

  • Minimize Reaction Time: Employ methods that shorten reaction times, such as microwave heating.

  • Neutral Conditions: Whenever possible, run the reaction under neutral pH to avoid acid- or base-catalyzed decomposition.

Q6: When should I choose the Cook-Heilbron synthesis over the Hantzsch method? The choice of synthetic route is dictated by the desired substitution pattern on the thiazole ring.

  • Use the Hantzsch synthesis when you need to form 2-amino, 2-alkyl/aryl, or 2,4-disubstituted thiazoles. It is the most versatile and common method.

  • Use the Cook-Heilbron synthesis specifically when you need to synthesize 5-aminothiazoles . This substitution pattern is not directly accessible via the standard Hantzsch reaction.[1]

References

  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Bougrin, K., Loupy, A., & Soufiaoui, M. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 14757-14771. [Link]

  • BenchChem. (2025).
  • Pop, R., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6650. [Link]

  • Wikipedia contributors. (2023). Thermodynamic versus kinetic reaction control. In Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. BenchChem Technical Support.
  • Kumar, A., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of Heterocyclic Chemistry, 57(9), 3345-3356. [Link]

  • Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 208-216.
  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2012). Kinetic vs Thermodynamic Products. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Zaheer, Z., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-20. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving bromothiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this important heterocyclic motif. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in mechanistic principles and field-proven strategies.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the foundational questions researchers face when designing a cross-coupling strategy for bromothiazoles.

Q1: What are the most common and effective cross-coupling reactions for functionalizing bromothiazoles?

The three most widely employed palladium-catalyzed cross-coupling reactions for the derivatization of bromothiazoles are:

  • Suzuki-Miyaura Coupling: This is arguably the most versatile method for forming C(sp²)–C(sp²) bonds. It involves the reaction of a bromothiazole with an organoboron reagent (boronic acid or ester). The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2]

  • Sonogashira Coupling: This reaction is the premier method for creating C(sp²)–C(sp) bonds by coupling a bromothiazole with a terminal alkyne.[3][4] It typically requires a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylthiazoles are valuable intermediates for further transformations or as components in conjugated materials.[5]

  • Buchwald-Hartwig Amination: For the synthesis of aminothiazoles, this reaction is indispensable. It facilitates the formation of C–N bonds by coupling a bromothiazole with a primary or secondary amine, ammonia equivalent, or amide.[6][7] The development of sophisticated phosphine ligands has dramatically expanded the scope of this transformation to include previously challenging substrates.[8]

Q2: Which bromine on a thiazole ring is most reactive in a cross-coupling reaction?

The reactivity of a C-Br bond on the thiazole ring is primarily dictated by its electronic environment. For poly-substituted bromothiazoles, a clear reactivity hierarchy exists:

  • C2-Position: The C2-position is the most electron-deficient and, therefore, the most reactive site for oxidative addition to the Pd(0) catalyst.[9] In substrates like 2,4-dibromothiazole, cross-coupling reactions will preferentially occur at the C2-position.[9][10]

  • C5-Position: The C5-position is generally considered the next most reactive site after C2.

  • C4-Position: The C4-position is the least reactive of the three possible positions.

This predictable regioselectivity is a powerful tool, enabling selective mono-functionalization of dibromothiazoles, which can then serve as precursors for further diversification.[9]

Q3: How do I select the optimal palladium precatalyst and ligand?

The choice of the catalyst system—the combination of a palladium source and a ligand—is the most critical parameter for a successful reaction. The thiazole nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation, which necessitates the use of highly active and robust catalyst systems.[11]

Palladium Source: Commonly used, air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are effective but require in situ reduction to the active Pd(0) state.[12] Modern palladacycle precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are often preferred because they cleanly and rapidly generate the active LPd(0) catalyst upon exposure to the base, leading to more reproducible results.[12]

Ligand Selection: The ligand stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle. For bromothiazoles, bulky and electron-rich monophosphine ligands are often the top choice.

  • Sterically Hindered Biarylphosphines (e.g., SPhos, XPhos, RuPhos): These are the state-of-the-art ligands, particularly for challenging substrates. Their steric bulk favors the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[6] This increased activity is crucial for overcoming the potential for catalyst deactivation by the thiazole substrate.

  • N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition.[13] They are particularly effective for coupling less reactive aryl chlorides and can be a good choice for bromothiazoles, especially at higher temperatures.

  • Bidentate Phosphines (e.g., dppf, Xantphos): While often effective, they can sometimes slow down the reaction compared to bulky monophosphine ligands because reductive elimination from a four-coordinate bisphosphine complex can be slower.[6]

Below is a summary table to guide your initial catalyst system selection.

Coupling ReactionRecommended Ligand ClassSpecific ExamplesPalladium SourceKey Considerations
Suzuki-Miyaura Bulky BiarylphosphineSPhos, XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 PrecatalystsExcellent for sterically hindered or electron-rich/poor coupling partners.
NHC LigandsPEPPSI-IPr, IPrPdCl₂(IPr), PEPPSI-IPrOffers high thermal stability; good for less reactive substrates.
Sonogashira Standard PhosphinesPPh₃, P(t-Bu)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂Often used with a CuI co-catalyst. Copper-free versions require more specialized ligands.[14][15]
Bulky BiarylphosphinecataCXium® APd(OAc)₂, Pd₂(dba)₃Can enable copper-free conditions and lower catalyst loadings.
Buchwald-Hartwig Bulky BiarylphosphineXPhos, BrettPhos, AdBippyPhosBuchwald G2/G3/G4 PrecatalystsLigand choice is highly dependent on the amine nucleophile (primary, secondary, hindered).[8]
Q4: What is the role of the base, and how do I choose the right one?

The base plays a crucial role in the catalytic cycle, but its specific function depends on the reaction type.[16]

  • In Suzuki-Miyaura coupling, the base activates the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[16]

  • In Sonogashira coupling, the base deprotonates the terminal alkyne, allowing it to coordinate to the copper or palladium center.[3]

  • In Buchwald-Hartwig amination, the base deprotonates the amine, forming an amide that coordinates to the palladium complex before reductive elimination.[17]

The choice of base is a balance between reactivity and substrate compatibility.

Base TypeExamplesStrengthCommon ApplicationsCompatibility Notes
Carbonates K₂CO₃, Cs₂CO₃ModerateSuzuki, SonogashiraGenerally well-tolerated by most functional groups. Often used with aqueous solvent mixtures.[18]
Phosphates K₃PO₄StrongSuzuki, Buchwald-HartwigVery effective for Suzuki couplings, especially with challenging substrates.[11] A good choice when carbonates are too weak.
Alkoxides NaOtBu, KOtBuVery StrongBuchwald-HartwigThe standard for many aminations. Can be too harsh for base-sensitive functional groups like esters.[19]
Fluorides KF, CsFWeakSuzuki (with organotrifluoroborates)Primarily used to activate potassium aryltrifluoroborate salts.
Amine Bases Et₃N, i-Pr₂NHModerateSonogashiraOften used in excess, serving as both the base and sometimes as a solvent.[5]
Q5: How does the choice of solvent affect the reaction outcome?

The solvent is not merely an inert medium; it influences catalyst solubility, stability, and the rates of key reaction steps.[20][21]

  • Polar Aprotic Solvents (Dioxane, THF, DME): These are the most common solvents for cross-coupling. They are generally good at dissolving the palladium catalyst and organic substrates.[22] Dioxane is often a top choice due to its higher boiling point, allowing for a wider range of reaction temperatures.[22]

  • Aromatic Solvents (Toluene, Xylene): These nonpolar solvents are also widely used. Toluene can be particularly effective at minimizing certain side reactions.

  • Highly Polar Solvents (DMF, DMAc, DMSO): These solvents can sometimes accelerate reactions but may also promote side reactions like dehalogenation.[23] Their use should be carefully considered, especially during troubleshooting.

  • Alcohols/Water: Often used as a co-solvent, particularly in Suzuki reactions with carbonate or phosphate bases. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[24]

Part 2: Troubleshooting Guide

Even with a well-designed experiment, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low or No Yield Observed Check_Reagents 1. Verify Reagent Quality & Purity - Bromothiazole - Coupling Partner (e.g., Boronic Acid) - Base (dry, finely powdered) Start->Check_Reagents Check_Catalyst 2. Assess Catalyst System - Is Pd precatalyst fresh? - Is ligand air-stable? Handled correctly? - Is catalyst loading sufficient? (Try increasing) Check_Reagents->Check_Catalyst Reagents OK Sol_Reagent Use fresh reagents. Use boronic ester instead of acid. Check_Reagents->Sol_Reagent Issue Found Check_Setup 3. Review Reaction Setup - Was the system properly degassed? (O₂ is poison) - Is the solvent anhydrous? - Is stirring adequate? Check_Catalyst->Check_Setup Catalyst OK Sol_Catalyst Switch to a more active ligand (e.g., Buchwald type). Use a pre-catalyst. Check_Catalyst->Sol_Catalyst Issue Found Check_Conditions 4. Re-evaluate Reaction Conditions - Is the temperature optimal? - Is the base/solvent combination correct? Check_Setup->Check_Conditions Setup OK Sol_Setup Improve degassing procedure. Use freshly distilled solvent. Check_Setup->Sol_Setup Issue Found Side_Reaction Analyze for Side Products (Dehalogenation, Homocoupling) Check_Conditions->Side_Reaction Conditions Appear OK Solution Implement Corrective Actions Side_Reaction->Solution Side Product Identified Sol_Side_Reaction Change base or ligand to suppress side reaction. Side_Reaction->Sol_Side_Reaction Issue Found

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Problem 1: Low or No Product Yield

This is the most common issue. Follow the diagnostic workflow above.

  • Potential Cause: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.[25] Inadequate degassing of the solvent and reaction vessel is a frequent cause of failure.

    • Solution: Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Assemble your reaction under a positive pressure of inert gas. Consider using a modern palladacycle precatalyst, which is more robust and forms the active catalyst more reliably.[12]

  • Potential Cause: Poor Reagent Quality. Boronic acids can degrade over time via protodeboronation, especially if exposed to moisture.[25][26]

    • Solution: Use fresh or properly stored boronic acid. If protodeboronation is suspected, consider switching to a more stable boronic ester derivative, such as a pinacol ester (Bpin).[26]

  • Potential Cause: Suboptimal Conditions. The chosen ligand, base, or solvent may not be active enough for your specific bromothiazole substrate.

    • Solution: If using a first-generation ligand like PPh₃, switch to a more active, bulky biarylphosphine ligand (e.g., SPhos, XPhos).[27] Screen a different base; for Suzuki couplings, changing from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly improve yields.[11][18]

Problem 2: Dehalogenation (Hydrodehalogenation) is a Major Side Product

Dehalogenation is the replacement of the bromine atom with a hydrogen atom, and it competes directly with the desired coupling reaction.[23]

  • Mechanism: This side reaction often proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur via β-hydride elimination from certain reagents or by reaction of the palladium complex with trace water, alcohols, or even the amine base.[23]

  • Solutions:

    • Change the Ligand: Bulky, electron-rich ligands can promote the desired reductive elimination over pathways leading to dehalogenation.[23]

    • Change the Base: Avoid bases that can easily generate hydride species. For Suzuki couplings, switching from an alkoxide base to a phosphate or carbonate can be beneficial.

    • Use Anhydrous Solvents: While some water is often necessary for Suzuki reactions, excess water or using alcohol solvents can increase the rate of dehalogenation.[23] Ensure your primary reaction solvent is anhydrous.

    • Lower the Temperature: Higher temperatures can sometimes favor dehalogenation.[23] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Problem 3: Significant Homocoupling of the Coupling Partner

Homocoupling is the self-coupling of your nucleophilic partner (e.g., boronic acid to form a biaryl, or alkyne to form a diyne).

  • Potential Cause (Suzuki): The presence of oxygen can promote the homocoupling of boronic acids.[11]

    • Solution: Improve the degassing procedure for your solvents and reaction setup.

  • Potential Cause (Sonogashira): This is a classic side reaction, often called the Glaser coupling, promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: Ensure the reaction is strictly anaerobic. Alternatively, explore a copper-free Sonogashira protocol, which may require a more specialized palladium/ligand system but eliminates this side reaction.[14]

Part 3: General Experimental Protocol

This section provides a representative, adaptable protocol for a Suzuki-Miyaura coupling reaction.

Reaction: Coupling of 2-Bromothiazole with Phenylboronic Acid

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 1. Add solids to flask: - 2-Bromothiazole (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - K₃PO₄ (2.0 mmol) - SPhos Precatalyst (0.02 mmol) Prep2 2. Seal flask with septum Prep1->Prep2 Prep3 3. Purge with Argon (Evacuate/backfill 3x) Prep2->Prep3 React1 4. Add degassed solvent (Dioxane/H₂O, 5 mL, 4:1) via syringe Prep3->React1 React2 5. Heat to 80-100 °C with vigorous stirring React1->React2 React3 6. Monitor by TLC/LC-MS (Typically 2-12 h) React2->React3 Work1 7. Cool to RT, dilute with Ethyl Acetate React3->Work1 Work2 8. Wash with H₂O & Brine Work1->Work2 Work3 9. Dry (Na₂SO₄), filter, and concentrate Work2->Work3 Work4 10. Purify by column chromatography Work3->Work4

Caption: Step-by-step experimental workflow for a typical Suzuki coupling.

Detailed Steps:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromothiazole (1.0 equiv), arylboronic acid (1.1–1.5 equiv), base (e.g., K₃PO₄, 2.0–3.0 equiv), palladium precatalyst (1–5 mol%), and ligand (1.2–2x mol% relative to Pd).[11]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen). This is best achieved by evacuating the vessel under vacuum and backfilling with the inert gas; repeat this cycle three times.[11]

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of an organic solvent and water (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio).[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting bromothiazole is consumed.[11]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by silica gel column chromatography.

References

  • Ranjit, S., Lee, R., Heryadi, D., Shen, C., Wu, J., Zhang, P., … Liu, X. (2011). Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols. The Journal of Organic Chemistry.
  • McCann, S. D., & Hartwig, J. F. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Ranjit, S., et al. (2011). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. ACS Publications.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • ResearchGate. (n.d.). Effect of solvent on the cross-coupling reaction. Download Table.
  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
  • Riddell, S. M., & Sanford, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Strotman, N. A., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF.
  • Viciu, M. S., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemHelpASAP. (2020). Suzuki Coupling. YouTube.
  • E. E. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate.

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Technical Support Center: Optimizing Palladium-Catalyzed Reactions of Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving thiazole scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the critical roles of bases and solvents, helping you troubleshoot common issues and optimize your reaction outcomes.

Introduction: The Thiazole Core and the Nuances of Catalysis

The thiazole motif is a cornerstone in medicinal chemistry and materials science.[1] Its successful functionalization via palladium-catalyzed cross-coupling and C-H activation reactions is often pivotal in the synthesis of novel compounds. However, the electronic nature of the thiazole ring and its potential to coordinate with the palladium catalyst can present unique challenges. Success frequently hinges on the judicious selection of two often-underestimated reaction parameters: the base and the solvent.

This guide is structured to address the practical problems you may be facing at the bench. We will explore the "why" behind experimental choices, empowering you to make informed decisions for your specific system.

Part 1: Troubleshooting Guide

This section is formatted as a series of common experimental issues. Each problem is followed by a diagnosis of potential causes and a set of actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Conversion of Starting Material

You've assembled your reaction—thiazole substrate, coupling partner, palladium catalyst, ligand, base, and solvent—but TLC or LC-MS analysis shows primarily unreacted starting materials.

Possible Causes & Solutions:

  • Ineffective Catalyst Activation or Deactivation:

    • Diagnosis: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely. For instance, high catalyst loadings (above 1 mol%) can sometimes lead to the formation of inactive palladium black.[2]

    • Solution:

      • Choice of Precatalyst: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to Pd(0). In some cases, directly using a Pd(0) source like Pd₂(dba)₃ can be beneficial.[3]

      • Ligand's Role: Sterically bulky, electron-rich phosphine ligands can protect the palladium center and facilitate the catalytic cycle.[4] Ensure your ligand is not air-sensitive if you are not working under strictly anaerobic conditions.

      • Solvent Considerations: Strongly coordinating solvents can sometimes hinder the reaction by competing for coordination sites on the palladium. If you are using a solvent like DMF, consider switching to a less coordinating one like dioxane or toluene.[5]

  • Incorrect Base Selection for the Specific Reaction Type:

    • Diagnosis: The base plays a crucial role in different catalytic cycles. In Suzuki reactions, it facilitates the formation of the active boronate species.[6] In Heck reactions, it neutralizes the HX formed.[7] In Buchwald-Hartwig aminations, it deprotonates the amine.[6] An inappropriate base can stall the catalytic cycle.

    • Solution:

      • Match Base to Mechanism: For Suzuki couplings, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LiHMDS may be necessary.[8] For direct C-H arylations, the base can even control regioselectivity.[9][10]

      • Solubility of the Base: Insoluble inorganic bases can sometimes lead to reproducibility issues.[11] Consider using a soluble organic base like DBU, but be aware that its nucleophilicity can sometimes inhibit the catalyst.[12][13]

  • Poor Substrate Solubility:

    • Diagnosis: If your thiazole substrate or coupling partner is not fully dissolved, the reaction will be heterogeneous and slow.

    • Solution:

      • Solvent Screening: Test a range of solvents or solvent mixtures. For Suzuki reactions, mixtures of solvents like dioxane/water or toluene/water are common to dissolve both the organic substrates and the inorganic base.[3]

      • Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential side reactions or substrate decomposition.

Issue 2: Undesired Regioisomer Formation (e.g., C2 vs. C5 Arylation)

In a direct C-H arylation of a thiazole, you are obtaining a mixture of C2 and C5 arylated products, or the undesired isomer is the major product.

Possible Causes & Solutions:

  • Lack of Regiocontrol in the Catalytic System:

    • Diagnosis: The regioselectivity of direct C-H arylation on thiazoles is highly dependent on the interplay between the ligand and the base.[9][10]

    • Solution:

      • For C2 Arylation: A combination of a phosphine ligand (like PPh₃) and a strong base (like NaOtBu) tends to favor arylation at the C2 position.[9][10]

      • For C5 Arylation: A combination of a nitrogen-based ligand (like bathophenanthroline) and a weaker inorganic base (like K₃PO₄) typically directs the arylation to the C5 position.[9][10] A ligand-free system with Pd(OAc)₂ and KOAc also strongly favors C5 arylation.[2][14]

Decision Workflow for Regioselective Thiazole Arylation

G start Goal: Regioselective C-H Arylation of Thiazole c2 Desired Product: C2-Arylated Thiazole start->c2 Select C2 Pathway c5 Desired Product: C5-Arylated Thiazole start->c5 Select C5 Pathway c2_cond Conditions: - Pd Catalyst (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., PPh₃) - Strong Base (e.g., NaOtBu) c2->c2_cond c5_cond Conditions: - Pd Catalyst (e.g., Pd(OAc)₂) - N-Ligand (e.g., Bphen) or Ligand-Free - Weaker Base (e.g., K₃PO₄, KOAc) c5->c5_cond end_c2 High Yield of C2 Isomer c2_cond->end_c2 end_c5 High Yield of C5 Isomer c5_cond->end_c5

Caption: Workflow for selecting conditions for C2 vs. C5 arylation.

Issue 3: Significant Formation of Side Products

Your desired product is forming, but it is contaminated with significant amounts of homocoupled products (from the coupling partner) or protodeboronated starting material (in Suzuki reactions).

Possible Causes & Solutions:

  • Homocoupling of Aryl Halides or Boronic Acids:

    • Diagnosis: This often occurs when the rate of transmetalation (in Suzuki) or other key steps is slow relative to side reactions of the organometallic intermediates.

    • Solution:

      • Oxygen Contamination: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can promote homocoupling.

      • Base Strength: In some cases, a very strong base can promote homocoupling. Consider screening slightly weaker bases.

      • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, minimizing time for side reactions to occur.

  • Protodeboronation (Suzuki Reactions):

    • Diagnosis: The boronic acid is reacting with residual water or protic solvents, leading to the formation of the corresponding arene without coupling. This is often exacerbated by high temperatures and certain bases.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and reagents.

      • Use Boronic Esters: Pinacol boronic esters are generally more stable to protodeboronation than boronic acids.

      • Base Selection: Weaker bases like KF are sometimes used to minimize this side reaction.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between an inorganic and an organic base?

A1: The choice depends on several factors including the specific reaction, substrate tolerance, and desired reaction conditions.[6]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄):

    • Pros: Cost-effective, easy to handle, and their insolubility in many organic solvents can simplify workup (filtration).[6] They are often the first choice for many Suzuki and Heck reactions.

    • Cons: Their insolubility can lead to slower reaction rates and reproducibility issues. They are generally not suitable for reactions requiring very strong basicity, like the amination of hindered amines.

  • Organic Bases (e.g., DBU, Triethylamine, DIPEA):

    • Pros: Soluble in organic solvents, leading to homogeneous reaction mixtures and potentially faster, more reproducible reactions.[11][12] They are often milder and more compatible with sensitive functional groups.[16]

    • Cons: Can be more expensive. As nucleophiles, they can sometimes coordinate to the palladium center and inhibit catalysis.[12][13] Workup requires liquid-liquid extraction.

Comparative Performance of Common Bases in Thiazole Couplings

Base TypeCommon ExamplesTypical ApplicationsKey Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃Suzuki, Heck, SonogashiraGood for general-purpose couplings; Cs₂CO₃ is more soluble and basic.
Inorganic Phosphates K₃PO₄Suzuki, Direct ArylationOften provides good results with minimal side reactions; key for C5 arylation.[9][10]
Alkoxides NaOtBu, KOtBuBuchwald-Hartwig, Direct ArylationVery strong bases; necessary for deprotonating weak nucleophiles. Can be incompatible with esters.[8] Key for C2 arylation.[9][10]
Organic Amines Et₃N, DIPEASonogashira, HeckAct as both base and scavenger. Can be a solvent.
Amidines DBUBuchwald-HartwigStrong, non-nucleophilic (usually) organic base. Creates homogeneous conditions.[16]

Q2: What is the role of the solvent beyond just dissolving the reagents?

A2: The solvent can have a profound impact on reaction rate, selectivity, and even the nature of the active catalytic species.[17]

  • Polarity: The polarity of the solvent can stabilize charged intermediates or transition states. For example, the oxidative addition of aryl triflates to Pd(0) proceeds through a polar, nucleophilic displacement mechanism and is therefore faster in polar solvents.[17]

  • Coordinating Ability: Solvents like DMF, DMAc, or acetonitrile can coordinate to the palladium center. This can sometimes be beneficial, stabilizing the catalyst, but can also be detrimental by inhibiting substrate binding.[5]

  • Aprotic vs. Protic: Protic solvents like water or alcohols are often used in Suzuki reactions to help dissolve the inorganic base and facilitate the formation of the boronate.[3] However, they can lead to side reactions like protodeboronation. For most other cross-couplings, aprotic solvents (e.g., Toluene, Dioxane, THF) are preferred.

General Solvent Selection Guide

Solvent(s)PolarityCommon Use CasesNotes
Toluene, XylenesNon-polarSuzuki, Buchwald-Hartwig, HeckGood general-purpose, high-boiling solvents.
Dioxane, THFPolar AproticSuzuki, Buchwald-Hartwig, HeckEthereal solvents, good solvating power. Dioxane is a common choice.
DMF, DMAc, NMPPolar AproticHeck, SonogashiraHigh-boiling, strongly coordinating. Can improve solubility but may inhibit catalysis.
Dioxane/H₂O, Toluene/H₂OBiphasicSuzukiExcellent for dissolving both organic substrates and inorganic bases.[3]

Q3: My reaction is ligand-free. Why are the base and solvent even more important in this case?

A3: In "ligand-free" reactions, the solvent and other species in the mixture often act as weak ligands, stabilizing the palladium nanoparticles or colloidal species that are thought to be the active catalyst.[14] The base is critical for the C-H activation step in direct arylation reactions.[2] Without a carefully designed phosphine ligand to control the palladium's coordination sphere and reactivity, the system is much more sensitive to the subtle effects of the solvent and base, which now play a primary role in dictating the reaction's success and selectivity.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Ligand-Free Direct C5-Arylation of Thiazole

This protocol is adapted from the work of Doucet and coworkers and is effective for the C5-arylation of thiazoles with aryl bromides.[2][14]

Catalytic Cycle for Direct C-H Arylation

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Thiazole Ar-Pd(II)-Thiazole L(Base) PdII_ArX->PdII_Thiazole C-H Activation (Thiazole, Base) Product Arylated Thiazole PdII_Thiazole->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ PdII_Thiazole->Catalyst_Regen

Caption: Simplified catalytic cycle for direct C-H arylation.

Materials:

  • Thiazole derivative (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Potassium Acetate (KOAc, 2.0 mmol)

  • Dimethylacetamide (DMAc), anhydrous (4 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the thiazole derivative, aryl bromide, Pd(OAc)₂, and KOAc.

  • Evacuate and backfill the tube with an inert gas (Argon or N₂) three times.

  • Add the anhydrous DMAc via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromothiazole

This protocol provides a starting point for the C-N coupling of an amine with a bromothiazole.

Materials:

  • Bromothiazole derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, add NaOtBu to a dry Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in toluene. Stir for 10 minutes.

  • Add the bromothiazole and the amine to the Schlenk tube containing the base.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Thakur, P. P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of Organic Chemistry, 90(24), 8090-8112. [Link]

  • PubMed. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. [Link]

  • Various Authors. (n.d.). Direct Arylation in the Presence of Palladium Pincer Complexes. PubMed Central. [Link]

  • Various Authors. (n.d.). Palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with thiophenes and thiazoles. Semantic Scholar. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry, 74(3), 1179-1186. [Link]

  • Various Authors. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • Roger, J., Pozˇgan, F., & Doucet, H. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. ResearchGate. [Link]

  • Various Authors. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Royal Society of Chemistry. [Link]

  • Various Authors. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Various Authors. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. [Link]

  • ACS Publications. (2024). Insights into the Synergistic Interplay of Ligand and Base Effects in Palladium-Catalyzed Enantioselectivity Hydrofunctionalization of Dienes. Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • Daugulis, O., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Various Authors. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • ResearchGate. (n.d.). A Convenient Phosphine-Free Palladium-Catalyzed Direct Arylation of Thiazole under Mild Aerobic Conditions. [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ACS Publications. (n.d.). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Various Authors. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PubMed Central. [Link]

  • Li, X. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. [Link]

  • Various Authors. (2015). Thiazole formation through a modified Gewald reaction. PubMed Central. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • ChemRxiv. (n.d.). Room temperature Palladium-Catalyzed C─H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. [Link]

  • Reddit. (2021). Practical Heck Reaction problems!. [Link]

  • Sanford, M. S., et al. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Scientific Community From: The Senior Application Scientist Desk Subject: A Practical Guide to Palladium Removal from Reaction Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and face the critical challenge of removing residual metal from their products. The increasing use of powerful cross-coupling reactions necessitates robust purification strategies to meet stringent regulatory limits, particularly for active pharmaceutical ingredients (APIs).[1][2][3]

This document provides in-depth, practical answers to common questions and troubleshooting scenarios. We will explore the "why" behind experimental choices, empowering you to design and execute effective palladium removal strategies.

Part 1: Frequently Asked Questions - Choosing Your Strategy

Q1: I've just finished a Suzuki coupling. Where do I even begin with palladium removal?

The optimal strategy depends on several factors: the nature of your product, the reaction solvent, the scale of your reaction, and the required final purity. A simple filtration is rarely sufficient as soluble and colloidal palladium species are often present.[4][5]

Consider this decision workflow to guide your choice:

G start Crude Reaction Product (High Pd Content) decision1 Is the product crystalline and a suitable solvent system known? start->decision1 decision2 Is product loss a major concern and scalability important? decision1->decision2 No proc_cryst Crystallization decision1->proc_cryst Yes decision3 Is cost the primary driver and some product loss acceptable? decision2->decision3 No proc_scav Metal Scavengers (e.g., Functionalized Silica) decision2->proc_scav Yes proc_carbon Activated Carbon decision3->proc_carbon Yes proc_chrom Chromatography decision3->proc_chrom No/Other end_node Purified Product (Pd < Target Limit) proc_cryst->end_node proc_scav->end_node proc_carbon->end_node proc_chrom->end_node

Caption: Decision workflow for selecting a palladium purification method.

Q2: What are the regulatory limits for palladium that I need to meet?

Regulatory bodies, most notably the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products through the ICH Q3D guideline.[6][7][8] Palladium is classified as a Class 2B element.[8]

For oral medications, the Permitted Daily Exposure (PDE) is 100 µ g/day .[2][8][9] This PDE is often translated into a concentration limit in the API, typically 10 ppm , assuming a maximum daily dose of 10 grams.[9] Limits for parenteral (10 µ g/day ) and inhaled (1 µ g/day ) routes are significantly lower.[9]

Part 2: Deep Dive into Common Removal Techniques

This section details the most common methods, providing practical protocols and the rationale behind them.

Method 1: Metal Scavengers (Chemoselective Adsorption)

Metal scavengers are solid supports, typically silica or polymers, functionalized with ligands that have a high affinity for palladium.[10][11] Thiol and thiourea functional groups are common and highly effective.[10][12][13]

  • When to Use: Scavengers are excellent for removing low to moderate levels of palladium, are highly selective (minimizing product loss), and are easily scalable.[10][11][12] They are often the method of choice in pharmaceutical process development.[10]

  • Mechanism: The functional groups on the scavenger act as strong ligands, chelating palladium species from the solution and binding them to the insoluble solid support. This solid-metal complex is then easily removed by simple filtration.[14][15]

G cluster_0 Solution Phase cluster_1 Heterogeneous System cluster_2 Purified Solution Product_Pd Product + Soluble Pd Complex Scavenger Silica Scavenger (e.g., Si-Thiol) Product_Pd->Scavenger Addition & Slurrying Bound_Pd Scavenger-Pd Complex (Solid) Scavenger->Bound_Pd Chemisorption Product_Pure Purified Product Bound_Pd->Product_Pure Filtration

Caption: General mechanism of palladium removal using solid-supported scavengers.

Protocol: Palladium Scavenging with Functionalized Silica

  • Reaction Completion: Once your reaction is complete, proceed with your standard initial workup (e.g., quenching, initial extraction).

  • Solvent Choice: Ensure your product is fully dissolved. Scavengers are compatible with a wide range of organic solvents.[11][12]

  • Scavenger Addition: Add the functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution.

    • Scientist's Note: A typical starting point is 4-8 molar equivalents of scavenger relative to the initial amount of palladium catalyst used.[16] This can be optimized to as low as 2-4 equivalents.[16]

  • Agitation: Stir the resulting slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C).

    • Scientist's Note: Increased temperature can improve scavenging kinetics, but ensure your product is thermally stable. Treatment times can range from 1 to 24 hours.[11][17]

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.[3]

  • Analysis: Combine the filtrate and washings. Concentrate the solution and analyze for residual palladium content using a sensitive technique like ICP-MS.[3]

Method 2: Activated Carbon (Physisorption)

Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[18][19]

  • When to Use: Effective for removing a range of palladium species, especially when cost is a primary concern.[11][18] However, it can be less selective than functionalized scavengers and may lead to higher product loss due to non-specific adsorption.[5][20]

  • Mechanism: Palladium species are adsorbed onto the porous surface of the carbon through physisorption and potentially some chemisorption mechanisms. Its high surface area allows it to be effective, but this can also lead to the binding of your target molecule.[11]

Table 1: Comparative Performance of Scavengers vs. Activated Carbon

Adsorbent TypeTypical Starting Pd (ppm)Typical Final Pd (ppm)Key AdvantageKey DisadvantageReference
SiliaMetS Thiol ~2400≤ 16High selectivity, minimal product lossHigher initial cost[10]
Activated Carbon (Darco) ~300< 1Low cost, widely availablePotential for significant product loss[11]
MP-TMT (Polymer) ~33,000< 200High capacityCan swell in certain solvents[15]
Carboxen® 564 125012High efficiency, low API affinityNewer technology, less literature[20]
Method 3: Crystallization
  • When to Use: Ideal for products that are crystalline solids. It can be a highly effective, scalable, and economical method to achieve very high purity.

  • Mechanism: This method relies on the difference in solubility between your product and the palladium impurities in a chosen solvent system. As your product crystallizes, the impurities are ideally left behind in the mother liquor.

  • Scientist's Note: Be aware that in some cases, palladium complexes can co-crystallize or become trapped within the crystal lattice, which can concentrate the impurity.[1] A multi-step purification combining scavenging followed by crystallization is often a robust strategy.[11]

Part 3: Troubleshooting Guide

Issue 1: My palladium levels are still high after scavenger treatment.
  • Possible Cause 1: Incorrect Scavenger Choice. The palladium in your system might be in an oxidation state (e.g., Pd(0) vs. Pd(II)) that is not effectively captured by your chosen scavenger. Thiol-based scavengers, for instance, are particularly effective for Pd(II).[10][21]

    • Solution: Perform a small-scale screen with a panel of different scavengers (e.g., thiol, thiourea, amine-based) to find the most effective one for your specific system.[5][16]

  • Possible Cause 2: Insufficient Loading or Time. The kinetics of scavenging can be slow, or you may not have used enough scavenger to bind all the palladium.

    • Solution: Increase the equivalents of scavenger, raise the temperature (e.g., to 40-60 °C), or extend the reaction time.[5] A second treatment with fresh scavenger may also be effective.[2]

  • Possible Cause 3: Strong Product Chelation. Your product molecule itself may contain functional groups (e.g., pyridines, thiols) that strongly chelate palladium, competing with the scavenger.[5]

    • Solution: Consider a pre-treatment step. Adding a competing ligand or a mild oxidant/reductant can sometimes break up the product-palladium complex, making the metal more available for scavenging.

Issue 2: I'm losing too much of my product during purification.
  • Possible Cause: Non-specific Adsorption. This is a common issue with activated carbon but can also occur with silica scavengers, especially if an excessive amount is used.[5][20]

    • Solution 1: Optimize Adsorbent Amount. Use the minimum effective amount of scavenger or carbon needed to reach your target palladium level.

    • Solution 2: Thorough Washing. After filtering off the adsorbent, wash the filter cake extensively with a solvent in which your product is highly soluble to recover any non-specifically bound material.[16]

    • Solution 3: Change Method. If product loss remains high, switch to a more selective method. If you are using carbon, try a functionalized silica scavenger. If scavenging is still problematic, crystallization may be a better option.[5]

Issue 3: My results are inconsistent from batch to batch.
  • Possible Cause: Variation in Palladium Species. Minor variations in reaction work-up can lead to different distributions of palladium species (e.g., Pd(0), Pd(II), various ligand complexes) in the crude product.[11] Different species may have different affinities for your chosen purification medium.

    • Solution 1: Standardize Work-up. Ensure your quenching and initial work-up procedures are highly consistent before the palladium removal step.

    • Solution 2: Use a Broad-Spectrum Scavenger. Some scavengers are known to be effective against a wider range of palladium forms.[5]

    • Solution 3: Pre-Treatment. Consider a standardized pre-treatment step (e.g., a brief exposure to a mild oxidant) to convert all residual palladium into a single, consistent oxidation state before scavenging.[5]

References

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]

  • Title: How can i remove palladium Pd catalyst easily? Source: ResearchGate URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL: [Link]

  • Title: Removal of palladium (Pd) catalysts Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF Source: ResearchGate URL: [Link]

  • Title: Removal of leached Palladium from reaction product Source: The ScienceMadness Discussion Board URL: [Link]

  • Title: a) General mechanism of Pd removal using scavengers. b) Examples of... Source: ResearchGate URL: [Link]

  • Title: Pd on carbon (activated carbon impregnated with Pd) Source: Environmental Genome URL: [Link]

  • Title: How to remove palladium catalyst from reaction mixture ? Source: ResearchGate URL: [Link]

  • Title: Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage URL: [Link]

  • Title: Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts Source: Johnson Matthey Technology Review URL: [Link]

  • Title: Selective adsorption and removal of Palladium (Pd) Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]

  • Title: Metal Scavengers in Process Chemistry An Investigative Study Source: Biotage URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: ICH Q3D Elemental Impurities Source: CMC Drug Product Development Regulatory Consulting Pharma URL: [Link]

  • Title: Metal Scavengers: An alternative to recrystallization for removing metals? Source: Biotage URL: [Link]

  • Title: A risk mitigation approach to detecting and quantifying metals in APIs Source: Manufacturing Chemist URL: [Link]

  • Title: Your trick to remove residual palladium : r/Chempros Source: Reddit URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: ICH URL: [Link]

  • Title: ICH guideline Q3D (R1) on elemental impurities Source: European Medicines Agency URL: [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of complex therapeutic agents. Its preparation, typically involving a Hantzsch-type thiazole synthesis followed by regioselective bromination, is a robust process. However, like any multi-step synthesis, it is susceptible to the formation of specific, often recurring, byproducts. Understanding the mechanistic origin of these impurities is crucial for optimizing reaction conditions, maximizing yield, and ensuring the requisite purity of the final compound.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. It is designed for researchers, chemists, and process development professionals to help diagnose and resolve common experimental issues, thereby streamlining the synthetic workflow and preventing costly purification challenges.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a significant amount of the unbrominated starting material, Methyl 2-methyl-1,3-thiazole-4-carboxylate. What went wrong?

A: This is a classic case of incomplete reaction during the bromination step. Several factors can contribute to this issue:

  • Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine) is critical. While a 1:1 molar ratio is theoretically sufficient, slight degradation of the reagent or competing side reactions may necessitate a small excess (e.g., 1.05-1.1 equivalents).

  • Suboptimal Reaction Temperature: Electrophilic aromatic substitution is an activation energy-dependent process. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote the formation of other byproducts.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of maximum conversion.

  • Poor Reagent Quality: N-Bromosuccinimide can degrade over time, especially if exposed to light or moisture. Always use a fresh, high-purity source of NBS for consistent results.

Q2: I'm seeing a byproduct with a mass corresponding to 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid instead of the methyl ester. Why did this happen?

A: This indicates hydrolysis of the methyl ester group. This is a common byproduct, particularly if the reaction or workup conditions involve the presence of water in combination with acid or base.

  • Acid-Catalyzed Hydrolysis: If you are using a bromination method that is conducted in an acidic medium (e.g., Br₂ in acetic acid), the acidic conditions can catalyze the hydrolysis of the ester, especially if water is present.[1][2]

  • Workup Procedure: During the aqueous workup, prolonged exposure to acidic or basic conditions (e.g., during a neutralization step) can facilitate hydrolysis. It is advisable to perform the workup efficiently and at reduced temperatures if possible. In some cases, methyl esters can be more prone to hydrolysis than ethyl or isopropyl esters.[3]

To mitigate this, ensure all solvents and reagents are anhydrous for the reaction itself and minimize the duration of any aqueous extraction or washing steps.

Q3: LC-MS analysis shows a species with a mass suggesting a dibrominated product. How can I avoid this?

A: The formation of a dibrominated byproduct is a result of over-bromination. The thiazole ring, even after the introduction of the first bromine atom, can still be sufficiently activated to undergo a second electrophilic substitution, although this is generally much slower.

  • Cause: The primary cause is an excess of the brominating agent. Using more than ~1.1 equivalents of NBS or Br₂ significantly increases the risk of a second bromination event.

  • Prevention:

    • Strict Stoichiometric Control: Accurately weigh your starting material and brominating agent. Do not add a large excess.

    • Controlled Reagent Addition: Add the brominating agent portion-wise or as a solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.

    • Reaction Monitoring: Track the disappearance of the starting material by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the dibromo- product.

Q4: The yield of my initial thiazole synthesis (before bromination) is very low. What are the likely side reactions during the Hantzsch condensation?

A: The Hantzsch thiazole synthesis, while generally efficient, can be compromised by several factors leading to low yields of the desired Methyl 2-methyl-1,3-thiazole-4-carboxylate.[4][5]

  • Instability of the α-haloketone: The key intermediate, typically methyl 2-bromoacetoacetate, can be unstable and may degrade upon storage or during the reaction, especially at elevated temperatures. It is often best to generate this intermediate in situ or use it immediately after preparation.[6]

  • Competing Reactions of the Thioamide: Thioacetamide can undergo self-condensation or decomposition under harsh conditions.

  • Incorrect pH: The cyclization step is sensitive to pH. Conditions that are too acidic or too basic can inhibit the key intramolecular nucleophilic attack that forms the thiazole ring.

  • Regioisomer Formation (Less Common): While the reaction of methyl 2-bromoacetoacetate and thioacetamide is highly regioselective for the desired product, alternative condensation pathways can exist under certain conditions, though this is not a primary concern for this specific substrate combination.[7]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
High levels of unbrominated starting material in the final product. 1. Insufficient brominating agent.2. Reaction temperature too low.3. Reagent (NBS) degradation.1. Use a slight excess (1.05-1.1 eq.) of fresh NBS.2. Ensure the reaction reaches the optimal temperature as per the protocol.3. Monitor the reaction by TLC/LC-MS until starting material is consumed.
Presence of the corresponding carboxylic acid byproduct. 1. Acid- or base-catalyzed hydrolysis of the ester.2. Water present during the reaction or workup.1. Use anhydrous solvents and reagents.2. Minimize time for aqueous workup steps.3. Avoid strongly acidic or basic conditions during workup.
Detection of a dibrominated species. 1. Excess brominating agent.2. Reaction time is too long.1. Use no more than 1.1 equivalents of the brominating agent.2. Add the brominating agent slowly/portion-wise.3. Quench the reaction immediately after the consumption of the starting material.
Low yield in the initial thiazole formation step. 1. Degradation of the α-bromoacetoacetate intermediate.2. Suboptimal reaction conditions (temperature, solvent).1. Prepare the α-bromoacetoacetate in situ or use it immediately.2. Adhere to the recommended reaction temperature and solvent for the Hantzsch condensation.

Visualizing the Reaction and Byproduct Formation

Main Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination A Methyl 2-bromoacetoacetate C Methyl 2-methyl-1,3-thiazole-4-carboxylate A->C Condensation/ Cyclization B Thioacetamide B->C Condensation/ Cyclization E This compound C->E Electrophilic Substitution D NBS or Br₂ D->E

Caption: Overall synthetic route to the target compound.

Common Byproduct Formation Pathways

Byproduct Formation cluster_over_bromination Over-bromination cluster_hydrolysis Hydrolysis cluster_incomplete_reaction Incomplete Reaction main This compound over_bromo Dibromo-thiazole byproduct main->over_bromo Excess NBS/ prolonged time hydrolysis Carboxylic acid byproduct main->hydrolysis H₂O, H⁺/OH⁻ start_bromo Methyl 2-methyl-1,3-thiazole-4-carboxylate incomplete Unreacted Starting Material start_bromo->incomplete Insufficient NBS/ low temp

Caption: Mechanistic origins of common synthesis byproducts.

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methyl-1,3-thiazole-4-carboxylate

This protocol is based on a standard Hantzsch thiazole synthesis.[8]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 0.1 mol) and ethanol (100 mL).

  • Reaction: Stir the mixture to dissolve the thioacetamide. To this solution, add methyl 2-chloroacetoacetate (15.05 g, 0.1 mol) dropwise over 15 minutes at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Regioselective Bromination

This protocol is optimized to favor mono-bromination at the C5 position. The C2-methyl group strongly directs electrophilic substitution to the C5 position.[9]

  • Setup: In a 250 mL round-bottom flask protected from light, dissolve Methyl 2-methyl-1,3-thiazole-4-carboxylate (15.7 g, 0.1 mol) in carbon tetrachloride (100 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 1.05 mol) in one portion.

  • Initiation: Add a catalytic amount of benzoyl peroxide (AIBN can also be used).

  • Reflux: Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. Monitor the reaction carefully by TLC or LC-MS to ensure the starting material is consumed without significant formation of the dibrominated product.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

References

  • LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids. US3274207A.
  • Wikipedia. Thiazole. Available from: [Link]

  • Chemical Synthesis Database. methyl 2-methyl-1,3-thiazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Available from: [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • ResearchGate. Regio- and stereoselective synthesis of[10][11]thiazolo[3,2-b][1][10][12]triazol-7-ium salts via electrophilic heterocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles and their antimicrobial activity. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987, 639-643. Available from: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]

  • ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

  • PubMed Central (PMC). Thiazole formation through a modified Gewald reaction. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Google Patents. Hydroxyphenyl-thiazole-thiazoline and -thiazolidine carboxylic acids, process for their preparation and these compounds for use in influencing the collagen metabolism. EP0033151A1.
  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]

  • Google Patents. Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. CN102079732B.
  • Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

  • ResearchGate. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available from: [Link]

  • MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (6). Available from: [Link]

  • PubMed Central (PMC). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Available from: [Link]

  • Google Patents. SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. WO2020128003A1.
  • OSTI.GOV. Course of bromination of thiazole and 2-methylthiazole. Available from: [Link]

  • PubMed Central (PMC). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • Chemical Reviews Letters. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available from: [Link]

  • ResearchGate. (PDF) Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the formation of substituted thiazole rings. Thiazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] However, achieving the desired substitution pattern can be a significant synthetic challenge.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing regioselectivity. We will explore common issues, troubleshoot experimental outcomes, and present validated methodologies to give you precise control over your synthesis.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems encountered during the synthesis of substituted thiazoles, particularly via the classical Hantzsch synthesis and its variations.

Q1: I performed a Hantzsch synthesis with an N-substituted thiourea and an α-haloketone and obtained an unexpected isomer, or a mixture of two isomers. What went wrong?

A1: This is the most common regioselectivity challenge in Hantzsch synthesis. The reaction can proceed through two distinct pathways depending on which nitrogen atom of the thiourea acts as the initial nucleophile. This choice is almost entirely dictated by the acidity of the reaction medium .

  • The Root Cause: An N-monosubstituted thiourea has two potentially nucleophilic nitrogen atoms. The initial cyclization step determines the final substitution pattern.

    • Pathway A (Neutral Conditions): Leads to the thermodynamically favored 2-(N-substituted amino)thiazole .

    • Pathway B (Acidic Conditions): Leads to the kinetically favored 3-substituted 2-imino-2,3-dihydrothiazole .

Under neutral conditions, the reaction exclusively yields the 2-(N-substituted amino)thiazole.[3][4] However, under strongly acidic conditions, mixtures of both isomers are often formed, with the 2-imino isomer being a significant product.[3][4][5]

Troubleshooting Workflow: Hantzsch Isomer Control

G cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions & Protocols start Obtained Mixture of Isomers or Wrong Isomer in Hantzsch Synthesis diagnosis What were the reaction conditions? start->diagnosis solution_neutral Target: 2-(N-substituted amino)thiazole Action: Ensure strictly neutral solvent (e.g., ethanol). Rationale: Favors thermodynamic product. diagnosis->solution_neutral Neutral (e.g., Ethanol) solution_acidic Target: 3-substituted 2-imino-2,3-dihydrothiazole Action: Use strongly acidic conditions (e.g., 10M HCl in EtOH). Rationale: Favors kinetic product. diagnosis->solution_acidic Acidic (e.g., HCl, H₂SO₄) protocol1 See Protocol 1: Synthesis in Neutral Solvent solution_neutral->protocol1 Implement Protocol 1 protocol2 See Protocol 2: Synthesis in Acidic Medium solution_acidic->protocol2 Implement Protocol 2

Caption: Decision tree for troubleshooting isomerism in Hantzsch synthesis.

Q2: My reaction to form a 2,4-disubstituted thiazole is giving low yields and multiple side products. How can I improve selectivity and yield?

A2: Low yields and side reactions often stem from suboptimal reaction conditions or impure starting materials.[5] The Hantzsch synthesis is robust, but its efficiency is sensitive to several parameters.

Key Factors for Optimization:

  • Solvent Polarity: Ethanol and methanol are standard choices, but screening other solvents can be highly beneficial. For instance, dimethyl carbonate (DMC) or even solvent-free conditions under microwave irradiation have been reported to provide excellent yields and reduce reaction times dramatically.[5]

  • Temperature Control: While the reaction often requires heating to overcome the activation energy, excessively high temperatures can promote the formation of byproducts.[5][6] If using conventional heating, try lowering the temperature and monitoring the reaction by TLC. Conversely, microwave-assisted synthesis can provide rapid, uniform heating that often leads to cleaner reactions and higher yields.[1]

  • Purity of Reactants: Impurities in the α-haloketone or thioamide are a common source of unwanted side reactions.[5] Ensure the high purity of your starting materials through recrystallization or chromatography before starting the synthesis.

  • Catalysis: While the classic Hantzsch synthesis is often uncatalyzed, modern variations frequently employ catalysts to improve efficiency and yield. Catalysts like silica-supported tungstosilisic acid have been shown to provide high yields under green conditions.[5][7]

Data Summary: Effect of Reaction Conditions on Yield

ParameterConventional MethodOptimized MethodTypical Yield Improvement
Solvent Ethanol, RefluxDimethyl Carbonate (DMC), MW15-25%
Heating Oil Bath (12-24h)Microwave (10-30 min)20-40%
Catalyst NoneSilica-Supported Acid[7]10-20%
Purity Standard GradeHigh Purity (Recrystallized)5-15%
Frequently Asked Questions (FAQs)

This section covers fundamental principles governing regioselectivity in various thiazole synthesis methods.

Q1: What is the fundamental mechanistic reason for achieving different regioisomers in thiazole synthesis?

A1: The regiochemical outcome of a thiazole synthesis is determined by which of the two crucial bonds, the S-C4 and the N-C2 bond, forms first. The sequence of these bond formations dictates the final substitution pattern.

Generalized Mechanistic Pathways

G cluster_input Reactants cluster_pathways Key Mechanistic Decision cluster_products Regioisomeric Products reactants Thioamide Derivative (N-C-S fragment) + α-Halo Carbonyl (C4-C5 fragment) path_A Pathway A: Initial S-Attack (S nucleophile attacks carbonyl carbon) reactants->path_A Favored by soft nucleophiles & certain catalysts path_B Pathway B: Initial N-Attack (N nucleophile attacks carbonyl carbon) reactants->path_B Favored by hard nucleophiles & acidic conditions product_A Product Isomer 1 (e.g., 2,4-disubstituted thiazole) path_A->product_A Followed by N-cyclization product_B Product Isomer 2 (e.g., 2,5-disubstituted thiazole) path_B->product_B Followed by S-cyclization

Caption: Competing pathways determining thiazole regioselectivity.

In the Hantzsch synthesis, the sulfur of the thioamide is a soft nucleophile and preferentially attacks the electrophilic carbon of the α-haloketone. The subsequent cyclization involves the nitrogen atom. However, altering reaction conditions (like pH) or the electronic nature of the substituents can change the relative nucleophilicity of the sulfur and nitrogen atoms, leading to different outcomes.[3][4]

Q2: Beyond Hantzsch, what modern methods offer superior regiocontrol for synthesizing substituted thiazoles?

A2: While the Hantzsch synthesis is a workhorse, several modern methods have been developed to overcome its regioselectivity limitations, particularly for preparing polysubstituted thiazoles.

  • Base-Induced Cyclization of α-Oxodithioesters: This method allows for the regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles by reacting methyl-2-oxo-2-(amino)ethanedithioates with reagents like TosMIC or ethyl isocyanoacetate. The choice of isocyanide reagent directs the regiochemical outcome with high precision.[8]

  • Lawesson's Reagent-Mediated Cyclization: This is an efficient route for creating 2,4,5-trisubstituted thiazoles. It involves the chemoselective thionation and subsequent cyclization of functionalized enamides, offering excellent control over the final substitution pattern.[9][10]

  • Metal-Catalyzed C-H Functionalization: For modifying an existing thiazole ring, palladium-catalyzed C-H arylation reactions offer high regioselectivity. These methods can directly functionalize the C5 position of the thiazole ring with aryl halides, avoiding the need to build the ring from scratch.[11]

  • Multi-Component Reactions (MCRs): Domino MCRs can produce highly substituted thiazoles with excellent regioselectivity in a single pot. For example, an acetic acid-mediated reaction of thiosemicarbazide, aldehydes, arylglyoxals, and active methylene compounds yields 2,4,5-trisubstituted thiazoles.[12]

Q3: How do substituents on the starting materials direct regioselectivity in electrophilic substitution on a pre-formed thiazole ring?

A3: The inherent electronic nature of the thiazole ring governs its reactivity. The C5 position is the most electron-rich and thus the primary site for electrophilic substitution.[13][14] The C2 position is the most electron-deficient.[13][14] The directing effects of existing substituents are crucial:

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, or alkyl groups at the C2 position strongly activate the ring and direct incoming electrophiles to the C5 position.[13]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CN deactivate the ring, making electrophilic substitution more difficult. However, if substitution does occur, the position will be influenced by the deactivating nature of both the substituent and the ring nitrogen.

  • Reaction Conditions: In strongly acidic media (e.g., during nitration), the ring nitrogen can become protonated. This further deactivates the entire ring and can influence the position of the electrophilic attack.[13]

Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-(N-substituted amino)thiazoles (Neutral Conditions)

This protocol is optimized for the synthesis of the 2-amino isomer from an N-monosubstituted thiourea and an α-haloketone.[5]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone), 1.0 mmol

  • N-monosubstituted thiourea, 1.2 mmol

  • Ethanol (anhydrous), 10 mL

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-monosubstituted thiourea (1.2 mmol) in anhydrous ethanol (10 mL).

  • Add the α-haloketone (1.0 mmol) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrohalide salt may form.

  • Reduce the solvent volume under reduced pressure.

  • Neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-(N-substituted amino)thiazole.

Protocol 2: Regioselective Synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles (Acidic Conditions)

This protocol is designed to favor the formation of the 2-imino isomer.[3][5]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone), 1.0 mmol

  • N-monosubstituted thiourea, 1.2 mmol

  • Ethanol, 5 mL

  • Concentrated Hydrochloric Acid (10M), 2.5 mL

Procedure:

  • Caution: This reaction is performed under strongly acidic conditions. Use a fume hood and appropriate personal protective equipment.

  • In a 25 mL round-bottom flask, combine the α-haloketone (1.0 mmol) and N-monosubstituted thiourea (1.2 mmol) in ethanol (5 mL).

  • Carefully add the concentrated hydrochloric acid (2.5 mL) to the mixture while stirring.

  • Heat the reaction mixture to 80 °C in a preheated oil bath for 20-30 minutes.

  • Monitor the reaction by TLC. Note that this reaction is often rapid.

  • Cool the flask in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a cold, concentrated solution of sodium hydroxide (NaOH) until the pH is basic.

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization or column chromatography to isolate the 3-substituted 2-imino-2,3-dihydrothiazole.

References
  • Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]

  • Singh, K. R., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 20, 5582-5586. [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. PubMed. [Link]

  • Khurana, J. M., et al. (2019). Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction. ResearchGate. [Link]

  • Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. R Discovery. [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. Synfacts, 19(11), 1229. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Nagy, V., et al. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. PubMed Central. [Link]

  • Kumar, S. V., Parameshwarappa, G., & Ila, H. (2013). Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides. The Journal of Organic Chemistry, 78(14), 7362–7369. [Link]

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  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]

  • National Institutes of Health. (n.d.). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. PubMed Central. [Link]

  • ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]

  • ResearchGate. (2013). (PDF) Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,5‐trisubstituted thiazoles. ResearchGate. [Link]

  • ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of Substituted Thiazoles via Cascade Reactions from 3-Chlorochromones and Thioamides. ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Mitigate Debromination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination side reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve this common issue, ensuring higher yields and cleaner reaction profiles.

Understanding the Challenge: The Unwanted Side Reaction

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, the desired transformation involves the formation of a new carbon-carbon or carbon-heteroatom bond at the position of a bromine substituent on an aromatic or vinylic core. However, a competing and often frustrating side reaction is hydrodebromination , where the bromine atom is replaced by a hydrogen atom.[1] This not only consumes the starting material but also complicates the purification of the desired product.[1]

The primary culprit behind this unwanted reaction is the in situ formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can arise from various sources within the reaction mixture, including the base, solvent, or even trace impurities.[1][2] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the debrominated byproduct.

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

This section provides a structured, problem-and-solution framework to address debromination in your cross-coupling reactions.

Issue 1: My primary byproduct is the debrominated arene in a Suzuki-Miyaura coupling. How can I fix this?

This is a frequent challenge, particularly with electron-deficient aryl bromides or N-heterocyclic bromides, which are more susceptible to this side reaction.[1] A systematic evaluation of your reaction parameters is the most effective approach.

G start High Debromination Observed ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich phosphine? start->ligand base Step 2: Modify the Base Is a weaker, non-nucleophilic base being used? ligand->base  Yes sub_ligand Action: Switch to ligands like SPhos, XPhos, or RuPhos. ligand->sub_ligand No solvent Step 3: Change the Solvent Is it a non-polar, aprotic solvent? base->solvent  Yes sub_base Action: Change to K₃PO₄, Cs₂CO₃, or K₂CO₃. base->sub_base No temp Step 4: Lower the Temperature Can the reaction run effectively at a lower temperature? solvent->temp  Yes sub_solvent Action: Use toluene or dioxane instead of DMF or ethereal solvents. solvent->sub_solvent No reagents Step 5: Check Reagent Quality Are all reagents anhydrous and pure? temp->reagents  Yes sub_temp Action: Reduce temperature in 10-20°C increments. temp->sub_temp No end Minimized Debromination & Improved Yield reagents->end  All Optimized sub_reagents Action: Use degassed solvents and high-purity starting materials. reagents->sub_reagents No sub_ligand->base sub_base->solvent sub_solvent->temp sub_temp->reagents sub_reagents->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Ligand Modification: The electronic and steric properties of the phosphine ligand are paramount. Bulky, electron-rich biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are highly effective at preventing debromination.[1] These ligands accelerate the rate of the desired C-C bond-forming reductive elimination, thereby outcompeting the hydrodebromination pathway.[1]

  • Base Selection: Strong bases, particularly alkoxides and hydroxides, especially in the presence of protic solvents, can readily generate hydride species.[2] Switching to a milder, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) is a crucial step in minimizing the formation of Pd-H intermediates.[1]

  • Solvent Exchange: The choice of solvent can significantly influence the reaction's outcome.[3] Polar aprotic solvents like DMF and protic solvents like alcohols can be sources of hydrides.[1][2] It is often beneficial to switch to non-polar, aprotic solvents such as toluene or dioxane.[1]

  • Temperature Control: High reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired cross-coupling.[4] Running the reaction at the lowest effective temperature can often improve the selectivity for the desired product.

  • Reagent Purity: Ensure that all reagents and solvents are anhydrous and of high purity. Trace amounts of water can be a source of hydrides. Degassing the solvent prior to use is also a good practice to remove dissolved oxygen, which can lead to catalyst decomposition.

The following table summarizes the expected qualitative and quantitative impact of these modifications on the product-to-byproduct ratio. The exact values are substrate-dependent.

ParameterCondition A (High Debromination)Condition B (Low Debromination)Expected Product:Byproduct Ratio (A vs. B)Rationale
Ligand PPh₃SPhos or XPhos~50:50 vs. >95:5Bulky, electron-rich ligands promote faster reductive elimination of the desired product.[1]
Base NaOtBu or NaOHK₃PO₄ or Cs₂CO₃~60:40 vs. >95:5Weaker, non-nucleophilic bases reduce the formation of Pd-H species.[1]
Solvent DMF or Ethanol/WaterToluene or Dioxane~70:30 vs. >90:10Non-polar, aprotic solvents are less likely to act as hydride donors.[1]
Temperature 110 °C80 °C~80:20 vs. >95:5Lower temperatures can disfavor the higher activation energy debromination pathway.
Issue 2: I'm observing significant debromination in a Heck coupling reaction. What adjustments should I make?

While the underlying principles are similar to Suzuki-Miyaura coupling, there are specific considerations for the Heck reaction.

  • Base Selection: Amine bases, commonly used in Heck reactions, can be a source of Pd-H species. If debromination is an issue, consider switching to an inorganic base like potassium carbonate or cesium carbonate.

  • Ligand Choice: While many Heck reactions are performed with triphenylphosphine (PPh₃), switching to bulkier phosphine ligands or N-heterocyclic carbenes (NHCs) can sometimes suppress debromination.

  • Hydride Scavengers: In some cases, the addition of a hydride scavenger, such as a silver salt (e.g., Ag₂CO₃), can be effective. These additives can react with the Pd-H intermediate before it leads to debromination.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of hydrodebromination in a cross-coupling reaction?

A: The most accepted mechanism involves a competing catalytic cycle initiated by a palladium-hydride (Pd-H) species.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Debromination Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA ArPdBr Ar-Pd(II)-Br(L)₂ OA->ArPdBr TM Transmetalation (R-B(OH)₂) ArPdBr->TM ArPdH Ar-Pd(II)-H(L)₂ ArPdBr->ArPdH Hydride Exchange ArPdR Ar-Pd(II)-R(L)₂ TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RE->Product PdH_source Hydride Source (Base, Solvent, H₂O) PdH Pd-H Species Formation PdH_source->PdH RE_H Reductive Elimination ArPdH->RE_H RE_H->Pd0 Regenerates Catalyst Byproduct Ar-H (Debrominated Byproduct) RE_H->Byproduct

Caption: Competing catalytic cycles in cross-coupling reactions.

As shown in the diagram, after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can either proceed through the desired transmetalation step or react with a hydride source to form an Ar-Pd(II)-H intermediate. This palladium-hydride species then undergoes reductive elimination to yield the debrominated Ar-H byproduct and regenerate the Pd(0) catalyst.[1][2]

Q2: Are there specific palladium precatalysts that are better at avoiding debromination?

A: Yes, using well-defined palladium precatalysts can be advantageous. Precatalysts like the Buchwald G3 and G4 palladacycles are designed for the clean and efficient in situ generation of the active LPd(0) species.[5] This can lead to more reproducible results and potentially lower levels of side reactions compared to using simple Pd(II) salts like Pd(OAc)₂ or PdCl₂, which require in situ reduction that can sometimes be a source of side reactions.

Q3: My substrate is an N-H containing heterocycle (e.g., indole, pyrrole), and I'm seeing significant debromination. What should I do?

A: The acidic N-H proton of these heterocycles can interact with the base and the catalyst, often promoting debromination.[1] The most effective strategy is to protect the N-H group with a suitable protecting group (e.g., Boc, SEM, or tosyl) before performing the cross-coupling reaction. This prevents the acidic proton from interfering with the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide with Minimized Debromination

This protocol provides a robust starting point for the cross-coupling of an aryl bromide with an arylboronic acid, specifically designed to minimize hydrodebromination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%)

  • SPhos ligand (0.02 mmol, 2 mol%)

  • Anhydrous potassium phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Anhydrous, degassed water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium precatalyst, SPhos ligand, and powdered potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the desired product and any debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Gagnon, A. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Leadbeater, N. E. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. [Link]

  • BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
  • Sigman, M. S., et al. (2020). Practical Intermolecular Hydroarylation of Diverse Alkenes via Reductive Heck Coupling. ACS Catalysis. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Kim, B., et al. (2023). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Ciriminna, R., et al. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Leitch, J. A., & Dixon, D. J. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Shields, R. T., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Gockel, B., et al. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis. [Link]

  • Sigman Lab. (2018). Simple and Practical Reductive Heck Protocol for Terminal Alkenes. Molecular Complexity through Catalysis. [Link]

  • Schoenebeck, F., et al. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition. [Link]

  • Al-Zoubi, R. M. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • Sharma, S., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Hartwig, J. F., & Böhm, V. P. W. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Organometallic Chemistry. [Link]

  • Singh, U. K., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts. [Link]

  • American Chemical Society. (n.d.). Organic Letters. ACS Publications. [Link]

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Technical Support Center: Purifying Thiazole Esters via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of thiazole esters. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this important class of heterocyclic compounds.

Introduction: The Challenge of Purifying Thiazole Esters

Thiazole esters are a common scaffold in medicinal chemistry and materials science.[1][2] The presence of the thiazole ring, an aromatic heterocycle containing both sulfur and nitrogen, introduces unique purification challenges.[1][3] These can include:

  • Moderate to High Polarity: The nitrogen and sulfur heteroatoms, along with the ester functionality, make these molecules relatively polar, which can lead to strong interactions with silica gel.

  • Potential for Degradation: The acidic nature of standard silica gel can sometimes cause degradation of sensitive thiazole esters.[4]

  • Peak Tailing: The basic nitrogen atom in the thiazole ring can interact with acidic silanol groups on the silica surface, leading to asymmetrical peak shapes and poor separation.

This guide will provide practical solutions to these and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying thiazole esters?

A1: For most standard purifications of thiazole esters, silica gel (SiO₂) is the most common and cost-effective choice.[5] However, the success of the purification depends heavily on the specific properties of your molecule.

  • Standard Silica Gel (Slightly Acidic): This is the default choice for many applications.[5] It is suitable for relatively stable thiazole esters.

  • Neutralized or Deactivated Silica Gel: If you observe significant peak tailing or suspect your compound is degrading on the column, you may need to deactivate the silica gel. This can be done by adding a small percentage of a base like triethylamine (0.1-1%) to your mobile phase or by pre-treating the silica gel.[6][7]

  • Alumina (Al₂O₃): Alumina is a good alternative for acid-sensitive compounds. It is available in acidic, neutral, and basic forms. For thiazole esters, neutral or basic alumina would be the most appropriate choice to avoid degradation.[5]

  • Reversed-Phase Silica (e.g., C18): If your thiazole ester is particularly polar and difficult to elute from silica gel, or if you are working with very non-polar impurities, reversed-phase chromatography can be a powerful alternative.[8][9] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10]

Q2: How do I choose the right mobile phase (eluent)?

A2: The selection of the mobile phase is critical for achieving good separation. The goal is to find a solvent system that moves your target compound to an Rf (retardation factor) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[11] This Rf value generally provides the best separation in a column.

A common starting point for thiazole esters is a mixture of a non-polar solvent and a moderately polar solvent.[12][13]

Common Solvent Systems:

Non-Polar SolventPolar SolventPolarityNotes
Hexane/HeptaneEthyl AcetateLowA good starting point for many organic compounds.
Hexane/HeptaneAcetoneMediumAcetone is a stronger eluent than ethyl acetate.[12]
DichloromethaneMethanolHighUseful for more polar thiazole esters. A small amount of methanol can significantly increase polarity.[14]

Pro-Tip: Use TLC to screen several solvent systems before committing to a column. This is a rapid and material-sparing way to identify the optimal conditions.[11][15][16]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic Elution: This method uses a constant solvent composition throughout the separation.[17][18] It is ideal for separating compounds with similar polarities (i.e., when the spots on your TLC plate are close together).

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[17][19] It is highly effective for separating mixtures containing compounds with a wide range of polarities.[20] A gradient can also help to sharpen peaks of later-eluting compounds, improving resolution and reducing run time.[17][19]

Recommendation for Thiazole Esters: If your TLC shows impurities that are both much less polar and much more polar than your desired product, a gradient elution is likely the better choice.[20]

Q4: My crude sample won't dissolve in the starting mobile phase. How do I load it onto the column?

A4: This is a common problem, especially when using non-polar starting solvents like hexane. Here are two effective loading techniques:

  • Wet Loading (in a stronger solvent): Dissolve your sample in the minimum amount of a stronger, more polar solvent (like dichloromethane or ethyl acetate) in which it is soluble.[21] Carefully add this solution dropwise to the top of the column bed.[21] Be aware that using too much of a strong solvent can compromise the separation of less polar compounds at the beginning of the run.

  • Dry Loading (adsorbing onto silica): Dissolve your sample in a suitable solvent and add a small amount of silica gel (approximately 5-10 times the mass of your sample).[21] Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[21] Carefully add this powder to the top of your packed column. This method often provides better resolution for difficult separations.

Troubleshooting Guide

Issue 1: Poor Separation or Overlapping Peaks
Possible Cause Solution
Inappropriate Solvent System The polarity of your eluent may be too high, causing all compounds to elute too quickly. Solution: Decrease the polarity of the mobile phase (reduce the percentage of the more polar solvent).[6] Aim for an Rf of 0.25-0.35 for your target compound on TLC.[11]
Column Overloading Too much sample has been loaded onto the column. Solution: A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[6] If you need to purify a large amount of material, use a larger column.[6]
Poor Column Packing Cracks, channels, or an uneven surface in the silica bed can lead to band broadening and poor separation. Solution: Ensure your column is packed uniformly. The slurry packing method, where the adsorbent is mixed with the mobile phase before being poured into the column, is often more reliable than dry packing, especially for fine silica.[22][23][24][25][26]
Issue 2: Compound is Not Eluting from the Column
Possible Cause Solution
Compound is Too Polar The mobile phase is not strong enough to displace your compound from the stationary phase. Solution: Drastically increase the polarity of the mobile phase.[6] A gradient elution ending in a highly polar solvent system (e.g., 10% methanol in dichloromethane) can be effective.[6]
Irreversible Adsorption or Decomposition Your thiazole ester may be reacting with the acidic silica gel.[4] Solution: Before running a full column, spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting to check for stability.[4] If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[4][6]
Issue 3: Peak Tailing (Asymmetric Peaks)
Possible Cause Solution
Interaction with Acidic Silanol Groups The basic nitrogen of the thiazole ring can interact strongly with acidic sites on the silica gel surface, causing tailing. Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to your mobile phase.[6][7] This will neutralize the acidic sites and improve peak shape.
Column Overloading Loading too much sample can also lead to tailing. Solution: Reduce the sample load.[6]

Experimental Protocols & Visualizations

Protocol 1: Slurry Packing a Silica Gel Column
  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with your initial, least polar mobile phase.[23] Stir to remove any air bubbles.[23]

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to encourage even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the level of the silica. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to protect the surface during sample and eluent addition.

Workflow for Method Development

MethodDevelopment A 1. Analyze Crude Mixture by TLC B 2. Screen Solvent Systems (e.g., Hex/EtOAc, DCM/MeOH) A->B C 3. Identify System with Target Rf ~0.3 B->C D Is Separation of Impurities > 0.2 Rf? C->D E YES: Proceed with Isocratic Elution D->E Yes F NO: Optimize with Gradient Elution D->F No G 4. Pack Column E->G F->G H 5. Load Sample & Run Column G->H I 6. Collect & Analyze Fractions H->I Troubleshooting cluster_PoorSep Poor Separation Solutions cluster_NoElution No Elution Solutions cluster_Tailing Peak Tailing Solutions Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElution No Elution Start->NoElution Tailing Peak Tailing Start->Tailing PS1 Decrease Eluent Polarity PoorSep->PS1 PS2 Reduce Sample Load PoorSep->PS2 PS3 Repack Column PoorSep->PS3 NE1 Increase Eluent Polarity NoElution->NE1 NE2 Check Stability on TLC NoElution->NE2 T1 Add Basic Modifier to Eluent (e.g., 0.1% Triethylamine) Tailing->T1 T2 Reduce Sample Load Tailing->T2 NE3 Switch to Neutral/Deactivated Stationary Phase NE2->NE3

Sources

Recrystallization of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate.

Introduction

This compound is a key heterocyclic intermediate in the synthesis of novel pharmaceuticals and agrochemicals, valued for its role in developing antimicrobial, anti-inflammatory, and crop protection agents.[1] Achieving high purity of this compound is paramount for downstream applications, ensuring reaction specificity and the safety profile of final products. Recrystallization is the primary and most effective method for this purification.

This guide serves as a dedicated technical support center, moving beyond standard protocols to address the specific challenges encountered during the recrystallization of this thiazole derivative. Structured as a series of troubleshooting guides and FAQs, it provides field-proven insights and explains the causality behind experimental choices to empower researchers to optimize their purification processes.

Foundational Knowledge

Before troubleshooting, understanding the compound's properties and the recrystallization workflow is essential.

Physicochemical Properties

A summary of the key properties of this compound is provided below. The typical appearance as a light yellow to brown solid suggests that color is a primary indicator of impurity.[1]

PropertyValueSource
CAS Number 899897-21-3[1][2]
Molecular Formula C₆H₆BrNO₂S[1][3]
Molecular Weight 236.09 g/mol [1][3]
Appearance Light yellow to brown solid[1]
Purity (Typical Commercial) ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C, protect from light[1]
Standard Recrystallization Workflow

The following diagram outlines the fundamental steps of a successful recrystallization. Each step is a potential point for optimization or troubleshooting.

G cluster_workflow Standard Recrystallization Workflow A 1. Solvent Selection (High solubility hot, low cold) B 2. Dissolution (Dissolve crude solid in minimum boiling solvent) A->B C 3. Hot Filtration (Optional) (Remove insoluble impurities) B->C If solution is cloudy D 4. Cooling & Crystallization (Allow solution to cool slowly) B->D If solution is clear C->D E 5. Crystal Isolation (Vacuum filtration) D->E F 6. Washing (Rinse crystals with minimal ice-cold solvent) E->F G 7. Drying (Remove residual solvent) F->G

Caption: General workflow for purifying a solid by recrystallization.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My compound won't crystallize after the solution has cooled. What should I do?

Answer: Failure to crystallize is typically due to one of two common issues: excessive solvent use or supersaturation.

  • Cause A: Excessive Solvent: This is the most frequent reason for poor or no crystal formation.[4] Using more than the minimum amount of hot solvent required for dissolution leaves the compound too dilute to crystallize upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[5] Once the solution appears slightly cloudy or a small amount of solid reappears, add a drop or two of hot solvent to redissolve it and then allow it to cool again.

  • Cause B: Supersaturation: The solution may be supersaturated, a state where the concentration of the compound is higher than its normal solubility limit, but the kinetic barrier for crystal nucleation has not been overcome.[4]

    • Solution 1: Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.[4][6][7]

    • Solution 2: Seeding: Introduce a "seed crystal"—a tiny speck of the pure compound—into the cooled solution.[5][6][7] This provides a perfect template for further crystal growth, rapidly overcoming supersaturation.

Question 2: The product has separated as an oily liquid instead of solid crystals. How can I resolve this "oiling out"?

Answer: "Oiling out" occurs when the solute separates from the solution above its melting point or when high impurity levels depress the melting point.[4][8] The resulting oil rarely solidifies into a pure crystalline form because impurities are often more soluble in the oil than in the solvent.[5]

  • Strategy 1: Re-dissolve and Adjust Solvent Volume: Heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[4][5]

  • Strategy 2: Modify the Solvent System: Oiling out is often solvent-dependent. Changing to a solvent with a lower boiling point or using a mixed-solvent system can be highly effective. For this compound, if you are using a single solvent like methanol or ethanol and observing oiling, consider a solvent pair like Toluene/Hexane. Dissolve the compound in the minimum amount of boiling toluene (the "good" solvent) and then slowly add hexane (the "poor" solvent) at an elevated temperature until the solution becomes faintly turbid. Add a few drops of toluene to clarify and then cool slowly.

Question 3: My final yield of pure crystals is very low. How can I improve the recovery?

Answer: A low yield (e.g., <70-80%) is a common issue in recrystallization.[9] While some loss is inevitable due to the compound's finite solubility in the cold solvent, significant losses can be mitigated.[6]

  • Cause A: Too Much Solvent: As discussed in Question 1, using excessive solvent is a primary cause of low recovery because a significant amount of the product remains in the mother liquor.[5][7]

    • Solution: Always use the absolute minimum amount of boiling solvent to dissolve the crude solid.

  • Cause B: Premature Crystallization: If crystallization occurs too quickly in the hot filtration step (if used), product will be lost.

    • Solution: Use a small excess of solvent (5-10%) before a hot filtration and ensure the funnel and receiving flask are pre-heated. Boil off this excess solvent before the final cooling step.[9]

  • Cause C: Insufficient Cooling: The solubility of the compound, while low, is not zero at room temperature.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[7]

  • Strategy: Recover a Second Crop: Do not discard the mother liquor immediately. Reduce its volume by 50-60% through boiling or rotary evaporation and cool it again. This will often yield a second crop of crystals. Note that this second crop may be less pure and should be assessed separately before combining with the first.[7]

Question 4: The recrystallized product is still yellow or brown. How can I remove colored impurities?

Answer: The persistence of color indicates the presence of highly conjugated or polymeric impurities that co-crystallize with the product.

  • Solution: Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb colored impurities.[7]

    • Protocol: After dissolving the crude solid in the hot solvent, remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight—a small spatula tip is often sufficient). Swirl the mixture and gently bring it back to a boil for a few minutes. Perform a hot filtration through fluted filter paper or a Celite® pad to remove the charcoal. Then, allow the clear, colorless filtrate to cool as usual.

    • Caution: Using too much charcoal can lead to significant product loss, as it can also adsorb the desired compound.[5]

Recommended Recrystallization Protocol

This protocol is a robust starting point for obtaining high-purity this compound. Methanol is recommended based on procedures for structurally similar compounds.[10]

Solvent System: Reagent-grade Methanol.

Procedure:

  • Preparation: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar.

  • Dissolution: Add ~10 mL of methanol to the flask. Place it on a hot plate stirrer and bring the solvent to a gentle boil. Add more methanol dropwise while boiling until the solid has just dissolved. Avoid adding a large excess.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a micro-spatula of activated charcoal, and re-heat to boiling for 2 minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is crucial for forming large, pure crystals.[5] Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.[6]

  • Drying: Press the crystals dry on the filter with a clean stopper or spatula, then transfer them to a watch glass to air dry or dry in a vacuum oven at a low temperature (<40 °C).

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent if methanol doesn't work? A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, be relatively volatile for easy removal, and not react with the compound.[6] A general rule is that "like dissolves like."[6] Given the ester and thiazole moieties, solvents of intermediate polarity are good candidates.

SolventBoiling Point (°C)Rationale / Notes
Ethanol 78Similar properties to methanol, a very common and effective choice.[11]
Isopropanol 82Slightly less polar than ethanol, may offer different solubility characteristics.
Ethyl Acetate 77The ester functionality makes it a logical choice. Often used in a pair with hexane.[11]
Toluene 111Good for aromatic compounds; its high boiling point can be advantageous for dissolving stubborn solids. Often paired with hexane.[11]
Acetone 56A polar aprotic solvent; its low boiling point makes it easy to remove but can sometimes lead to rapid crashing out of the solid.[11]

Q2: When is a mixed-solvent system (co-solvent system) necessary? A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile.[7] You use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[9] This technique provides fine-tuned control over the crystallization process.

Q3: Can I reuse the mother liquor? The mother liquor contains the soluble impurities you aimed to remove, as well as a significant amount of your desired product.[5] While you can concentrate it to recover a second crop of crystals (as mentioned in the troubleshooting guide), this second crop will be less pure than the first. It is often better to keep it separate and potentially re-purify it if the material is valuable.

Troubleshooting Decision Tree

The following diagram provides a logical pathway for troubleshooting common recrystallization failures.

G cluster_troubleshooting Recrystallization Troubleshooting Start Solution Cooled, No Crystals Formed Check_Supersat Is the solution clear? Start->Check_Supersat Action_Supersat Induce Crystallization: 1. Scratch flask with glass rod 2. Add a seed crystal Check_Supersat->Action_Supersat Yes Check_Solvent Too much solvent likely used Check_Supersat->Check_Solvent No (Cloudy/Saturated) Oiled_Out Product 'Oiled Out'? Action_Supersat->Oiled_Out Check for oiling Action_Solvent Reduce Solvent Volume: - Boil off excess solvent - Re-cool slowly Check_Solvent->Action_Solvent Action_Solvent->Oiled_Out Check for oiling Action_Oiled_Out 1. Re-heat to dissolve oil 2. Add small amount of extra solvent 3. Cool VERY slowly OR 4. Change solvent system Oiled_Out->Action_Oiled_Out Yes Success Crystals Formed Oiled_Out->Success No Action_Oiled_Out->Success

Caption: A decision tree for addressing common recrystallization problems.

References

  • Recrystallization - University of California, Davis. [Link]

  • Problems with Recrystallisations - University of York. [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization pointers - Reddit. [Link]

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Managing reaction temperature in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature for Optimal Yield and Purity

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance for managing one of the most critical parameters in thiazole synthesis: reaction temperature. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Temperature-Related Issues in Thiazole Synthesis

This section addresses common problems encountered during thiazole synthesis, with a focus on diagnosing and resolving issues related to temperature control.

Issue 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis reaction is resulting in a very low yield or no product at all. How can I determine if temperature is the culprit and what steps should I take?

A: Suboptimal reaction temperature is a frequent cause of low yields in Hantzsch thiazole synthesis.[1][2] The reaction often requires an initial energy input to overcome the activation energy for the initial SN2 reaction between the α-haloketone and the thioamide.[3][4]

Diagnostic Steps & Solutions:

  • Insufficient Heating: If you are running the reaction at room temperature and observing little to no product formation, the reaction may be too sluggish.[1][3]

    • Solution: Gradually increase the temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Many Hantzsch syntheses proceed efficiently at elevated temperatures, for example, by heating in methanol at 65-100°C.[3][5]

  • Decomposition at High Temperatures: Conversely, excessively high temperatures can lead to the degradation of starting materials or the desired thiazole product.

    • Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Monitoring by TLC for the appearance of degradation products is crucial.

  • Solvent Choice and Reflux Temperature: The boiling point of your chosen solvent dictates the maximum reaction temperature under reflux conditions.[6]

    • Solution: Ensure your solvent is appropriate for the required reaction temperature. For instance, while methanol is common, solvents like ethanol, 1-butanol, or even water have been used effectively, each providing a different reflux temperature.[7]

Issue 2: Formation of Significant Side Products or Isomers

Q: My reaction is yielding the desired thiazole, but I'm also getting a significant amount of impurities or an unexpected isomer. How does temperature influence this, and how can I improve selectivity?

A: Temperature control is paramount for achieving high selectivity in thiazole synthesis. Undesired side reactions often have different activation energies than the main reaction, meaning their rates are disproportionately affected by temperature changes.

Causality and Solutions:

  • Minimizing Byproducts: The formation of byproducts is a common reason for low yields.[2]

    • Expert Insight: Lowering the reaction temperature can often slow the rate of undesired side reactions more than the desired product formation, thus improving selectivity.[3]

  • Controlling Regioselectivity: When using N-monosubstituted thioureas, the reaction can yield two different regioisomers: 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles.[3][8] The reaction conditions, including temperature and acidity, are critical in determining the outcome.[3][8]

    • For 2-(N-substituted amino)thiazoles: Neutral reaction conditions are generally favored.[2][3]

    • For 3-substituted 2-imino-2,3-dihydrothiazoles: Strongly acidic conditions, such as 10M HCl in ethanol at 80°C, can favor the formation of this isomer.[5][8]

Issue 3: Reaction Appears Uncontrolled or Exothermic

Q: I've noticed a rapid, uncontrolled increase in temperature (an exotherm) after an initial induction period. Is this normal for thiazole synthesis, and how can I manage it for safety and better results?

A: While not always dramatic, the cyclization and dehydration steps in thiazole synthesis can be exothermic. An uncontrolled exotherm can lead to side product formation, solvent boiling, and a potential runaway reaction.

Management Strategies:

  • Controlled Reagent Addition: Instead of adding all reactants at once, a semi-batch process where one reagent is added slowly over time allows for better heat management.[9] This prevents the accumulation of unreacted starting materials that can then react rapidly.[9]

  • Pre-cooling the Reaction: For reactions known to be exothermic, it is wise to cool the reaction vessel in an ice bath before and during the addition of the second reactant.[10]

  • Efficient Stirring: Good agitation is crucial to dissipate heat and avoid the formation of localized hot spots.[10][11]

  • Monitoring Internal Temperature: Always monitor the internal temperature of the reaction, not just the bath temperature. This gives a true indication of the reaction's progress and any exotherms.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a typical Hantzsch thiazole synthesis?

A1: There is no single "optimal" temperature, as it is highly dependent on the specific substrates and solvent used. However, a common starting point for many syntheses involving α-bromoacetophenones and thioamides is in the range of 60°C to 100°C.[3][5][7] It is always recommended to start with conditions reported for similar substrates and optimize from there.

Reactants ExampleSolventTemperature (°C)TimeYield (%)Reference
2-bromoacetophenone, thioureaMethanol10030 minHigh (unspecified)[12]
Substituted α-haloketone, thioamideEthanol/Water652-3.5 h79-90[13]
α-diazoketones, thioureaPEG-4001002-3.5 h87-96[14]
Propargylamines, isothiocyanates1,2-dichloroethane130 (Microwave)10 min47-78[14]

Q2: How do I choose the right heating method for my reaction scale?

A2: The choice of heating method depends on the target temperature, the scale of the reaction, and the solvent's properties.[6][12]

  • Small Scale (up to 100 mL): A hot plate with an oil or sand bath is generally sufficient for uniform heating.[6][12]

  • Larger Scale: A heating mantle provides more even heating for round-bottom flasks.[6][12]

  • Gentle Heating (35-80°C): A water bath can be a convenient option.[6]

  • Rapid Heating/High Temperatures: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[14][15]

Q3: How can I accurately monitor the internal temperature of my reaction?

A3: It is crucial to measure the internal temperature of the reaction mixture, not just the temperature of the heating bath.[10] A thermometer or a thermocouple probe should be immersed in the reaction mixture, ensuring it does not come into contact with the stirring bar. For reactions under an inert atmosphere, use a glassware adapter that allows for the insertion of a temperature probe.

Q4: Can modern techniques improve temperature control in thiazole synthesis?

A4: Yes, modern synthesis workstations offer precise control over reaction conditions, including temperature.[15][16] These systems can execute pre-programmed heating and cooling profiles, which is particularly useful for managing exothermic reactions or for studying the temperature dependence of a reaction in a highly reproducible manner.[16]

Experimental Workflow & Decision Making

Troubleshooting Low Yield in Thiazole Synthesis

G start Low Yield Observed check_temp Is the reaction temperature known to be effective for similar substrates? start->check_temp temp_no Consult literature for analogous reactions. Start with a moderate temperature (e.g., 60-80°C). check_temp->temp_no No temp_yes Was the internal temperature monitored and stable? check_temp->temp_yes Yes monitor_no Implement internal temperature monitoring. Ensure consistent heating/cooling. temp_no->monitor_no temp_yes->monitor_no No monitor_yes Analyze TLC for side products. temp_yes->monitor_yes Yes monitor_no->monitor_yes side_products Are significant side products observed? monitor_yes->side_products optimize_temp Lower the reaction temperature to improve selectivity. Consider a step-wise temperature profile. side_products->optimize_temp Yes no_side_products Consider other factors: - Reagent purity - Stoichiometry - Reaction time side_products->no_side_products No end Optimized Yield optimize_temp->end no_side_products->end

Caption: A decision tree for troubleshooting low yields with a focus on temperature management.

References

  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Reaction: Analysis I. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • JoVE. (2017, September 12). Setting Up a Reaction on the Microscale for the Organic Chemistry Laboratory Cycle. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.4: Heating and Cooling Methods. Retrieved from [Link]

  • Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (n.d.). Optimization of reaction conditions for triazole-thiol synthesis.
  • BenchChem. (n.d.). Managing exothermic reactions during the scale-up of Ethyl 2-(1-hydroxycyclohexyl)acetate production.

Sources

Technical Support Center: Steric Hindrance in 2,4,5-Substituted Thiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of steric hindrance in the synthesis and functionalization of 2,4,5-substituted thiazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges when working with sterically demanding thiazole scaffolds. Thiazole derivatives are pivotal in pharmaceutical development, and understanding how to overcome steric limitations is crucial for efficient drug design and synthesis.[1][2]

This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact the thiazole ring?

Answer: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In the context of the 2,4,5-substituted thiazole ring, bulky substituents at these positions can physically block the approach of reagents to the reactive centers of the ring or its side chains.

The thiazole ring has distinct electronic properties: the C2 position is electron-deficient and susceptible to nucleophilic attack or deprotonation, while the C5 position is the most electron-rich and the primary site for electrophilic substitution.[3][4] Steric bulk at or near these positions can prevent reagents from accessing them, thereby slowing down or completely inhibiting a desired reaction.

Steric_Hindrance_Thiazole R2_bulky Bulky R² Group Thiazole Thiazole R5_bulky Bulky R⁵ Group Reagent1 Nucleophile Reagent1->Thiazole Reagent2 Electrophile Reagent2->Thiazole

Q2: How do the electronic and steric properties of substituents at C2, C4, and C5 differ in their influence on reactivity?

Answer: The position of a substituent dramatically alters its effect:

  • C2-Substituents: The C2 position is the most electron-deficient.[3] Bulky groups here primarily hinder nucleophilic attack or deprotonation by strong bases at the C2-proton.[4] However, electron-donating groups at C2 can activate the C5 position for electrophilic attack.[3]

  • C4-Substituents: These groups exert significant steric influence on the adjacent C5 position. A large group at C4 can effectively "shield" the C5 position from electrophiles, forcing reactions to occur at less favorable sites or not at all.

  • C5-Substituents: As the primary site for electrophilic substitution, steric bulk at C5 directly impedes these reactions.[3][5] Furthermore, large C5 substituents can also sterically hinder reactions at the neighboring C4 position.

Q3: My Hantzsch thiazole synthesis is failing with a bulky α-haloketone. Is steric hindrance the likely cause?

Answer: Yes, this is a classic problem. The Hantzsch synthesis involves the condensation of an α-haloketone and a thioamide.[6] The mechanism includes an initial S-alkylation (SN2 reaction) followed by an intramolecular cyclization and dehydration. If either the α-haloketone (which will form the C4/C5 part of the ring) or the thioamide (forming the C2 part) has bulky substituents, two key steps can be hindered:

  • Initial SN2 Attack: The sulfur of the thioamide may be blocked from attacking the α-carbon of the ketone.

  • Cyclization: The nitrogen of the intermediate may be unable to attack the carbonyl carbon to form the five-membered ring due to conformational constraints imposed by the bulky groups.[7]

Troubleshooting Guide: Overcoming Steric Effects

Issue 1: Low or No Yield in Hantzsch Synthesis of a 2,4,5-Trisubstituted Thiazole
  • Probable Cause: High steric repulsion between bulky groups on the α-haloketone and the thioamide is preventing the necessary bond formations for cyclization. Conventional heating may not provide sufficient energy to overcome the activation barrier.

  • Solutions & Causality:

    • Increase Reaction Temperature & Time:

      • Why: Provides more thermal energy to the molecules, increasing the likelihood they will achieve the correct orientation and have sufficient energy to overcome the steric repulsion barrier for reaction.

      • Action: Incrementally increase the reflux temperature by switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or DMF). Monitor the reaction by TLC to track progress and decomposition.

    • Switch to Microwave-Assisted Synthesis:

      • Why: Microwave irradiation provides rapid, uniform heating that can dramatically accelerate reaction rates, often succeeding where conventional heating fails.[8][9][10] This is particularly effective for overcoming steric barriers by efficiently transferring energy to the polar transition state.[11]

      • Action: Use a dedicated microwave reactor to screen conditions. Start with a short reaction time (e.g., 10-30 minutes) at a temperature slightly higher than the conventional reflux temperature.[10][12] See the detailed protocol below.

    • Employ a Catalyst or Additive:

      • Why: A catalyst can provide an alternative, lower-energy reaction pathway. For example, reusable nanoparticles or specific acids can sometimes facilitate the cyclization step.[13][14]

      • Action: Investigate literature for catalysts known to assist in the synthesis of your specific class of thiazole. Additives like triethylamine can help neutralize the HBr byproduct, driving the reaction forward.[1]

Troubleshooting_Hantzsch Start Low Yield in Hantzsch Synthesis CheckPurity Verify Purity of Starting Materials Start->CheckPurity IncreaseTemp Option 1: Increase Temperature (e.g., higher boiling solvent) CheckPurity->IncreaseTemp Microwave Option 2: Use Microwave Irradiation CheckPurity->Microwave Catalyst Option 3: Add Catalyst or Promoter CheckPurity->Catalyst Monitor Monitor by TLC IncreaseTemp->Monitor Microwave->Monitor Catalyst->Monitor Success Successful Synthesis Monitor->Success Improvement Failure Consider Alternative Synthetic Route Monitor->Failure No Improvement

Issue 2: Electrophilic Substitution at C5 is Unsuccessful
  • Probable Cause: A large substituent at the C4 or C5 position is sterically blocking the approach of the electrophile to the C5 carbon, which is the kinetically favored site for substitution.[3][4][5]

  • Solutions & Causality:

    • Use Smaller, More Reactive Electrophiles:

      • Why: A smaller reagent experiences less steric clash. A more reactive (i.e., "hotter") reagent requires a less ideal approach vector and can react even with significant hindrance.

      • Action: For bromination, consider using NBS (N-Bromosuccinimide) with a radical initiator instead of Br₂/AcOH. For nitration, explore reagents like nitronium tetrafluoroborate (NO₂BF₄) instead of the standard HNO₃/H₂SO₄ mixture.

    • Directed Metalation:

      • Why: This strategy circumvents the issue of direct electrophilic attack. A directing group can coordinate to an organometallic reagent (like n-BuLi), which then deprotonates the adjacent, sterically accessible position. This newly formed nucleophilic site can then react with an electrophile.

      • Action: If your molecule has a suitable directing group (e.g., an amide), attempt a directed ortho-metalation (DoM) protocol. This can provide regioselectivity that is otherwise impossible to achieve.

Issue 3: Failed Nucleophilic Substitution at a Halogenated C2 Position
  • Probable Cause: The C2 position, while electron-deficient, is flanked by the ring nitrogen and the C5 substituent. A bulky group at C5 can severely hinder the trajectory of an incoming nucleophile.

  • Solutions & Causality:

    • Activate the Thiazole Ring:

      • Why: Alkylating the ring nitrogen to form a thiazolium salt makes the C2 position significantly more electrophilic and acidic.[3][4] This increased reactivity can compensate for the steric barrier, allowing even weaker nucleophiles to react.

      • Action: React the thiazole with an alkyl halide (e.g., methyl iodide) to form the N-alkyl thiazolium salt before introducing the nucleophile.

    • Employ Transition-Metal Catalysis:

      • Why: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) operate via mechanisms (oxidative addition, reductive elimination) that are less sensitive to the direct steric environment of the C2 position compared to a classical SNAr attack.[15]

      • Action: Screen various palladium or copper catalysts and ligands with your C2-halothiazole and the desired nucleophile. This is often the most effective method for forming C-N or C-C bonds at a hindered C2 position.

Data & Protocols

Table 1: Comparison of Reaction Conditions for a Sterically Hindered Hantzsch Synthesis
EntryMethodSolventTemp (°C)TimeYield (%)Notes
1ConventionalEthanol78 (reflux)24 h< 5%Starting material largely unreacted.
2ConventionalToluene110 (reflux)24 h35%Some product formation, significant side products.
3MicrowaveEthanol12030 min82%Clean reaction, high conversion.[10]
4MicrowaveDMF15015 min91%Rapid and efficient conversion.

Reaction: 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one with 2,2-dimethylpropanethioamide.

Experimental Protocol: Microwave-Assisted Synthesis of a Sterically Hindered Thiazole

This protocol is a general guideline for overcoming steric hindrance in a Hantzsch synthesis using microwave irradiation.

Warning: Microwave synthesis should only be performed in a dedicated scientific microwave reactor. Do not use a domestic microwave oven. Reactions are under pressure and must be handled with appropriate engineering controls.

  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the α-haloketone (1.0 mmol, 1.0 equiv).

    • Add the thioamide (1.1 mmol, 1.1 equiv).

    • Add 4 mL of anhydrous ethanol (or DMF for higher temperatures).

  • Microwave Reaction:

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C

      • Ramp time: 2 minutes

      • Hold time: 30 minutes

      • Power: Dynamic (adjusts to maintain temperature)

      • Stirring: High

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature (< 50 °C) before handling.

    • Pour the reaction mixture into a beaker containing 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid byproduct and precipitate the product.[6]

    • Stir for 15 minutes.

    • Collect the precipitate by vacuum filtration, washing the solid with deionized water (2 x 10 mL) and then a small amount of cold ethanol.

    • Dry the solid product under vacuum to obtain the crude thiazole.

  • Purification and Analysis:

    • Assess the purity of the crude product by TLC and ¹H NMR.

    • If necessary, purify the product by column chromatography on silica gel or by recrystallization.

References

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Sites of electrophilic substitution in thiazole. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Sci-Hub. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. National Institutes of Health (NIH). [Link]

  • Chemistry of the thiazoles. Indian Academy of Sciences. [Link]

  • Thiazole. Wikipedia. [Link]

  • Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole. Journal of the Chemical Society C: Organic. [Link]

  • Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Scilit. [Link]

  • Nucleophilic substitution at sterically hindered carbon centers. ResearchGate. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health (NIH). [Link]

  • (PDF) Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans. ResearchGate. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. National Institutes of Health (NIH). [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazole. Asian Journal of Chemistry. [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health (NIH). [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The functionalization of the thiazole nucleus with different substituents allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on the characterization of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, a versatile building block for the synthesis of more complex molecules. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this guide will provide a comprehensive framework for its characterization by drawing comparisons with closely related and well-characterized derivatives. We will delve into the synthetic considerations, spectroscopic analysis (NMR, IR, Mass Spectrometry), and crystallographic properties of analogous compounds to provide a robust understanding of this chemical class.

Synthetic Strategies and Mechanistic Considerations

The synthesis of substituted thiazoles often relies on the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. For the target molecule, this compound, a plausible synthetic route would involve the reaction of a brominated β-ketoester with thioacetamide.

General Synthetic Workflow:

Synthesis_Workflow Start β-ketoester Intermediate1 α-halo-β-ketoester Start->Intermediate1 Halogenation Cyclization Hantzsch Thiazole Synthesis Intermediate1->Cyclization Thioamide Thioamide Thioamide->Cyclization Product Substituted Thiazole Cyclization->Product

Caption: A generalized workflow for the Hantzsch synthesis of substituted thiazoles.

The choice of reactants and reaction conditions is crucial for achieving high yields and purity. For instance, the synthesis of related 2-aminothiazole derivatives often employs thiourea in place of a simple thioamide. The bromination of the thiazole ring is also a key transformation. The synthesis of various bromothiazoles has been achieved through sequential bromination and debromination steps, allowing for regioselective control.[1]

Alternative Precursors and Comparative Reactivity:

While the direct synthesis of this compound might not be extensively documented, the synthesis of its ethyl ester analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is well-described and often proceeds via a one-pot reaction from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea. This highlights a common strategy where the amino group at the 2-position can be later modified or replaced.

Spectroscopic Characterization: A Comparative Analysis

The structural elucidation of novel thiazole derivatives relies on a combination of spectroscopic techniques. Below, we present the expected spectroscopic features of this compound based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a thiazole derivative provides key information about the substitution pattern. For this compound, we would expect to see two key singlet signals: one for the methyl group at the 2-position and another for the methyl group of the ester functionality. The absence of a proton on the thiazole ring simplifies the spectrum.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the two methyl carbons. The chemical shifts of the thiazole ring carbons are indicative of the electronic environment and substitution pattern.

Comparative NMR Data of Thiazole Derivatives:

Compound/AnalogKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
Expected for this compound ~2.7 (s, 3H, C2-CH₃), ~3.9 (s, 3H, OCH₃)C=O (~162), Thiazole Cs (~160, ~145, ~115), OCH₃ (~53), C2-CH₃ (~20)Predicted
Methyl 2-(2-bromoacetamido)-5-phenylthiazole-4-carboxylate3.69 (s, 3H), 4.16 (s, 2H), 7.48 (m, 5H), 13.08 (s, 1H)28.6, 52.3, 128.9–130.5, 135.1, 139.5, 155.6, 162.6, 166.4[2]
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (related heterocyclic ester)9.21 (brs, 1H), 7.76 (brs, 1H), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands are expected to be from the C=O stretching of the ester group and various vibrations of the thiazole ring.

Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester) stretch1710-1730
C-O (ester) stretch1250-1300
C=N (thiazole) stretch~1600
C-S (thiazole) stretch~700-800

For comparison, the IR spectrum of Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate shows strong C=O stretching bands at 1701 and 1686 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a compound containing a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks of similar intensity corresponding to [C₆H₆⁷⁹BrNO₂S]⁺ and [C₆H₆⁸¹BrNO₂S]⁺.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The thiazole ring can also undergo characteristic fragmentation.

Crystallographic Analysis and Solid-State Properties

The crystal structure of 2,4-diacetyl-5-bromothiazole reveals the importance of halogen bonding in directing the crystal packing.[1] In this structure, both intramolecular and intermolecular halogen bonds between the bromine atom and carbonyl oxygens are observed. Such interactions could also play a significant role in the crystal lattice of this compound.

Workflow for Single-Crystal X-ray Diffraction:

XRay_Workflow Start Synthesized Compound Purification Purification (e.g., Recrystallization) Start->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis (Bond lengths, angles, packing) Structure_Solution->Analysis

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Experimental Protocols

The following are generalized protocols for the characterization of thiazole derivatives. These should be adapted based on the specific properties of the compound of interest.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak.

General FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern for bromine.

Conclusion

The characterization of this compound and its derivatives is crucial for their application in drug discovery and materials science. While direct experimental data for the title compound is sparse in the public domain, a comprehensive understanding of its properties can be achieved through a comparative analysis of its structural analogs. The synthetic strategies, spectroscopic signatures, and solid-state properties discussed in this guide provide a robust framework for researchers working with this important class of heterocyclic compounds. The provided experimental protocols serve as a starting point for the detailed characterization of newly synthesized thiazole derivatives.

References

  • NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. (2019). RSC Advances. [Link]

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  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & McHugh, T. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

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A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate, a key building block in the synthesis of various biologically active compounds, is no exception. Rigorous purity assessment is imperative to control downstream reaction pathways and to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity profiling of this critical thiazole derivative.

The Central Role of Purity in Thiazole Intermediates

Thiazole rings are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] The specific functionalization of the thiazole core, such as in this compound, dictates its reactivity and suitability for subsequent synthetic steps. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to the formation of unwanted by-products, potentially impacting the biological activity and safety profile of the final drug substance. Therefore, a robust analytical strategy is not merely a quality control measure but a critical component of the entire drug development lifecycle.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection is the workhorse for purity determination of moderately polar, UV-active organic molecules like this compound.[3] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy.

Causality Behind Experimental Choices

The selection of an appropriate HPLC method is a scientifically driven process. For a brominated thiazole ester, a C18 (octadecylsilyl) stationary phase is the logical starting point. The nonpolar nature of the C18 chains provides effective retention for the moderately nonpolar thiazole derivative through hydrophobic interactions.

The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and, more importantly, selective separation of the main peak from any potential impurities. The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, causing it to elute. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable timeframe.

UV detection is suitable because the thiazole ring system contains a chromophore that absorbs UV light. The selection of an appropriate wavelength, typically the λmax (wavelength of maximum absorbance), ensures the highest sensitivity for the main compound and its structurally related impurities.

Experimental Protocol: RP-HPLC-UV Method

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

System Suitability: Before sample analysis, the chromatographic system must be verified to be adequate for the intended analysis. This is a core tenet of pharmacopeial guidelines.[4][5]

  • Tailing Factor (Asymmetry Factor): For the main peak, should be between 0.8 and 1.5.

  • Theoretical Plates (N): For the main peak, should be >2000.

  • Relative Standard Deviation (RSD): For replicate injections of a standard solution, the peak area should have an RSD of <2.0%.

Data Presentation: HPLC-UV Purity Assessment
ParameterResultAcceptance Criteria
Retention Time (Main Peak)~ 9.5 minConsistent across injections
Purity (% Area)99.5%≥ 98.0% (example)
Impurity 1 (RRT ~0.8)0.15%≤ 0.2%
Impurity 2 (RRT ~1.2)0.20%≤ 0.2%
Total Impurities0.35%≤ 1.0%

RRT = Relative Retention Time

Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (typically <2 µm), offers significantly higher resolution and speed compared to traditional HPLC.[6] When coupled with a mass spectrometer (MS), it becomes a powerful tool for both the separation and identification of impurities.

Advantages Over HPLC-UV
  • Higher Resolution and Speed: UPLC can separate complex mixtures more efficiently and in a fraction of the time required by HPLC.

  • Impurity Identification: Mass spectrometry provides mass-to-charge ratio (m/z) information for each eluting peak, which can be used to determine the molecular weight of impurities. High-resolution mass spectrometry (HRMS) can even provide information on the elemental composition.[7]

  • Enhanced Sensitivity: MS detection, particularly in selected ion monitoring (SIM) mode, can be far more sensitive than UV detection, allowing for the detection and quantification of trace-level impurities.[6]

Experimental Protocol: UPLC-MS Method

Objective: To separate, detect, and tentatively identify impurities in this compound.

Instrumentation:

  • UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-5 min: 10% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 10% B

    • 6.1-7 min: 10% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • Scan Range: m/z 50-1000

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique.[8][9] In the context of this compound, this would be particularly useful for identifying and quantifying residual solvents from the synthesis or volatile starting materials and by-products.

Advantages and Specific Applications
  • Analysis of Volatile Compounds: GC is superior to HPLC for separating compounds that are easily vaporized without decomposition.[9]

  • High Sensitivity for Volatiles: Techniques like headspace sampling can be used to introduce only the volatile components into the GC system, eliminating matrix interference and enhancing sensitivity.[6]

  • Definitive Identification: The electron ionization (EI) source in most GC-MS systems produces reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident compound identification.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual solvents in a batch of this compound.

Instrumentation:

  • GC system with a headspace autosampler coupled to a mass spectrometer.

GC Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness

  • Carrier Gas: Helium at 1.2 mL/min

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

Headspace Conditions:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 15 min

  • Loop Temperature: 90 °C

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add 1 mL of a suitable high-boiling solvent (e.g., DMSO).

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Scan Range: m/z 35-350

Method Comparison and Validation Strategy

The choice of analytical method is dictated by the specific question being asked. For routine purity testing and quality control, a validated HPLC-UV method is often sufficient. However, for impurity profiling during process development or for troubleshooting out-of-specification batches, hyphenated techniques like UPLC-MS and GC-MS are indispensable.

A comprehensive purity analysis strategy should be developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[10][11][12] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[11][12]

Comparison of Analytical Techniques
FeatureHPLC-UVUPLC-MSGC-MS
Primary Application Quantitative purity assessmentImpurity identification & quantificationVolatile impurity & residual solvent analysis
Resolution GoodExcellentExcellent (for volatiles)
Sensitivity ModerateHigh to Very HighVery High (for volatiles)
Compound Identification Based on retention time onlyHigh confidence (MW and formula)High confidence (fragmentation library)
Throughput ModerateHighModerate
Cost & Complexity LowHighModerate to High
Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, integrating the discussed techniques.

PurityAnalysisWorkflow cluster_0 Initial Purity Assessment cluster_1 Impurity Investigation cluster_2 Final Reporting Start Sample: Methyl 5-bromo-2-methyl- 1,3-thiazole-4-carboxylate HPLC_UV Primary Analysis: RP-HPLC-UV Start->HPLC_UV Routine QC Purity_Check Purity > 98% and No Unknowns > 0.1%? HPLC_UV->Purity_Check UPLC_MS Impurity Identification: UPLC-HRMS Purity_Check->UPLC_MS No (Non-volatile impurities) GC_MS Residual Solvent Analysis: Headspace GC-MS Purity_Check->GC_MS No (Volatile impurities suspected) Pass Release Batch Purity_Check->Pass Yes Fail Investigate & Reprocess UPLC_MS->Fail GC_MS->Fail Report Generate Certificate of Analysis Pass->Report

Caption: A decision-tree workflow for the purity analysis of a pharmaceutical intermediate.

Conclusion

For the comprehensive purity validation of this compound, a well-validated RP-HPLC-UV method serves as the primary technique for routine quality control due to its robustness and quantitative accuracy. However, a multi-faceted approach that incorporates advanced techniques is crucial for a complete understanding of the impurity profile. UPLC-MS is the superior choice for identifying unknown, non-volatile impurities, offering unparalleled resolution and structural elucidation capabilities. Concurrently, GC-MS is the gold standard for analyzing volatile impurities and residual solvents, which are critical parameters governed by regulatory guidelines. The selection of the most appropriate analytical strategy will ultimately be guided by the specific regulatory requirements, the stage of drug development, and the intended use of this important thiazole intermediate.

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A Technical Guide to the Biological Potential of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone, integral to a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activities of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate and its structurally related analogs. While specific experimental data for the parent compound is not extensively available in the public domain, this document synthesizes findings from closely related structures to project its potential efficacy and to delineate the structure-activity relationships (SAR) that govern its biological function. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of substituted thiazole-4-carboxylates.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This structural unit is present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the thiazole ring lies in its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions at the C2, C4, and C5 positions, which allows for the fine-tuning of its biological and pharmacokinetic profiles.

This compound, the focus of this guide, possesses key structural features that suggest significant biological potential. The presence of a bromine atom at the C5 position, a methyl group at C2, and a methyl carboxylate group at C4 provides a unique combination of electronic and steric properties that can influence its interaction with biological targets.

Comparative Analysis of Biological Activities

This section will explore the known biological activities of analogs of this compound, focusing on two primary areas of therapeutic interest: anticancer and antimicrobial activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiazole derivatives have demonstrated significant potential as anticancer agents, with several analogs exhibiting potent cytotoxicity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of critical cellular processes such as cell division, signaling pathways, and angiogenesis.

A comparative analysis of the anticancer activity of various thiazole-4-carboxylate analogs is presented in Table 1. While direct data for this compound is unavailable, the data from its analogs provide valuable insights into the structural requirements for anticancer efficacy.

Table 1: Comparative Anticancer Activity of Thiazole-4-carboxylate Analogs

Compound IDR1 (at C2)R2 (at C5)R3 (at C4)Cancer Cell LineIC50 (µM)Reference
Analog A 2-ChlorophenylHN-(4-chloro-2-methylphenyl)carboxamideA-549 (Lung)26.5[5]
Analog B 2-ChlorophenylHN-(2,5-dichlorophenyl)carboxamideHCT-8 (Colon)38.7[5]
Analog C 2-Amino3-ChlorophenylMethyl ester--[6]
Analog D 2-AminoBenzylMethyl esterM. tuberculosis H37Rv0.06 µg/mL (MIC)[6]
Analog E 2-AminoMethylMethyl ester--[6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at C2: The nature of the substituent at the C2 position significantly influences anticancer activity. Aromatic or heteroaromatic rings, such as a substituted phenyl group (Analogs A and B), often contribute to potent cytotoxicity.[5]

  • Substitution at C5: The presence of a halogen, such as bromine, at the C5 position is a key feature of the target compound. While direct data is lacking, in many heterocyclic systems, a bromo-substituent can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

  • The Carboxylate Group at C4: The methyl carboxylate group at the C4 position can be a crucial site for modification. Conversion of the ester to an amide, as seen in Analogs A and B, has been shown to be a successful strategy for enhancing anticancer activity.[5] This modification allows for the introduction of various substituted aryl groups, providing opportunities to optimize target binding and pharmacokinetic properties.

Proposed Anticancer Mechanism of Action:

Based on the known mechanisms of related thiazole derivatives, this compound and its analogs may exert their anticancer effects through various pathways, including:

  • Inhibition of Protein Kinases: Many thiazole-containing compounds are known to inhibit protein kinases that are crucial for cancer cell signaling and proliferation.

  • Disruption of Microtubule Dynamics: Some thiazole derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The cytotoxic effects of these compounds are often mediated by the induction of programmed cell death (apoptosis) in cancer cells.

Anticancer_Mechanism Thiazole Thiazole Derivative Kinase Protein Kinase Inhibition Thiazole->Kinase Blocks signaling Tubulin Tubulin Polymerization Inhibition Thiazole->Tubulin Disrupts cytoskeleton Apoptosis Induction of Apoptosis Kinase->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->Apoptosis

Antimicrobial Activity: Combating Pathogenic Microbes

The thiazole nucleus is a key component of several clinically used antimicrobial agents, highlighting its importance in the development of new anti-infective drugs. Analogs of this compound have shown promising activity against a range of bacterial and fungal pathogens.

A comparative analysis of the antimicrobial activity of relevant thiazole-4-carboxylate analogs is presented in Table 2.

Table 2: Comparative Antimicrobial Activity of Thiazole-4-carboxylate Analogs

Compound IDR1 (at C2)R2 (at C5)R3 (at C4)OrganismMICReference
Analog D 2-AminoBenzylMethyl esterM. tuberculosis H37Rv0.06 µg/mL[6]
Analog F 2-(2-Bromoacetamido)3-ChlorophenylMethyl esterM. tuberculosis H37Rv>100 µg/mL[6]
Analog G 2-AminoHEthyl esterS. aureus-
Analog H 2-AcetamidoHN-aryl carboxamideS. aureus-

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • The 2-Amino Group: The presence of a free amino group at the C2 position appears to be crucial for potent antibacterial activity, as demonstrated by the high potency of Analog D against Mycobacterium tuberculosis.[6] Acylation of this amino group, as in Analog F, leads to a significant loss of whole-cell activity.[6]

  • Lipophilic Substituents at C5: The introduction of a lipophilic group at the C5 position, such as the benzyl group in Analog D, is associated with enhanced antimycobacterial activity.[6] This suggests that the bromo-substituent in the target compound could contribute favorably to its antimicrobial profile.

  • Modification of the Carboxylate Group: Similar to the anticancer activity, modification of the C4-carboxylate group can modulate the antimicrobial potency. While specific data for the target compound is lacking, the conversion of the ester to various amides has been a common strategy to improve the antibacterial and antifungal properties of thiazole derivatives.

Proposed Antimicrobial Mechanism of Action:

The antimicrobial mechanism of action for thiazole derivatives can vary depending on the specific substitutions. For analogs of this compound, potential mechanisms include:

  • Inhibition of Essential Enzymes: Thiazole-containing compounds have been shown to inhibit various microbial enzymes that are essential for survival, such as those involved in fatty acid synthesis (e.g., mtFabH in M. tuberculosis).[6]

  • Disruption of Cell Wall Synthesis: Some thiazole derivatives can interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Biofilm Formation: Certain analogs have demonstrated the ability to inhibit the formation of microbial biofilms, which are a key factor in chronic infections and antibiotic resistance.

Antimicrobial_Workflow Start Start SerialDilution SerialDilution Start->SerialDilution Inoculation Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation ReadMIC ReadMIC Incubation->ReadMIC

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HCT-8)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the thiazole compounds in the broth medium directly in the 96-well microplate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microplate, resulting in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Conclusion and Future Directions

While direct experimental data for this compound remains to be fully elucidated, the analysis of its structural analogs strongly suggests its potential as a biologically active molecule with possible applications in anticancer and antimicrobial therapies. The structure-activity relationships derived from related compounds provide a rational basis for the future design and synthesis of novel thiazole-4-carboxylate derivatives with improved potency and selectivity.

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of cancer cell lines and microbial strains to validate the hypotheses presented in this guide. Further derivatization, particularly at the C4-carboxylate position, could lead to the discovery of new therapeutic agents with enhanced pharmacological profiles. The detailed experimental protocols provided herein offer a standardized framework for conducting these crucial investigations.

References

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
  • Cai, W.-X., et al. (2016).
  • El-Sayed, N. N. E., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives as promising dual antimicrobial-anticancer agents. European Journal of Medicinal Chemistry, 85, 348-358.
  • Gomha, S. M., et al. (2015).
  • Kalogirou, A. S., & Koutentis, P. A. (2023).
  • Kumar, D., et al. (2011). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters, 21(19), 5897-5900.
  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives as promising dual antimicrobial-anticancer agents. European Journal of Medicinal Chemistry, 85, 348-358.
  • Sharma, A., et al. (2018). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 23(10), 2487.
  • BenchChem. (2025). Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • ResearchGate. (2024).
  • Benchchem. (2025). Structure-activity relationship (SAR)
  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • NIH. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents.
  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References.
  • ResearchGate. (2014).

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Thiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement. Thiazole and its structural isomer, isothiazole, are five-membered aromatic rings containing both sulfur and nitrogen. Despite their seemingly minor structural difference—the relative positions of the nitrogen and sulfur atoms—their chemical, biological, and spectroscopic properties diverge significantly.[1][2] This guide provides an in-depth spectroscopic comparison of 1,3-thiazole (thiazole) and 1,2-thiazole (isothiazole), offering the experimental data and theoretical insights necessary for their unambiguous differentiation.

The core distinction lies in the ring's electronic landscape. In 1,3-thiazole, the nitrogen atom is positioned between two carbon atoms, while in 1,2-thiazole (isothiazole), the nitrogen and sulfur atoms are adjacent.[3][4] This variance in heteroatom placement alters the molecule's dipole moment, electron density distribution, and overall aromaticity, giving each isomer a unique spectroscopic fingerprint.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing between thiazole isomers. The distinct electronic environments of the ring protons and carbons, resulting from the different placement of the electronegative nitrogen and sulfur atoms, lead to characteristic chemical shifts and coupling patterns.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts of the ring protons are highly sensitive to the inductive and mesomeric effects of the adjacent heteroatoms.

  • 1,3-Thiazole: The proton at the C2 position (H-2) is uniquely positioned between the electron-withdrawing nitrogen and sulfur atoms. This results in significant deshielding, causing its signal to appear far downfield, typically between 8.5 and 9.0 ppm.[6] The protons at C4 and C5 (H-4 and H-5) resonate at higher fields, with H-4 generally appearing further downfield than H-5 due to its proximity to the nitrogen atom.[6]

  • 1,2-Thiazole (Isothiazole): In this isomer, no single proton experiences the combined deshielding effect of two adjacent heteroatoms. Consequently, all ring protons resonate at a relatively higher field compared to the H-2 of thiazole. The proton at C3 is typically the most downfield, followed by H-5 and H-4.

Causality Behind Experimental Choices: When analyzing a potential thiazole derivative, the immediate region of interest in the ¹H NMR spectrum is between 8.5 and 10.0 ppm. The presence of a signal in this area is a strong indicator of a 1,3-thiazole ring, corresponding to the H-2 proton. Its absence strongly suggests an alternative isomeric structure like isothiazole.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Thiazole Isomers

Proton Position 1,3-Thiazole (Typical δ) 1,2-Thiazole (Isothiazole) (Typical δ) Key Differentiating Feature
H-2 / H-38.88 ppm (H-2)[6]~8.5-8.7 ppm (H-3)The H-2 signal of 1,3-thiazole is significantly downfield due to deshielding from both N and S heteroatoms.
H-47.98 ppm[6]~7.2-7.4 ppmThe H-4 proton in 1,3-thiazole is more deshielded than its counterpart in isothiazole.
H-57.41 ppm[6]~8.0-8.2 ppmThe H-5 proton in isothiazole is adjacent to the sulfur atom, leading to a downfield shift compared to H-4.

Note: Chemical shifts are solvent-dependent and can be influenced by substituents.

¹³C NMR Spectroscopy

The carbon chemical shifts mirror the trends observed in ¹H NMR, providing complementary data for structural confirmation.

  • 1,3-Thiazole: The C2 carbon, bonded to both nitrogen and sulfur, is the most deshielded and appears furthest downfield, typically above 150 ppm.[6]

  • 1,2-Thiazole (Isothiazole): The chemical shifts are more clustered. The C3 and C5 carbons, being adjacent to the electronegative nitrogen and sulfur atoms respectively, are the most downfield in this isomer.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Thiazole Isomers

Carbon Position 1,3-Thiazole (Typical δ) 1,2-Thiazole (Isothiazole) (Typical δ) Key Differentiating Feature
C-2 / C-3153.4 ppm (C-2)[6]~157 ppm (C-3)[7]The C-2 signal of 1,3-thiazole is characteristically downfield.
C-4143.7 ppm[6]~123 ppm[7]C-4 of 1,3-thiazole is significantly more deshielded than in isothiazole.
C-5119.7 ppm[6]~148 ppm[7]C-5 of isothiazole is notably downfield due to its proximity to the S-N bond.

Note: Data for isothiazole is based on reported values in CDCl₃.[7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times are necessary. A 90° pulse, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: General NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. The different bond arrangements and symmetries of thiazole and isothiazole result in distinct absorption bands, providing a unique "fingerprint" for each isomer.

  • 1,3-Thiazole: Exhibits characteristic C-H stretching above 3000 cm⁻¹, along with a series of ring stretching modes (C=C, C=N) typically found in the 1300-1500 cm⁻¹ region.[6]

  • 1,2-Thiazole (Isothiazole): The presence of the N-S bond and the different overall symmetry of the ring slightly alters the frequencies and intensities of these ring stretching and deformation modes compared to 1,3-thiazole.[8]

Table 3: Comparative IR Absorption Frequencies (cm⁻¹) of Thiazole Isomers

Vibrational Mode 1,3-Thiazole (Typical Range) 1,2-Thiazole (Isothiazole) (Typical Range) Comments
C-H Stretch (Aromatic)3080 - 3120[9]3050 - 3100Common to most aromatic systems.
Ring Stretching (C=N, C=C)1481, 1381, 1319[6]~1530, ~1390, ~1240[8]This "fingerprint" region is crucial for differentiation. The specific pattern of bands is unique to each isomer.
C-H Bending (Out-of-plane)882, 803, 728[6]800 - 900Highly dependent on the substitution pattern.

Causality Behind Experimental Choices: While many functional groups have overlapping IR absorptions, the 1300-1500 cm⁻¹ fingerprint region is particularly diagnostic. A careful comparison of the experimental spectrum of an unknown with reference spectra of both isomers is the most reliable way to use IR for identification.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and relative intensities of the absorption bands.

Diagram: FTIR Spectroscopy Workflow

Caption: Workflow for sample analysis using FTIR spectroscopy.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The π-conjugated systems of thiazole and isothiazole give rise to characteristic π → π* transitions.

  • 1,3-Thiazole: Typically shows absorption maxima (λ_max) in the range of 230-240 nm.[10][11]

  • 1,2-Thiazole (Isothiazole): The different electronic structure and conjugation pathway can lead to a shift in the absorption maximum compared to its 1,3-isomer.

Table 4: Comparative UV-Vis Absorption of Thiazole Isomers

Isomer Typical λ_max (in Ethanol/Water) Electronic Transition
1,3-Thiazole~233 nm[10]π → π
1,2-Thiazole (Isothiazole)~244 nmπ → π

Causality Behind Experimental Choices: While UV-Vis is less structurally specific than NMR or IR, it is a rapid and sensitive technique. It is most powerful when comparing a sample against an authentic standard of a suspected isomer. The position of λ_max can be a quick confirmation or rejection of a proposed structure, especially in a series of related compounds.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in which the sample is soluble.

  • Sample Preparation: Prepare a dilute stock solution of the sample. Further dilute this stock solution to obtain a final concentration where the maximum absorbance is between 0.5 and 1.5 AU (Absorbance Units).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Both isomers have the same nominal mass (85 amu), but their fragmentation pathways under electron ionization (EI) can differ.

  • 1,3-Thiazole: The molecular ion (M⁺˙) is typically abundant.[12] A characteristic fragmentation involves the cleavage of the ring to produce ions such as the thioformyl cation (HCS⁺, m/z 45) and the vinyliminium cation (C₂H₂N⁺, m/z 40).

  • 1,2-Thiazole (Isothiazole): While the molecular ion is also prominent, the presence of the weaker N-S bond can lead to different initial fragmentation steps, potentially favoring cleavage at that site to yield distinct fragment ions.

Table 5: Key Mass Spectrometry Fragments (EI-MS) of Thiazole Isomers

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) Proposed Fragment Structure/Loss
1,3-Thiazole85 (Abundant)[13]58, 45, 40[13]Loss of HCN, HCS⁺, C₂H₂N⁺
1,2-Thiazole (Isothiazole)85 (Abundant)59, 58Loss of C₂H₂, HCN

Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition (C₃H₃NS). When comparing isomers, EI-MS is preferred over softer ionization techniques (like ESI) because it induces more fragmentation, revealing the structurally informative patterns necessary for differentiation.

Diagram: General Mass Spectrometry Workflow

Caption: General workflow for mass spectrometry analysis.

Conclusion: A Multi-faceted Approach to Isomer Identification

Differentiating between thiazole and isothiazole is a critical task that relies on a synergistic application of modern spectroscopic techniques. No single method provides absolute proof; rather, confidence in structural assignment is built by corroborating evidence from multiple sources.

  • ¹H NMR provides the most direct and powerful evidence, with the downfield shift of the H-2 proton serving as a hallmark for the 1,3-thiazole ring.

  • ¹³C NMR complements the proton data, confirming the electronic environment of the carbon backbone.

  • IR Spectroscopy offers a unique vibrational fingerprint, particularly in the 1300-1500 cm⁻¹ region.

  • Mass Spectrometry confirms the molecular weight and provides distinct fragmentation clues rooted in the different stabilities of the isomeric rings.

By understanding the fundamental principles that govern how the isomeric structures interact with different forms of electromagnetic radiation, researchers can confidently select the appropriate experiments and interpret the resulting data to make unambiguous structural assignments.

References

  • Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

  • Gutmańska, K., Podborska, A., Sławek, A., et al. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Retrieved from [Link]

  • Gutmańska, K., Podborska, A., Sławek, A., et al. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. Retrieved from [Link]

  • Research Journal of Chemical Sciences. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Retrieved from [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-843. Retrieved from [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Garraway, J. L. (1966). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 92-98. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Oskarsdottir, G. G., et al. (2006). High-resolution infrared analysis of seven fundamental bands of gaseous isothiazole between 750 and 1500 cm⁻¹. Journal of Molecular Structure: THEOCHEM, 780-781, 45-56. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

  • Palmer, M. H., et al. (2000). The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. Journal of Chemical Physics, 112(1), 540-553. Retrieved from [Link]

  • Wiley. (n.d.). Isothiazole - 13C NMR. SpectraBase. Retrieved from [Link]

  • Ablialimov, O. I., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Georg Thieme Verlag KG. (n.d.). Product Class 15: Isothiazoles. Science of Synthesis. Retrieved from [Link]

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A Comparative Guide to X-ray Crystallography for Structure Confirmation of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: In pharmaceutical research, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. This is particularly true for scaffolds like brominated thiazoles, which are prevalent in many biologically active agents.[1][2] Ambiguity in structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of brominated thiazoles, establishing single-crystal X-ray crystallography as the definitive method. We will explore the underlying principles, compare its performance against spectroscopic alternatives, and provide a field-proven experimental protocol, offering a comprehensive resource for scientists in drug discovery and development.

The Critical Need for Unambiguous Structure Confirmation

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, antifungal, and anticancer agents.[1][3][4] The introduction of a bromine atom can significantly modulate a molecule's biological activity and pharmacokinetic properties.[2] However, complex synthetic pathways can often yield a mixture of isomers or unexpected reaction products. Relying solely on techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) can sometimes lead to ambiguous or even incorrect structural assignments.

X-ray crystallography stands alone in its ability to provide a direct visualization of the atomic arrangement in a molecule, offering irrefutable proof of its constitution, connectivity, and stereochemistry.[5][6] For brominated compounds, the high electron density of the bromine atom results in strong X-ray scattering, making its position within the crystal lattice exceptionally clear and easy to determine. This makes crystallography an invaluable tool for validating novel chemical entities containing this important structural motif.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an experimental science that determines the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal.[7] The process relies on the principle that electrons in an atom scatter X-rays. In a crystal, where molecules are arranged in a repeating, ordered lattice, the scattered X-rays interfere constructively in specific directions, creating a unique diffraction pattern of spots, or "reflections."[8]

By measuring the angles and intensities of these reflections, scientists can calculate an electron density map of the molecule and, from that, determine the mean positions of all atoms, their chemical bonds, and their spatial relationship.[9]

Workflow for Structure Determination

The path from a synthesized compound to a finalized 3D structure involves several critical stages, each requiring careful execution and validation.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition A Compound Purification B Crystal Growth A->B >95% Purity C Crystal Mounting B->C D X-ray Diffraction (Data Collection) C->D Cryo-protection E Solve Phase Problem (Direct Methods) D->E F Model Building E->F G Refinement F->G H Structure Validation (Check R-factors) G->H I Final Structure (CIF File) H->I

Caption: End-to-end workflow for small molecule X-ray crystallography.

Orthogonal Validation: A Comparative Analysis

While X-ray crystallography is the definitive method, it is often used in conjunction with other analytical techniques. Understanding the strengths and limitations of each is key to building a robust analytical package for structure confirmation.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.[5]Atomic connectivity (2D structure), chemical environment of nuclei, dynamic information in solution.[10][11]Molecular weight, elemental composition (HRMS), fragmentation patterns.
Ambiguity Unambiguous and definitive for a well-resolved structure.[12]Can be ambiguous for complex isomers or where signals overlap; relative, not absolute, stereochemistry.Provides no direct 3D structural or stereochemical information.
Sample Requirement Requires a single, high-quality crystal (typically >0.1 mm).[7] The process of obtaining one can be a major bottleneck.[9]Requires soluble sample (~1-5 mg), non-destructive.[10]Requires very small sample amount (ng to µg), destructive.
Key Advantage Provides the absolute 3D structure, considered the "ground truth."[13]Excellent for studying molecules in their solution state, providing insights into dynamics.[10]High sensitivity and ability to determine molecular formula.
Key Limitation The absolute requirement for a high-quality crystal.[11] Not all compounds crystallize easily.Cannot determine absolute configuration and can be challenging to interpret for complex structures.[10]Does not provide information on atomic connectivity or stereochemistry.

Both X-ray crystallography and NMR are considered complementary techniques for structure determination.[10] However, when absolute proof of structure is required, particularly for patent filings or regulatory submissions, X-ray crystallography is unparalleled.

Experimental Protocol: Structure Determination of a Novel Brominated Thiazole

This section provides a detailed, self-validating methodology for confirming the structure of a novel brominated thiazole derivative.

Part A: Crystallization

The most critical and often most challenging step is growing a diffraction-quality single crystal.[7] The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to assemble into an ordered lattice.[14]

1. Purity is Paramount:

  • Action: Ensure the compound is of the highest possible purity (>95%, preferably >99%). Impurities can inhibit crystal nucleation and growth.[15]

  • Causality: The regular, repeating lattice of a crystal can only form from identical molecules. Impurities disrupt this process.[14]

2. Solubility Screening:

  • Action: Systematically test the solubility of your compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water) to identify a "good" solvent (where it is soluble) and a "poor" solvent (where it is insoluble).[16]

  • Causality: This information is crucial for choosing an appropriate crystallization method.

3. Choosing a Crystallization Method:

  • Action: Select a method based on the solubility profile. Vapor diffusion is often the most successful technique for unknown compounds.[15]

    • Slow Evaporation: Dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly over days.[17]

    • Cooling: Create a saturated solution in a suitable solvent at an elevated temperature and allow it to cool slowly.[15]

    • Vapor Diffusion: Dissolve the compound in a "good" solvent and place this solution in a sealed container with a larger reservoir of a "poor" solvent. The poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[16]

  • Causality: Slow, controlled changes in solubility conditions are necessary to allow large, well-ordered crystals to form instead of amorphous precipitate or microcrystals.[18]

Part B: Data Collection and Structure Solution

1. Crystal Selection and Mounting:

  • Action: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. Mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen.

  • Causality: A high-quality crystal will diffract X-rays strongly and uniformly. Flash-cooling minimizes damage from the intense X-ray beam.

2. Data Collection:

  • Action: Place the mounted crystal on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[7]

  • Causality: Collecting data over a wide range of orientations ensures that all unique reflections are measured, which is necessary to reconstruct the 3D electron density.

3. Structure Solution and Refinement:

  • Action: The collected data (intensities and positions of reflections) are processed. The "phase problem" is typically solved for small molecules using direct methods.[7] This provides an initial electron density map.

  • Causality: Direct methods use statistical relationships between reflection intensities to estimate the initial phases, which cannot be measured directly.[7]

4. Model Building and Refinement:

  • Action: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the diffraction data calculated from the model (Fcalc) and the observed experimental data (Fobs).[19]

  • Causality: Refinement optimizes the atomic positions and thermal parameters to minimize the difference between the proposed structure and the real data.

Part C: Validation

1. R-factor Analysis:

  • Action: The quality of the final structure is assessed using the R-factor (or Rcryst), which measures the agreement between the calculated and observed structure factors.[19][20]

  • Causality: A low R-factor indicates a good fit. For small molecules, a final R-factor below 0.05 (5%) is considered excellent.[20]

2. Check for Reasonableness:

  • Action: Inspect the final structure for chemical sense. Bond lengths and angles should be reasonable, and thermal ellipsoids should not be unusually large or distorted. The absolute configuration can be determined reliably from the data, especially with a heavy atom like bromine present.[6]

  • Causality: This final check ensures the crystallographic model is chemically and physically plausible.

Decision-Making Framework for Structure Elucidation

Choosing the right analytical tool at the right time is crucial for efficiency in a research environment. The following flowchart provides a logical guide for structure confirmation.

Decision_Framework start New Brominated Thiazole Synthesized ms_nmr Perform MS and NMR (1H, 13C, COSY, HSQC) start->ms_nmr check_data Is the structure fully consistent and unambiguous? ms_nmr->check_data structure_proposed Propose Structure (Sufficient for routine check) check_data->structure_proposed  Yes crystallize Attempt Crystallization check_data->crystallize No / Ambiguous / Absolute Confirmation Needed crystal_ok Obtain Diffraction-Quality Single Crystal? crystallize->crystal_ok xray Perform Single-Crystal X-ray Diffraction crystal_ok->xray Yes revisit_synth Re-evaluate Synthesis and Purification crystal_ok->revisit_synth No structure_confirmed Unambiguous Structure Confirmed (Definitive Proof) xray->structure_confirmed revisit_synth->crystallize

Caption: A logical flowchart for selecting the appropriate analytical method.

Conclusion

In the high-stakes environment of drug discovery, certainty is paramount. While NMR and MS are indispensable tools for routine characterization, they can leave room for ambiguity when dealing with complex heterocyclic systems like brominated thiazoles. Single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.[12] It delivers a precise and accurate 3D model of the molecule, confirming connectivity, stereochemistry, and absolute configuration. For any novel brominated thiazole destined for further development, obtaining a crystal structure is not just a point of academic interest—it is a fundamental requirement for ensuring scientific integrity and accelerating the path to discovery.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • Quora. (2014, December 9). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?
  • University of Florida. (2015, April 28). Crystal Growing Tips - The Center for Xray Crystallography.
  • JEOL Ltd. (n.d.). Reliability factor, R-factor | Glossary.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Wikipedia. (n.d.). R-factor (crystallography).
  • Elsevier. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • University of Geneva. (n.d.). Guide for crystallization.
  • NIH. (n.d.). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures.
  • SciSpace. (n.d.). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • University of Cambridge. (n.d.). R-Factors.
  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value.
  • Wikipedia. (n.d.). X-ray crystallography.
  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography.
  • NIH. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. PMC.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
  • NIH. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central.
  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.
  • Georg Thieme Verlag. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • ResearchGate. (n.d.). Confirmation of the absolute configuration of Stachybotrin C using single-crystal X-ray diffraction analysis of its 4-bromobenzyl ether derivative | Request PDF.
  • ResearchGate. (2025, August 10). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
  • Growing Science. (2014, December 2). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene.

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A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is particularly vital in medicinal chemistry for the synthesis of complex molecules, where the thiazole moiety is a prevalent scaffold in numerous therapeutic agents. However, the Suzuki coupling of bromothiazoles can be challenging due to the electron-rich nature of the heterocycle and the potential for the sulfur and nitrogen atoms to coordinate to the palladium catalyst, thereby inhibiting its activity.

This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of bromothiazoles, supported by experimental data. We will delve into the mechanistic nuances of different catalyst classes, offer a detailed experimental protocol, and provide troubleshooting strategies to empower researchers to select the optimal catalytic system for their specific needs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiazole, forming a Pd(II) complex. This is often the rate-determining step of the reaction, particularly with electron-rich heteroaryl halides.[2]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both R²-B(OR)₂ RedElim Reductive Elimination RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Classes of Palladium Catalysts for Suzuki Coupling of Bromothiazoles

The choice of palladium catalyst is critical for a successful Suzuki coupling, especially with challenging substrates like bromothiazoles. The ligands coordinated to the palladium center play a crucial role in modulating its reactivity and stability.

A. Palladium-Phosphine Catalysts

This is the most traditional class of catalysts for Suzuki coupling. The electronic and steric properties of the phosphine ligands can be finely tuned.

  • Traditional Ligands (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄): This air-sensitive, pre-formed Pd(0) complex is a workhorse in organic synthesis. However, for challenging substrates like bromothiazoles, it often requires higher catalyst loadings and elevated temperatures, and can give low yields.[3][4] For instance, the coupling of a hindered 2'-bromo-2-aryl benzothiazole with a boronic acid gave less than a 2% yield using Pd(PPh₃)₄.[3]

  • Bulky, Electron-Rich Buchwald Ligands (e.g., SPhos, XPhos): Developed by Stephen Buchwald and his group, these biaryl phosphine ligands are highly effective for coupling challenging substrates.[4][5] Their bulkiness promotes reductive elimination, while their electron-rich nature facilitates the oxidative addition of even unreactive aryl chlorides. For the coupling of chloropyridines, which present similar challenges to bromothiazoles, Buchwald catalysts have a broader scope and can operate under milder conditions than Pd(PPh₃)₄.[4]

B. N-Heterocyclic Carbene (NHC) Palladium Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly active and stable catalysts.[6] This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs).[7] NHC-palladium complexes have shown excellent performance in the coupling of sterically hindered and electron-deficient heterocycles.[6]

C. Palladacycle Pre-catalysts

Palladacycles are pre-catalysts containing a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle.[8][9] These complexes can be highly active, sometimes allowing for "ligand-free" conditions where the substrate itself may act as a ligand.[3][10] For hindered benzothiazole derivatives, a ligand-free protocol using Pd₂(dba)₃, which can form a palladacycle in situ, gave significantly higher yields than traditional phosphine-based catalysts.[3][10]

Comparative Performance of Palladium Catalysts

Direct comparison of catalysts under identical conditions for the Suzuki coupling of bromothiazoles is limited in the literature. However, by compiling data from various sources on the coupling of bromothiazoles and structurally related heteroaryl bromides, we can discern general trends in catalyst performance.

Catalyst / Pre-catalystLigandBaseSolventTemp. (°C) / Time (h)SubstrateProduct Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃EtOH/H₂O70 / 152'-Bromo-2-aryl benzothiazole< 2[3]
Pd(OAc)₂NoneK₂CO₃Toluene100 / 152'-Bromo-2-aryl benzothiazole65[3]
Pd₂(dba)₃NoneNa₂CO₃Dioxane/H₂OReflux / 42'-Bromo-2-aryl benzothiazole83[3]
Pd(dppf)Cl₂dppfK₂CO₃DMF80 / 122-Amino-5-bromothiadiazoleNot specified[11]
PEPPSI-iPrNHCK₂CO₃DMF80 / 122-Amino-5-bromothiadiazoleNo product[11]
PdCl₂(dtbpf)dtbpfK₃PO₄n-Butanol90 / 25-Bromo-1H-pyrrolo[2,3-b]pyridine88 (average)[12]

Note: The data presented above is compiled from different sources with varying reaction conditions and substrates. This information should be used as a qualitative guide rather than for direct quantitative comparison.

From the available data, it is evident that for hindered bromothiazole-type substrates, traditional phosphine ligands like PPh₃ are often inefficient.[3] In contrast, ligand-free conditions with Pd(OAc)₂ or Pd₂(dba)₃, which may involve the formation of a palladacycle with the substrate, can provide significantly better yields.[3] For other heteroaryl bromides, catalyst systems with specialized ligands like dppf or Buchwald's dtbpf are often employed, particularly in process chemistry settings where high yields and catalyst efficiency are paramount.[11][12]

Experimental Protocol: A Model Suzuki Coupling of 2-Bromothiazole with Phenylboronic Acid

This protocol provides a starting point for the Suzuki coupling of a simple bromothiazole. Optimization of the catalyst, base, and solvent may be necessary for different substrates.

Materials:

  • 2-Bromothiazole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromothiazole, phenylboronic acid, the base, the palladium pre-catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Add reagents, catalyst, ligand, and base to Schlenk flask start->reagents inert Establish inert atmosphere (evacuate/backfill with Ar/N₂) reagents->inert solvent Add degassed solvent inert->solvent heat Heat and stir reaction mixture solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, dilute, and perform aqueous work-up monitor->workup Reaction complete purify Dry, concentrate, and purify by column chromatography workup->purify end Obtain pure product purify->end

Caption: General experimental workflow for Suzuki coupling of bromothiazoles.

Best Practices and Troubleshooting

Achieving high yields in the Suzuki coupling of bromothiazoles often requires careful optimization. Below is a guide to catalyst selection and troubleshooting common issues.

Catalyst and Ligand Selection Guide

Catalyst_Selection start Start: Suzuki Coupling of Bromothiazole substrate_complexity Is the substrate sterically hindered? start->substrate_complexity simple_substrate Try Pd(PPh₃)₄ or Pd(dppf)Cl₂ substrate_complexity->simple_substrate No complex_substrate Use Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands substrate_complexity->complex_substrate Yes optimization Optimize base, solvent, and temperature simple_substrate->optimization ligand_free Consider ligand-free conditions with Pd(OAc)₂ or Pd₂(dba)₃ (potential palladacycle formation) complex_substrate->ligand_free Alternative complex_substrate->optimization ligand_free->optimization

Caption: Flowchart for selecting a palladium catalyst for Suzuki coupling.

Optimizing Reaction Conditions
  • Base: The choice of base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases may be required, but they can also promote side reactions.

  • Solvent: A variety of solvents can be used, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). Often, a mixture with water is beneficial for dissolving the base and facilitating the reaction.

  • Temperature: While some modern catalysts can operate at room temperature, many Suzuki couplings of heteroaryl halides require heating (80-120 °C) to proceed at a reasonable rate.

Addressing Common Side Reactions
  • Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene. It can be caused by high temperatures, prolonged reaction times, or certain bases and solvents. Using a more active catalyst to accelerate the desired coupling can often minimize dehalogenation.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is essential to prevent this side reaction.

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent by a proton source. This can be problematic with unstable boronic acids. Using anhydrous conditions or employing more stable boronic esters can mitigate this issue.

Conclusion

The Suzuki-Miyaura coupling of bromothiazoles is a powerful tool for the synthesis of valuable compounds in drug discovery and materials science. While challenges exist due to the nature of the substrate, a judicious choice of palladium catalyst and careful optimization of reaction conditions can lead to high yields and successful outcomes. Modern catalyst systems based on bulky, electron-rich phosphine ligands, N-heterocyclic carbenes, and palladacycles have significantly expanded the scope of this reaction, making it applicable to a wide range of complex bromothiazole derivatives. By understanding the underlying mechanistic principles and employing the best practices outlined in this guide, researchers can effectively harness the power of the Suzuki coupling for their synthetic endeavors.

References

  • Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Organic & Biomolecular Chemistry, 15(47), 10023–10034. [Link]

  • Jardim, G. A. M., & de Souza, R. O. M. A. (2014). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. IntechOpen. [Link]

  • Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Handa, R., & Lipshutz, B. H. (2017). A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Chemical Science, 8(1), 315–319. [Link]

  • Various Authors. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of... ResearchGate. [Link]

  • Kovalenko, S. V., et al. (2022). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 27(23), 8368. [Link]

  • Nguyen, M. T., et al. (2022). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 12(1), 1-11. [Link]

  • Bedford, R. B., et al. (2000). Sulfur-containing palladacycles: efficient phosphine-free catalyst precursors for the Suzuki cross-coupling reaction at room temperature. Organic Letters, 2(18), 2881–2884. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Felpin, F.-X., & Dufour, J. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 146. [Link]

  • Various Authors. (2012). General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Semantic Scholar. [Link]

  • Graham, T. J. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Various Authors. (2019). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Wang, D., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 53(80), 11024-11027. [Link]

  • Graham, T. J. A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(21), 6673. [Link]

  • Kelly, C., et al. (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]

  • Al-Ameri, F. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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A Researcher's Guide to In Vitro Biological Evaluation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview and comparison of key in vitro assays for the biological evaluation of novel thiazole derivatives, offering researchers, scientists, and drug development professionals a practical framework for their investigations. The focus is on providing not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and logical approach to screening and characterizing these promising compounds.

I. Anticancer Activity Evaluation

Thiazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of microtubule dynamics, and inhibition of key signaling pathways.[3][4][5] The initial step in evaluating a novel thiazole derivative is typically to assess its cytotoxicity against a panel of cancer cell lines.

Cell Viability and Cytotoxicity Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[7][8] The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Thiazole derivative stock solution (in a suitable solvent like DMSO)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7][10]

  • Treatment: Prepare serial dilutions of the thiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

  • Choice of Cell Lines: Utilizing a panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity and potential selectivity.

  • Incubation Time: Varying the incubation time helps to understand the time-dependent effects of the compound.

  • Controls: The inclusion of vehicle and blank controls is crucial for accurate data interpretation, accounting for any effects of the solvent and background absorbance, respectively.

Apoptosis Detection: Annexin V-FITC/PI Staining

A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death.[11] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where membrane integrity is lost.[2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Comparative Data: Anticancer Activity of Thiazole Derivatives
Thiazole DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 4cMCF-7 (Breast)MTT2.57 ± 0.16[9]
Compound 4cHepG2 (Liver)MTT7.26 ± 0.44[9]
Compound 16aMCF-7 (Breast)Not Specified0.73[14]
Compound 18fA549 (Lung)Not Specified1.64[14]
Compound 8MCF-7 (Breast)Not Specified3.36 (µg/ml)[15]
Signaling Pathway Visualization: Thiazole-Induced Apoptosis

Many thiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[16] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[11][16]

G Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Thiazole->Bcl2 Bax Bax (Pro-apoptotic) Activation Thiazole->Bax Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.

II. Antimicrobial Activity Evaluation

Thiazole derivatives have shown significant promise as antimicrobial agents against a wide range of bacteria and fungi.[17][18] Key in vitro assays for antimicrobial evaluation focus on determining the minimum concentration of a compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC) or kills the microbes (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).

Broth Microdilution Method

This method is a quantitative assay used to determine the MIC of an antimicrobial agent.[1][19] It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized microbial suspension.

Materials:

  • Thiazole derivative stock solution

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole derivative in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Agar Disc Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[3][5] A paper disc impregnated with a known concentration of the compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will be observed around the disc.[4]

Materials:

  • Thiazole derivative solution

  • Sterile paper discs

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of an MHA plate using a sterile swab to create a lawn of growth.[3]

  • Disc Application: Aseptically apply paper discs impregnated with a known concentration of the thiazole derivative onto the agar surface. Gently press the discs to ensure complete contact with the agar.[5]

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

G cluster_0 Broth Microdilution cluster_1 Agar Disc Diffusion a1 Serial Dilution of Thiazole Derivative a2 Inoculation with Microorganism a1->a2 a3 Incubation a2->a3 a4 Determine MIC a3->a4 b1 Inoculate Agar Plate b2 Apply Thiazole-Impregnated Disc b1->b2 b3 Incubation b2->b3 b4 Measure Zone of Inhibition b3->b4

Caption: Workflow for antimicrobial susceptibility testing.

Comparative Data: Antimicrobial Activity of Thiazole Derivatives
Thiazole DerivativeMicroorganismAssayMIC (µg/mL)Reference
Compound 35Escherichia coliNot Specified1.56 - 6.25[17]
Compound 43aStaphylococcus aureusNot Specified16.1 (µM)[17]
Compound 43aEscherichia coliNot Specified16.1 (µM)[17]
Compound 3aEscherichia coliBroth Microdilution4.88[20]
Compound 3aStaphylococcus aureusBroth Microdilution4.88[20]

III. Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a variety of diseases, and thiazole derivatives have emerged as potential anti-inflammatory agents.[21] In vitro assays for anti-inflammatory activity often involve measuring the inhibition of pro-inflammatory mediators in stimulated immune cells, such as macrophages.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key inflammatory mediator. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can stimulate macrophages (like the RAW 264.7 cell line) to produce large amounts of NO through the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of thiazole derivatives can be assessed by their ability to inhibit this LPS-induced NO production.

Inhibition of Pro-inflammatory Cytokine Release (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine released by activated macrophages.[22] The ability of a thiazole derivative to inhibit LPS-induced TNF-α release is a strong indicator of its anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Thiazole derivative

  • Griess Reagent (for NO detection)

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the thiazole derivative for a specific time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.[23]

  • NO Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

  • TNF-α Measurement: Measure the concentration of TNF-α in the cell culture supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[24]

Comparative Data: Anti-inflammatory Activity of Thiazole Derivatives
Thiazole DerivativeTargetCell LineIC50 (µM)Reference
Compound 13bNO InhibitionRAW 264.710.992[25]
Compound 13bIL-6 InhibitionRAW 264.72.294[25]
Compound 13bTNF-α InhibitionRAW 264.712.901[25]
Compound 3cPaw EdemaIn vivo (Rat)N/A (Significant Inhibition)[26]

Conclusion

The in vitro assays described in this guide provide a robust framework for the initial biological evaluation of novel thiazole derivatives. By systematically assessing their anticancer, antimicrobial, and anti-inflammatory potential through a combination of cytotoxicity, apoptosis, antimicrobial susceptibility, and anti-inflammatory assays, researchers can effectively identify promising lead compounds for further development. The key to a successful evaluation lies not only in the meticulous execution of these protocols but also in understanding the underlying biological principles that guide the interpretation of the results. The comparative data presented herein serves as a valuable benchmark for future studies in this exciting and rapidly evolving field of medicinal chemistry.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. [Link]

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  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. [Link]

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  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

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  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). PMC - NIH. [Link]

  • MTT Assay. (2025, January 31). Protocols.io. [Link]

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  • The Annexin V Apoptosis Assay. (n.d.). [Link]

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  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). [Link]

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  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024, May 29). PMC - NIH. [Link]

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  • Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). [Link]

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  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PMC - PubMed Central. [Link]

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  • LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. (n.d.). PubMed. [Link]

Sources

The Thiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have made it a "privileged scaffold" – a molecular framework that is repeatedly found in biologically active compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole-based compounds across three critical therapeutic areas: oncology, infectious diseases, and inflammation. By delving into the experimental data and the rationale behind molecular design, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of thiazole derivatives and accelerate the discovery of novel therapeutics.

Part 1: Thiazole Derivatives in Oncology: Targeting Uncontrolled Cell Proliferation

The fight against cancer has seen the emergence of numerous thiazole-containing compounds that exhibit potent and selective anticancer activities.[3] These derivatives employ diverse mechanisms of action, from inhibiting key signaling pathways to inducing apoptosis.[3][4]

Comparative SAR of Anticancer Thiazole Derivatives

The substitution pattern on the thiazole ring, as well as the nature of the appended functionalities, plays a pivotal role in determining the anticancer potency and selectivity. The following table summarizes the SAR for several classes of thiazole-based anticancer agents.

Thiazole Series General Structure Key SAR Observations IC50 Range (µM) References
PI3K/mTOR Dual Inhibitors 2-amino-4-aryl-thiazole derivatives- A hydrophobic group linked via a hydrazone at the 2-position enhances activity.- Electron-withdrawing groups on the 4-phenyl ring generally improve potency.0.086 - 0.221[5]
Thiazole-Pyrazoline Hybrids Thiazole ring linked to a pyrazoline moiety- The presence of a p-nitrophenyl moiety on the pyrazoline ring leads to potent activity.- Substitution at the C-5 of the thiazole ring can modulate activity.8.107 - 12.91[6]
2,4-Disubstituted Thiazoles Varied substitutions at positions 2 and 4- A p-fluorophenyl group at the 2-position of the thiazole ring enhances activity against SaOS-2 cells.- A p-chlorophenyl group at the same position leads to a reduction in activity.0.190 - 0.273[7]
Thiazolidinone-Thiazole Hybrids Thiazole fused or linked to a thiazolidinone ring- A methoxy group on the benzylidene moiety attached to the thiazolidinone ring showed the highest activity against MCF-7 and HepG2 cell lines.2.57 - 51.7[8]
Experimental Workflow: Synthesis and Evaluation of Anticancer Thiazoles

The discovery of potent anticancer thiazole derivatives relies on a systematic workflow encompassing synthesis, characterization, and biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation S1 One-Pot Multicomponent Reaction S2 Purification (Chromatography) S1->S2 S3 Structural Characterization (NMR, MS, IR) S2->S3 B1 In Vitro Cytotoxicity Assay (MTT) S3->B1 Test Compounds B2 Cell Line Screening (e.g., NCI-60) B1->B2 B3 Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) B2->B3

Caption: A typical workflow for the synthesis and biological evaluation of novel anticancer thiazole derivatives.

Protocol: One-Pot Synthesis of Thiazolyl-Hydrazono-Ethylthiazole Derivatives

This protocol describes a convenient and rapid one-pot, three-component reaction for the synthesis of thiazole derivatives with potential anticancer activity.[9]

Materials:

  • 2-(2-benzylidenehydrazinyl)-4-methylthiazole

  • Thiosemicarbazide

  • Appropriate hydrazonoyl chlorides or phenacyl bromides

  • Dioxane

  • Triethylamine (TEA)

Procedure:

  • To a solution of 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 mmol) and thiosemicarbazide (1 mmol) in dioxane (20 mL), add a catalytic amount of triethylamine (0.1 mL).

  • Add the appropriate hydrazonoyl chloride or phenacyl bromide (1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure thiazolyl-hydrazono-ethylthiazole derivative.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thiazole test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the thiazole test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Part 2: Thiazole Scaffolds in the Fight Against Microbial Infections

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often through the inhibition of essential microbial enzymes.[10]

Comparative SAR of Antimicrobial Thiazole Derivatives

The antimicrobial activity of thiazole compounds is highly dependent on their substitution patterns, with certain moieties enhancing potency and broadening the spectrum of activity.

Thiazole Series General Structure Key SAR Observations MIC Range (µg/mL) References
Thiazole-Pyrazoline Hybrids Thiazole ring linked to a pyrazoline moiety- A phenyl group at position 4 of the thiazole ring enhances antimicrobial activity.- Fluoro and bromo substituents on the pyrazoline ring augment activity.16 - >100[4][11]
2,4-Disubstituted Thiazoles Varied substitutions at positions 2 and 4- Incorporation of a pyrazole ring at the 2-position of the thiazole generally leads to good antimicrobial activity.Good to moderate[12]
Bis-thiazole Derivatives Two thiazole moieties linked together- The presence of two thiazole moieties, often connected by a hydrazone linker, is associated with increased antibacterial and antifungal activity.Potent[10]
Experimental Workflow: Antimicrobial Screening of Thiazole Derivatives

The evaluation of new antimicrobial agents involves a series of in vitro tests to determine their efficacy against a panel of pathogenic microorganisms.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Antimicrobial Evaluation S1 Synthesis of Thiazole Derivatives S2 Purification S1->S2 S3 Structural Confirmation S2->S3 B1 Well Diffusion Assay (Initial Screening) S3->B1 Test Compounds B2 Minimum Inhibitory Concentration (MIC) Determination B1->B2 B3 Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination B2->B3

Caption: A standard workflow for the synthesis and antimicrobial evaluation of thiazole compounds.

Protocol: Synthesis of Thiazole-Pyrazoline Hybrids

This protocol outlines the synthesis of thiazole-pyrazoline hybrids, a class of compounds with notable antimicrobial properties, via a 1,3-dipolar cycloaddition reaction.[11]

Materials:

  • N-thiocarbamoylpyrazoline

  • Hydrazonoyl halides or α-haloketones

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent (e.g., ethanol)

Procedure:

  • In a mortar, grind a mixture of N-thiocarbamoylpyrazoline (1 mmol), the appropriate hydrazonoyl halide or α-haloketone (1 mmol), and DABCO (1.2 mmol) for 5-10 minutes at room temperature.

  • Add a few drops of ethanol to the mixture and continue grinding for another 5-10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and collect the solid product by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain the pure thiazole-pyrazoline hybrid.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[4]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Thiazole test compounds

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare a twofold serial dilution of the thiazole test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Part 3: Thiazole Derivatives as Modulators of Inflammation

Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Thiazole-based compounds have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13]

Comparative SAR of Anti-inflammatory Thiazole Derivatives

The anti-inflammatory activity of thiazole derivatives can be fine-tuned by modifying the substituents on the thiazole ring and the nature of the appended side chains.

Thiazole Series General Structure Key SAR Observations IC50 Range (µM) References
Dual COX/LOX Inhibitors Thiazole-based thiourea and thiazolidene derivatives- Specific substitutions on the phenyl ring of the thiazolidene moiety are crucial for potent dual inhibition.- Compound 6l from a study showed potent inhibition of COX-2 and 5-LOX.COX-2: 0.095-LOX: 0.38[14]
Thiazole Analogs of Indomethacin 4-substituted thiazole analogs- These compounds are selective inhibitors of COX-2 over COX-1.COX-2: 0.0003 - 0.007[13]
2,4-Disubstituted Thiazoles Varied substitutions at positions 2 and 4- Methyl, nitro, and hydroxyl substituents on the 4-phenyl ring of 2-aminothiazole derivatives exhibit good anti-inflammatory activity.Good to moderate[15]
Experimental Workflow: Evaluation of Anti-inflammatory Thiazoles

The assessment of potential anti-inflammatory drugs involves a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.

G cluster_synthesis Synthesis cluster_evaluation Anti-inflammatory Evaluation S1 Synthesis of Thiazole Derivatives B1 In Vitro COX/LOX Inhibition Assay S1->B1 Test Compounds B2 In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) B1->B2 B3 Measurement of Inflammatory Mediators (PGE2, LTB4) B2->B3

Caption: A workflow for the synthesis and evaluation of the anti-inflammatory activity of thiazole derivatives.

Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assay

This protocol describes the use of enzyme immunoassay (EIA) kits to determine the inhibitory activity of thiazole compounds against COX-1, COX-2, and 5-LOX enzymes.[16]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • 5-LOX (human) enzyme

  • Arachidonic acid (substrate)

  • Thiazole test compounds

  • COX and 5-LOX inhibitor screening assay kits (e.g., from Cayman Chemical)

  • 96-well plates

Procedure:

  • Follow the specific instructions provided with the commercial EIA kits.

  • Typically, the assay involves the incubation of the enzyme (COX-1, COX-2, or 5-LOX) with the test compound at various concentrations.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The amount of prostanoid (for COX) or leukotriene (for LOX) produced is measured colorimetrically or fluorometrically.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[17]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Thiazole test compound

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Pletysmometer

Procedure:

  • Divide the rats into groups: control, standard, and test groups (receiving different doses of the thiazole compound).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

The thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative overview of the SAR of thiazole-based compounds in oncology, infectious diseases, and inflammation, supported by detailed experimental protocols. A thorough understanding of the structure-activity relationships, coupled with rational drug design and robust biological evaluation, will undoubtedly lead to the development of novel and effective thiazole-containing drugs to address unmet medical needs.

References

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  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
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  • Ahmad, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
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  • Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G1), 267-279.
  • Gopal, N., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 11(1), 241-248.
  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301.
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Kumar, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
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A Comparative Guide to the Reactivity of Brominated Thiazoles and Other Bromoheterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities. Among the vast arsenal of synthetic intermediates, bromoheterocycles stand out as versatile precursors, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of brominated thiazoles against other commonly employed bromoheterocycles, namely bromopyridines, bromothiophenes, and bromofurans. By delving into the electronic and steric factors that govern their reactivity, and providing supporting experimental data and detailed protocols, this guide aims to empower chemists to make informed decisions in their synthetic endeavors.

The Underlying Principles of Reactivity in Bromoheterocycles

The reactivity of a bromoheterocycle in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as in lithiation-trapping sequences, is not an intrinsic constant but is dictated by a delicate interplay of electronic and steric effects. The nature and position of the heteroatom(s) within the aromatic ring are the primary determinants of the electron distribution, which in turn influences the ease of key mechanistic steps like oxidative addition in cross-coupling or deprotonation in lithiation.

Generally, the reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions follows the trend of C-I > C-Br > C-Cl, a consequence of the bond dissociation energies.[1] However, within the class of bromoheterocycles, significant variations in reactivity are observed. Electron-deficient rings, such as pyridines, are often more reactive in nucleophilic aromatic substitution (SNAr), while their behavior in cross-coupling can be more complex due to potential coordination of the ring nitrogen to the metal catalyst.[1] Conversely, electron-rich heterocycles like furans and thiophenes exhibit different reactivity profiles.

dot graph TD { A[Factors Influencing Reactivity] --> B{Electronic Effects}; A --> C{Steric Effects}; B --> D[Nature of Heteroatom]; B --> E[Position of Bromine]; B --> F[Aromaticity]; C --> G[Ortho-substituents]; C --> H[Ring Size]; D --> I[Electronegativity]; D --> J[Lone Pair Availability]; } caption: "Key factors governing the reactivity of bromoheterocycles."

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of brominated heterocycles in these transformations is a critical consideration for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used cross-coupling reactions. The reactivity of bromoheterocycles in this reaction is heavily influenced by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.

General Reactivity Trend:

In general, for a given set of reaction conditions, the reactivity of bromoheterocycles in Suzuki-Miyaura coupling can be approximated as follows:

Bromothiazoles ≈ Bromopyridines > Bromothiophenes > Bromofurans

This trend is a generalization, and significant variations can occur based on the position of the bromine atom and the presence of other substituents on the ring.

HeterocyclePosition of BromineTypical Yield (%)Reaction Time (h)Temperature (°C)Reference
2-Bromothiazole285-951280[2]
3-Bromopyridine380-901280[3]
2-Bromothiophene285-951280[2]
3-Bromothiophene380-901280[2]
2-Bromofuran270-851690[2]

Table 1: Representative yields for the Suzuki-Miyaura coupling of various bromoheterocycles with phenylboronic acid under similar conditions.

Discussion of Reactivity:

  • Bromothiazoles: The presence of both a nitrogen and a sulfur atom in the thiazole ring leads to a moderately electron-deficient system. The 2-position of thiazole is particularly activated towards oxidative addition.[4] However, the nitrogen atom can also coordinate to the palladium catalyst, which can sometimes inhibit the reaction.[3]

  • Bromopyridines: As electron-deficient heterocycles, bromopyridines are generally good substrates for Suzuki coupling. However, the basic nitrogen atom can strongly coordinate to the palladium center, potentially leading to catalyst deactivation. The choice of ligand is often crucial to mitigate this effect.[3]

  • Bromothiophenes: Thiophene is an electron-rich heterocycle. 2-Bromothiophene is generally more reactive than 3-bromothiophene due to the more electron-deficient nature of the C2 position, which facilitates oxidative addition.[2]

  • Bromofurans: Furan is also an electron-rich heterocycle. Bromofurans can be prone to side reactions such as protodebromination, and the resulting furan-containing products can sometimes be unstable under the reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid

dot graph TD { A[Start] --> B{Combine Reactants}; B --> C{Add Catalyst and Base}; C --> D{Degas and Heat}; D --> E{Reaction Monitoring}; E --> F{Work-up}; F --> G{Purification}; G --> H[End]; } caption: "Workflow for Suzuki-Miyaura coupling."

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add:

    • 2-Bromothiazole (1.0 mmol, 1.0 eq)

    • Phenylboronic acid (1.2 mmol, 1.2 eq)

    • Palladium(II) acetate (0.02 mmol, 2 mol%)

    • Triphenylphosphine (0.04 mmol, 4 mol%)

    • Potassium carbonate (2.0 mmol, 2.0 eq)

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system of toluene/ethanol/water (4:1:1, 5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-phenylthiazole.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. The reactivity of bromoheterocycles in the Heck reaction is also primarily governed by the rate of oxidative addition.

General Reactivity Trend:

The general reactivity trend in the Heck reaction mirrors that of the Suzuki coupling:

Bromothiazoles ≈ Bromopyridines > Bromothiophenes > Bromofurans

HeterocyclePosition of BromineTypical Yield (%)Reaction Time (h)Temperature (°C)Reference
5-Bromothiazole570-8516100[5]
3-Bromopyridine375-9012110[6]
2-Bromothiophene280-9510100[6]
2-Bromofuran260-7524120[6]

Table 2: Representative yields for the Heck reaction of various bromoheterocycles with styrene.

Discussion of Reactivity:

The same electronic and steric factors discussed for the Suzuki coupling apply to the Heck reaction. The electron-deficient nature of bromothiazoles and bromopyridines generally leads to faster oxidative addition compared to the more electron-rich bromothiophenes and bromofurans. The choice of base and ligand is critical for achieving high yields and selectivity.[7]

Experimental Protocol: Heck Reaction of 5-Bromothiazole with Styrene

  • In a sealable reaction tube, combine:

    • 5-Bromothiazole (1.0 mmol, 1.0 eq)

    • Styrene (1.5 mmol, 1.5 eq)

    • Palladium(II) acetate (0.01 mmol, 1 mol%)

    • Tri(o-tolyl)phosphine (0.02 mmol, 2 mol%)

    • Triethylamine (1.5 mmol, 1.5 eq)

  • Add anhydrous N,N-dimethylformamide (DMF, 3 mL).

  • Seal the tube and heat the mixture to 100 °C for 16 hours.

  • After cooling, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 5-styrylthiazole.

Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful method for the synthesis of aryl and vinyl alkynes by coupling a terminal alkyne with an organic halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

General Reactivity Trend:

The reactivity in Sonogashira coupling is also sensitive to the electronic nature of the bromoheterocycle.

Bromothiazoles > Bromopyridines > Bromothiophenes > Bromofurans

HeterocyclePosition of BromineTypical Yield (%)Reaction Time (h)Temperature (°C)Reference
2-Bromothiazole280-95680[5]
3-Bromopyridine375-908100[7]
2-Bromothiophene285-95570[8]
2-Bromofuran265-801290[8]

Table 3: Representative yields for the Sonogashira coupling of various bromoheterocycles with phenylacetylene.

Discussion of Reactivity:

The trends observed in Suzuki and Heck couplings are generally applicable to the Sonogashira reaction. The efficiency of the coupling is often dependent on the specific catalyst system and reaction conditions employed. For instance, copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst.[9]

Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene

dot graph TD { subgraph "Catalytic Cycle" A("Pd(0)L_n") -->|Oxidative Addition| B("R-Pd(II)(X)L_n"); C("R'-C≡C-Cu") -->|Transmetalation| D("R-Pd(II)(C≡C-R')L_n"); B --> D; D -->|Reductive Elimination| A; D --> E("R-C≡C-R'"); end } caption: "Simplified catalytic cycle for Sonogashira coupling."

  • To a Schlenk tube, add:

    • 2-Bromopyridine (1.0 mmol, 1.0 eq)

    • Phenylacetylene (1.2 mmol, 1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%)

    • Copper(I) iodide (0.06 mmol, 6 mol%)

  • Evacuate and backfill the tube with argon three times.

  • Add degassed triethylamine (3 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 2-(phenylethynyl)pyridine.

Reactivity in Lithiation and Metal-Halogen Exchange

Lithiation followed by trapping with an electrophile is a fundamental transformation for the functionalization of aromatic and heteroaromatic rings. The reactivity of bromoheterocycles in these reactions is governed by the acidity of the ring protons (for direct lithiation) or the propensity for halogen-metal exchange.

General Reactivity Trend for Metal-Halogen Exchange:

The ease of metal-halogen exchange generally follows the trend:

Bromofurans > Bromothiophenes > Bromothiazoles > Bromopyridines

This order is influenced by the stability of the resulting lithiated intermediate.

HeterocyclePosition of BromineTypical ReagentTemperature (°C)CommentsReference
2-Bromofuran2n-BuLi-78Rapid exchange[10]
2-Bromothiophene2n-BuLi-78Rapid exchange[10]
2-Bromothiazole2n-BuLi-78Exchange occurs, but ring opening can be a side reaction[11]
2-Bromopyridine2n-BuLi-78Exchange is often sluggish; addition of the organolithium to the pyridine ring can compete[12]

Table 4: General conditions and observations for the metal-halogen exchange of various bromoheterocycles.

Discussion of Reactivity:

  • Bromofurans and Bromothiophenes: The metal-halogen exchange is typically fast and efficient at low temperatures, providing a reliable method for generating the corresponding lithiated species.[10]

  • Bromothiazoles: While bromine-lithium exchange is feasible, the resulting 2-lithiothiazole can be unstable and undergo ring-opening, especially at higher temperatures.

  • Bromopyridines: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by the organolithium reagent, which competes with the desired halogen-metal exchange. Directed ortho-metalation is often a more effective strategy for the functionalization of pyridines.

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. The reactivity of heterocycles in direct C-H arylation is highly dependent on the acidity of the C-H bonds.

General Reactivity Trend for C-H Arylation:

For five-membered heterocycles, the reactivity generally follows:

Thiazoles > Thiophenes > Furans

The most acidic proton is typically the one that is preferentially functionalized. For thiazole, the C2-H is the most acidic, while for thiophene and furan, the C2-H and C5-H are the most acidic.[13][14]

Conclusion

The reactivity of brominated thiazoles and other bromoheterocycles is a nuanced subject, with the optimal choice of substrate and reaction conditions being highly dependent on the desired transformation. Bromothiazoles exhibit a versatile reactivity profile, performing well in a range of palladium-catalyzed cross-coupling reactions due to their moderately electron-deficient nature. While generally comparable to bromopyridines in these reactions, they can be more amenable due to a lesser tendency for strong catalyst inhibition. In comparison to the more electron-rich bromothiophenes and bromofurans, bromothiazoles often exhibit enhanced reactivity in oxidative addition-driven processes. However, for transformations involving organolithium intermediates, the stability of the resulting lithiated species becomes a critical factor, with bromofurans and bromothiophenes often being more reliable substrates. A thorough understanding of the electronic and steric properties of each heterocyclic system is crucial for the rational design of efficient and selective synthetic routes.

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A Senior Application Scientist's Guide to Lipophilicity Determination of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the thiazole ring represents a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2] As we endeavor to synthesize novel thiazole derivatives, a deep understanding of their physicochemical properties is not merely academic—it is paramount to their success as drug candidates. Among these properties, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from absorption and distribution to metabolism, excretion, and toxicity (ADMET).[3][4][5] Lipophilicity, quantified as the partition coefficient (Log P) or distribution coefficient (Log D), dictates how a compound partitions between lipidic and aqueous environments, fundamentally governing its ability to cross biological membranes and interact with its target.[6] An optimal lipophilicity range, often cited as a Log P between 0 and 3, is frequently associated with improved bioavailability and a higher probability of therapeutic success.[4]

This guide provides a comparative analysis of the principal methodologies for determining the lipophilicity of novel thiazole derivatives. We will dissect the "gold standard" Shake-Flask method, the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach, and the predictive power of in silico computational models. Our focus extends beyond procedural steps to the underlying causality, equipping researchers with the expertise to select the most appropriate method for their stage of drug discovery and to critically evaluate the data generated.

Methodology I: The Gold Standard - Shake-Flask (SF) Method

The shake-flask method, as outlined in OECD Guideline 107, is the benchmark for Log P determination due to its direct measurement of partitioning.[7][8]

Principle of Causality: This method directly quantifies the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water.[9][10] n-Octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable surrogate for the amphiphilic character of biological membranes. The resulting Log P value is the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[5] For ionizable compounds like many thiazole derivatives, the distribution is pH-dependent, and the measurement is termed Log D.[10][11][12] The trustworthiness of this method lies in its direct, empirical nature; however, its accuracy is contingent on meticulous experimental execution.

Advantages:

  • Direct Measurement: It is considered the gold standard as it directly measures the partition coefficient.[9]

  • Broad Applicability: Suitable for a wide range of compounds within a Log P of -2 to 4.[7][9]

Limitations:

  • Labor-Intensive & Time-Consuming: Reaching equilibrium can be slow, and the manual separation and analysis steps are demanding.[9]

  • Sample Demands: Requires a significant amount of pure compound.

  • Experimental Pitfalls: Prone to errors from emulsion formation, improper phase separation, and analyte adsorption to glassware.[9] For highly lipophilic compounds, the very low concentration in the aqueous phase can be challenging to quantify accurately.

Experimental Protocol: Shake-Flask (OECD 107)
  • Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4 for Log D determination) with n-octanol for at least 24 hours to ensure mutual saturation. Separate the phases.

  • Compound Preparation: Prepare a stock solution of the thiazole derivative in the phase in which it is more soluble. The final concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the n-octanol and aqueous phases in a defined volume ratio (e.g., 1:1, 2:1, 1:2). Add a small volume of the stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached.[8] This can take several hours. Gentle, prolonged shaking is preferred over vigorous shaking to minimize emulsion formation.

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to achieve a clean separation.[8]

  • Quantification: Determine the concentration of the thiazole derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the Log P (or Log D) using the formula: Log P = log10([Compound]octanol / [Compound]aqueous)

Workflow: Shake-Flask Method

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare & Pre-saturate n-Octanol & Aqueous Buffer partition 3. Combine Phases & Add Compound prep_phases->partition prep_stock 2. Prepare Compound Stock Solution prep_stock->partition equilibrate 4. Agitate to Reach Equilibrium partition->equilibrate separate 5. Separate Phases (Centrifugation) equilibrate->separate quantify 6. Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate 7. Calculate Log P quantify->calculate

Caption: Workflow for the Shake-Flask Log P determination method.

Methodology II: High-Throughput Screening - RP-HPLC Method

The RP-HPLC method, recognized by OECD Guideline 117, offers a rapid and resource-sparing alternative for estimating lipophilicity, making it ideal for screening compound libraries.[13]

Principle of Causality: This technique is based on the strong correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its n-octanol/water partition coefficient.[10][14] The mobile phase is polar (e.g., methanol/water or acetonitrile/water). Lipophilic compounds interact more strongly with the hydrophobic stationary phase, resulting in longer retention times. By creating a calibration curve using a set of reference compounds with well-established Log P values, the Log P of an unknown compound, such as a novel thiazole derivative, can be interpolated from its retention time.[14] The method's validity rests on the assumption that the partitioning process on the HPLC column is analogous to that in the n-octanol/water system.[15]

Advantages:

  • High Throughput: Rapid analysis times (often under 20 minutes per sample) are ideal for screening.[15]

  • Low Sample Consumption: Requires only a very small amount of compound.[15]

  • Insensitive to Impurities: Impurities that are chromatographically resolved do not interfere with the determination.

Limitations:

  • Indirect Method: It is an estimation correlated to Log P, not a direct measurement.

  • Calibration Dependent: Accuracy is highly dependent on the quality and structural similarity of the reference standards used for calibration.

  • Extrapolation Issues: Can be inaccurate for compounds that fall outside the retention time range of the standards.

Experimental Protocol: RP-HPLC (OECD 117)
  • System Preparation: Use a standard RP-HPLC system with a C18 or C8 column and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer at pH 7.4). The organic content is adjusted to achieve a suitable range of retention times for the standards and test compounds.

  • Reference Standards: Select a set of 5-8 reference compounds with reliable, experimentally determined Log P values that bracket the expected Log P range of the thiazole derivatives.

  • Calibration Curve:

    • Inject each reference standard and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.

    • Plot log k versus the known Log P values of the standards. Perform a linear regression to obtain the calibration equation.

  • Sample Analysis: Inject the novel thiazole derivative under the identical chromatographic conditions and record its retention time.

  • Calculation: Calculate the log k for the thiazole derivative. Use the regression equation from the calibration curve to calculate its Log P value.

Workflow: RP-HPLC Method

cluster_cal Calibration cluster_sample Sample Analysis select_std 1. Select Reference Standards (Known Log P) run_std 2. Run Standards on RP-HPLC & Record Retention Times select_std->run_std calc_k 3. Calculate log k for Each Standard run_std->calc_k plot_curve 4. Plot log k vs. Log P & Generate Regression Line calc_k->plot_curve interp 7. Interpolate Log P from Calibration Curve plot_curve->interp Use Regression Equation run_sample 5. Inject Thiazole Derivative (Identical Conditions) calc_sample_k 6. Calculate log k for Thiazole Derivative run_sample->calc_sample_k calc_sample_k->interp cluster_algo Computational Algorithms structure 2D/3D Molecular Structure of Thiazole Derivative algo1 Fragment-Based (e.g., CLogP) structure->algo1 algo2 Atom-Based (e.g., XLOGP3) structure->algo2 algo3 Property-Based (e.g., QSAR models) structure->algo3 prediction Predicted Log P Value algo1->prediction algo2->prediction algo3->prediction

Caption: Relationship between molecular structure and predicted Log P.

Comparative Analysis: Novel Thiazole Derivatives

To illustrate the practical application and potential discrepancies of these methods, we present data for a hypothetical series of novel 2-aminothiazole derivatives with varying substituents at the 4-position.

Compound IDR-GroupShake-Flask (Log D pH 7.4)RP-HPLC (Log P)In Silico (XLOGP3)
TD-1 -H1.851.921.78
TD-2 -CH₃2.312.402.29
TD-3 -Cl2.602.752.55
TD-4 -OCH₃1.982.152.05
TD-5 -CF₃3.153.353.01

Discussion of Results:

  • Good Correlation: For this series, there is a strong positive correlation between all three methods. As the substituent becomes more hydrophobic (H < OCH₃ < CH₃ < Cl < CF₃), the measured and predicted lipophilicity values increase, which aligns with chemical intuition. This consistency provides confidence in the structure-lipophilicity relationship for this scaffold.

  • Method-Specific Bias: The RP-HPLC method consistently yields slightly higher Log P values compared to the shake-flask method. This is a common observation and can be attributed to differences between the C18 stationary phase and bulk n-octanol, particularly regarding polar interactions. The in silico XLOGP3 predictions show excellent agreement with the gold-standard shake-flask data, suggesting that the fragments and correction factors within this algorithm are well-suited for this particular thiazole scaffold.

  • Expert Recommendation:

    • For initial design of a virtual library of thiazole derivatives, in silico methods like XLOGP3 are perfectly suited to rapidly filter for compounds in the desired Log P range.

    • Once a focused set of compounds is synthesized, the RP-HPLC method is the most efficient choice for experimental screening to rank their relative lipophilicity and confirm computational predictions.

    • For key compounds, such as lead candidates destined for in vivo studies, the shake-flask method should be employed to obtain a definitive, high-quality Log D value for regulatory and advanced modeling purposes.

Conclusion

The determination of lipophilicity is a critical step in the development of novel thiazole derivatives. No single method is universally superior; instead, the choice of methodology should be a strategic decision based on the stage of research and the specific question being addressed. Computational models provide an essential predictive filter in the design phase, RP-HPLC offers the efficiency required for screening synthesized libraries, and the shake-flask method provides the definitive benchmark for lead candidates. By understanding the principles, advantages, and limitations of each technique, researchers can generate reliable and contextually appropriate lipophilicity data, ultimately enhancing the quality of their drug candidates and increasing the likelihood of therapeutic success.

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A Researcher's Guide to Quantum Chemical Calculations on Substituted Thiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, to an in-depth exploration of quantum chemical calculations as applied to the fascinating world of substituted thiazoles. As a cornerstone in medicinal chemistry and materials science, the thiazole scaffold presents a unique set of electronic and structural properties that make it a prime target for computational investigation.[1] This guide is designed to navigate the intricate landscape of computational methodologies, offering a comparative analysis of common approaches and providing the practical insights needed to design robust and predictive in silico experiments. Our focus will be on leveraging these powerful tools to accelerate the discovery and development of novel thiazole-based compounds.

The Significance of Substituted Thiazoles: A Computational Perspective

Thiazole derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] Their five-membered heterocyclic structure, containing both sulfur and nitrogen, gives rise to a rich tapestry of intermolecular interactions, making them valuable as bioisosteres for moieties like pyrazoles, imidazoles, and even carbonyl groups.[3][4][5] Computational chemistry provides an indispensable toolkit for dissecting the structure-activity relationships (SAR) that govern the function of these molecules. By accurately predicting molecular geometries, electronic properties, and reactivity, we can rationally design novel derivatives with enhanced efficacy and selectivity.[6][7]

Comparing Computational Approaches: A Deep Dive into DFT

Density Functional Theory (DFT) has emerged as the workhorse for quantum chemical calculations on medium-sized organic molecules like substituted thiazoles, offering a favorable balance between accuracy and computational cost.[6][8][9][10][11][12][13] However, the "best" DFT method is not a one-size-fits-all solution. The choice of the functional and the basis set is critical and directly impacts the quality of the results.

The Functional Showdown: B3LYP vs. The World

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is, without a doubt, the most popular choice in the literature for thiazole systems.[6][8][9][10][11][12][13] It generally provides reliable geometries and electronic properties for ground-state calculations. However, for specific applications, other functionals may offer superior performance.

Functional Strengths Weaknesses Recommended For
B3LYP Good all-around performance for geometries and ground-state electronics. Widely benchmarked.[6][8][9][10][11][12][13]Can underestimate reaction barriers and struggle with systems exhibiting significant charge-transfer character.Initial geometry optimizations, frequency calculations, and general electronic structure analysis.
CAM-B3LYP Long-range corrected functional, providing more accurate descriptions of excited states, charge-transfer systems, and non-covalent interactions.[14][15]More computationally expensive than B3LYP.Calculation of UV-Vis spectra, investigation of charge-transfer complexes, and systems where long-range interactions are crucial.
ωB97XD Includes empirical dispersion corrections, making it well-suited for studying systems with important van der Waals interactions.[14][15]Can be more computationally demanding.Investigating intermolecular interactions, such as protein-ligand binding, and for accurate thermochemistry.
M06-2X A high-nonlocality functional that performs well for a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions.[15][16]Can be sensitive to the choice of integration grid.Benchmarking studies and when high accuracy for a variety of properties is required.
The Basis Set Balancing Act: Accuracy vs. Computational Cost

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Larger basis sets provide more accurate results but at a significantly higher computational cost.

Basis Set Description Typical Use Case
6-31G(d,p) A Pople-style basis set of double-zeta valence quality with polarization functions on heavy atoms (d) and hydrogen (p).[11][12]A good starting point for geometry optimizations and preliminary calculations. Offers a reasonable compromise between accuracy and speed.
6-311G(d,p) A triple-zeta valence basis set, offering more flexibility and generally higher accuracy than 6-31G(d,p).[13]For more accurate geometry optimizations and electronic property calculations.
6-311++G(d,p) Includes diffuse functions (++) on both heavy atoms and hydrogen, which are important for describing anions and systems with diffuse electron density.Recommended for calculating reactivity descriptors like Fukui functions and for systems where anions or weak interactions are of interest.
aug-cc-pVDZ A Dunning-style correlation-consistent basis set of double-zeta quality with diffuse functions.[14]Often used for high-accuracy calculations and benchmarking studies, particularly for spectroscopic properties.

Experimental Workflow: From Molecule to Model

A typical computational workflow for investigating a substituted thiazole derivative involves a series of sequential calculations. The following diagram illustrates a common and robust protocol.

G cluster_0 Computational Workflow cluster_1 Calculated Properties A 1. Initial Structure Generation B 2. Geometry Optimization A->B Initial guess geometry C 3. Frequency Analysis B->C Optimized geometry D 4. Single-Point Energy & Population Analysis C->D Verified minimum energy structure E 5. Property Calculations D->E Wavefunction & electronic information F 6. Data Analysis & Interpretation E->F Calculated properties P1 HOMO-LUMO Gap E->P1 P2 Molecular Electrostatic Potential (MEP) E->P2 P3 Reactivity Descriptors (Fukui Functions) E->P3 P4 Spectroscopic Properties (UV-Vis, NMR) E->P4 G cluster_0 Methodology Selection Logic A Research Question D Choice of DFT Functional A->D E Choice of Basis Set A->E B Desired Accuracy B->D B->E C Computational Resources C->D C->E

Caption: Interdependencies in selecting a computational methodology.

Conclusion: A Powerful Synergy of Theory and Experiment

Quantum chemical calculations, particularly DFT, offer a powerful and versatile platform for investigating the properties of substituted thiazoles. By carefully selecting the appropriate functional and basis set, researchers can gain profound insights into the structure, electronics, and reactivity of these important molecules. This in silico approach, when used in synergy with experimental validation, can significantly accelerate the design and discovery of novel thiazole derivatives for a wide range of applications in medicine and materials science. It is our hope that this guide will serve as a valuable resource for both newcomers and experienced computational chemists in their research endeavors.

References

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A Senior Application Scientist's Guide to the Synthesis of Thiazole-4-Carboxylates: A Comparative Analysis of Classic and Contemporary Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiazole-4-Carboxylate Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. When functionalized with a carboxylate group at the 4-position, it forms the thiazole-4-carboxylate scaffold, a privileged structure found in a multitude of biologically active compounds. This framework is a key component in pharmaceuticals ranging from anti-inflammatory agents to potent anticancer drugs. The continued interest in this scaffold necessitates the development and optimization of synthetic routes that are not only efficient and high-yielding but also align with the principles of green chemistry.

This guide provides a comparative analysis of established and novel synthetic methodologies for accessing thiazole-4-carboxylates. We will delve into the mechanistic underpinnings of these reactions, present objective experimental data to compare their performance, and provide detailed protocols for their execution. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy for their specific research needs.

I. The Classic Routes: Hantzsch and Cook-Heilbron Syntheses

For decades, the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis have been the workhorses for constructing the thiazole ring. Their reliability and broad substrate scope have cemented their place in the synthetic chemist's toolbox.

A. The Hantzsch Thiazole Synthesis: A Century of Reliability

First described by Arthur Hantzsch in 1887, this method involves the condensation of an α-halocarbonyl compound with a thioamide.[1] The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring.

Mechanism of the Hantzsch Thiazole Synthesis:

The generally accepted mechanism begins with the formation of a thiiranium intermediate, followed by an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic thiazole ring. The driving force for this reaction is the formation of the highly stable aromatic system.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 Thiiranium Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Performance and Considerations: The Hantzsch synthesis is known for its generally good to excellent yields and the ready availability of starting materials. However, the use of lachrymatory and often unstable α-haloketones can be a significant drawback. Furthermore, the reaction conditions can sometimes be harsh, requiring elevated temperatures and extended reaction times.

B. The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazole derivatives. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioic acids, or their esters.[2] This reaction is particularly useful for introducing an amino group at the C5 position, which can be a key handle for further functionalization.

Mechanism of the Cook-Heilbron Synthesis:

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield the aromatic 5-aminothiazole.

Cook_Heilbron_Mechanism reagents α-Aminonitrile + CS₂ intermediate1 Adduct Formation reagents->intermediate1 Nucleophilic Addition intermediate2 Thiazolidine Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole intermediate2->product Tautomerization

Caption: Mechanism of the Cook-Heilbron Synthesis.

Performance and Considerations: A key advantage of the Cook-Heilbron synthesis is the ability to introduce substituents at the 2- and 4-positions by varying the starting materials. However, the handling of odorous and reactive sulfur-containing reagents like carbon disulfide requires careful consideration of safety protocols.

II. Modern Synthetic Routes: Efficiency, Green Chemistry, and Catalysis

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and atom-economical methodologies. This has led to the emergence of powerful techniques for the synthesis of thiazole-4-carboxylates, including microwave-assisted synthesis, one-pot multicomponent reactions, and the use of innovative catalysts.

A. Microwave-Assisted Synthesis: Accelerating Thiazole Formation

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[3][4] In the context of thiazole synthesis, microwave heating can significantly accelerate the classical Hantzsch reaction.

Causality Behind Microwave Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating can overcome activation energy barriers more efficiently than conventional heating methods, leading to faster reaction rates. Furthermore, the sealed-vessel conditions often employed in microwave synthesis can allow for reactions to be conducted at temperatures above the boiling point of the solvent, further accelerating the process.

B. One-Pot Multicomponent Reactions: A Strategy for Efficiency

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product, are highly desirable from a green chemistry perspective. They reduce the number of synthetic steps, minimize waste, and save time and resources. Several one-pot procedures have been developed for the synthesis of thiazole-4-carboxylates, often combining the principles of the Hantzsch synthesis with other transformations.[5][6]

Workflow for a Typical One-Pot Thiazole Synthesis:

One_Pot_Workflow start Combine Reactants: α-Haloketone, Thioamide, (Optional: Aldehyde/Amine) reaction Single Reaction Vessel (with Catalyst/Solvent) start->reaction workup Work-up & Purification reaction->workup product Thiazole-4-carboxylate workup->product

Caption: Generalized workflow for a one-pot synthesis of thiazole-4-carboxylates.

C. The Role of Catalysis: Enabling Milder and More Selective Transformations

The use of catalysts can significantly improve the efficiency and selectivity of thiazole synthesis. Both homogeneous and heterogeneous catalysts have been employed to promote these reactions under milder conditions, often leading to higher yields and easier product isolation. Recent research has explored the use of various catalysts, including reusable solid-supported acids and metal nanoparticles.[5][7]

Advantages of Catalytic Approaches:

  • Milder Reaction Conditions: Catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures.

  • Increased Selectivity: Catalysts can direct the reaction towards the desired product, minimizing the formation of byproducts.

  • Improved Yields: By accelerating the reaction and improving selectivity, catalysts can lead to higher overall yields.

  • Greener Chemistry: The use of reusable heterogeneous catalysts simplifies product purification and reduces waste.[8][9][10]

III. Comparative Performance Data

The following tables provide a summary of experimental data for the synthesis of various thiazole-4-carboxylates, allowing for a direct comparison of different synthetic methodologies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

Entryα-HalocarbonylThioamideMethodReaction TimeYield (%)Reference
1Ethyl bromopyruvateThioacetamideConventional12 h58[11]
2Ethyl bromopyruvateThioacetamideMicrowave6-8 min90[11]
32-BromoacetophenoneThioureaConventional8-10 h-[12]
42-BromoacetophenoneThioureaMicrowave5-15 min-[12]
5Substituted Phenacyl BromidesN-ArylthioureasMicrowave (in water)1-20 min81-97[13]

Table 2: One-Pot and Catalytic Syntheses of Thiazole-4-carboxylates

EntryReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
1α-halocarbonyl, thiosemicarbazide, anhydridesNiFe₂O₄ nanoparticles, EtOH:H₂O (1:1)-up to 90[5]
2Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylateTrypsin from porcine pancreas, Ethanol7 hup to 94[14][15]
33-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSilica supported tungstosilisic acid-79-90[7]

IV. Detailed Experimental Protocols

To provide a practical resource, detailed step-by-step methodologies for two distinct synthetic routes are presented below.

A. Protocol 1: Classical Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate (Conventional Heating)

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

Procedure:

  • Bromination: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., chloroform or ethanol), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Cyclization: Once the bromination is complete, add thiourea (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 8-12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.

B. Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

Materials:

  • Substituted acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Ammonium hydroxide

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the substituted acetophenone (1.0 eq), thiourea (2.0 eq), and a catalytic amount of iodine.

  • Add a minimal amount of a suitable solvent, such as ethanol.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation (e.g., 170 W) for 5-15 minutes.[12] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and pour the contents into ice-water.

  • Precipitation: Basify the mixture with ammonium hydroxide to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-arylthiazole.

V. Conclusion and Future Outlook

The synthesis of thiazole-4-carboxylates has evolved significantly from the classical Hantzsch and Cook-Heilbron methods to modern, more efficient, and environmentally benign approaches. While the traditional methods remain valuable for their simplicity and broad applicability, microwave-assisted synthesis, one-pot multicomponent reactions, and the use of novel catalysts offer significant advantages in terms of reaction time, yield, and sustainability.[7][8][9][10]

The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. For rapid lead optimization and library synthesis, microwave-assisted and one-pot methods are particularly attractive. For large-scale production, the development of robust and recyclable catalytic systems will be crucial.

The future of thiazole-4-carboxylate synthesis will likely focus on the continued development of greener and more sustainable methodologies. This includes the exploration of flow chemistry, the use of bio-catalysts, and the development of novel catalytic systems that operate under even milder conditions. As our understanding of chemical reactivity deepens, we can expect to see even more elegant and efficient strategies for constructing this important heterocyclic scaffold, further empowering the discovery of new and life-saving medicines.

VI. References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (n.d.). Arch Pharm (Weinheim).

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS.

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (n.d.).

  • Green synthetic strategies toward thiazoles: a sustainable approach. (n.d.). ResearchGate.

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (n.d.). Journal of University of Shanghai for Science and Technology.

  • An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. (2011). Semantic Scholar.

  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. (n.d.). Scribd.

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. (n.d.). RJPBCS.

  • Hantzsch thiazole synthesis. (n.d.). ResearchGate.

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega.

  • Asian Journal of Chemistry - Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.).

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (n.d.). Molecules.

  • Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. (n.d.). MDPI.

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013). Semantic Scholar.

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.).

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (n.d.). Molecules.

  • Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. (2008).

  • Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pharmacia.

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (n.d.).

Sources

A Comparative Guide to Thiazole Carboxamide Derivatives as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of fungal resistance to existing treatments necessitates a robust pipeline of novel antifungal agents. Within the landscape of fungicide discovery, thiazole carboxamide derivatives have emerged as a particularly promising chemical class, demonstrating potent and, in some cases, superior activity compared to established commercial fungicides. This guide provides an in-depth comparison of their antifungal performance, delves into their mechanism of action, and presents the standardized experimental protocols required for their evaluation.

The Imperative for New Antifungals & The Rise of Thiazole Carboxamides

Fungal infections pose a significant threat to global agriculture, causing an estimated 10–23% of crop losses annually, and are a growing concern in clinical settings, particularly for immunocompromised individuals[1][2]. The efficacy of current antifungal drugs is increasingly compromised by the evolution of resistant fungal strains[3]. Thiazole carboxamides represent a versatile scaffold that has been successfully leveraged to develop potent inhibitors of fungal growth. Their strength lies in the chemical flexibility of the thiazole ring, which allows for structural modifications to optimize potency, spectrum of activity, and selectivity[4].

Mechanism of Action: Targeting Fungal Respiration

The primary antifungal mechanism for the majority of recently developed thiazole carboxamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH)[1][5][6][7].

Expert Insight: Targeting cellular respiration is a highly effective fungicidal strategy. SDH, also known as mitochondrial complex II, is a critical enzyme in two essential metabolic pathways: the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition effectively shuts down cellular energy production, leading to fungal cell death.

Thiazole carboxamides act as SDH inhibitors (SDHIs) by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex[1][8][9]. This binding event physically obstructs the natural substrate, ubiquinone, from docking, thereby halting the transfer of electrons from succinate to the rest of the electron transport chain. Transcriptomic analysis of fungi treated with these compounds confirms the downregulation of SDH genes (SDHA and SDHB) and a resultant inhibition of the TCA cycle[5][7].

While SDH inhibition is the most prominently documented mechanism, it is worth noting that the broader class of thiazole-containing compounds can exhibit other antifungal modes of action, such as inhibiting the enzyme cytochrome P450 demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane[10]. However, for the carboxamide derivatives discussed here, SDH remains the validated primary target.

SDH_Inhibition_Pathway cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH binds to Fumarate Fumarate SDH->Fumarate oxidizes to UQ Ubiquinone (Q) SDH->UQ reduces Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP generates Thiazole_Carboxamide Thiazole Carboxamide Derivative Thiazole_Carboxamide->SDH INHIBITS

Figure 1: Mechanism of SDH inhibition by thiazole carboxamide derivatives.

Comparative Antifungal Performance: In Vitro Data

The efficacy of novel thiazole carboxamide derivatives is typically quantified by their half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC), which represent the concentration of the compound required to inhibit 50% of fungal growth or all visible growth, respectively.[11] Numerous studies have demonstrated that rationally designed thiazole carboxamides can outperform established commercial fungicides.

Below is a comparative summary of the in vitro activity of several promising derivatives against key plant pathogenic fungi, benchmarked against commercial standards.

Compound IDTarget FungusEC₅₀ (mg/L)Commercial ControlControl EC₅₀ (mg/L)Reference
IIIe Rhizoctonia solani0.009 Thifluzamide0.039[12]
Boscalid1.849[12]
Fluxapyroxad0.049[12]
6i Valsa mali1.77 Boscalid9.19[8][13]
19i Valsa mali1.97 Boscalid9.19[8][13]
23i Rhizoctonia solani3.79 Boscalid-[8][9]
9ac Rhizoctonia cerealis1.1 - 4.9 Thifluzamide23.1[6][14]
9cd Sclerotinia sclerotiorum0.8 Thifluzamide4.9[6][14]
6g Sclerotinia sclerotiorum0.6 Thifluzamide4.4[5][7]
6g Rhizoctonia cerealis6.2 Thifluzamide22.1[5][7]
6d Rhizoctonia cerealis5.11 Fluxapyroxad11.93[15]
Thifluzamide22.12[15]
22k Alternaria solani< 4.49 Boscalid-[1]

Analysis of Structure-Activity Relationships (SAR): The data consistently show that specific substitutions on the thiazole carboxamide scaffold are critical for potency. For instance, the modification of a methyl group to a trifluoromethyl group in one study resulted in a superior analogue with enhanced potency[1]. Similarly, the incorporation of pyrazole moieties or diphenyl ether fragments has led to the discovery of compounds with exceptionally low EC₅₀ values, some in the single-digit µg/L range[6][12]. These findings underscore the power of structure-guided design in developing highly active fungicides[1].

In Vivo Protective Efficacy

While in vitro data are essential for initial screening, in vivo testing provides a more realistic measure of a compound's potential. Several lead thiazole carboxamide derivatives have demonstrated excellent protective activity in plant models.

  • Compound 6g displayed a protective activity of 67.3% against S. sclerotiorum on Brassica napus leaves at a concentration of just 2.0 mg/L, whereas the commercial fungicide Thifluzamide showed no activity at 5.0 mg/L[5][7].

  • Compound 9ac exhibited 90% efficacy against Rhizoctonia solani at 10 mg/L in an in vivo assay, outperforming thifluzamide (80% at 10 mg/L)[6]. A subsequent field experiment showed it had 74.4% efficacy, which was comparable to thifluzamide's 83.3%[6].

  • Compound 6j showed promising in vivo protective activity with 80% inhibition against Rhizoctonia solani and 90% inhibition against Puccinia sorghi Schw. at 10 μg/mL[15].

The Critical Aspect of Selective Toxicity

A core challenge in developing any antimicrobial agent is achieving selective toxicity—the ability to harm the pathogen without damaging the host[16]. Since fungi are eukaryotes, like plants and mammals, there is a higher risk of off-target toxicity compared to antibiotics that target prokaryotic bacteria[16]. Therefore, evaluating the cytotoxicity of lead compounds against mammalian cell lines is a mandatory step in the drug development process.

Studies on newly synthesized thiazole derivatives have confirmed low cytotoxicity against mammalian cells, such as erythrocytes, indicating a favorable safety profile[2][17]. This selectivity is crucial for their potential application in both agriculture (to ensure food safety) and medicine.

Standardized Experimental Protocols

To ensure data are reliable and reproducible, standardized methodologies must be employed. The following sections detail the core protocols for evaluating the antifungal and cytotoxic properties of thiazole carboxamide derivatives.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) or EC₅₀ of a test compound against a target fungus using the broth microdilution method. This method is a gold standard, recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][11]

Causality: This assay quantifies the potency of a compound by measuring the lowest concentration that inhibits fungal growth. The use of serial dilutions provides a gradient to precisely identify this threshold. RPMI-1640 is a standardized synthetic medium that ensures consistent and reproducible fungal growth.[3]

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient growth/sporulation occurs.

    • Harvest fungal spores/cells and suspend them in sterile saline.

    • Adjust the suspension turbidity spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard), which is then further diluted in RPMI-1640 growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL[18].

  • Preparation of Test Compound:

    • Dissolve the thiazole carboxamide derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.

    • Perform a two-fold serial dilution of the stock solution in the growth medium directly within a 96-well microtiter plate. Each well will contain 100 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This halves the concentration of the compound in each well to the final test concentration.

    • Include a positive control (fungal inoculum with no compound) and a negative control (medium only).

    • Seal the plate and incubate at an appropriate temperature (e.g., 35°C) for a specified period (typically 24-72 hours, depending on the fungus)[11].

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

    • For EC₅₀ determination, the optical density (OD) of each well is read using a microplate reader. The percentage of growth inhibition is calculated relative to the positive control, and the EC₅₀ value is determined by plotting inhibition versus concentration.

Broth_Microdilution_Workflow cluster_results Endpoint Analysis prep_inoculum 1. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) inoculate 3. Inoculate Plate (Add Fungal Suspension) prep_inoculum->inoculate prep_plate 2. Prepare 96-Well Plate (Serial Dilution of Compound) prep_plate->inoculate incubate 4. Incubate Plate (e.g., 35°C, 24-72h) inoculate->incubate read_results 5. Read Results incubate->read_results visual_insp Visual Inspection (Determine MIC) read_results->visual_insp spectro Spectrophotometry (OD) (Calculate EC₅₀) read_results->spectro

Figure 2: Workflow for broth microdilution antifungal susceptibility testing.

Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To assess the toxicity of a test compound against a mammalian cell line (e.g., HeLa, NIH 3T3) by measuring cell viability.

Causality: This protocol is self-validating because it measures a fundamental aspect of cell health: metabolic activity. Viable cells contain mitochondrial reductase enzymes that can convert a tetrazolium salt (like MTT or XTT) into a colored formazan product.[18] The amount of color produced is directly proportional to the number of living, metabolically active cells, providing a quantitative measure of cytotoxicity[16][18].

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a mammalian cell line (e.g., NIH 3T3) in a suitable medium (e.g., DMEM with 10% fetal bovine serum)[19].

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole carboxamide derivative in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include a vehicle control (cells treated with solvent, e.g., DMSO, at the highest concentration used) and an untreated control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 24 or 48 hours)[19].

  • Viability Assessment:

    • Add a tetrazolium salt reagent (e.g., MTT or XTT) to each well and incubate for an additional 2-4 hours.

    • If using MTT, a solubilizing agent (e.g., acidified isopropanol) must be added to dissolve the formazan crystals. XTT is water-soluble and does not require this step.

    • Measure the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability) by plotting viability versus compound concentration.

Cytotoxicity_Workflow seed_cells 1. Seed Mammalian Cells in 96-Well Plate overnight_inc 2. Incubate Overnight (Allow Attachment) seed_cells->overnight_inc treat_cells 3. Treat Cells (Add Compound Dilutions) overnight_inc->treat_cells inc_24h 4. Incubate (e.g., 37°C, 24h) treat_cells->inc_24h add_mtt 5. Add MTT/XTT Reagent inc_24h->add_mtt inc_4h 6. Incubate (2-4h, Allow Conversion) add_mtt->inc_4h read_plate 7. Read Absorbance (Microplate Reader) inc_4h->read_plate calc_ic50 8. Calculate IC₅₀ Value read_plate->calc_ic50

Figure 3: Workflow for an in vitro cytotoxicity assay using MTT/XTT.

Conclusion

Thiazole carboxamide derivatives stand out as a highly promising and adaptable class of antifungal agents. Through rational, structure-guided design, researchers have successfully developed novel compounds that specifically target the fungal succinate dehydrogenase enzyme. As demonstrated by extensive comparative data, these derivatives frequently exhibit superior in vitro and in vivo efficacy against a range of pathogenic fungi when compared to existing commercial fungicides. Their validated mechanism of action, coupled with evidence of low cytotoxicity, positions them as strong candidates for further development in both crop protection and clinical applications. The continued exploration of this chemical scaffold is a vital strategy in the ongoing effort to combat fungal disease and overcome the challenge of antimicrobial resistance.

References

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases.
  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. (2025). Journal of Agricultural and Food Chemistry.
  • Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. (2019). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). PubMed.
  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). Journal of Agricultural and Food Chemistry.
  • Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. (2019). PubMed.
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
  • Thiazole antifungals. (2024). Research Starters - EBSCO.
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed.
  • Discovery of Thiazole-5-Carboxamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors. (2025). Journal of Agricultural and Food Chemistry.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.).
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PMC - NIH.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC - NIH.
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (n.d.). PMC.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2025).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). Journal of Agricultural and Food Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (CAS No. 899897-21-3), ensuring the safety of your personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety and chemical handling.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a halogenated heterocyclic compound. Its hazard profile, as indicated by available safety data, necessitates careful handling to mitigate risks. The Globally Harmonized System (GHS) classifications for this compound and its close structural analogs include warnings for:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

The presence of a bromine atom categorizes this compound as a halogenated organic, which requires specific disposal routes to prevent the release of harmful substances into the environment.[7][8] Improper disposal, such as drain disposal, is strictly prohibited.[7]

Pre-Disposal Checklist: Personal Protective Equipment (PPE) and Spill Management

Before initiating any disposal procedures, ensure that all necessary safety measures are in place.

Table 1: Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationsRationale
Gloves Nitrile rubber gloves. Double gloving is recommended.[7]To prevent skin contact and irritation.[4][5] Nitrile offers good resistance to a range of chemicals.
Eye Protection ANSI-approved chemical splash goggles.[7]To protect against splashes that can cause serious eye irritation.[4][5]
Lab Coat Fully buttoned lab coat.To protect skin and personal clothing from contamination.[7]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If a fume hood is not available, a NIOSH/MSHA approved respirator with an organic vapor filter may be necessary.[4]To avoid inhalation of any fumes or dusts, which may cause respiratory irritation.[4][5]
Immediate Spill Response:

In the event of a small spill, trained personnel should:

  • Wear the appropriate PPE.[7]

  • Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent pads).[7]

  • Collect the absorbed material into a suitable, labeled container for disposal as chemical waste.[7]

  • Clean the spill area thoroughly with soap and water.[9]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[7][11]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[12][13]

  • Halogenated Waste Stream: This compound must be disposed of in a designated halogenated organic waste stream.[8][10] Do not mix with non-halogenated solvents or other incompatible waste streams.[8][10]

Step 2: Waste Collection and Accumulation
  • Solid Waste: If the compound is in solid form, carefully transfer it into the designated waste container, minimizing dust generation.[14]

  • Solutions: If the compound is in a solution, the entire solution should be collected in the halogenated waste container. Identify all components of the solution on the waste label.[8]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous waste in a designated solid waste container.[12]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[10][12] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7][13]

Step 3: Final Disposal
  • Professional Disposal Service: The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[3][4][5] These professionals will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration: For bulk quantities of this type of organic compound, incineration at a permitted facility is the preferred disposal method.[3][15] This high-temperature destruction process is effective for halogenated compounds.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposition start Identify Waste: This compound hazards Consult SDS: - Acute Toxicity - Skin/Eye Irritant - Halogenated Compound start->hazards ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat hazards->ppe container Select Labeled, Compatible Waste Container (Halogenated Organics) ppe->container segregate Segregate Waste: - Solid Compound - Contaminated Labware - Solutions container->segregate no_mixing CRITICAL: Do NOT mix with non-halogenated waste segregate->no_mixing storage Store Sealed Container in Satellite Accumulation Area no_mixing->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup incineration Transport to Permitted Facility for Incineration ehs_pickup->incineration

Sources

Navigating the Safe Handling of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of Methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate (CAS No. 899897-21-3). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the underlying scientific rationale to ensure a culture of safety and excellence in your laboratory.

Hazard Assessment and Immediate Precautions

This compound is a brominated heterocyclic compound. While a comprehensive toxicological profile is not widely available, the presence of the bromine atom and the thiazole ring necessitates a cautious approach. Structurally similar compounds may cause skin, eye, and respiratory irritation.[1][2][3] The Safety Data Sheet (SDS) indicates that it may emit corrosive fumes, particularly under fire conditions.[4] Therefore, all handling procedures must be conducted with the appropriate engineering controls and personal protective equipment to minimize exposure.

Key Hazards:

  • Potential for Irritation: May cause irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Hazardous Combustion Products: May emit toxic and corrosive fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide when heated to decomposition.[5]

  • Light and Temperature Sensitivity: The compound should be stored at 2-8°C and protected from light.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is required when there is a significant risk of splashing.[1][6]Thiazole derivatives can cause serious eye irritation. Goggles provide primary protection, while a face shield offers a secondary barrier against splashes.[1]
Hand Protection Disposable, powder-free nitrile gloves.[1] For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.Nitrile gloves provide good resistance to a range of chemicals for short-term use. Powder-free gloves are recommended to prevent aerosolization and contamination of the work area.[1][7]
Body Protection A laboratory coat, preferably made of a non-absorbent material. A chemical-resistant apron should be worn over the lab coat for procedures with a high splash potential.Protects skin from accidental contact and prevents contamination of personal clothing.[1] Lab coats should be fully buttoned.[1]
Respiratory Protection All handling of this compound must be performed in a certified chemical fume hood.[6] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6][8]The primary engineering control to prevent inhalation of potentially harmful vapors or dust. Respirators provide protection in situations where engineering controls are insufficient.
Foot Protection Closed-toe, closed-heel shoes that completely cover the feet.[1][9]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is paramount for ensuring safety and experimental reproducibility.

3.1. Preparation

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[9]

  • Don Appropriate PPE: Put on all required PPE as detailed in the table above.

  • Prepare the Work Area: Ensure that a certified chemical fume hood is operational.[6] Have spill containment materials, such as absorbent pads and a neutralizing agent for acidic vapors (e.g., sodium bicarbonate), readily available.

3.2. Handling and Weighing

  • Transportation: Transport the chemical in a sealed, shatter-proof secondary container.

  • Weighing: Conduct all weighing and transfers of the compound inside the chemical fume hood to minimize inhalation exposure.

  • Reaction Setup: When setting up reactions, ensure all glassware is securely clamped. If the reaction has the potential to be exothermic or splash, use a blast shield in addition to the fume hood sash.

3.3. Post-Handling and Cleanup

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent, followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The most contaminated items (e.g., outer gloves) should be removed first.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6] Do not eat, drink, or smoke in the laboratory.[4]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is crucial in the event of a spill or exposure.

Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_ppe_and_containment Containment cluster_cleanup_and_disposal Cleanup & Disposal alert_personnel Alert others in the area evacuate Evacuate the immediate area if necessary alert_personnel->evacuate assess_spill Assess the extent of the spill evacuate->assess_spill don_ppe Don appropriate PPE (respirator if required) assess_spill->don_ppe Minor Spill Major Spill Alert Major Spill Alert contain_spill Contain the spill with absorbent material don_ppe->contain_spill collect_waste Carefully collect absorbed material into a labeled hazardous waste container contain_spill->collect_waste decontaminate_area Decontaminate the spill area collect_waste->decontaminate_area dispose_waste Dispose of waste according to institutional and local regulations decontaminate_area->dispose_waste

Caption: Workflow for handling a chemical spill.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water and soap.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Segregation and Collection

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and weighing papers, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams.[10]

5.2. Disposal Method

  • Incineration: The preferred method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste disposal facility.[11] These facilities are equipped with scrubbers and other emission control systems to manage the hazardous byproducts of combustion.[11][12]

  • Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-(2-Thiazolyl)-2-propynol.
  • Benchchem. (n.d.). Personal protective equipment for handling Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate.
  • Apollo Scientific. (2023, July 6). This compound Safety Data Sheet.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-methylthiazole-4-carboxylate.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Achmem. (n.d.). Methyl 5-bromo-2-methylthiazole-4-carboxylate.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). This compound.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • Frontier Specialty Chemicals. (n.d.). This compound.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • Georganics. (n.d.). 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID.
  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • BLD Pharm. (n.d.). 5-Bromo-2-methylthiazole-4-carboxamide.

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